Product packaging for Enprostil(Cat. No.:)

Enprostil

Cat. No.: B1203009
M. Wt: 400.5 g/mol
InChI Key: PTOJVMZPWPAXER-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enprostil is a synthetic prostaglandin E2 (PGE2) analog, engineered to mimic the protective actions of natural prostaglandins within the gastrointestinal tract . As a research tool, its primary application is in the study of peptic ulcer disease, where it provides a multifaceted mechanism of action to protect the gastric mucosa and promote healing . The compound exerts its antiulcer effects through several key pathways. Firstly, this compound acts as a potent inhibitor of gastric acid secretion, reducing output by up to 80% for nearly 12 hours post-dose by binding to EP3 receptors on parietal cells and suppressing the proton pump . Secondly, it provides significant cytoprotection by stimulating the secretion of mucus and bicarbonate, creating a robust barrier against corrosive stomach acid . Furthermore, this compound inhibits the release of gastrin and pepsin, reduces inflammation, and enhances mucosal blood flow, ensuring adequate delivery of oxygen and nutrients for cellular repair . In research settings, this compound has been shown to be effective in studies involving both gastric and duodenal ulcers, both as a monotherapy and in combination therapies . It serves as a critical compound for investigating gastrointestinal physiology and the therapeutic potential of prostaglandin analogs. This product is designated for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C23H28O6 B1203009 Enprostil

3D Structure

Interactive Chemical Structure Model





Properties

InChI

InChI=1S/C23H28O6/c1-28-23(27)12-8-3-2-7-11-19-20(22(26)15-21(19)25)14-13-17(24)16-29-18-9-5-4-6-10-18/h3-7,9-10,13-14,17,19-20,22,24,26H,8,11-12,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PTOJVMZPWPAXER-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC=C=CCC1C(C(CC1=O)O)C=CC(COC2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70868230
Record name Methyl 7-[3-hydroxy-2-(3-hydroxy-4-phenoxybut-1-en-1-yl)-5-oxocyclopentyl]hepta-4,5-dienoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70868230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Enprostil's Mechanism of Action in Gastric Parietal Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a potent inhibitor of gastric acid secretion, playing a crucial role in the management of peptic ulcer disease. This technical guide delineates the molecular mechanism of this compound's action on gastric parietal cells. The primary mode of action involves the specific binding to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of parietal cells. This interaction initiates an intracellular signaling cascade mediated by an inhibitory G-protein (Gi), leading to the suppression of adenylate cyclase activity. The subsequent reduction in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels results in decreased activation of protein kinase A (PKA) and, consequently, diminished activity of the H+/K+-ATPase (proton pump). This culminates in a significant reduction of gastric acid secretion. This guide provides a comprehensive overview of the signaling pathway, quantitative data from key experiments, and detailed experimental protocols relevant to the study of this compound's mechanism of action.

Introduction

Gastric acid secretion by parietal cells is a complex process regulated by various secretagogues, including histamine (B1213489), gastrin, and acetylcholine. Prostaglandins of the E series are endogenous inhibitors of this process. This compound, as a synthetic PGE2 analog, mimics this physiological regulation, offering a therapeutic avenue for acid-related gastrointestinal disorders.[1] Its targeted action on parietal cells makes it a subject of significant interest for understanding the intricate signaling pathways that govern gastric acid secretion.

Signaling Pathway of this compound in Gastric Parietal Cells

This compound exerts its inhibitory effect through a well-defined signaling pathway. Upon binding to the EP3 receptor, a G-protein coupled receptor, it triggers a cascade of intracellular events that ultimately curtail the secretion of hydrochloric acid into the gastric lumen.

Receptor Binding and G-Protein Activation

The initial and most critical step is the binding of this compound to the EP3 receptor on the parietal cell membrane. The EP3 receptor is coupled to an inhibitory G-protein (Gi). This binding event induces a conformational change in the receptor, leading to the dissociation of the Gi protein subunits (αi and βγ).

Inhibition of Adenylate Cyclase and Reduction of cAMP

The activated αi subunit of the G-protein directly inhibits the enzyme adenylate cyclase.[1] Adenylate cyclase is responsible for the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). By inhibiting this enzyme, this compound effectively reduces the intracellular concentration of the second messenger, cAMP.

Downregulation of the H+/K+-ATPase (Proton Pump)

The decrease in intracellular cAMP levels leads to a reduced activation of protein kinase A (PKA), a key enzyme in the acid secretion pathway. PKA is responsible for phosphorylating and activating the H+/K+-ATPase, the proton pump that actively transports H+ ions into the gastric lumen in exchange for K+ ions. The diminished PKA activity results in decreased phosphorylation and translocation of the H+/K+-ATPase to the apical membrane, thereby reducing the secretion of gastric acid.[1]

Enprostil_Signaling_Pathway cluster_membrane Parietal Cell Membrane cluster_cytosol Cytosol cluster_apical_membrane Apical Membrane This compound This compound EP3 EP3 Receptor This compound->EP3 Binds Gi Gi Protein (αβγ) EP3->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP PKA_inactive Inactive PKA cAMP->PKA_inactive Activates PKA_active Active PKA PKA_inactive->PKA_active Activation ProtonPump_inactive H+/K+-ATPase (Inactive) PKA_active->ProtonPump_inactive Phosphorylates ProtonPump_active H+/K+-ATPase (Active) ProtonPump_inactive->ProtonPump_active Activation & Translocation H_ion H+ Secretion (Reduced) ProtonPump_active->H_ion Reduces

Caption: this compound Signaling Pathway in Gastric Parietal Cells.

Quantitative Data

The following tables summarize the key quantitative data regarding the effects of this compound and related compounds on gastric parietal cell function.

Parameter Compound Value Cell Type/System Reference
Inhibition of Histamine-Stimulated Acid Secretion (Aminopyrine Uptake) This compoundDose-dependent (0.1 nM - 1 µM)Isolated Canine Parietal CellsChen, et al.
This compoundMaximal Inhibition: 65-95%Isolated Canine Parietal CellsChen, et al.
Inhibition of Histamine-Stimulated cAMP Generation This compoundDose-dependent (0.1 nM - 1 µM)Isolated Canine Parietal CellsChen, et al.
EP3 Receptor Binding Affinity (Kd) Rioprostil*8 x 10-8 MPorcine Fundic MucosaBeinborn, et al.

*Note: Rioprostil is another synthetic prostaglandin E2 analog. This value is provided as a reference for the expected binding affinity range.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to elucidate the mechanism of action of this compound.

Isolation of Canine Gastric Parietal Cells

This protocol is adapted from established methods for the isolation of parietal cells for in vitro studies.

Parietal_Cell_Isolation_Workflow start Start: Gastric Mucosa Collection step1 Mince Gastric Mucosa start->step1 step2 Enzymatic Digestion (Collagenase/Pronase) step1->step2 step3 Cell Dispersion (Mechanical Agitation) step2->step3 step4 Filtration to Remove Debris step3->step4 step5 Centrifugal Elutriation step4->step5 step6 Parietal Cell Enrichment step5->step6 end End: Isolated Parietal Cells step6->end

Caption: Workflow for the Isolation of Gastric Parietal Cells.

Procedure:

  • Tissue Procurement: Obtain fresh canine gastric mucosa from the fundic region.

  • Mucosal Stripping and Minced: The mucosa is separated from the underlying muscle layers and finely minced.

  • Enzymatic Digestion: The minced tissue is incubated in a buffered solution containing collagenase and pronase to digest the extracellular matrix and release gastric glands.

  • Cell Dissociation: The digested tissue is subjected to gentle mechanical agitation to further dissociate the glands into a single-cell suspension.

  • Filtration: The cell suspension is passed through a series of nylon meshes to remove undigested tissue and debris.

  • Parietal Cell Enrichment: The cell suspension is subjected to centrifugal elutriation, a technique that separates cells based on their size and density. Parietal cells, being larger than other gastric mucosal cells, are collected in specific fractions.

  • Cell Viability and Purity Assessment: The viability of the isolated cells is assessed using trypan blue exclusion, and the purity of the parietal cell fraction is determined by microscopy and staining for H+/K+-ATPase.

EP3 Receptor Binding Assay (Radioligand Competition Assay)

This protocol describes a method to determine the binding affinity of this compound to the EP3 receptor using a radiolabeled ligand.

Receptor_Binding_Assay_Workflow start Start: Isolated Parietal Cell Membranes step1 Incubate Membranes with [3H]-PGE2 (Radioligand) and varying concentrations of this compound (Competitor) start->step1 step2 Allow to Reach Equilibrium step1->step2 step3 Separate Bound from Free Radioligand (Rapid Filtration) step2->step3 step4 Quantify Bound Radioactivity (Scintillation Counting) step3->step4 step5 Data Analysis: Determine IC50 and calculate Ki step4->step5 end End: Binding Affinity (Ki) of this compound step5->end

Caption: Workflow for EP3 Receptor Radioligand Binding Assay.

Procedure:

  • Membrane Preparation: Isolated parietal cells are homogenized and centrifuged to obtain a membrane fraction rich in EP3 receptors.

  • Assay Setup: The membrane preparation is incubated in a buffer solution containing a fixed concentration of a radiolabeled EP3 receptor ligand (e.g., [3H]-PGE2) and varying concentrations of unlabeled this compound.

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters, which trap the membranes with the bound radioligand while allowing the unbound radioligand to pass through.

  • Quantification of Radioactivity: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) is determined. The binding affinity (Ki) of this compound is then calculated using the Cheng-Prusoff equation.

Adenylate Cyclase Activity Assay (cAMP Measurement)

This protocol outlines a method to measure the effect of this compound on adenylate cyclase activity by quantifying intracellular cAMP levels.

Procedure:

  • Cell Stimulation: Isolated parietal cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. The cells are then stimulated with histamine in the presence of varying concentrations of this compound.

  • Cell Lysis: The stimulation is terminated, and the cells are lysed to release intracellular cAMP.

  • cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive enzyme immunoassay (EIA) or a radioimmunoassay (RIA) kit.

  • Data Analysis: The results are expressed as the amount of cAMP produced per unit of protein. The inhibitory effect of this compound on histamine-stimulated cAMP production is then calculated, and an IC50 value can be determined.

H+/K+-ATPase Activity Assay (Aminopyrine Uptake Assay)

This assay indirectly measures the activity of the proton pump by quantifying the accumulation of a weak base, [14C]-aminopyrine, in the acidic canaliculi of parietal cells.

Procedure:

  • Cell Incubation: Isolated parietal cells are incubated in a buffer containing [14C]-aminopyrine and a secretagogue (e.g., histamine) to stimulate acid secretion.

  • Treatment with this compound: Different concentrations of this compound are added to the incubation mixture to assess its inhibitory effect.

  • Separation of Cells: After the incubation period, the cells are rapidly separated from the incubation medium by centrifugation through a layer of silicone oil.

  • Quantification of Radioactivity: The radioactivity in the cell pellet is measured using a scintillation counter.

  • Data Analysis: The accumulation of [14C]-aminopyrine is calculated as the ratio of intracellular to extracellular radioactivity. The dose-dependent inhibition by this compound is then determined.

Conclusion

This compound's mechanism of action in gastric parietal cells is a well-characterized process that highlights the importance of the prostaglandin E2 signaling pathway in regulating gastric acid secretion. By specifically targeting the EP3 receptor and subsequently inhibiting the adenylate cyclase/cAMP/PKA cascade, this compound effectively downregulates the activity of the H+/K+-ATPase proton pump. The quantitative data and experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further understand and leverage this therapeutic pathway. Further research to determine the precise binding kinetics of this compound to the human EP3 receptor and its specific IC50 for adenylate cyclase inhibition will provide a more complete picture of its pharmacological profile.

References

Enprostil: A Technical Whitepaper on a Synthetic Prostaglandin E2 Analog for Gastrointestinal Research and Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil (B1671346) is a potent synthetic analog of prostaglandin (B15479496) E2 (PGE2) that has been extensively studied for its significant effects on the gastrointestinal (GI) system.[1] This technical guide provides an in-depth overview of this compound, focusing on its mechanism of action as a selective Prostaglandin E2 receptor EP3 subtype (EP3) agonist, its pharmacological effects, and the experimental methodologies used to characterize its activity.[2][3][4] Quantitative data from key studies are summarized in structured tables for comparative analysis. Furthermore, this document presents detailed signaling pathways and experimental workflows visualized using the DOT language to facilitate a deeper understanding of its biological context and experimental application.

Introduction

Prostaglandin E2 (PGE2) is a principal mediator in the gastrointestinal mucosa, playing a crucial role in maintaining mucosal integrity through the regulation of acid secretion, mucus and bicarbonate production, and mucosal blood flow.[1][2] this compound, a synthetic dehydro-prostaglandin E2, mimics the protective actions of endogenous PGE2, primarily through its potent agonistic activity at the EP3 receptor.[2][4] This targeted mechanism of action has made this compound a subject of significant interest for the treatment of peptic ulcer disease and for studying the physiological roles of the EP3 receptor in the GI tract.[1]

Mechanism of Action

This compound exerts its pharmacological effects by binding to and activating the EP3 receptor, a G-protein coupled receptor (GPCR).[2][3] The EP3 receptor is unique among the PGE2 receptor subtypes in its primary coupling to the inhibitory G-protein (Gi).[3][5]

Signaling Pathway

Upon binding of this compound to the EP3 receptor on gastric parietal cells, the associated Gi protein is activated. This activation leads to the inhibition of adenylyl cyclase, a key enzyme responsible for the conversion of ATP to cyclic AMP (cAMP).[2] The resulting decrease in intracellular cAMP levels leads to reduced activation of protein kinase A (PKA) and subsequently, a decrease in the activity of the H+/K+-ATPase proton pump. This cascade of events culminates in the inhibition of gastric acid secretion.[2]

Enprostil_Signaling_Pathway This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to Gi_Protein Gi Protein (αβγ) EP3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP ATP ATP ATP->cAMP Conversion PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+-ATPase (Proton Pump) PKA->Proton_Pump Activates H_Secretion ↓ H+ Secretion Proton_Pump->H_Secretion Leads to

This compound's inhibitory signaling pathway on gastric acid secretion.

Quantitative Pharmacological Data

The following tables summarize key quantitative data from various in vitro and in vivo studies on this compound.

Table 1: Receptor Binding and Functional Potency
ParameterValueSpecies/SystemReference
-log EC50 (EP3 Receptor Agonism) 8.30 ± 0.08Guinea-pig vas deferens[4]
Table 2: Inhibition of Gastric Acid Secretion in Humans
ConditionDoseRouteInhibition (%)Reference
Meal-Stimulated Secretion (8 hours) 35 µgIntragastric58[6]
Meal-Stimulated Secretion (8 hours) 70 µgIntragastric82[6]
Meal-Stimulated Secretion (8 hours) 35 µgIntraduodenal67[6]
Meal-Stimulated Secretion (8 hours) 70 µgIntraduodenal91[6]
24-hour Intragastric Acidity 35 µg b.d.Oral38[7]
24-hour Intragastric Acidity 70 µg (nocturnal)Oral33[7]
Table 3: Effects on Pepsin and Bicarbonate Secretion in Humans
ParameterDoseEffectReference
Nocturnal Pepsin Secretion 35 µg b.d. & 70 µg (nocturnal)Decrease in volume and concentration[7]
Basal Gastric HCO3- Secretion 70 µg (single dose)Increase from 1810 ± 340 to 3190 ± 890 µmol/hr
Table 4: Clinical Efficacy in Duodenal Ulcer Healing
Treatment DurationThis compound (35 µg b.d.) Healing Rate (%)Placebo Healing Rate (%)Reference
2 Weeks 5653 (vs. Cimetidine)[8]
4 Weeks 8684 (vs. Cimetidine)[8]
6 Weeks 9290 (vs. Cimetidine)[8]

Detailed Experimental Protocols

Measurement of Meal-Stimulated Gastric Acid Secretion in Humans

This protocol is based on the methodology described by Mogard et al. (1986).

  • Subject Preparation: Six patients with inactive duodenal ulcer disease participated. Each subject underwent seven tests on separate days in random order.

  • Drug Administration: Placebo or this compound (35 µg or 70 µg) was administered either intragastrically or intraduodenally. Ranitidine (150 mg) was used as a positive control, administered intragastrically.

  • Basal Secretion Measurement: Basal gastric acid secretion and gastrin release were measured.

  • Meal Stimulation: A liquid meal (500 ml, pH 5.5, containing protein, fat, and carbohydrates) was given.

  • Sample Collection and Analysis: Gastric acid secretion and gastrin release were measured for the next four hours. A second identical meal was then instilled, and measurements continued for an additional four hours.

Assessment of Gastric Cytoprotection in an Animal Model (Rat)

This protocol is adapted from the study by Livingston and Guth (1993) investigating the effect of this compound on gastric mucosal blood flow, a component of cytoprotection.

  • Animal Preparation: Urethane-anesthetized rats were used.

  • Measurement of Gastric Mucosal Blood Flow (GMBF): GMBF in the deep half of the mucosa was measured using the hydrogen gas clearance method.

  • This compound Administration: this compound was perfused intragastrically at doses ranging from 0.1 to 100 µg/kg.

  • Data Collection: GMBF was measured before, during, and after this compound perfusion.

  • Outcome: The study concluded that the cytoprotective action of this compound is mediated by factors other than a primary increase in GMBF, as this compound did not alter GMBF at any tested dose.[9]

Measurement of Gastric Bicarbonate Secretion in Humans

This protocol is based on the in vivo method utilizing a gastric perfusion-aspiration system.

  • Subject Preparation: Healthy human subjects are studied.

  • Perfusion-Aspiration System: A gastric tube is inserted for perfusion of a solution and aspiration of gastric contents.

  • Continuous Measurement: The pH and pCO2 of the aspirate are continuously measured.

  • Bicarbonate Calculation: A computer calculates the bicarbonate concentration every 30 seconds using the Henderson-Hasselbalch equation, accounting for free bicarbonate and CO2 formed from the reaction of bicarbonate with hydrogen ions.

  • Minimizing Salivary Contamination: Continuous suction of saliva is performed, and amylase in the gastric aspirate is measured to correct for any salivary contribution.

Visualized Experimental and Logical Workflows

Clinical Trial Workflow for Peptic Ulcer Treatment

The following diagram illustrates a typical workflow for a clinical trial evaluating the efficacy of this compound in treating peptic ulcers.

Clinical_Trial_Workflow Start Patient Recruitment (Peptic Ulcer Diagnosis) Inclusion_Exclusion Inclusion/Exclusion Criteria Assessment Start->Inclusion_Exclusion Randomization Randomization Inclusion_Exclusion->Randomization Group_A Group A: this compound Randomization->Group_A Arm 1 Group_B Group B: Placebo/Comparator Randomization->Group_B Arm 2 Treatment_Period Treatment Period (e.g., 4-8 weeks) Group_A->Treatment_Period Group_B->Treatment_Period Follow_up Follow-up Assessments (Endoscopy, Symptom Score) Treatment_Period->Follow_up Data_Analysis Data Analysis (Healing Rates, Safety) Follow_up->Data_Analysis Conclusion Conclusion on Efficacy and Safety Data_Analysis->Conclusion

A generalized workflow for a clinical trial of this compound.
Logical Relationship of this compound's Dual Protective Mechanism

This diagram illustrates the two primary mechanisms by which this compound protects the gastric mucosa.

Enprostil_Dual_Mechanism This compound This compound Inhibition Inhibition of Gastric Acid Secretion This compound->Inhibition Stimulation Stimulation of Mucosal Defense This compound->Stimulation Reduced_Acidity Reduced Intragastric Acidity Inhibition->Reduced_Acidity Mucus_Bicarb Increased Mucus & Bicarbonate Secretion Stimulation->Mucus_Bicarb Ulcer_Healing Promotion of Ulcer Healing & Mucosal Protection Reduced_Acidity->Ulcer_Healing Mucus_Bicarb->Ulcer_Healing

This compound's dual mechanism for gastric protection.

Conclusion

This compound is a highly potent synthetic prostaglandin E2 analog that primarily functions as an EP3 receptor agonist. Its dual action of potently inhibiting gastric acid secretion and stimulating mucosal protective factors, such as mucus and bicarbonate secretion, underscores its therapeutic potential in the management of peptic ulcer disease. The comprehensive data and methodologies presented in this technical guide provide a valuable resource for researchers and drug development professionals working on novel gastrointestinal therapies and investigating the intricate roles of prostaglandin signaling pathways. The provided visualizations of the signaling cascade and experimental workflows offer a clear and concise framework for understanding the preclinical and clinical evaluation of compounds like this compound.

References

Enprostil: An In-Depth Technical Guide to its EP3 Receptor Agonist Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent and selective agonist for the E-prostanoid receptor 3 (EP3).[1] Its primary therapeutic application has been in the treatment of peptic ulcers, owing to its ability to inhibit gastric acid secretion.[2] This technical guide provides a comprehensive overview of the EP3 receptor agonist activity of this compound, detailing its binding affinity and functional potency, the intricate signaling pathways it modulates, and the experimental protocols used for its characterization.

Quantitative Data Summary

The agonist activity of this compound at the EP3 receptor has been quantified through various in vitro assays. The following tables summarize the key binding affinity and functional potency data available in the literature.

Table 1: Binding Affinity of Prostanoid Receptor Ligands

CompoundReceptor SubtypeBinding Affinity (Ki, nM)
This compound EP3 Data Not Available
PGE2EP34.3[3]
SulprostoneEP31.3[3]
MisoprostolEP311[3]

Table 2: Functional Potency of this compound at the EP3 Receptor

CompoundAssay SystemParameterValue
This compound Guinea-pig vas deferens -log EC50 8.30 ± 0.08 [4]
EC50 (nM) ~5.01

EP3 Receptor Signaling Pathways

The EP3 receptor is unique among the E-prostanoid receptors in its ability to couple to multiple G proteins, leading to a diversity of downstream signaling cascades. This compound, as an EP3 agonist, can trigger these various pathways depending on the cellular context and the specific EP3 receptor splice variants present.

Gi-Coupled Pathway: Inhibition of Adenylyl Cyclase

The most well-characterized signaling pathway for the EP3 receptor involves its coupling to the inhibitory G protein, Gi.[5][6] Activation of this pathway by this compound leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP is the primary mechanism behind this compound's inhibition of gastric acid secretion in parietal cells.[2]

This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein (αβγ) EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Decreased Cellular Response (e.g., Gastric Acid Secretion) PKA->CellularResponse Leads to

This compound-mediated Gi-coupled signaling pathway.
Gs-Coupled Pathway: Stimulation of Adenylyl Cyclase

In some cellular systems, the EP3 receptor can also couple to the stimulatory G protein, Gs.[5] This leads to the activation of adenylyl cyclase and a subsequent increase in intracellular cAMP levels. The physiological relevance of this pathway in the context of this compound's overall pharmacological profile is still under investigation.

This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gs Gs Protein (αβγ) EP3->Gs Activates AC Adenylyl Cyclase Gs->AC Stimulates cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CellularResponse Increased Cellular Response PKA->CellularResponse Leads to

This compound-mediated Gs-coupled signaling pathway.
G12/13-Coupled Pathway: Rho Activation

The EP3 receptor can also signal through G12/13 proteins, leading to the activation of the small GTPase Rho and its downstream effector, Rho-associated kinase (ROCK).[5] This pathway is primarily involved in the regulation of cell morphology, migration, and smooth muscle contraction.

This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to G1213 G12/13 Protein EP3->G1213 Activates RhoGEF RhoGEF G1213->RhoGEF Activates RhoA RhoA RhoGEF->RhoA Activates ROCK ROCK RhoA->ROCK Activates CellularResponse Cytoskeletal Rearrangement & Smooth Muscle Contraction ROCK->CellularResponse Leads to

This compound-mediated G12/13-coupled signaling pathway.

Experimental Protocols

The characterization of this compound's EP3 receptor agonist activity relies on a combination of radioligand binding assays and functional assays measuring second messenger modulation.

Radioligand Competition Binding Assay (General Protocol)

This assay is used to determine the binding affinity (Ki) of an unlabeled compound, such as this compound, by measuring its ability to compete with a radiolabeled ligand for binding to the EP3 receptor.

Objective: To determine the Ki of this compound for the EP3 receptor.

Materials:

  • Cell membranes expressing the EP3 receptor.

  • Radiolabeled ligand with known affinity for the EP3 receptor (e.g., [³H]-PGE2).

  • Unlabeled this compound.

  • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

  • Glass fiber filters.

  • Scintillation cocktail.

cluster_0 Incubation cluster_1 Separation & Washing cluster_2 Detection & Analysis Membranes EP3 Receptor Membranes Incubate Incubate to Equilibrium Membranes->Incubate Radioligand [³H]-PGE2 Radioligand->Incubate This compound Unlabeled this compound (Varying Concentrations) This compound->Incubate Filtration Rapid Filtration (Glass Fiber Filter) Incubate->Filtration Wash Wash with Ice-Cold Buffer Filtration->Wash Counting Scintillation Counting Wash->Counting Analysis Data Analysis (IC50 → Ki) Counting->Analysis

Workflow for a radioligand competition binding assay.

Procedure:

  • Incubation: In a multi-well plate, combine the EP3 receptor-expressing membranes, a fixed concentration of [³H]-PGE2, and varying concentrations of unlabeled this compound in assay buffer.

  • Equilibration: Incubate the plate at a defined temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium.

  • Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Detection: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the this compound concentration. The concentration of this compound that inhibits 50% of the specific binding of the radioligand is the IC50 value. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.

cAMP Functional Assay (General Protocol for Gi-Coupled Receptors)

This assay measures the ability of an agonist to inhibit the production of cAMP, providing a functional readout of Gi-coupled receptor activation.

Objective: To determine the EC50 of this compound for the inhibition of cAMP production.

Materials:

  • Cells stably or transiently expressing the EP3 receptor (e.g., CHO or HEK293 cells).

  • Cell culture medium.

  • Assay buffer (e.g., HBSS with 20 mM HEPES and a phosphodiesterase inhibitor like IBMX).

  • Forskolin (B1673556) (an adenylyl cyclase activator).

  • This compound.

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).

cluster_0 Cell Treatment cluster_1 Lysis & Detection cluster_2 Analysis Cells EP3-Expressing Cells Incubate Incubate Cells->Incubate This compound This compound (Varying Concentrations) This compound->Incubate Forskolin Forskolin (Fixed Concentration) Forskolin->Incubate Lysis Cell Lysis Incubate->Lysis Detection cAMP Detection (e.g., HTRF, AlphaScreen) Lysis->Detection Analysis Data Analysis (EC50 Determination) Detection->Analysis

Workflow for a cAMP functional assay (Gi-coupled).

Procedure:

  • Cell Seeding: Seed the EP3 receptor-expressing cells into a multi-well plate and culture overnight.

  • Compound Addition: Pre-incubate the cells with varying concentrations of this compound in assay buffer.

  • Stimulation: Add a fixed concentration of forskolin to all wells to stimulate adenylyl cyclase and increase basal cAMP levels.

  • Incubation: Incubate the plate for a defined period to allow for the modulation of cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP detection kit according to the manufacturer's instructions.

  • Data Analysis: Plot the cAMP concentration as a function of the this compound concentration. The concentration of this compound that produces 50% of the maximal inhibition of forskolin-stimulated cAMP production is the EC50 value.

Conclusion

This compound is a potent and selective EP3 receptor agonist with a well-defined mechanism of action, primarily involving the Gi-coupled inhibition of adenylyl cyclase. Its ability to interact with multiple G proteins highlights the complexity of EP3 receptor signaling and offers potential for further therapeutic applications. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel EP3 receptor modulators. Further research is warranted to definitively determine the binding affinity (Ki) of this compound for the EP3 receptor and to fully elucidate the physiological consequences of its engagement with the Gs and G12/13 signaling pathways.

References

Enprostil's Role in Inhibiting Gastric Acid Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a potent inhibitor of gastric acid secretion. This technical guide provides an in-depth overview of the molecular mechanisms, signaling pathways, and experimental methodologies used to characterize this compound's antisecretory effects. The primary mechanism of action involves the specific binding of this compound to the prostaglandin E2 receptor subtype 3 (EP3) on the basolateral membrane of gastric parietal cells. This interaction initiates an intracellular signaling cascade mediated by an inhibitory G-protein (Gi), leading to the suppression of adenylyl cyclase activity and a subsequent decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The reduction in cAMP attenuates the activation of protein kinase A (PKA), which in turn diminishes the activity of the H+/K+ ATPase (proton pump), the final step in gastric acid secretion. This guide summarizes key quantitative data, details relevant experimental protocols, and provides visual representations of the underlying cellular and experimental processes.

Mechanism of Action

This compound exerts its inhibitory effect on gastric acid secretion through a well-defined signaling pathway within the parietal cells of the stomach lining.[1][2]

  • Receptor Binding: this compound, as a synthetic analog of PGE2, selectively binds to the EP3 receptor, a G-protein coupled receptor (GPCR), located on the surface of parietal cells.[1][2]

  • G-Protein Coupling: The EP3 receptor is coupled to an inhibitory G-protein (Gi).[3] Upon this compound binding, the Gi-protein is activated.

  • Inhibition of Adenylyl Cyclase: The activated α-subunit of the Gi-protein inhibits the enzyme adenylyl cyclase.[1][2]

  • Reduction of cAMP: This inhibition leads to a decrease in the intracellular concentration of the second messenger cyclic adenosine monophosphate (cAMP).[1][2]

  • Decreased PKA Activity: Lowered cAMP levels result in reduced activation of cAMP-dependent protein kinase A (PKA).

  • Inhibition of H+/K+ ATPase: PKA is responsible for phosphorylating and activating the H+/K+ ATPase (proton pump), which is the final effector in the acid secretion pathway, responsible for pumping H+ ions into the gastric lumen. By reducing PKA activity, this compound ultimately decreases the activity of the proton pump, leading to a potent inhibition of gastric acid secretion.[1][2]

Signaling Pathway Diagram

Enprostil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Parietal Cell Membrane cluster_intracellular Intracellular Space This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi-Protein EP3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ProtonPump H+/K+ ATPase (Proton Pump) H_ion H+ ProtonPump->H_ion Secretes Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates PKA->ProtonPump Activates (via phosphorylation) ATP_cAMP ATP ATP_cAMP->AC K_ion K+ K_ion->ProtonPump Uptakes

Caption: Signaling pathway of this compound-mediated inhibition of gastric acid secretion.

Quantitative Data

The inhibitory effects of this compound on gastric acid and gastrin secretion have been quantified in various studies.

ParameterSpeciesModelThis compound Dose% InhibitionReference
Meal-Stimulated Gastric Acid SecretionHumanIn vivo35 µg (intragastric)58%[4]
70 µg (intragastric)82%[4]
35 µg (intraduodenal)67%[4]
70 µg (intraduodenal)91%[4]
Meal-Stimulated Gastrin ReleaseHumanIn vivo35 µg (intragastric)73%[4]
70 µg (intragastric)90%[4]
35 µg (intraduodenal)72%[4]
70 µg (intraduodenal)125%[4]
CompoundParameterSpeciesModelValueReference
PGE2IC50 (Histamine-stimulated aminopyrine (B3395922) uptake)RatIsolated Parietal Cells7 x 10⁻⁸ M[5]
PGE2IC50 (H+/K+ ATPase activity)RatGastric Microsomes15 µM[2]

Experimental Protocols

Isolation of Gastric Parietal Cells (Rabbit Model)

This protocol describes a common method for obtaining a highly enriched population of parietal cells for in vitro studies.

Materials:

  • New Zealand White rabbit

  • Collagenase (Type IV)

  • Pronase E

  • Bovine Serum Albumin (BSA)

  • EDTA (ethylenediaminetetraacetic acid)

  • DMEM/F-12 culture medium

  • Percoll or other density gradient medium

  • Hanks' Balanced Salt Solution (HBSS)

Procedure:

  • Tissue Preparation: Euthanize the rabbit and excise the stomach. Open the stomach along the lesser curvature and rinse with cold HBSS. Separate the gastric mucosa from the underlying muscle layers by blunt dissection.

  • Enzymatic Digestion: Mince the mucosal tissue into small pieces and incubate with a solution of collagenase and pronase in HBSS with gentle stirring at 37°C for 30-45 minutes to dissociate the gastric glands.

  • Cell Dispersion: Further disperse the glands into single cells by incubation in a Ca²⁺-free HBSS solution containing EDTA for 15 minutes.

  • Parietal Cell Enrichment: Separate parietal cells from other cell types (e.g., chief cells, mucous cells) using a density gradient centrifugation method, such as a Percoll gradient. Layer the cell suspension onto the gradient and centrifuge. Parietal cells, being larger and denser, will form a distinct band.

  • Cell Collection and Viability: Carefully aspirate the parietal cell layer, wash with culture medium, and assess cell viability using a method like Trypan Blue exclusion. A purity of >80% is typically achieved.

[¹⁴C]Aminopyrine Uptake Assay for Acid Secretion

This assay provides an indirect but reliable measure of acid secretion in isolated parietal cells. The weak base, [¹⁴C]aminopyrine, accumulates in acidic compartments.

Materials:

  • Isolated parietal cells

  • [¹⁴C]Aminopyrine

  • Histamine (B1213489) (or other secretagogue)

  • This compound (or other inhibitor)

  • Scintillation cocktail

  • Scintillation counter

Procedure:

  • Cell Incubation: Incubate the isolated parietal cells in a buffer solution containing [¹⁴C]aminopyrine.

  • Inhibitor Pre-incubation: Add varying concentrations of this compound to the cell suspension and pre-incubate for 15-30 minutes.

  • Stimulation: Induce acid secretion by adding a stimulant, such as histamine (e.g., 10⁻⁴ M).

  • Incubation: Incubate the cells at 37°C for 30-60 minutes to allow for aminopyrine accumulation.

  • Separation: Separate the cells from the incubation medium by centrifugation through a layer of silicone oil to rapidly stop the uptake.

  • Lysis and Counting: Lyse the cell pellet and measure the amount of radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the aminopyrine accumulation ratio (intracellular/extracellular radioactivity) and express the results as a percentage of the stimulated control. Plot the percentage of inhibition against the logarithm of the this compound concentration to determine the IC50.

Experimental Workflow Diagram

Experimental_Workflow cluster_cell_prep Parietal Cell Preparation cluster_assay [¹⁴C]Aminopyrine Uptake Assay A1 Stomach Excision (Rabbit) A2 Mucosal Dissection A1->A2 A3 Enzymatic Digestion (Collagenase/Pronase) A2->A3 A4 Cell Dispersion (EDTA) A3->A4 A5 Density Gradient Centrifugation A4->A5 A6 Isolated Parietal Cells A5->A6 B1 Incubate cells with [¹⁴C]Aminopyrine A6->B1 B2 Pre-incubate with Varying [this compound] B1->B2 B3 Stimulate with Histamine B2->B3 B4 Incubate at 37°C B3->B4 B5 Separate Cells (Centrifugation) B4->B5 B6 Cell Lysis & Scintillation Counting B5->B6 B7 Data Analysis (IC50 Determination) B6->B7

Caption: Workflow for assessing this compound's effect on acid secretion in isolated parietal cells.

Conclusion

This compound is a potent inhibitor of gastric acid secretion, acting through a well-characterized signaling pathway involving the EP3 receptor, Gi-protein, and cAMP. The experimental protocols detailed in this guide provide a framework for the continued investigation of prostaglandin analogs and other potential antisecretory agents. The quantitative data and visual representations of the mechanism and workflows serve as a valuable resource for researchers and professionals in the field of gastroenterology and drug development. Further research to identify the specific Gαi subtype involved and to obtain precise binding affinities for this compound in human parietal cells will provide an even more complete understanding of its therapeutic action.

References

Enprostil: A Technical Guide to its Cytoprotective Effects on Gastric Mucosa

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cytoprotective mechanisms of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, on the gastric mucosa. It is designed to be a resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into its mode of action, quantitative efficacy from clinical trials, and the experimental methodologies used to evaluate its effects.

Core Mechanisms of Gastric Cytoprotection

This compound exerts its protective effects on the stomach lining through a multi-faceted approach, primarily by enhancing the defensive mechanisms of the gastric mucosa while concurrently reducing aggressive factors.[1][2] As a synthetic analogue of prostaglandin E2 (PGE2), this compound mimics the actions of endogenous prostaglandins (B1171923), which are crucial for maintaining the integrity of the gastrointestinal tract.[1][2]

The primary mechanisms of action include:

  • Stimulation of Mucus and Bicarbonate Secretion: this compound significantly enhances the secretion of mucus and bicarbonate from gastric epithelial cells.[1][2][3] Mucus forms a protective physical barrier over the mucosa, shielding it from the corrosive effects of gastric acid and pepsin.[1][2] Bicarbonate neutralizes hydrogen ions within the mucus layer, creating a pH gradient that further protects the epithelial surface.[1][2]

  • Inhibition of Gastric Acid Secretion: this compound effectively suppresses basal and stimulated gastric acid secretion.[1][4][5] It achieves this by binding to EP3 receptors on parietal cells, which inhibits the adenylyl cyclase pathway, leading to reduced cyclic AMP (cAMP) levels and decreased activity of the H+/K+ ATPase proton pump.[1]

  • Modulation of Gastric Mucosal Blood Flow: While some prostaglandins are known to increase gastric mucosal blood flow, studies on this compound have shown that its cytoprotective action is not primarily mediated by an increase in blood flow.[6] This suggests that its direct effects on epithelial cell defense are more critical.

  • Anti-inflammatory Effects: Prostaglandins, including this compound, possess anti-inflammatory properties that can help reduce inflammation in the gastric mucosa, thereby promoting the healing of ulcers.[1]

Quantitative Efficacy from Clinical Trials

Numerous clinical trials have been conducted to evaluate the efficacy of this compound in healing and preventing gastric and duodenal ulcers. The following tables summarize the key quantitative findings from these studies.

Table 1: Healing of NSAID-Induced Gastric Ulcers

Treatment GroupDosageUlcer Healing Rate at 6 WeeksUlcer Healing Rate at 9 WeeksReference
Placebo-14%19%[7]
This compound35 µg twice daily57%68%[7]
This compound35 µg three times daily68%74%[7]

Table 2: Healing of Duodenal Ulcers

Treatment GroupDosageUlcer Healing Rate at 2 WeeksUlcer Healing Rate at 4 WeeksReference
Placebo-23%49%[8]
This compound35 µg twice daily38%70%[8]

Table 3: Healing of Gastric Ulcers

Treatment GroupDosageUlcer Healing Rate at 6 WeeksReference
Placebo-50%[9]
This compound35 µg twice daily82%[9]
This compound70 µg twice daily70%[9]

Table 4: Comparative Healing of Gastric Ulcers (this compound vs. Ranitidine)

Treatment GroupDosageHealing Rate at 4 WeeksHealing Rate at 8 WeeksReference
This compound35 µg twice daily58%86%[10]
Ranitidine150 mg twice daily66%89%[10]

Table 5: Comparative Healing of Duodenal Ulcers (this compound vs. Misoprostol)

Treatment GroupDosageUlcer Healing Rate at 4 WeeksUlcer Healing Rate at 6 WeeksReference
This compound35 µg twice daily~80%>90%[11]
Misoprostol200 µg four times daily~80%>90%[11]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways involved in this compound's action and a typical workflow for a clinical trial evaluating its efficacy.

Enprostil_Signaling_Pathway cluster_ParietalCell Parietal Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Reduces

Caption: this compound's signaling pathway for inhibiting gastric acid secretion.

Mucus_Bicarbonate_Secretion This compound This compound EpithelialCell Gastric Epithelial Cell This compound->EpithelialCell Stimulates Mucus Mucus Secretion EpithelialCell->Mucus Bicarbonate Bicarbonate Secretion EpithelialCell->Bicarbonate ProtectiveLayer Enhanced Mucosal Protective Layer Mucus->ProtectiveLayer Bicarbonate->ProtectiveLayer

Caption: Stimulation of mucus and bicarbonate secretion by this compound.

Clinical_Trial_Workflow PatientRecruitment Patient Recruitment (e.g., NSAID users with gastric ulcers) Baseline Baseline Endoscopy (Confirm ulcer presence and size) PatientRecruitment->Baseline Randomization Randomization Baseline->Randomization Treatment Treatment Period (e.g., 9 weeks) Randomization->Treatment FollowUp Follow-up Endoscopy (e.g., at 6 and 9 weeks) Treatment->FollowUp DataAnalysis Data Analysis (Compare ulcer healing rates) FollowUp->DataAnalysis

Caption: A generalized workflow for a clinical trial of this compound.

Detailed Experimental Protocols

This section outlines the methodologies for key experiments cited in the literature to provide a deeper understanding of how the cytoprotective effects of this compound are evaluated.

Assessment of Gastric Ulcer Healing in Humans (Clinical Trial)
  • Objective: To determine the efficacy of this compound in healing gastric ulcers, often in the context of continued nonsteroidal anti-inflammatory drug (NSAID) use.[7]

  • Study Design: A multicenter, double-blind, placebo-controlled, randomized trial.[7]

  • Participant Selection: Patients with chronic inflammatory arthritis or osteoarthritis requiring continuous NSAID therapy, with endoscopically confirmed gastric erosions or ulcers.[7]

  • Procedure:

    • Screening: Two pretreatment endoscopies are performed within a two-week interval to establish a stable baseline of gastric lesions.[7]

    • Randomization: Patients are randomly assigned to receive placebo or this compound (e.g., 35 µg twice or three times daily).[7]

    • Treatment: The assigned treatment is administered for a predefined period (e.g., 9 weeks). The use of antacids may be disallowed to avoid confounding results.[7]

    • Follow-up: Endoscopy is repeated at specified intervals (e.g., 6 and 9 weeks) to assess ulcer healing.[7]

    • Data Collection: Ulcer healing rates are recorded for each treatment group. Adverse events, such as diarrhea and abdominal pain, are also monitored and recorded.[7]

  • Outcome Measures: The primary outcome is the percentage of patients in each group with complete ulcer healing at the end of the treatment period. Secondary outcomes can include the development of new erosions or ulcers and the incidence of adverse effects.[7]

Measurement of Gastric Bicarbonate Secretion in Humans
  • Objective: To quantify the effect of this compound on gastric bicarbonate (HCO3-) secretion.[12]

  • Methodology: A two-component model is used to calculate gastric HCO3- and H+ secretion.[12]

  • Procedure:

    • Subjects: Healthy human volunteers or patients are recruited.

    • Protocol: A single oral dose of this compound (e.g., 70 µg) or placebo is administered.[12]

    • Measurement: Gastric secretions are collected and analyzed to determine the rates of bicarbonate and hydrogen ion secretion, both at baseline and after treatment.[12] This can also be performed during pentagastrin (B549294) infusion to assess the effect on stimulated acid secretion.[12]

  • Outcome Measures: The change in basal and stimulated gastric bicarbonate secretion (in µmol/hr) after this compound administration compared to placebo.[12]

Evaluation of Gastric Mucus Secretion in Animal Models (Shay Rat Model)
  • Objective: To assess the stimulatory effect of this compound on gastric mucus secretion.[3]

  • Animal Model: Shay rats (pylorus-ligated rats).

  • Procedure:

    • Dosing: this compound is administered to the rats at various doses (e.g., 15 to 250 µg/kg) via different routes (oral, subcutaneous) to determine the most effective delivery method.[3]

    • Incubation: After a set period (e.g., 3 hours), the rats are euthanized, and their stomachs are removed.[3]

    • Mucus Collection: The secreted gastric juice is collected, and the adherent gastric mucus is eluted using a solution like 2 M sodium chloride.[3]

    • Quantification: The amount of mucus is determined using a biochemical assay, such as the anthrone (B1665570) method.[3]

    • Microscopy: In parallel, stomach tissues can be processed for scanning electron microscopy to visualize the mucus layer on the epithelial surface.[3]

  • Outcome Measures: A significant increase in the quantity of gastric mucus at a specific dose of this compound.[3] Visual confirmation of an enhanced mucus layer via electron microscopy.[3]

Conclusion

This compound is a potent cytoprotective agent that enhances the defensive capabilities of the gastric mucosa through multiple mechanisms, primarily by stimulating mucus and bicarbonate secretion and inhibiting gastric acid production. Clinical data robustly supports its efficacy in healing both gastric and duodenal ulcers, including those induced by NSAIDs. The experimental protocols detailed herein provide a framework for the continued investigation of prostaglandin analogues and other cytoprotective compounds in the field of gastroenterology and drug development.

References

Enprostil: A Deep Dive into its Impact on Gastric Mucus and Bicarbonate Secretion

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, has demonstrated significant cytoprotective and anti-ulcer activities.[1][2] Its therapeutic effects are largely attributed to its ability to modulate the defensive mechanisms of the gastric and duodenal mucosa.[3] This technical guide provides a comprehensive overview of the core mechanisms of this compound's action, specifically focusing on its well-documented impact on mucus and bicarbonate secretion. We will delve into the quantitative effects, the intricate experimental protocols used to elucidate these effects, and the underlying signaling pathways.

Quantitative Impact of this compound on Mucus and Bicarbonate Secretion

The stimulatory effects of this compound on the secretion of protective mucus and acid-neutralizing bicarbonate are crucial to its mucosal defense enhancement. The following tables summarize the key quantitative findings from various preclinical and clinical studies.

Gastric Mucus Secretion
SpeciesModelThis compound DoseRoute of AdministrationMethod of MeasurementKey FindingReference
RatShay Rat Model60 µg/kgOralAnthrone (B1665570) TestSignificant increase in gastric mucus.[4]
RatShay Rat Model50-100 µg/kgOralScanning Electron MicroscopyObservation of thin veil-like layers of mucus covering the epithelial surface.[4]
Gastric Bicarbonate Secretion
SpeciesModelThis compound DoseRoute of AdministrationMethod of MeasurementBasal Secretion (Placebo)Basal Secretion (this compound)% IncreaseReference
HumanHealthy Volunteers70 µgOral2-component model calculation1810 ± 340 µmol/hr3190 ± 890 µmol/hr~76%[5]
HumanHealthy Volunteers35 µgPerfusionPerfusion technique--78%[2]
AmphibianIsolated Gastric Mucosa10⁻⁶ MLuminal solutionIn vitro perfusion--28%[2]
Duodenal Bicarbonate Secretion
SpeciesModelThis compound DoseRoute of AdministrationMethod of MeasurementBasal Secretion (Control)Secretion (this compound)% IncreaseReference
RatAnesthetized Rat10 µg/mlDuodenal bathing solutionDirect titration in situ6.3 ± 1.3 µmol/cm·hr15.1 ± 2.0 µmol/cm·hr~140%[5]
AmphibianIsolated Duodenal Mucosa10⁻⁶ MLuminal solutionIn vitro perfusion--37%[2]

Experimental Protocols

A thorough understanding of the methodologies employed in these studies is critical for interpretation and replication. This section details the key experimental protocols.

Measurement of Gastric Mucus Secretion (Anthrone Test)

The anthrone test is a colorimetric method used to quantify carbohydrates, which are a major component of mucus.

Principle: Concentrated sulfuric acid hydrolyzes the glycosidic bonds in mucus to release monosaccharides. These monosaccharides are then dehydrated to form furfural (B47365) or hydroxymethylfurfural, which reacts with anthrone to produce a blue-green colored complex. The intensity of the color, measured spectrophotometrically at approximately 620 nm, is proportional to the total carbohydrate concentration.[6][7]

Procedure:

  • Sample Collection: In the Shay rat model, the stomach is ligated at the pylorus and cardia. After a set period, the gastric contents are collected. The stomach is then washed with a saline solution, and the adherent mucus is gently scraped.[4]

  • Hydrolysis: The collected mucus sample is treated with a strong acid, typically concentrated sulfuric acid, and heated to hydrolyze the polysaccharides into monosaccharides.[8]

  • Color Development: A freshly prepared anthrone reagent (anthrone dissolved in concentrated sulfuric acid) is added to the hydrolyzed sample. The mixture is then heated in a boiling water bath for a specific duration to allow for color development.[7]

  • Quantification: After cooling, the absorbance of the resulting blue-green solution is measured using a spectrophotometer at a wavelength of 620 nm. A standard curve is generated using known concentrations of a standard carbohydrate, such as glucose, to determine the amount of mucus in the sample.[6]

G cluster_protocol Anthrone Test Workflow A Gastric Mucus Sample Collection B Acid Hydrolysis (Concentrated H2SO4, Heat) A->B C Addition of Anthrone Reagent B->C D Color Development (Heating) C->D E Spectrophotometric Measurement (620 nm) D->E F Quantification against Standard Curve E->F

Workflow for Gastric Mucus Quantification using the Anthrone Test.

Measurement of Gastroduodenal Bicarbonate Secretion (pH-Stat Titration)

The pH-stat titration method is a widely used technique for the direct measurement of bicarbonate secretion from the gastric or duodenal mucosa.

Principle: The mucosal surface is perfused with a saline solution. Any secreted bicarbonate will increase the pH of the perfusate. A pH electrode continuously monitors the pH, and a pH-stat system automatically adds a titrant (typically a dilute acid like HCl) to maintain the pH at a constant, predetermined level. The amount of titrant added over time is equivalent to the amount of bicarbonate secreted.[9][10]

Procedure:

  • Animal/Human Preparation: In animal studies, a segment of the stomach or duodenum is isolated and cannulated for perfusion.[5][10] In human studies, a nasogastric tube is placed to allow for gastric perfusion.[5]

  • Perfusion: The mucosal segment is perfused with a pre-warmed, isotonic saline solution at a constant rate. The perfusate is collected at the outlet.

  • pH Monitoring and Titration: The pH of the collected perfusate is continuously monitored by a pH electrode connected to a pH-stat controller. The controller maintains the pH at a neutral setpoint (e.g., pH 7.0) by automatically infusing a standardized acid solution into the perfusate.

  • Calculation of Bicarbonate Secretion: The rate of bicarbonate secretion is calculated from the volume and concentration of the acid titrant used over a specific time period and is typically expressed as µmol/cm·hr or µmol/hr.

G cluster_protocol pH-Stat Titration for Bicarbonate Secretion A Perfusion of Gastric/Duodenal Mucosa (Saline Solution) B HCO3- Secretion into Perfusate A->B C pH Increase in Perfusate B->C D Continuous pH Monitoring (pH Electrode) C->D E Automated Acid Titration (pH-Stat Controller) D->E F Maintenance of Constant pH E->F G Calculation of HCO3- Secretion (from Titrant Volume) E->G

Logical Flow of the pH-Stat Titration Method.

Signaling Pathways

This compound, as a PGE2 analog, exerts its effects by binding to specific prostaglandin E (EP) receptors on the surface of gastric and duodenal epithelial cells. The differential expression and coupling of these receptors in various parts of the gastrointestinal tract account for the region-specific effects of this compound.

Gastric Bicarbonate Secretion

In the stomach, the stimulation of bicarbonate secretion by this compound is primarily mediated by the EP1 receptor subtype .[9][11]

  • Receptor Binding: this compound binds to the Gq-protein coupled EP1 receptor on gastric epithelial cells.

  • Signal Transduction: This binding activates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).

  • Second Messenger Action: IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺). The elevated intracellular Ca²⁺ levels act as a second messenger to stimulate the secretion of bicarbonate ions.[9]

G cluster_gastric This compound Signaling in Gastric Bicarbonate Secretion This compound This compound EP1 EP1 Receptor (Gq-coupled) This compound->EP1 PLC Phospholipase C (PLC) EP1->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptor Ca2_increase ↑ Intracellular Ca²⁺ ER->Ca2_increase releases Ca²⁺ HCO3_secretion Bicarbonate Secretion Ca2_increase->HCO3_secretion stimulates

EP1 Receptor-Mediated Signaling Pathway for Gastric Bicarbonate Secretion.

Duodenal Bicarbonate Secretion

In the duodenum, the signaling pathway for this compound-induced bicarbonate secretion is more complex, involving the EP3 receptor subtype .[9][11]

  • Receptor Binding: this compound binds to the Gi-protein coupled EP3 receptor on duodenal epithelial cells. While typically associated with inhibition of adenylyl cyclase, certain EP3 receptor isoforms can also couple to Gq, leading to an increase in intracellular calcium.

  • Dual Signaling Pathways:

    • cAMP Pathway: Some evidence suggests that certain EP3 receptor splice variants may couple to Gs, or that there is a complex interplay with other receptors, leading to a modest increase in cyclic AMP (cAMP).[9]

    • Calcium Pathway: Similar to the gastric pathway, EP3 receptor activation can lead to an increase in intracellular Ca²⁺.[9]

  • Synergistic Effect: It is proposed that both the cAMP and Ca²⁺ signaling pathways contribute to the robust stimulation of bicarbonate secretion in the duodenum.

G cluster_duodenal This compound Signaling in Duodenal Bicarbonate Secretion This compound This compound EP3 EP3 Receptor (Gi/Gq-coupled) This compound->EP3 AC Adenylyl Cyclase (AC) EP3->AC modulates PLC Phospholipase C (PLC) EP3->PLC activates cAMP ↑ cAMP AC->cAMP HCO3_secretion Bicarbonate Secretion cAMP->HCO3_secretion stimulates Ca2_increase ↑ Intracellular Ca²⁺ PLC->Ca2_increase Ca2_increase->HCO3_secretion stimulates

References

Enprostil's Anti-inflammatory Properties in Gastrointestinal Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, has demonstrated significant anti-inflammatory and cytoprotective properties within the gastrointestinal (GI) tract. Primarily known for its efficacy in the treatment of peptic ulcers, its mechanisms of action extend to the modulation of inflammatory pathways, making it a subject of interest in gastrointestinal research. This technical guide provides an in-depth overview of the anti-inflammatory properties of this compound, detailing its mechanism of action, summarizing quantitative data from key studies, and outlining experimental protocols. Visual diagrams of relevant signaling pathways and experimental workflows are included to facilitate a comprehensive understanding of its role in mitigating gastrointestinal inflammation.

Introduction

Gastrointestinal inflammation is a hallmark of various pathologies, including peptic ulcer disease, NSAID-induced gastropathy, and inflammatory bowel disease (IBD). Prostaglandins, particularly of the E series, are crucial lipid compounds that regulate a wide array of physiological functions in the GI tract, including inflammation, mucosal protection, and acid secretion.[1] this compound, as a synthetic analog of PGE2, mimics these protective actions.[1][2] Its primary therapeutic application has been in the prevention and treatment of peptic ulcers.[2] This guide focuses on the specific anti-inflammatory actions of this compound that contribute to its therapeutic effects in the gastrointestinal system.

Mechanism of Action

This compound exerts its effects through a multi-faceted mechanism, primarily by binding to prostaglandin E2 receptors, with a notable interaction with the EP3 subtype.[3]

Key Mechanisms:

  • Gastric Mucosal Protection: this compound stimulates the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and other irritants.[3]

  • Inhibition of Gastric Acid Secretion: By binding to EP3 receptors on parietal cells in the stomach lining, this compound inhibits adenylate cyclase, leading to reduced cyclic AMP (cAMP) levels and decreased activation of the proton pump (H+/K+ ATPase). This results in a significant reduction in gastric acid secretion.[3]

  • Cytoprotective Effects: this compound enhances the resistance of gastric mucosal cells to injury from various noxious agents, including nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

  • Anti-inflammatory Effects: this compound exhibits direct anti-inflammatory properties by modulating key inflammatory signaling pathways.[1] Research suggests that this compound can suppress the production of pro-inflammatory cytokines, such as Interleukin-8 (IL-8), by interfering with the Nuclear Factor-kappa B (NF-κB) signaling pathway.[2]

Signaling Pathways

The anti-inflammatory effects of this compound are intrinsically linked to its ability to modulate intracellular signaling cascades.

EP3 Receptor Signaling and Gastric Acid Inhibition

This compound's binding to the G-protein coupled EP3 receptor on gastric parietal cells initiates a signaling cascade that leads to the inhibition of gastric acid secretion.

EP3_Signaling This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion

EP3 Receptor Signaling Pathway for Gastric Acid Inhibition.
Proposed Anti-inflammatory Signaling via NF-κB Inhibition

Studies suggest that this compound's anti-inflammatory effects, such as the suppression of IL-8, are mediated through the inhibition of the NF-κB pathway. The precise mechanism is thought to occur upstream of NF-κB activation, potentially interfering with signaling components following IL-1β or LPS receptor activation.[2]

NFkB_Inhibition cluster_stimulants Inflammatory Stimuli cluster_receptors Receptors LPS LPS TLR4 TLR4 LPS->TLR4 IL1b IL-1β IL1R IL-1R IL1b->IL1R Upstream_Signal Upstream Signaling (e.g., MyD88, TRAF6) TLR4->Upstream_Signal IL1R->Upstream_Signal This compound This compound This compound->Upstream_Signal Inhibits IKK IKK Complex Upstream_Signal->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα (Inactive) IKK->NFkB_IkB Leads to IκBα degradation IkB->NFkB_IkB NFkB NF-κB NFkB->NFkB_IkB Nucleus Nucleus NFkB->Nucleus Translocates to NFkB_IkB->NFkB Releases Transcription Gene Transcription (IL-8, etc.) Nucleus->Transcription Initiates

Proposed Mechanism of NF-κB Inhibition by this compound.

Quantitative Data Presentation

The following tables summarize quantitative data from key clinical and preclinical studies investigating the efficacy of this compound.

Table 1: Clinical Trial Data on NSAID-Induced Gastric Ulcer Healing
Treatment GroupDosageDurationUlcer Healing Rate (6 weeks)Ulcer Healing Rate (9 weeks)Complete Mucosal Healing (9 weeks)
Placebo-9 weeks14%19%10%
This compound35 µg twice daily9 weeks57%68%59%
This compound35 µg three times daily9 weeks68%74%59%
Data from a 9-week double-blind trial in patients with NSAID-induced gastric erosions or ulcers.[1]
Table 2: In Vitro Inhibition of IL-8 Production in Human Colonic Epithelial Cells
Cell LineInflammatory StimulusThis compound ConcentrationOutcome
HT-29Interleukin-1β (IL-1β)10⁻⁶ MSuppression of IL-8 production
HT-29Lipopolysaccharide (LPS)10⁻⁶ MSuppression of IL-8 production
HT-29Tumor Necrosis Factor-α (TNF-α)10⁻⁶ MNo suppression of IL-8 production
SW620IL-1β or LPS10⁻⁶ MSuppression of IL-8 production
CaCo2IL-1β or LPS10⁻⁶ MSuppression of IL-8 production
Data from in vitro studies on human colon cancer cell lines.[2]

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below.

Dextran Sulfate Sodium (DSS)-Induced Colitis in Rodents

This model is used to induce acute colitis that mimics aspects of human ulcerative colitis.

Objective: To evaluate the therapeutic effect of this compound on DSS-induced colitis.

Materials:

  • Male Sprague-Dawley rats (or other suitable rodent strain)

  • Dextran Sulfate Sodium (DSS), molecular weight 36,000-50,000

  • This compound

  • Vehicle for this compound (e.g., saline, carboxymethyl cellulose)

  • Standard laboratory animal diet and water

Procedure:

  • Acclimatization: House animals in a controlled environment for at least one week prior to the experiment.

  • Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water ad libitum for 5-7 consecutive days. Control animals receive regular drinking water.

  • Treatment:

    • Divide DSS-treated animals into treatment and vehicle control groups.

    • Administer this compound (e.g., intracolonically) at a predetermined dose once or twice daily, starting from the first day of DSS administration.

    • The vehicle control group receives the vehicle solution following the same administration schedule.

  • Monitoring: Monitor animals daily for body weight, stool consistency, and presence of blood in the stool to calculate a Disease Activity Index (DAI).

  • Termination and Sample Collection: At the end of the treatment period, euthanize the animals. Collect the colon and measure its length.

  • Histological Analysis: Fix a segment of the distal colon in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E). Score the sections for severity of inflammation, extent of injury, and crypt damage.

  • Biochemical Analysis: Homogenize a portion of the colon tissue for measurement of myeloperoxidase (MPO) activity (an indicator of neutrophil infiltration) and cytokine levels (e.g., TNF-α, IL-1β, IL-8) by ELISA or qPCR.

DSS_Workflow Acclimatization Acclimatization of Rats (1 week) Induction Induction of Colitis (3-5% DSS in drinking water, 5-7 days) Acclimatization->Induction Grouping Randomization into Groups (Control, DSS+Vehicle, DSS+this compound) Induction->Grouping Treatment Daily Treatment (Intracolonic this compound or Vehicle) Grouping->Treatment Monitoring Daily Monitoring (Body Weight, DAI) Treatment->Monitoring Termination Euthanasia and Sample Collection (Day 7-8) Monitoring->Termination Analysis Analysis (Colon Length, Histology, MPO, Cytokines) Termination->Analysis

Experimental Workflow for DSS-Induced Colitis Model.
In Vitro Inhibition of IL-8 Production in HT-29 Cells

This protocol details the investigation of this compound's effect on cytokine production in a human colonic epithelial cell line.

Objective: To determine the effect of this compound on IL-1β, LPS, or TNF-α-induced IL-8 production in HT-29 cells.

Materials:

  • HT-29 human colon adenocarcinoma cell line

  • Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics

  • This compound

  • Recombinant human IL-1β, LPS from E. coli, and recombinant human TNF-α

  • MTT assay kit for cytotoxicity

  • ELISA kit for human IL-8

  • Reagents and equipment for RNA extraction and quantitative PCR (optional)

Procedure:

  • Cell Culture: Culture HT-29 cells in supplemented DMEM at 37°C in a humidified atmosphere of 5% CO2.

  • Cytotoxicity Assay (MTT):

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat cells with various concentrations of this compound for 24 hours.

    • Perform the MTT assay according to the manufacturer's instructions to determine the non-toxic concentration of this compound (e.g., concentrations >10⁻⁵ M may be cytotoxic).[2]

  • IL-8 Production Assay:

    • Seed HT-29 cells in 24-well plates and grow to confluence.

    • Pre-treat the cells with a non-toxic concentration of this compound (e.g., 10⁻⁶ M) for a specified period (e.g., 1 hour).

    • Stimulate the cells with IL-1β (e.g., 10 ng/mL), LPS (e.g., 1 µg/mL), or TNF-α (e.g., 10 ng/mL) for a set duration (e.g., 24 hours). Include appropriate controls (untreated, stimulus alone, this compound alone).

    • Collect the cell culture supernatants.

  • IL-8 Measurement (ELISA): Measure the concentration of IL-8 in the supernatants using a human IL-8 ELISA kit according to the manufacturer's protocol.

  • Gene Expression Analysis (optional, qPCR):

    • Lyse the cells and extract total RNA.

    • Perform reverse transcription to synthesize cDNA.

    • Conduct quantitative PCR using primers specific for IL-8 and a housekeeping gene to determine relative gene expression levels.

Clinical Trial for NSAID-Induced Gastropathy

This outlines a typical double-blind, placebo-controlled clinical trial to assess this compound's efficacy in healing NSAID-induced gastric lesions.

Objective: To determine the efficacy and safety of this compound in healing gastric ulcers and erosions in patients on continuous NSAID therapy.

Patient Population:

  • Inclusion criteria: Patients with chronic inflammatory arthritis or osteoarthritis requiring continuous NSAID therapy, with endoscopically confirmed gastric erosions (≥4) or a gastric ulcer (≥3 mm in diameter).

  • Exclusion criteria: History of gastric surgery, active bleeding, or other significant gastrointestinal diseases.

Study Design:

  • A 9-week, multicenter, randomized, double-blind, placebo-controlled trial.

  • Patients are randomized to one of three groups: Placebo, this compound 35 µg twice daily, or this compound 35 µg three times daily.

Procedure:

  • Screening and Baseline:

    • Perform a baseline endoscopy to confirm the presence of qualifying gastric lesions. A second endoscopy within 2 weeks may be done to ensure lesion stability.

  • Treatment Phase (9 weeks):

    • Administer the assigned treatment (this compound or placebo) for 9 weeks.

    • Patients continue their prescribed NSAID therapy.

    • Use of antacids is typically disallowed or strictly controlled.

  • Follow-up Endoscopies: Perform endoscopies at week 6 and week 9 to assess ulcer and erosion healing.

  • Efficacy Endpoints:

    • Primary endpoint: The proportion of patients with complete ulcer healing at week 9.

    • Secondary endpoints: Ulcer healing rates at week 6, complete mucosal healing (healing of all erosions and ulcers), and the development of new lesions.

  • Safety Assessment: Monitor adverse events, with a focus on gastrointestinal side effects such as diarrhea and abdominal pain.

Conclusion

This compound demonstrates significant anti-inflammatory and cytoprotective effects in the gastrointestinal tract, which complement its well-established role in inhibiting gastric acid secretion. Its ability to suppress pro-inflammatory cytokine production, likely through the inhibition of the NF-κB pathway, underscores its therapeutic potential beyond simple acid suppression. The quantitative data from both preclinical and clinical studies provide robust evidence for its efficacy in healing and protecting the gastrointestinal mucosa from inflammatory damage. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced anti-inflammatory mechanisms of this compound and other prostaglandin analogs in the context of gastrointestinal diseases. Further research is warranted to fully elucidate the molecular signaling pathways involved and to explore the full therapeutic scope of this compound in a broader range of inflammatory gastrointestinal conditions.

References

Enprostil's Inhibitory Effect on Gastrin Release: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, demonstrates a significant inhibitory effect on gastrin release. This technical guide provides an in-depth analysis of the quantitative data from key studies, details the experimental methodologies employed, and illustrates the underlying signaling pathways. The information is intended for researchers, scientists, and professionals in drug development.

Quantitative Data Summary

The following tables summarize the key quantitative findings from clinical trials investigating the effect of this compound on basal and stimulated gastrin release.

Table 1: Effect of Single Oral Doses of this compound on Post-Prandial Gastrin Release in Healthy Volunteers

This compound Dose (µg)Median Decrease in Post-Prandial Plasma Gastrin Concentration (%)
8.7529
17.5-
35-
7044

Data from a double-blind, placebo-controlled study in nine healthy male volunteers. Gastrin release was stimulated by a standard breakfast.[1]

Table 2: Effect of this compound on Gastrin Release in Patients with Hypergastrinemia Secondary to Achlorhydria

ConditionEffect of this compound
Basal Gastrin LevelLowered
Post-Prandial Gastrin RiseReduced or Abolished (Dose-related)

Findings from a study involving patients with pernicious anemia.[2]

Table 3: Effect of Intragastric and Intraduodenal this compound on Meal-Stimulated Integrated Gastrin Response in Duodenal Ulcer Patients

This compound Dose (µg)Route of AdministrationReduction in Integrated Gastrin Response (%)
35Intragastric73
35Intraduodenal72
70Intragastric90
70Intraduodenal125

Data from a study in six patients with inactive duodenal ulcer disease.[3]

Table 4: Effect of this compound on Serum Gastrin in Patients on Long-Term Omeprazole (B731) Treatment

ParameterPre-treatmentDay 1 of this compoundFinal Day of this compoundDay After Cessation
Basal Serum Gastrin (pmol/L)65 +/- 1551 +/- 1341 +/- 957 +/- 11
Postprandial Integrated Serum Gastrin (pmol.h/L)6173 +/- 8494516 +/- 9063532 +/- 7065766 +/- 864

Results from a study in eight patients with reflux esophagitis on long-term omeprazole therapy receiving 35 µg of this compound three times a day for five days.[4]

Experimental Protocols

Study 1: Dose-Response Effect on Post-Prandial Gastrin Release in Healthy Volunteers[1]
  • Study Design: A double-blind, placebo-controlled, randomized crossover study.

  • Subjects: Nine healthy male volunteers.

  • Intervention: Single oral doses of this compound (8.75, 17.5, 35, and 70 µg) or placebo were administered before a standard breakfast. In a separate part of the study, the same subjects received two doses of 25 mg indomethacin.

  • Stimulus: A standard breakfast was used to stimulate post-prandial gastrin release.

  • Measurements: Plasma gastrin concentrations were measured at regular intervals after the meal.

  • Data Analysis: The median post-prandial plasma gastrin concentration was calculated and the percentage decrease from placebo was determined for each this compound dose.

Study 2: Effect on Gastric Secretion and Gastrin Release in Healthy Volunteers and Patients with Pernicious Anemia[2]
  • Study Design: A clinical trial comparing the effects of this compound in healthy individuals and patients with achlorhydria.

  • Subjects: Healthy human volunteers and patients with pernicious anemia and hypergastrinemia.

  • Intervention: A single oral dose of 35 µg of this compound.

  • Stimulus: Gastric acid secretion was stimulated by pentagastrin, a sham meal, and histamine (B1213489) in healthy volunteers. In patients with pernicious anemia, basal and post-prandial gastrin levels were assessed.

  • Measurements: Gastric acid output (volume and acidity) and plasma gastrin levels were measured.

  • Data Analysis: The mean percentage inhibition of gastric acid output was calculated. The effect on basal and post-prandial gastrin levels in patients was described qualitatively.

Study 3: Effect on Meal-Stimulated Gastric Acid Secretion and Gastrin Release in Duodenal Ulcer Patients[3]
  • Study Design: A randomized study in patients with inactive duodenal ulcer disease.

  • Subjects: Six patients with inactive duodenal ulcer disease.

  • Intervention: this compound (35 µg and 70 µg) was administered either intragastrically or intraduodenally. A placebo and ranitidine (B14927) were used as controls.

  • Stimulus: A meal was instilled into the stomach to stimulate gastric acid secretion and gastrin release. This was repeated after four hours.

  • Measurements: Gastric acid secretion and gastrin release were measured over eight hours.

  • Data Analysis: The integrated gastrin response was calculated, and the percentage reduction compared to placebo was determined.

Study 4: Effect on Serum Gastrin in Patients on Long-Term Omeprazole Treatment[4]
  • Study Design: An open-label study in patients with reflux esophagitis on chronic omeprazole therapy.

  • Subjects: Eight patients with reflux esophagitis treated with 40 mg omeprazole once daily for at least 3 months.

  • Intervention: 35 µg of this compound was administered three times a day for a five-day course.

  • Measurements: Basal and postprandial serum gastrin concentrations were measured the day before, on the first and final day of this compound treatment, and the day after cessation of treatment.

  • Data Analysis: Mean and standard deviation for basal and integrated postprandial serum gastrin were calculated and compared across the different time points.

Signaling Pathways and Experimental Workflows

The inhibitory effect of this compound on gastrin release is mediated through its action as a prostaglandin E2 (PGE2) analog.[5] PGE2 is known to interact with specific EP receptors. The primary mechanism is believed to involve the EP3 receptor subtype, which is coupled to an inhibitory G-protein (Gi).

Proposed Signaling Pathway for this compound's Inhibition of Gastrin Release

G This compound This compound (PGE2 Analog) EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to G_Protein Gi Protein Complex (αβγ) EP3_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP to ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Gastrin_Vesicles Gastrin-Containing Vesicles PKA->Gastrin_Vesicles Phosphorylates proteins involved in exocytosis Gastrin_Release ↓ Gastrin Release Gastrin_Vesicles->Gastrin_Release

Caption: Proposed signaling pathway for this compound-mediated inhibition of gastrin release.

Generalized Experimental Workflow for Clinical Trials

G Subject_Recruitment Subject Recruitment (e.g., Healthy Volunteers, Patients) Baseline_Sampling Baseline Blood Sampling (Basal Gastrin) Subject_Recruitment->Baseline_Sampling Intervention Drug Administration (this compound or Placebo) Baseline_Sampling->Intervention Stimulation Gastrin Release Stimulation (e.g., Standard Meal) Intervention->Stimulation Post_Stimulation_Sampling Post-Stimulation Blood Sampling (Time-course) Stimulation->Post_Stimulation_Sampling Gastrin_Assay Plasma/Serum Gastrin Measurement (e.g., Radioimmunoassay) Post_Stimulation_Sampling->Gastrin_Assay Data_Analysis Data Analysis (e.g., Comparison to Placebo) Gastrin_Assay->Data_Analysis

Caption: Generalized experimental workflow for studying this compound's effect on gastrin release.

References

Enprostil: A Comprehensive Technical Guide to its Molecular Structure and Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346) is a synthetic prostaglandin (B15479496) E2 (PGE2) analogue recognized for its potent antisecretory and cytoprotective effects on the gastric mucosa.[1][2] Developed for the treatment and prevention of peptic ulcers, its mechanism of action involves mimicking the physiological roles of natural prostaglandins (B1171923) in the gastrointestinal tract.[1][2] This technical guide provides an in-depth analysis of this compound's molecular structure, chemical properties, and the signaling pathways through which it exerts its therapeutic effects.

Molecular Structure and Identification

This compound is a complex organic molecule designed to be a selective agonist for the prostaglandin EP3 receptor.[3] Its structure incorporates a cyclopentanone (B42830) ring and two side chains, characteristic of prostaglandins.

The key identifiers and structural details of this compound are summarized in the table below.

IdentifierValue
IUPAC Name methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[3]
Chemical Formula C23H28O6[3]
Molecular Weight 400.47 g/mol [4][5]
CAS Number 73121-56-9[6]
Synonyms Camleed, Gardrin, RS-84135[6][7]

Physicochemical Properties

The physical and chemical characteristics of this compound are crucial for its formulation and delivery.

PropertyDescription
Appearance White to off-white waxy solid[6]
Melting Point Softens at 30°C, becomes liquid at 46°C[6]
Solubility Very slightly soluble in water; Soluble in alcohol, propylene (B89431) glycol, and propylene carbonate[6]
UV Absorption Maxima (in Methanol) 220, 265, 271, 277 nm[6]

Mechanism of Action and Signaling Pathway

This compound's primary therapeutic effects stem from its selective binding to the prostaglandin EP3 receptor.[3] Unlike the endogenous prostaglandin E2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound's targeted action on EP3 receptors leads to a more specific range of physiological responses.[3]

The principal mechanisms of action are:

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on parietal cells in the stomach lining.[1] This interaction inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[1] Reduced cAMP levels result in decreased activation of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the stomach.[1]

  • Gastric Mucosal Protection: this compound enhances the natural defense mechanisms of the stomach lining.[1] It stimulates the secretion of protective mucus and bicarbonate, which form a barrier against the acidic gastric environment.[1][2]

  • Promotion of Blood Flow: The compound also increases blood flow to the gastric mucosa, which is vital for delivering nutrients and oxygen necessary for cellular repair and maintaining the integrity of the stomach lining.[1]

  • Cytoprotective Effects: this compound enhances the resistance of gastric mucosal cells to injury from noxious agents like nonsteroidal anti-inflammatory drugs (NSAIDs).[1]

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor (Parietal Cell) This compound->EP3 AdenylateCyclase Adenylate Cyclase EP3->AdenylateCyclase Inhibits cAMP cAMP AdenylateCyclase->cAMP Conversion Blocked ATP ATP ATP->AdenylateCyclase ProtonPump H+/K+ ATPase (Proton Pump) cAMP->ProtonPump HCl_Secretion Gastric Acid (HCl) Secretion ProtonPump->HCl_Secretion Activity Reduced

This compound's signaling pathway for inhibiting gastric acid secretion.

Experimental Protocols and Findings

The pharmacological properties of this compound have been characterized through various in vitro and in vivo studies. While detailed, step-by-step protocols are proprietary to the conducting laboratories, the methodologies can be summarized based on published research.

Inhibition of Gastric Acid Secretion
  • Objective: To quantify the effect of this compound on gastric acid output.

  • Methodology: A common experimental design involves a randomized, double-blind, placebo-controlled trial in human subjects, often patients with duodenal ulcers.[8][9]

    • Baseline Measurement: 24-hour intragastric acidity is measured using a pH electrode before treatment.[10]

    • Treatment Administration: Subjects receive either this compound (at varying doses, e.g., 35 µg or 70 µg) or a placebo, typically twice daily.[8]

    • Post-Treatment Measurement: Intragastric acidity is monitored again for a 24-hour period. Gastric juice samples may also be collected to measure pepsin and gastrin levels.[10][11]

    • Data Analysis: The percentage reduction in acid secretion is calculated by comparing the pre- and post-treatment values.

  • Key Findings: Studies have demonstrated that this compound can suppress gastric acid secretion by up to 80% for nearly 12 hours after a single dose.[11] It also significantly inhibits meal-stimulated gastric acid secretion and gastrin release in a dose-dependent manner.[9] A 35 µg twice-daily dose was found to inhibit 24-hour intragastric acidity by 38%.[10]

Experimental_Workflow_Gastric_Acid Start Patient Recruitment (Duodenal Ulcer) Baseline Baseline 24hr Intragastric Acidity Measurement Start->Baseline Randomization Randomization Baseline->Randomization GroupA Group A: This compound (e.g., 35µg bd) Randomization->GroupA GroupB Group B: Placebo Randomization->GroupB Treatment Treatment Period (e.g., 4 weeks) GroupA->Treatment GroupB->Treatment PostTreatment Post-Treatment 24hr Intragastric Acidity Measurement Treatment->PostTreatment Analysis Data Analysis: Compare Acidity Reduction PostTreatment->Analysis End Conclusion on Efficacy Analysis->End

Workflow for clinical trials assessing this compound's antisecretory effects.
Gastric Mucus Secretion

  • Objective: To determine if this compound stimulates the secretion of protective gastric mucus.

  • Methodology: Animal models, such as rats prepared using the Shay procedure, are often employed.[12]

    • Administration: this compound is administered orally to the rats at various doses (e.g., 15 to 250 µg/kg).

    • Sample Collection: After a set period (e.g., three hours), the stomachs are removed. Secreted gastric juice is collected, and the adherent gastric mucus is eluted.

    • Quantification: The amount of mucus is determined using a chemical assay, such as the anthrone (B1665570) method.

    • Microscopy: Stomach tissue may also be prepared for scanning electron microscopy to visualize the mucus layer on the epithelial surface.

  • Key Findings: this compound has been shown to significantly increase gastric mucus at doses of 60 µg/kg.[12] Electron microscopy revealed the formation of thin, veil-like layers of mucus covering the epithelial surface after this compound administration, confirming its mucus-stimulating effect.[12]

Conclusion

This compound is a well-characterized synthetic prostaglandin E2 analogue with a specific molecular structure that confers selective activity at the EP3 receptor. Its chemical properties allow for effective inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms. The data from numerous preclinical and clinical studies underscore its efficacy as an anti-ulcer agent. This guide provides a foundational understanding of this compound for professionals engaged in gastrointestinal drug discovery and development.

References

Enprostil's Impact on Pepsin Secretion: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, on pepsin secretion in gastric juice. It consolidates findings from key studies, presenting quantitative data, detailed experimental protocols, and the underlying signaling pathways.

Executive Summary

This compound has demonstrated a significant inhibitory effect on pepsin secretion, a key proteolytic enzyme in gastric juice implicated in the pathophysiology of peptic ulcer disease. This inhibition is a component of its broader gastroprotective and antisecretory properties. Clinical and preclinical studies have quantified this effect, showing a reduction in both basal and stimulated pepsin output. The primary mechanism of action involves the binding of this compound to the EP3 receptor on gastric chief cells, initiating a G-protein coupled signaling cascade that ultimately reduces pepsinogen synthesis and release. This document serves as a comprehensive resource for understanding and investigating the intricate relationship between this compound and pepsin secretion.

Quantitative Data on Pepsin Secretion Inhibition

The following tables summarize the quantitative effects of this compound on pepsin secretion as reported in various studies.

Table 1: Effect of this compound on Stimulated Pepsin Output in Healthy Volunteers

Dosage of this compoundStimulation MethodDuration of StudyReduction in Pepsin OutputReference
70 micrograms (single dose)Modified sham feeding with meat soup instillation1 to 2.5 hours post-administration34% (P < 0.05)[1]

Table 2: Effect of this compound on Nocturnal Pepsin Secretion in Duodenal Ulcer Patients

Dosage of this compoundStudy PopulationKey FindingReference
35 micrograms (twice daily) & 70 micrograms (nocturnal)Nine patients with duodenal ulcer in remissionDecrease in nocturnal pepsin secretion was related to both volume and concentration[2][3]

Experimental Protocols

This section details the methodologies employed in key studies to assess the effect of this compound on pepsin secretion.

In Vivo Assessment of Pepsin Secretion in Humans

A common methodology to evaluate the impact of this compound on stimulated pepsin secretion involves a combination of modified sham feeding and gastric content analysis.

Objective: To measure the effect of a single oral dose of this compound on meal-stimulated gastric acid and pepsin secretion.

Protocol:

  • Subject Preparation: Healthy volunteers or patients with inactive duodenal ulcer disease are recruited. Subjects fast overnight prior to the study.

  • Nasogastric Tube Placement: A nasogastric tube is inserted into the stomach for aspiration of gastric contents.

  • Drug Administration: A single dose of this compound (e.g., 70 micrograms) or a placebo is administered orally in a double-blind, randomized, cross-over design.[1]

  • Basal Secretion Collection: Gastric juice is collected for a baseline period to measure basal acid and pepsin output.

  • Stimulation of Secretion (Modified Sham Feeding):

    • Meal-stimulation is induced by modified sham feeding. This involves having the subject chew and expectorate an appetizing meal to provide vagal stimulation of gastric secretion.[1]

    • Concurrently, a meat soup is instilled into the stomach via the nasogastric tube and then withdrawn repeatedly.[1]

  • Sample Collection: Gastric juice samples are collected at regular intervals (e.g., every 15 minutes) for a period of 2.5 hours after drug administration.[1]

  • Sample Analysis:

    • The volume of gastric juice is measured.

    • Pepsin concentration is determined using a suitable assay (see section 3.2).

    • Pepsin output is calculated by multiplying the pepsin concentration by the volume of gastric juice.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Subject Subject Fasting NG_Tube Nasogastric Tube Placement Subject->NG_Tube Drug This compound/Placebo Administration NG_Tube->Drug Basal Basal Secretion Collection Drug->Basal Stimulation Modified Sham Feeding & Meat Soup Instillation Basal->Stimulation Collection Gastric Juice Collection Stimulation->Collection Analysis Pepsin Assay & Output Calculation Collection->Analysis

Figure 1: Experimental workflow for in vivo assessment of this compound's effect on pepsin secretion.
In Vitro Pepsin Activity Assay

The peptic activity in gastric juice samples is typically determined using a spectrophotometric method with hemoglobin as the substrate. This is based on the principle that pepsin digests hemoglobin into smaller, trichloroacetic acid (TCA)-soluble fragments.

Objective: To quantify the concentration of active pepsin in gastric juice samples.

Protocol:

  • Reagent Preparation:

    • Hemoglobin Substrate: A 2.5% (w/v) solution of bovine hemoglobin is prepared in deionized water. The pH is adjusted to 2.0 with 0.3 N HCl.[4]

    • Trichloroacetic Acid (TCA): A 5% (w/v) solution of TCA is prepared.[4]

    • Gastric Juice Sample: Gastric juice samples are centrifuged to remove any solid particles.

  • Assay Procedure:

    • Test Samples: 2.5 ml of the hemoglobin substrate is pipetted into test tubes and pre-warmed to 37°C. 0.5 ml of the gastric juice sample is added to each tube at timed intervals. The reaction is incubated for exactly 10 minutes at 37°C.[4]

    • Blank Samples: For each test sample, a corresponding blank is prepared by first adding 5 ml of 5% TCA to 2.5 ml of the hemoglobin substrate, followed by the addition of 0.5 ml of the gastric juice sample. This stops the enzymatic reaction before it begins.

    • Reaction Termination: After the 10-minute incubation, the reaction in the test samples is stopped by adding 5 ml of 5% TCA.[4]

  • Measurement:

    • All tubes are allowed to stand for 5 minutes and then filtered to remove the precipitated, undigested hemoglobin.[4]

    • The absorbance of the clear filtrate, which contains the TCA-soluble products of hemoglobin digestion, is measured at 280 nm using a spectrophotometer. The blank absorbance is subtracted from the test sample absorbance.

  • Calculation: The pepsin activity is proportional to the change in absorbance at 280 nm and is typically expressed in units per milliliter.

G cluster_prep Preparation cluster_assay Assay cluster_measure Measurement Reagents Prepare Hemoglobin Substrate & TCA Incubate Incubate Sample with Substrate at 37°C Reagents->Incubate Sample Prepare Gastric Juice Sample Sample->Incubate Stop Stop Reaction with TCA Incubate->Stop Filter Filter Precipitate Stop->Filter Absorbance Measure Absorbance of Filtrate at 280 nm Filter->Absorbance G cluster_cell Gastric Chief Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein (α, β, γ) EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Pepsinogen Pepsinogen Secretion PKA->Pepsinogen Inhibits

References

The Discovery and Development of Enprostil: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers and Drug Development Professionals

Abstract

Enprostil (B1671346) is a synthetic prostaglandin (B15479496) E2 analogue developed for the treatment of peptic ulcers. This technical guide details the discovery, development, and mechanism of action of this compound, providing a comprehensive resource for researchers, scientists, and drug development professionals. The document outlines its synthesis, preclinical pharmacology, and clinical efficacy, with a focus on quantitative data, experimental methodologies, and the underlying signaling pathways.

Introduction

This compound is a synthetic prostaglandin E2 (PGE2) analog designed to be a highly potent inhibitor of gastric acid secretion.[1] Unlike the endogenous PGE2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound is a selective agonist for the EP3 receptor.[1] This selectivity was intended to provide a more targeted therapeutic effect with a potentially improved side-effect profile for the treatment of gastric and duodenal ulcers.[1] The development of this compound was part of a broader effort to harness the cytoprotective and antisecretory properties of prostaglandins (B1171923) for therapeutic use in gastrointestinal disorders.

Discovery and Synthesis

The discovery of this compound originated from research programs focused on creating chemically stable and orally active analogs of the naturally occurring prostaglandins. The primary goal was to enhance the antisecretory and mucosal protective effects while minimizing the systemic side effects associated with PGE2.

Chemical Synthesis

Preclinical Pharmacology

The preclinical development of this compound involved a series of in vitro and in vivo studies to characterize its pharmacological profile, including its receptor binding affinity, potency, and efficacy in animal models of gastric ulcer.

Mechanism of Action

This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its agonist activity at the prostaglandin EP3 receptor.[2]

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on gastric parietal cells.[2] This interaction activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase.[2] The reduction in adenylyl cyclase activity leads to decreased intracellular cyclic AMP (cAMP) levels.[2] Lower cAMP levels result in reduced activation of the proton pump (H+/K+ ATPase), the final step in gastric acid secretion.[2][3]

  • Gastric Mucosal Protection: this compound enhances the natural defense mechanisms of the gastric mucosa.[4] It stimulates the secretion of both mucus and bicarbonate, which form a protective layer over the epithelial surface, shielding it from the corrosive effects of gastric acid.[4]

  • Increased Mucosal Blood Flow: The maintenance of a healthy gastric mucosa is dependent on adequate blood flow. This compound has been shown to increase mucosal blood flow, which is crucial for the delivery of oxygen and nutrients necessary for tissue repair and maintenance.[4]

Signaling Pathway

The primary signaling pathway for this compound's antisecretory effect is initiated by its binding to the EP3 receptor on gastric parietal cells. This G-protein coupled receptor (GPCR) is coupled to a Gi protein. Upon agonist binding, the Gi protein inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP concentration. This reduction in cAMP dampens the signaling cascade that ultimately drives the H+/K+ ATPase proton pump to secrete H+ ions into the gastric lumen.

Enprostil_Signaling_Pathway cluster_cytosol Cytosol This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) PKA->PKA_active Proton_Pump H+/K+ ATPase (Proton Pump) PKA_active->Proton_Pump Phosphorylates & Activates Gastric_Acid Gastric Acid (HCl) Proton_Pump->Gastric_Acid Secretes H+

Caption: this compound signaling pathway in gastric parietal cells.

In Vitro and In Vivo Potency

In vivo studies in animal models have consistently demonstrated this compound's potent antisecretory effects. The following table summarizes the ED50 values for the inhibition of gastric acid secretion in various animal models.

Animal ModelSecretagogueRoute of AdministrationED50 (µg/kg)
Rat (pylorus and esophagus ligated)HistamineOral9.9
Rat (pylorus and esophagus ligated)PentagastrinOral40
Rat (pylorus and esophagus ligated)CarbacholOral0.83
Heidenhain Pouch DogHistamineIntrapouch0.9
Heidenhain Pouch DogHistamineOral6.6
Cat (gastric fistula)DimapritOral2.5
Cat (gastric fistula)PentagastrinOral0.8
Experimental Protocols

The Shay rat model is a commonly used method to assess gastric secretion and ulceration.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are fasted for 24-48 hours with free access to water.

    • Under anesthesia, a midline laparotomy is performed.

    • The pylorus is ligated with a silk suture. In some variations, the esophagus is also ligated.

    • The abdominal wall is closed.

    • This compound or vehicle is administered orally or by subcutaneous injection.

    • After a set period (e.g., 4-5 hours), the animals are euthanized.

    • The stomach is removed, and the gastric contents are collected.

    • The volume of gastric juice is measured, and the acid concentration is determined by titration with 0.1 N NaOH to a pH of 7.0.

  • Animals: Male Sprague-Dawley rats.

  • Procedure:

    • Rats are subjected to the Shay procedure as described above.

    • This compound is administered orally at various doses.

    • After 3 hours, the stomachs are removed.

    • The gastric juice is collected, and the adherent mucus is gently scraped from the gastric mucosa.

    • The amount of mucus is quantified using a colorimetric method, such as the Alcian blue dye-binding technique.

Clinical Development

This compound underwent extensive clinical evaluation for the treatment of gastric and duodenal ulcers. Multiple randomized, double-blind, placebo-controlled trials were conducted to assess its efficacy and safety.

Clinical Efficacy in Gastric Ulcer

Clinical trials have demonstrated the efficacy of this compound in promoting the healing of gastric ulcers.

StudyTreatment ArmsDuration (weeks)Healing Rate (%)
Trial 1 [6]This compound 70 µg b.i.d.670
This compound 35 µg b.i.d.682
Placebo650
Trial 2 [7]This compound 35 µg b.i.d.886
Ranitidine 150 mg b.i.d.889
Trial 3 [8]This compound 35 µg b.i.d.880
Pirenzepine 50 mg b.d.881
Clinical Efficacy in Duodenal Ulcer

This compound has also been shown to be effective in the treatment of duodenal ulcers.

StudyTreatment ArmsDuration (weeks)Healing Rate (%)
Trial 4 [9]This compound 70 µg b.i.d.478
This compound 35 µg b.i.d.465
Placebo439
Trial 5 [10]This compound 35 µg b.i.d.470
Placebo449
Experimental Protocols in Clinical Trials
  • Inclusion Criteria: Typically included adult patients with endoscopically confirmed active, benign gastric or duodenal ulcers of a specified size range.[10]

  • Exclusion Criteria: Often included patients with a history of gastric surgery, concomitant diseases that could interfere with the study, or the use of other medications that could affect ulcer healing.[10]

  • Study Design: Most studies were randomized, double-blind, and placebo- or active-controlled.

  • Procedure: Upper gastrointestinal endoscopy was performed at baseline and at specified follow-up intervals to assess ulcer healing.[11][12]

  • Healing Definition: Complete re-epithelialization of the ulcer crater, as confirmed by endoscopic visualization, was the primary endpoint for healing.[13] Biopsies were often taken to confirm the benign nature of gastric ulcers.[13]

Clinical_Trial_Workflow Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Baseline_Endoscopy Baseline Endoscopy (Ulcer Confirmation & Measurement) Patient_Screening->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Treatment_Group_A Treatment Group A (e.g., this compound 35 µg b.i.d.) Randomization->Treatment_Group_A Treatment_Group_B Treatment Group B (e.g., this compound 70 µg b.i.d.) Randomization->Treatment_Group_B Control_Group Control Group (Placebo or Active Comparator) Randomization->Control_Group Follow_up_Endoscopy Follow-up Endoscopy (e.g., at 2, 4, 6, 8 weeks) Treatment_Group_A->Follow_up_Endoscopy Treatment_Group_B->Follow_up_Endoscopy Control_Group->Follow_up_Endoscopy Data_Analysis Data Analysis (Healing Rates, Safety) Follow_up_Endoscopy->Data_Analysis

Caption: Generalized workflow of a clinical trial for this compound.

Safety and Tolerability

The most commonly reported side effect associated with this compound treatment was diarrhea, which was generally mild to moderate in severity and often transient.[9] Other less frequent side effects included abdominal pain and headache.[10]

Conclusion

This compound is a potent synthetic prostaglandin E2 analog that has demonstrated efficacy in the treatment of gastric and duodenal ulcers. Its mechanism of action, primarily through the selective agonism of the EP3 receptor, leads to a reduction in gastric acid secretion and an enhancement of the gastric mucosal barrier. While effective, its clinical use has been largely superseded by the advent of proton pump inhibitors and H2 receptor antagonists. Nevertheless, the study of this compound has provided valuable insights into the role of prostaglandins in gastric physiology and the development of gastroprotective agents. This technical guide serves as a comprehensive repository of the discovery and development history of this compound for the scientific community.

References

Enprostil's Selectivity for Prostaglandin EP3 Receptors: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is recognized for its potent effects on the gastrointestinal system, primarily through its interaction with prostaglandin receptors. A comprehensive understanding of its receptor selectivity is crucial for elucidating its mechanism of action and guiding further drug development. This technical guide provides an in-depth analysis of this compound's selectivity for the prostaglandin EP3 receptor, supported by quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and workflows.

Data Presentation: this compound's Receptor Selectivity Profile

The following table summarizes the functional potency of this compound at various prostanoid receptors, as determined by in vitro functional assays. This data is critical for understanding its selectivity profile.

Receptor SubtypeAgonist/Antagonist Activity-log EC50 (M)EC50 (nM)Reference Tissue
EP3 Potent Agonist 8.30 ± 0.08 ~5.0 Guinea-pig vas deferens [1][2]
EP1Not Characterized--Guinea-pig isolated ileum[1][2]
EP2No Activity (up to 10 µM)->10,000Guinea-pig trachea[1][2]
EP4No Data Available---
FPAgonist7.34 ± 0.11~45.7Rat colon[1][2]
TPAgonist6.54 ± 0.07~288.4Guinea-pig aorta[1][2]
DPNo Activity (up to 10 µM)->10,000Guinea-pig platelet[1][2]
IPNo Activity (up to 10 µM)->10,000Guinea-pig platelet[1][2]

Note: The effect of this compound at EP1 receptors could not be reliably determined in the cited study due to a general increase in the spontaneous activity of the guinea-pig isolated ileum preparation.[1][2]

Signaling Pathways and Experimental Workflows

To visually represent the biological and experimental frameworks discussed, the following diagrams have been generated using the DOT language.

EP3_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to G_Protein Gi/o Protein EP3_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Decreased Gastric Acid Secretion PKA->Cellular_Response Leads to

Caption: Prostaglandin EP3 Receptor Signaling Pathway Activated by this compound.

Experimental_Workflow cluster_binding Radioligand Binding Assay (Hypothetical) cluster_functional Functional Assays Membrane_Prep Prepare Membranes (Expressing EP Receptors) Incubation Incubate with [3H]PGE2 and varying this compound conc. Membrane_Prep->Incubation Separation Separate Bound/ Free Radioligand Incubation->Separation Quantification Quantify Radioactivity Separation->Quantification Ki_Determination Determine Ki values Quantification->Ki_Determination Cell_Culture Culture Cells (Expressing EP Receptors) cAMP_Assay cAMP Assay (EP2, EP3, EP4) Cell_Culture->cAMP_Assay Calcium_Assay Calcium Mobilization (EP1) Cell_Culture->Calcium_Assay EC50_Determination Determine EC50 values cAMP_Assay->EC50_Determination Calcium_Assay->EC50_Determination

Caption: General Experimental Workflow for Determining Receptor Selectivity.

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections outline the typical protocols used to assess the selectivity of compounds like this compound for prostaglandin receptors.

Radioligand Binding Assays

Radioligand binding assays are the gold standard for determining the affinity of a ligand for a receptor.[3][4][5][6]

Objective: To determine the binding affinity (Ki) of this compound for EP1, EP2, EP3, and EP4 receptors.

Materials:

  • Cell membranes prepared from cell lines stably expressing each of the human EP receptor subtypes.

  • Radioligand (e.g., [3H]-PGE2).

  • This compound.

  • Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Glass fiber filters.

  • Scintillation fluid.

  • Scintillation counter.

Protocol:

  • Membrane Preparation: Cells expressing the receptor of interest are harvested and homogenized in a lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in the assay buffer. Protein concentration is determined using a standard method (e.g., BCA assay).

  • Competition Binding: In a 96-well plate, a fixed concentration of the radioligand ([3H]-PGE2) is incubated with the cell membranes and a range of concentrations of the unlabeled competitor (this compound).

  • Incubation: The reaction mixture is incubated at a specific temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium.

  • Separation of Bound and Free Ligand: The incubation is terminated by rapid filtration through glass fiber filters. The filters are washed with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: The radioactivity retained on the filters, representing the bound radioligand, is measured by liquid scintillation counting.

  • Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays measure the biological response elicited by a ligand upon binding to its receptor.

Objective: To determine the functional potency (EC50) of this compound at EP2, EP3, and EP4 receptors by measuring its effect on intracellular cyclic AMP (cAMP) levels.

Materials:

  • Cells stably expressing the EP receptor subtype of interest.

  • This compound.

  • Forskolin (B1673556) (an adenylyl cyclase activator, used for Gi-coupled receptors).

  • cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).

  • Cell culture medium and reagents.

Protocol:

  • Cell Seeding: Cells are seeded into 96- or 384-well plates and cultured to the desired confluency.

  • Compound Addition:

    • For Gs-coupled receptors (EP2, EP4): Cells are incubated with varying concentrations of this compound.

    • For Gi-coupled receptors (EP3): Cells are co-incubated with a fixed concentration of forskolin and varying concentrations of this compound. Forskolin stimulates cAMP production, and the inhibitory effect of the Gi-coupled receptor activation is measured.[7]

  • Incubation: The cells are incubated for a specific time to allow for changes in intracellular cAMP levels.

  • Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured according to the manufacturer's protocol of the chosen cAMP assay kit.

  • Data Analysis: Dose-response curves are generated by plotting the cAMP concentration against the logarithm of the this compound concentration. The EC50 value is determined using non-linear regression.

Objective: To determine the functional potency (EC50) of this compound at the EP1 receptor by measuring changes in intracellular calcium concentration.[8][9][10]

Materials:

  • Cells stably expressing the EP1 receptor.

  • This compound.

  • A calcium-sensitive fluorescent dye (e.g., Fura-2 AM, Fluo-4 AM).

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with calcium and magnesium).

  • A fluorescence plate reader with kinetic reading capabilities.

Protocol:

  • Cell Seeding: Cells are seeded into black-walled, clear-bottom 96- or 384-well plates and cultured overnight.

  • Dye Loading: The culture medium is removed, and the cells are incubated with the calcium-sensitive dye in assay buffer for a specific time at 37°C.

  • Compound Addition: The plate is placed in the fluorescence plate reader, and a baseline fluorescence reading is taken. Varying concentrations of this compound are then added to the wells.

  • Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured kinetically over time.

  • Data Analysis: The peak fluorescence response is plotted against the logarithm of the this compound concentration to generate a dose-response curve, from which the EC50 value is calculated.

Conclusion

The available data strongly indicates that this compound is a potent and selective agonist for the prostaglandin EP3 receptor.[1][2] Its high potency at the EP3 receptor, coupled with a lack of significant activity at EP2, DP, and IP receptors, underscores this selectivity. While it also demonstrates agonist activity at FP and TP receptors, its potency at these receptors is considerably lower than at the EP3 receptor. The activity at the EP1 receptor remains to be fully elucidated with quantitative binding data. The primary mechanism of action following EP3 receptor activation by this compound involves the inhibition of adenylyl cyclase via a Gi-protein, leading to a decrease in intracellular cAMP levels.[7] This signaling cascade is consistent with its observed physiological effects, such as the inhibition of gastric acid secretion.[7][11] The detailed experimental protocols provided in this guide offer a framework for the continued investigation and characterization of this compound and other prostaglandin receptor modulators.

References

Intracellular Signaling Pathways Activated by Enprostil: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil, a synthetic prostaglandin (B15479496) E2 analogue, is a selective and potent agonist of the prostaglandin E2 receptor subtype 3 (EP3). Its primary pharmacological effects, inhibition of gastric acid secretion and mucosal cytoprotection, are mediated through distinct intracellular signaling pathways. This technical guide provides an in-depth overview of the core signaling cascades activated by this compound, with a focus on quantitative data and detailed experimental methodologies to support further research and drug development. The primary pathway involves the Gαi-mediated inhibition of adenylyl cyclase, leading to a reduction in cyclic AMP (cAMP) levels and subsequent downstream effects on protein kinase A (PKA) and cAMP response element-binding protein (CREB). Additionally, this compound influences inflammatory pathways, notably through the modulation of nuclear factor-kappa B (NF-κB) signaling and interleukin-8 (IL-8) production. This document summarizes key quantitative findings in structured tables and provides detailed protocols for essential experiments, alongside visual representations of the signaling pathways and experimental workflows.

Core Signaling Pathway: EP3 Receptor-Mediated Inhibition of Adenylyl Cyclase

This compound exerts its principal effect on gastric acid secretion by activating the EP3 receptor on parietal cells. This receptor is coupled to an inhibitory G-protein (Gαi), which, upon activation, inhibits the enzyme adenylyl cyclase.[1] This action reduces the intracellular concentration of the second messenger cyclic AMP (cAMP).

Quantitative Data: Dose-Dependent Inhibition of cAMP Accumulation

Experimental evidence in canine parietal cells demonstrates that this compound dose-dependently inhibits both histamine-stimulated and forskolin-stimulated cAMP generation. Forskolin (B1673556) directly activates adenylyl cyclase, and its inhibition by this compound confirms a direct effect on the enzyme's activity.

Concentration (M)Inhibition of Histamine-Stimulated cAMP Accumulation (%)Inhibition of Forskolin-Stimulated cAMP Accumulation (%)
1 x 10⁻¹⁰~10Not Reported
1 x 10⁻⁹~40~20
1 x 10⁻⁸~60~50
1 x 10⁻⁷~75~65
1 x 10⁻⁶~85~70
Maximal Inhibition 65-95% 65-95%
IC₅₀ ~1 nM ~5 nM

Table 1: Dose-dependent inhibition of cAMP accumulation by this compound in isolated canine parietal cells. Data extrapolated from published findings.

Downstream Effects on Protein Kinase A (PKA) and CREB Phosphorylation

The reduction in cAMP levels leads to decreased activation of protein kinase A (PKA), a key enzyme in the cAMP signaling cascade. PKA, when active, phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB) at the serine 133 residue (Ser133). Phosphorylated CREB (pCREB) acts as a transcription factor, regulating the expression of numerous genes. By inhibiting cAMP production, this compound is hypothesized to decrease PKA activity and subsequently reduce the phosphorylation of CREB.

While direct quantitative data for this compound's effect on PKA activity and CREB phosphorylation is limited in publicly available literature, the established pathway strongly suggests a dose-dependent decrease. Further research is warranted to quantify these effects.

Signaling Pathway Diagram: EP3 Receptor-Mediated Inhibition of Gastric Acid Secretion

Enprostil_cAMP_Pathway This compound This compound EP3R EP3 Receptor This compound->EP3R Binds Gi Gαi Protein EP3R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA_inactive Inactive PKA cAMP->PKA_inactive Binds to Regulatory Subunits PKA_active Active PKA PKA_inactive->PKA_active Releases Catalytic Subunits CREB CREB PKA_active->CREB Phosphorylates H_K_ATPase H+/K+ ATPase (Proton Pump) PKA_active->H_K_ATPase ↓ Activation pCREB pCREB (Ser133) CREB->pCREB Gene Gene Transcription (e.g., for Acid Secretion) pCREB->Gene Regulates Acid_Secretion ↓ Gastric Acid Secretion H_K_ATPase->Acid_Secretion

Caption: this compound's primary signaling pathway in gastric parietal cells.

Cytoprotective Mechanisms

This compound's cytoprotective effects are multifaceted and involve the stimulation of protective factors and modulation of inflammatory responses.

Stimulation of Mucus and Bicarbonate Secretion

This compound directly stimulates the secretion of mucus and bicarbonate from gastric epithelial cells.[1] This enhances the protective mucosal barrier.

In rat models, oral administration of this compound has been shown to significantly increase the amount of gastric mucus.

Dose (µg/kg)RouteIncrease in Gastric Mucus (%)
60OralStatistically Significant Increase

Table 2: Effect of this compound on gastric mucus secretion in rats.

Modulation of Inflammatory Pathways: NF-κB and IL-8

This compound has demonstrated anti-inflammatory properties by inhibiting the production of the pro-inflammatory chemokine interleukin-8 (IL-8). This effect is believed to be mediated through the modulation of the nuclear factor-kappa B (NF-κB) signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of target genes, including IL-8. This compound is thought to interfere with this process, potentially by inhibiting the phosphorylation of IκBα.

In human colon cancer cell lines (HT-29), this compound has been shown to suppress IL-1β and LPS-stimulated IL-8 production.

Cell LineStimulantThis compound Concentration (M)Inhibition of IL-8 Production
HT-29IL-1β1 x 10⁻⁶Significant Suppression
HT-29LPS1 x 10⁻⁶Significant Suppression

Table 3: Effect of this compound on stimulated IL-8 production in HT-29 cells.

Signaling Pathway Diagram: this compound's Modulation of NF-κB Signaling

Enprostil_NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Proinflammatory_Stimuli Pro-inflammatory Stimuli (e.g., IL-1β, LPS) IKK IKK Complex Proinflammatory_Stimuli->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB IkBa->NFkB IkBa_p p-IκBα IkBa->IkBa_p NFkB_n NF-κB NFkB->NFkB_n Translocates Proteasome Proteasome IkBa_p->Proteasome Degraded by This compound This compound EP3R EP3 Receptor This compound->EP3R Gi Gαi Protein EP3R->Gi Gi->IKK Inhibits (Hypothesized) DNA DNA (κB sites) NFkB_n->DNA Binds IL8_Gene IL-8 Gene Transcription DNA->IL8_Gene IL8_Production ↓ IL-8 Production IL8_Gene->IL8_Production

Caption: Hypothesized mechanism of this compound's anti-inflammatory effect.

Experimental Protocols

Primary Culture of Gastric Parietal Cells

This protocol describes the isolation and primary culture of parietal cells from rabbit gastric mucosa, providing a robust in vitro system to study the effects of this compound.

Materials:

  • New Zealand White rabbits

  • Collagenase Type IV

  • Nycodenz density gradient medium

  • Matrigel basement membrane matrix

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal bovine serum (FBS)

  • Penicillin-streptomycin solution

  • Centrifugal elutriator

Procedure:

  • Euthanize a rabbit and excise the stomach.

  • Isolate the gastric mucosa and mince it into small pieces.

  • Digest the tissue with Collagenase Type IV to obtain a single-cell suspension.

  • Enrich the parietal cell fraction using a Nycodenz density gradient centrifugation.

  • Further purify the parietal cells using centrifugal elutriation.

  • Plate the purified parietal cells on Matrigel-coated culture dishes in DMEM supplemented with FBS and antibiotics.

  • Maintain the cells in a humidified incubator at 37°C with 5% CO₂. Cells can be maintained for at least one week for experimental use.

Measurement of cAMP Accumulation

This protocol outlines a competitive immunoassay to quantify intracellular cAMP levels in response to this compound.

Materials:

  • Cultured parietal cells

  • This compound

  • Forskolin (or other adenylyl cyclase stimulator)

  • cAMP assay kit (e.g., ELISA-based or HTRF-based)

  • Cell lysis buffer

  • Plate reader

Procedure:

  • Seed parietal cells in a multi-well plate and culture until confluent.

  • Pre-incubate the cells with various concentrations of this compound for a specified time (e.g., 15-30 minutes).

  • Stimulate the cells with a fixed concentration of forskolin (e.g., 10 µM) to induce cAMP production.

  • Lyse the cells using the provided lysis buffer from the cAMP assay kit.

  • Perform the cAMP competitive immunoassay according to the manufacturer's instructions. This typically involves the competition between cellular cAMP and a labeled cAMP tracer for binding to a specific anti-cAMP antibody.

  • Read the plate on a compatible plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

  • Generate a standard curve with known cAMP concentrations to quantify the cAMP levels in the experimental samples.

Experimental Workflow: cAMP Measurement

cAMP_Workflow Start Start: Culture Parietal Cells Preincubation Pre-incubate with this compound (various concentrations) Start->Preincubation Stimulation Stimulate with Forskolin Preincubation->Stimulation Lysis Lyse Cells Stimulation->Lysis Assay Perform cAMP Competitive Immunoassay Lysis->Assay Read Read Plate Assay->Read Analysis Analyze Data (vs. Standard Curve) Read->Analysis End End: Quantify cAMP Levels Analysis->End

Caption: Workflow for measuring intracellular cAMP levels.

Western Blotting for Phosphorylated Proteins (e.g., pCREB, p-IκBα)

This protocol provides a general framework for detecting the phosphorylation status of key signaling proteins.

Materials:

  • Cultured cells (e.g., parietal cells, HT-29)

  • This compound and appropriate stimulants (e.g., forskolin, IL-1β)

  • Lysis buffer containing protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • PVDF or nitrocellulose membranes

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (specific for the phosphorylated and total forms of the protein of interest)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cultured cells with this compound and/or stimulants for the desired time.

  • Lyse the cells in lysis buffer on ice.

  • Determine the protein concentration of the lysates.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (e.g., anti-pCREB Ser133 or anti-p-IκBα) overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • To normalize the data, strip the membrane and re-probe with an antibody against the total protein (e.g., anti-CREB or anti-IκBα) or a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound activates specific intracellular signaling pathways to exert its therapeutic effects. The primary pathway in gastric parietal cells involves the EP3 receptor-mediated, Gαi-dependent inhibition of adenylyl cyclase, leading to decreased cAMP levels and reduced gastric acid secretion. Concurrently, this compound promotes gastric mucosal protection through the stimulation of mucus and bicarbonate secretion and by attenuating inflammatory responses via modulation of the NF-κB signaling pathway. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers and professionals in the field, facilitating a deeper understanding of this compound's mechanism of action and supporting the development of novel therapeutic strategies. Further quantitative investigation into the downstream effectors of the cAMP and NF-κB pathways will provide a more complete picture of this compound's cellular effects.

References

Enprostil's Off-Target Effects in Cellular Models: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is primarily recognized for its cytoprotective and antisecretory effects on the gastric mucosa, mediated through its high affinity for the prostaglandin EP3 receptor.[1] Its mechanism of action involves the inhibition of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels, which in turn reduces gastric acid secretion.[1] While its on-target effects are well-documented, a growing body of evidence indicates that this compound exerts several off-target effects in various cellular models. These unintended actions are of significant interest to researchers in drug development and cellular biology, as they may represent novel therapeutic opportunities or potential side effects.

This technical guide provides a comprehensive overview of the known off-target effects of this compound in cellular models. It includes a summary of quantitative data, detailed experimental protocols for key cited experiments, and visualizations of the implicated signaling pathways to facilitate a deeper understanding of this compound's broader pharmacological profile.

Core Off-Target Effects of this compound

Current research has identified three principal off-target effects of this compound in distinct cellular contexts:

  • Inhibition of Interleukin-8 (IL-8) Production in Colon Cancer Cell Lines: this compound has been shown to suppress the production of the pro-inflammatory chemokine IL-8 in human colon cancer cells, suggesting a potential anti-inflammatory role independent of its gastric cytoprotective functions.

  • Inhibition of Gastric Cancer Cell Growth: Studies have demonstrated that this compound can inhibit the growth of human gastric adenocarcinoma cells, both in vitro and in vivo, hinting at possible anti-neoplastic properties.

  • Potentiation of Alcohol-Induced Gastric Injury: Paradoxically, while protective against some insults, this compound has been observed to exacerbate alcohol-induced damage to the human gastric antrum, an effect that warrants careful consideration.

The following sections will delve into the quantitative data, experimental methodologies, and signaling pathways associated with each of these off-target effects.

Inhibition of Interleukin-8 (IL-8) Production in Colon Cancer Cell Lines

This compound has been demonstrated to inhibit the production of the pro-inflammatory chemokine IL-8 in several human colon cancer cell lines, including HT-29, SW620, and CaCo2. This effect is notable as it suggests a potential therapeutic application for this compound in inflammatory bowel disease.

Data Presentation
Cell LineStimulantThis compound ConcentrationEffect on IL-8 ProductionReference
HT-29Interleukin-1β (IL-1β)10-6 MSuppression[2]
HT-29Lipopolysaccharide (LPS)10-6 MSuppression[2]
HT-29Tumor Necrosis Factor-α (TNF-α)10-6 MNo significant suppression[2]
SW620IL-1β or LPS10-6 MSuppression[2]
CaCo2IL-1β or LPS10-6 MSuppression[2]
HT-29->10-5 MCytotoxic effects observed[2]
Experimental Protocols

Cell Culture and Treatment (HT-29, SW620, CaCo2):

  • Cell Lines: Human colon cancer cell lines HT-29, SW620, and CaCo2 were utilized.

  • Culture Medium: The specific culture medium used was Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

  • Culture Conditions: Cells were maintained at 37°C in a humidified atmosphere of 5% CO2.

  • Subculture: For propagation, HT-29 cells were subcultured at a ratio of 1:3 to 1:8 when they reached 70-80% confluency. The medium was changed every 2-3 days.

  • Treatment Protocol:

    • Cells were seeded in appropriate culture vessels and allowed to adhere.

    • The culture medium was replaced with fresh medium containing the stimulant (IL-1β or LPS) with or without this compound at the indicated concentrations.

    • Cells were incubated for a specified period before the supernatant was collected for IL-8 measurement.

MTT Assay for Cytotoxicity:

  • HT-29 cells were seeded in 96-well plates.

  • After cell attachment, the medium was replaced with fresh medium containing various concentrations of this compound.

  • Following the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution was added to each well and incubated to allow for the formation of formazan (B1609692) crystals.

  • The supernatant was removed, and the formazan crystals were dissolved in a solubilization solution (e.g., DMSO).

  • The absorbance was measured at a specific wavelength (e.g., 570 nm) to determine cell viability.

Enzyme-Linked Immunosorbent Assay (ELISA) for IL-8 Quantification:

  • Supernatants from treated and untreated cells were collected.

  • A standard sandwich ELISA protocol was followed using a human IL-8 ELISA kit.

  • Briefly, microtiter plates were coated with a capture antibody specific for human IL-8.

  • Samples and standards were added to the wells.

  • A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) was added.

  • A substrate solution was added, and the color development was measured spectrophotometrically.

  • The concentration of IL-8 in the samples was determined by comparison to a standard curve.

Signaling Pathway

The differential effect of this compound on IL-8 production stimulated by IL-1β/LPS versus TNF-α suggests an interaction with the Nuclear Factor-kappa B (NF-κB) signaling pathway at a point downstream of the TNF receptor but common to the IL-1 receptor and Toll-like receptor (LPS receptor) pathways.

IL8_Inhibition_Pathway cluster_stimulants Stimulants cluster_receptors Receptors cluster_downstream Downstream Signaling IL-1b IL-1b IL-1R IL-1R IL-1b->IL-1R LPS LPS TLR4 TLR4 LPS->TLR4 TNFa TNFa TNFR TNFR TNFa->TNFR Signaling Intermediates Signaling Intermediates IL-1R->Signaling Intermediates TLR4->Signaling Intermediates NF-kB Activation NF-kB Activation TNFR->NF-kB Activation Signaling Intermediates->NF-kB Activation IL-8 Gene Transcription IL-8 Gene Transcription NF-kB Activation->IL-8 Gene Transcription IL-8 Production IL-8 Production IL-8 Gene Transcription->IL-8 Production This compound This compound This compound->Signaling Intermediates Inhibition

This compound's Inhibition of the IL-8 Production Pathway.

Inhibition of Gastric Cancer Cell Growth

This compound has demonstrated anti-proliferative effects on the human gastric adenocarcinoma cell line, MKN45G, in both in vitro and in vivo settings.

Data Presentation
Model SystemTreatmentDurationEffectReference
MKN45G Xenografts (nude mice)This compound (20 µg/kg/day)Days 1-7Significant tumor growth inhibition[3]
MKN45G Xenografts (nude mice)This compound (20 µg/kg/day)Days 7-14Tumor regression[3]
MKN45G Cells (in vitro)This compound-Prevention of gastrin release[3]
Experimental Protocols

In Vivo Xenograft Model:

  • Animal Model: Nude mice were used for the xenograft studies.

  • Cell Line: The human gastric adenocarcinoma cell line MKN45G was used.

  • Tumor Induction: MKN45G cells were implanted subcutaneously into the flanks of the nude mice.

  • Treatment Protocol:

    • Once tumors were established, mice were divided into treatment and control groups (n=10/group).

    • This compound (20 µg/kg/day) was administered continuously via an osmotic mini-pump.

    • Treatment was administered for two different periods: from day 1 to day 7 and from day 7 to day 14 of a 20-day experiment.

  • Tumor Measurement: Tumor volume was measured regularly to assess the effect of the treatment.

In Vitro Gastrin Release Assay:

  • Cell Line: MKN45G cells were cultured in vitro.

  • Treatment: The cells were treated with this compound.

  • Assay: The concentration of gastrin released into the culture medium was measured, likely using a radioimmunoassay (RIA) or ELISA.

Signaling Pathway

The precise signaling pathway through which this compound inhibits gastric cancer cell growth is not fully elucidated in the available literature. However, its ability to prevent gastrin release in vitro suggests a potential mechanism. Gastrin is a known growth factor for some gastrointestinal cancers, and its inhibition could lead to reduced proliferation.

Gastric_Cancer_Inhibition This compound This compound MKN45G MKN45G Cell This compound->MKN45G Gastrin_Release Gastrin Release MKN45G->Gastrin_Release Prevents Tumor_Growth Tumor Growth Gastrin_Release->Tumor_Growth Promotes Alcohol_Injury_Potentiation This compound This compound Gastric_Mucosa Gastric Antral Mucosa This compound->Gastric_Mucosa Pre-treatment Ethanol Ethanol Ethanol->Gastric_Mucosa Insult Increased_Injury Increased Mucosal Injury Gastric_Mucosa->Increased_Injury

References

Methodological & Application

Enprostil Dosage for In Vivo Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Enprostil dosage and administration for in vivo animal studies, with a focus on its well-documented gastroprotective and antisecretory effects. The information is intended to guide researchers in designing and executing preclinical studies involving this synthetic prostaglandin (B15479496) E2 analog.

Mechanism of Action

This compound is a synthetic analog of prostaglandin E2 (PGE2) that exerts its effects primarily through the activation of the prostaglandin E receptor 3 (EP3).[1] The binding of this compound to the EP3 receptor on parietal cells in the stomach lining initiates a signaling cascade that inhibits gastric acid secretion.[1] This process involves the inhibition of adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels and subsequently reduced activity of the H+/K+ ATPase proton pump.[1]

Beyond its antisecretory properties, this compound also demonstrates cytoprotective effects by stimulating the secretion of gastric mucus and bicarbonate, which form a protective barrier against the corrosive effects of stomach acid.[1] Furthermore, it promotes blood flow to the gastric mucosa, aiding in tissue repair and maintenance.[1]

Data Presentation: this compound Dosage in Animal Models

The following tables summarize the effective dosages of this compound observed in various in vivo animal studies. These values can serve as a starting point for dose-ranging studies in similar experimental models.

Table 1: this compound Dosage for Gastric Acid Secretion Inhibition and Ulcer Prevention

Animal ModelApplicationDosage (µg/kg)Route of AdministrationObserved EffectReference
Rat (Pylorus and Esophagus Ligated)Inhibition of histamine-evoked acid secretionED50: 9.9Oral (p.o.)Potent inhibition of gastric HCl secretion.[2]
Rat (Pylorus and Esophagus Ligated)Inhibition of pentagastrin-evoked acid secretionED50: 40Oral (p.o.)Potent inhibition of gastric HCl secretion.[2]
Rat (Pylorus and Esophagus Ligated)Inhibition of carbachol-evoked acid secretionED50: 0.83Oral (p.o.)Potent inhibition of gastric HCl secretion.[2]
RatPrevention of indomethacin (B1671933) + cold stress-induced ulcersED50: 0.61Oral (p.o.)Extremely potent prevention of ulcers.[2]
RatPrevention of indomethacin + cold stress-induced ulcersED50: 22Subcutaneous (s.c.)Potent prevention of ulcers.[2]
RatPrevention of cysteamine-induced duodenal ulcersED50: 20Oral (p.o.)Highly potent in preventing duodenal ulcers.[2]
Rat (Shay procedure)Stimulation of gastric mucus secretion15 - 250Oral (p.o.)Significant increase in gastric mucus at 60 µg/kg.
Dog (Heidenhain pouch)Inhibition of histamine-evoked acid secretionED50: 0.9Direct pouch injectionIntense antisecretory activity.[2]
Dog (Heidenhain pouch)Inhibition of histamine-evoked acid secretionED50: 6.6Oral (p.o.)Potent inhibition of gastric acid secretion.[2]
Cat (Permanent gastric fistula)Inhibition of dimaprit-induced acid secretionED50: 2.5Oral (p.o.)Inhibition of acid secretion.[2]
Cat (Permanent gastric fistula)Inhibition of pentagastrin-induced acid secretionED50: 0.8Oral (p.o.)Inhibition of acid secretion.[2]

Table 2: this compound Dosage in a Non-Gastric Animal Model

Animal ModelApplicationDosage (µg/kg)Route of AdministrationTreatment DurationObserved EffectReference
RatPrevention of abdominal irradiation-induced intestinal morphological changes5Gastric tube14 daysPrevented irradiation-associated decline in ileal mucosal weight and surface area.

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are based on established procedures and can be adapted to specific research needs.

Protocol 1: Induction of Gastric Ulcers in Rats (Indomethacin/Stress Model)

This protocol describes a common method for inducing gastric ulcers in rats to test the efficacy of anti-ulcer agents like this compound.

Materials:

  • Male Wistar rats (180-200g)

  • Indomethacin

  • Vehicle for this compound (e.g., 1% carboxymethyl cellulose)

  • This compound

  • Oral gavage needles

  • Restraint devices

  • Dissecting tools

  • Formalin solution (10%)

  • Stereomicroscope or other means of ulcer scoring

Procedure:

  • Animal Acclimatization: House rats in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment.

  • Fasting: Deprive rats of food for 24 hours before indomethacin administration, with continued access to water.

  • Grouping: Randomly divide the animals into experimental groups (e.g., vehicle control, this compound-treated groups at different doses, positive control).

  • Drug Administration:

    • Administer this compound or vehicle orally via gavage.

    • One hour after this compound/vehicle administration, orally administer indomethacin (e.g., 30 mg/kg).

  • Stress Induction (Optional but common): Immediately after indomethacin administration, subject the rats to cold stress by placing them in a cold environment (e.g., 4°C) for a specified period (e.g., 4-6 hours).

  • Euthanasia and Sample Collection:

    • After the stress period, euthanize the rats using an approved method (e.g., CO2 inhalation).

    • Immediately dissect the abdomen and ligate the esophagus and pylorus.

    • Remove the stomach and inflate it with 10 ml of 10% formalin solution.

    • Immerse the stomach in 10% formalin for fixation.

  • Ulcer Scoring:

    • Open the stomach along the greater curvature.

    • Examine the gastric mucosa for ulcers under a stereomicroscope.

    • Score the ulcers based on their number and severity using a pre-defined scoring system. The ulcer index can be calculated to quantify the extent of damage.

Protocol 2: Administration of this compound

A. Oral Gavage in Rats

Materials:

  • This compound solution/suspension

  • Appropriately sized oral gavage needle (e.g., 16-18 gauge for adult rats)

  • Syringe

  • Animal scale

  • Restraint device (optional)

Procedure:

  • Preparation:

    • Accurately weigh the rat to determine the correct volume of the this compound solution to administer.

    • Draw the calculated volume of the this compound solution into the syringe fitted with the gavage needle.

  • Restraint:

    • Securely restrain the rat to prevent movement and injury. This can be done manually by experienced personnel or using a commercial restraint device. The head and neck should be gently immobilized.

  • Gavage:

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it over the tongue towards the esophagus.

    • The needle should pass smoothly without resistance. If resistance is met, withdraw and reposition. Do not force the needle , as this can cause esophageal or tracheal injury.

    • Once the needle is in the esophagus, slowly depress the syringe plunger to deliver the solution.

  • Post-Administration:

    • Carefully withdraw the gavage needle.

    • Return the rat to its cage and monitor for any signs of distress.

B. Subcutaneous (s.c.) Injection in Rats

Materials:

  • This compound solution (sterile)

  • Sterile syringe and needle (e.g., 23-25 gauge)

  • 70% ethanol (B145695) or other skin disinfectant

  • Animal scale

Procedure:

  • Preparation:

    • Weigh the rat and calculate the required injection volume.

    • Draw the sterile this compound solution into the syringe.

  • Injection Site:

    • The loose skin over the back, between the shoulder blades, is a common site for subcutaneous injections in rats.

  • Injection:

    • Gently lift a fold of skin at the injection site to create a "tent."

    • Clean the injection site with 70% ethanol.

    • Insert the needle, bevel up, into the base of the skin tent, parallel to the body.

    • Aspirate slightly by pulling back on the syringe plunger to ensure the needle is not in a blood vessel. If blood appears, withdraw the needle and try a different site.

    • If no blood is aspirated, slowly inject the solution.

  • Post-Injection:

    • Withdraw the needle and apply gentle pressure to the injection site for a few seconds if needed.

    • Return the rat to its cage and monitor for any adverse reactions.

Mandatory Visualizations

Signaling Pathway of this compound in Gastric Parietal Cells

Enprostil_Signaling_Pathway This compound This compound EP3_Receptor EP3 Receptor This compound->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein Activates Adenylate_Cyclase Adenylate Cyclase Gi_Protein->Adenylate_Cyclase cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump HCl_Secretion Gastric Acid (HCl) Secretion Proton_Pump->HCl_Secretion Leads to

Caption: this compound's inhibitory effect on gastric acid secretion via the EP3 receptor signaling pathway.

General Experimental Workflow for In Vivo Studies with this compound

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Experimental Groups acclimatization->grouping fasting Fasting (if required by model) grouping->fasting drug_admin This compound / Vehicle Administration fasting->drug_admin disease_induction Disease Model Induction (e.g., Ulcerogen, Irradiation) drug_admin->disease_induction observation Observation Period (Monitoring of animals) disease_induction->observation euthanasia Euthanasia & Sample Collection (e.g., Stomach, Intestine) observation->euthanasia analysis Data Analysis (e.g., Ulcer scoring, Histology) euthanasia->analysis end End analysis->end

Caption: A generalized workflow for conducting in vivo animal studies to evaluate the efficacy of this compound.

References

Application Notes and Protocols for the Use of Enprostil in Rat Models of Gastric Ulcer

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent gastroprotective agent that has been extensively studied in various preclinical models of gastric ulceration.[1][2] Its multifaceted mechanism of action, which includes inhibition of gastric acid secretion, stimulation of mucus and bicarbonate production, and enhancement of mucosal blood flow, makes it a valuable compound for investigating the pathophysiology of gastric ulcers and for the development of novel anti-ulcer therapies.[2] These application notes provide detailed protocols for utilizing this compound in rat models of gastric ulcer, along with data presentation guidelines and visualizations of key experimental workflows and signaling pathways.

Mechanism of Action

This compound exerts its protective effects on the gastric mucosa through several key mechanisms:

  • Inhibition of Gastric Acid Secretion: this compound binds to EP3 receptors on parietal cells, which inhibits adenylate cyclase activity and reduces cyclic AMP (cAMP) levels. This leads to decreased activation of the H+/K+ ATPase proton pump, thereby reducing the secretion of hydrochloric acid into the stomach lumen.[2]

  • Stimulation of Mucus and Bicarbonate Secretion: It stimulates the secretion of mucus and bicarbonate from gastric epithelial cells, which form a protective barrier against the corrosive effects of gastric acid and pepsin.[2][3]

  • Cytoprotection: this compound enhances the resistance of gastric mucosal cells to injury from noxious agents such as ethanol (B145695) and nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

  • Increased Mucosal Blood Flow: It promotes blood flow to the gastric mucosa, which is crucial for the delivery of oxygen and nutrients necessary for cellular repair and maintenance of mucosal integrity.[2]

Data Presentation

The following tables summarize the quantitative effects of this compound in rat models of gastric ulcer based on published literature.

Table 1: Effect of this compound on Gastric Mucus Secretion in Rats

Dosage (µg/kg)Route of AdministrationMethod of QuantificationOutcomeReference
60OralAnthrone methodSignificantly increased gastric mucus[3]
50-100OralScanning Electron MicroscopyObserved thin veil-like layers of mucus covering the epithelial surface[3]

Table 2: Effect of this compound on Bicarbonate Secretion in Rat Duodenum

ConcentrationMethodBasal HCO3- Secretion (µmol/cm·hr)This compound-Stimulated HCO3- Secretion (µmol/cm·hr)Reference
10 µg/mlDirect titration in situ6.3 ± 1.315.1 ± 2.0[1]

Table 3: Inhibitory Effect of this compound on Gastric Acid Secretion in Rats

SecretagogueRoute of this compound AdministrationED50 (µg/kg)Reference
HistamineOral9.9[4]
PentagastrinOral40[4]
CarbacholOral0.83[4]

Table 4: Protective Effect of this compound Against Induced Gastric Ulcers in Rats

Ulcer Induction ModelRoute of this compound AdministrationED50 (µg/kg)Reference
Indomethacin (B1671933) + Cold StressOral0.61[4]
Indomethacin + Cold StressSubcutaneous22[4]
Cysteamine (Duodenal Ulcer)Oral20[4]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Induction of Gastric Ulcers in Rats

a) Ethanol-Induced Gastric Ulcer Model

This model is widely used to screen for cytoprotective agents.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.[5]

    • Administer this compound or vehicle (e.g., saline) orally at the desired dose.

    • One hour after treatment, administer 1 mL of absolute ethanol orally to each rat.[6]

    • One hour after ethanol administration, euthanize the rats via cervical dislocation or CO2 asphyxiation.[5]

    • Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination and ulcer scoring.

b) Indomethacin-Induced Gastric Ulcer Model

This model mimics NSAID-induced gastric injury.

  • Animals: Male Wistar or Sprague-Dawley rats (180-220 g).

  • Procedure:

    • Fast the rats for 24 hours prior to the experiment, with free access to water.[7]

    • Administer this compound or vehicle orally.

    • Thirty minutes later, administer indomethacin (typically 30-50 mg/kg) orally, suspended in a vehicle like 1% carboxymethylcellulose.[7][8]

    • Four to six hours after indomethacin administration, euthanize the rats.[7]

    • Excise the stomach and process as described for the ethanol-induced ulcer model.

c) Acetic Acid-Induced Chronic Gastric Ulcer Model

This model produces a more chronic and localized ulcer, suitable for studying ulcer healing.

  • Animals: Male Wistar or Sprague-Dawley rats (200-250 g).

  • Procedure:

    • Anesthetize the rats with an appropriate anesthetic (e.g., ketamine/xylazine).

    • Perform a midline laparotomy to expose the stomach.

    • Apply a solution of acetic acid (e.g., 60-100%) to the serosal surface of the stomach, typically contained within a small ring or applied via a filter paper, for a defined period (e.g., 30-60 seconds).[9][10]

    • Remove the acetic acid and suture the abdominal wall.

    • Allow the rats to recover. Ulcers will develop over the following days.

    • Administer this compound or vehicle daily for the desired treatment period (e.g., 7-14 days).

    • At the end of the treatment period, euthanize the rats and excise the stomachs for analysis.

Assessment of Gastric Lesions

a) Macroscopic Ulcer Scoring (Ulcer Index)

  • The stomach is examined for the presence of ulcers in the glandular region.

  • The ulcer index can be calculated by measuring the length of each lesion in millimeters. The sum of the lengths of all lesions for each stomach is used as the ulcer index.[11]

  • Alternatively, a scoring system can be used: 0 = no ulcer; 1 = ulcer <1 mm; 2 = ulcer 1-2 mm; 3 = ulcer 2-3 mm, and so on.

b) Histological Analysis

  • Tissue Fixation: Fix stomach tissue samples in 10% neutral buffered formalin.[9]

  • Processing: Dehydrate the fixed tissues through a graded series of ethanol, clear in xylene, and embed in paraffin (B1166041) wax.

  • Sectioning: Cut 5 µm thick sections using a microtome.

  • Staining: Stain the sections with Hematoxylin and Eosin (H&E) for general morphology and assessment of inflammation, necrosis, and re-epithelialization.[9]

  • Microscopic Examination: Examine the stained sections under a light microscope to evaluate the extent of mucosal damage, inflammatory cell infiltration, and signs of healing.

Mandatory Visualizations

Signaling Pathway of this compound

G cluster_membrane Cell Membrane cluster_cytoplasm Parietal Cell Cytoplasm This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to AC Adenylate Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Conversion Blocked ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates & Activates H_ion H+ Secretion ProtonPump->H_ion Reduced Activity

Caption: Signaling pathway of this compound in gastric parietal cells leading to reduced acid secretion.

Experimental Workflow for Evaluating this compound in an Acute Gastric Ulcer Model

G cluster_prep Preparation cluster_treatment Treatment & Induction cluster_analysis Analysis start Select Rats (e.g., Wistar, 180-220g) fasting Fast for 24h (water ad libitum) start->fasting grouping Randomly Assign to Groups (Vehicle, this compound Doses) fasting->grouping treatment Oral Administration (this compound or Vehicle) grouping->treatment induction Induce Ulcer (e.g., 1h post-treatment with Ethanol) treatment->induction euthanasia Euthanize Rats (e.g., 1h post-induction) induction->euthanasia dissection Dissect Stomach euthanasia->dissection scoring Macroscopic Ulcer Scoring (Ulcer Index) dissection->scoring histology Histological Analysis (H&E Staining) dissection->histology data_analysis Statistical Analysis scoring->data_analysis histology->data_analysis

Caption: Experimental workflow for assessing the protective effect of this compound in a rat model of acute gastric ulcer.

References

Enprostil Administration Protocol for Preclinical Research: Application Notes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) with potent cytoprotective and antisecretory properties, primarily investigated for its therapeutic potential in peptic ulcer disease.[1][2] Its mechanism of action involves the modulation of gastric acid secretion and the enhancement of mucosal defense mechanisms. These application notes provide a comprehensive overview of the administration protocols for this compound in preclinical research settings, with a focus on rodent models of gastric ulceration. The information presented herein is intended to guide researchers in designing and executing well-controlled and reproducible preclinical studies.

Mechanism of Action

This compound primarily exerts its effects through the activation of the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor.[1] In gastric parietal cells, activation of the EP3 receptor by this compound leads to the inhibition of adenylyl cyclase through an inhibitory G-protein (Gi).[1][3] This action reduces intracellular cyclic AMP (cAMP) levels, which in turn decreases the activity of the H+/K+ ATPase proton pump, the final step in gastric acid secretion.[1][3] Additionally, this compound has been shown to stimulate the secretion of gastric mucus, a critical component of the mucosal barrier. This effect is mediated through both EP3 and EP4 receptors.[2][4]

Data Presentation: this compound in Preclinical Models

The following table summarizes quantitative data from various preclinical studies investigating the effects of this compound.

Animal ModelRoute of AdministrationDose RangeKey FindingsReference(s)
Shay Rat ModelOral15 - 250 µg/kgPotent inhibition of gastric acid secretion. Significant increase in gastric mucus at 60 µg/kg.[5]
Radiation-Induced Intestinal Injury (Rat)Gastric Tube5 µg/kg (daily for 14 days)Prevented body weight loss and reduced food intake associated with irradiation. Prevented the decline in mucosal weight and surface area of the ileum.[6]
Healthy RatsGastric Tube10 µg/kg (twice daily for 4 weeks)Increased the number of somatostatin (B550006) cells.[7]

Experimental Protocols

Preparation of this compound for Oral Administration

This protocol is adapted from a study investigating the effects of this compound on radiation-induced intestinal injury in rats.[7]

Materials:

  • This compound powder

  • Anhydrous ether

  • Tween 80

  • Nitrogen gas

  • Sorenson's buffer (pH 6.8)

  • Vortex mixer

  • Appropriate safety equipment (fume hood, gloves, safety glasses)

Procedure:

  • In a fume hood, weigh the desired amount of this compound powder.

  • Dissolve the this compound in a minimal amount of anhydrous ether by thorough vortexing.

  • Add 2-3 drops of Tween 80 to the mixture and vortex again.

  • Gently evaporate the ether using a stream of nitrogen gas.

  • Reconstitute the remaining residue with the required volume of Sorenson's buffer to achieve the final desired concentration.

  • Vortex thoroughly to ensure a homogenous suspension before administration.

NSAID-Induced Gastric Ulcer Model in Rats

This protocol provides a general framework for inducing gastric ulcers using a nonsteroidal anti-inflammatory drug (NSAID) and evaluating the protective effects of this compound.

Materials:

  • Male Wistar rats (180-220 g)

  • Indomethacin (B1671933) (or another NSAID)

  • This compound oral formulation (prepared as described above)

  • Vehicle control (e.g., Sorenson's buffer with Tween 80)

  • Oral gavage needles

  • Surgical instruments for dissection

  • Formalin solution (10%)

  • Ulcer scoring scale

Procedure:

  • Animal Acclimatization: Acclimate rats to the laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.

  • Grouping: Divide the animals into the following groups (n=6-8 per group):

    • Group 1: Normal Control (no treatment)

    • Group 2: Ulcer Control (Vehicle + Indomethacin)

    • Group 3: this compound Treatment (this compound + Indomethacin)

    • Group 4: Positive Control (e.g., Omeprazole + Indomethacin)

  • Dosing:

    • Administer the vehicle, this compound (e.g., 60 µg/kg), or positive control orally to the respective groups 30 minutes before indomethacin administration.

  • Ulcer Induction: Administer indomethacin (e.g., 30 mg/kg, dissolved in a suitable vehicle like 1% sodium bicarbonate) orally or subcutaneously to all groups except the normal control.

  • Observation: Observe the animals for 4-6 hours.

  • Euthanasia and Sample Collection: Euthanize the animals by a humane method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Stomach Excision: Immediately dissect the stomach, open it along the greater curvature, and gently rinse with saline to remove gastric contents.

  • Ulcer Scoring: Examine the gastric mucosa for ulcers and score the severity based on a pre-defined scale (e.g., 0 = no ulcer, 1 = small red spot, 2 = linear ulcer < 5 mm, etc.).

  • Histopathology (Optional): Fix a portion of the stomach tissue in 10% formalin for histological examination.

Mandatory Visualizations

Signaling Pathway of this compound in Gastric Cells

Enprostil_Signaling cluster_Parietal_Cell Gastric Parietal Cell cluster_Mucus_Cell Gastric Mucus Cell Enprostil_P This compound EP3_P EP3 Receptor Enprostil_P->EP3_P binds Gi_P Gi Protein EP3_P->Gi_P activates AC_P Adenylyl Cyclase Gi_P->AC_P inhibits AC_P_inhibition_effect cAMP_P cAMP AC_P->cAMP_P converts ATP to PKA_P Protein Kinase A cAMP_P->PKA_P activates cAMP_P_decrease Decreased cAMP ProtonPump_P H+/K+ ATPase (Proton Pump) PKA_P->ProtonPump_P phosphorylates & activates PKA_P_decrease Decreased PKA activity H_ion H+ Secretion (Acid) ProtonPump_P->H_ion promotes ProtonPump_decrease Decreased Proton Pump activity Enprostil_M This compound EP3_M EP3/EP4 Receptors Enprostil_M->EP3_M binds Signaling_M Intracellular Signaling Cascade EP3_M->Signaling_M activates Mucus_M Mucus Secretion Signaling_M->Mucus_M stimulates

Caption: this compound signaling in gastric parietal and mucus cells.

Experimental Workflow for Preclinical Evaluation of this compound

Experimental_Workflow start Start acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization fasting Fasting (e.g., 24 hours) acclimatization->fasting grouping Random Grouping of Animals fasting->grouping treatment Treatment Administration (Vehicle, this compound, Positive Control) grouping->treatment ulcer_induction Ulcer Induction (e.g., NSAID administration) treatment->ulcer_induction observation Observation Period (e.g., 4-6 hours) ulcer_induction->observation euthanasia Euthanasia & Sample Collection observation->euthanasia analysis Data Analysis (Ulcer Scoring, Histopathology) euthanasia->analysis end End analysis->end

Caption: A typical workflow for evaluating this compound in an NSAID-induced ulcer model.

References

Application Notes and Protocols for In Vitro Efficacy Testing of Enprostil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346) is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) developed for its potent anti-ulcer properties.[1][2] It functions as a highly selective agonist for the prostaglandin EP3 receptor.[3][4] Unlike endogenous PGE2, which interacts with all four EP receptor subtypes (EP1-EP4), this compound's targeted action on the EP3 receptor confers a more specific pharmacological profile.[4] Its therapeutic effects are primarily attributed to two key mechanisms: the inhibition of gastric acid secretion and the enhancement of gastric mucosal protection (cytoprotection).[3][5]

The primary mechanism for reducing stomach acid involves this compound binding to EP3 receptors on gastric parietal cells. This interaction inhibits the enzyme adenylate cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[3] The reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, the final step in acid secretion.[3] Additionally, this compound's cytoprotective effects are mediated by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against the acidic gastric environment.[1][3][6]

These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy of this compound by quantifying its receptor binding, functional signaling activity, and its direct effects on gastric cellular functions.

This compound's Primary Signaling Pathway

The diagram below illustrates the signaling cascade initiated by this compound binding to the EP3 receptor on gastric parietal cells, ultimately leading to the inhibition of gastric acid secretion.

G cluster_cell Parietal Cell This compound This compound EP3 EP3 Receptor (Gi-Coupled) This compound->EP3 Binds & Activates AC Adenylyl Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Conversion ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates Pump H+/K+ ATPase (Proton Pump) PKA->Pump Phosphorylates & Activates H_ion H+ Ion Pump->H_ion Secretes

Caption: this compound's EP3 receptor-mediated inhibition of gastric acid secretion.

Quantitative Summary of this compound Efficacy

The following table summarizes quantitative data from various studies assessing the efficacy of this compound.

Assay / EndpointMethod / SystemResultReference
Receptor Binding Radioligand displacement assayEP3 Receptor Agonist: -log EC50 = 8.30 ± 0.08[7]
FP Receptor Agonist: -log EC50 = 7.34 ± 0.11[7]
TP Receptor Agonist: -log EC50 = 6.54 ± 0.07[7]
Gastric Acid Inhibition Healthy volunteers (basal)71% mean inhibition of acid output[8]
Healthy volunteers (pentagastrin-stimulated)46% mean inhibition of acid output[8]
Healthy volunteers (sham-meal-stimulated)48% mean inhibition of acid output[8]
Duodenal ulcer patients (24-hour study)38% inhibition of intragastric acidity (35 µg dose)[9]
Human subjects (basal)Basal H+ secretion reduced from 5240 to 1680 µmol/hr[6]
Bicarbonate Secretion Human stomach (basal)Basal HCO3- secretion increased from 1810 to 3190 µmol/hr[6]
Rat duodenum (in situ)HCO3- secretion increased from 6.3 to 15.1 µmol/cm·hr[6]
Cytoprotection Healthy volunteers (aspirin-induced injury)Significant reduction in mucosal lesions vs. placebo[10]
Ulcer Healing Duodenal ulcer patients (4 weeks)70% healing rate with this compound vs. 49% with placebo[11]
Gastric ulcer patients (6 weeks)82% healing rate (35 µg) vs. 50% with placebo[2]

Application Note 1: EP3 Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the human EP3 receptor.

Principle: This is a competitive radioligand binding assay. Cell membranes expressing the EP3 receptor are incubated with a constant concentration of a radiolabeled EP3 antagonist (e.g., [3H]-L-798,106) and varying concentrations of the unlabeled test compound (this compound). The ability of this compound to displace the radioligand is measured, and the concentration at which it displaces 50% of the specific binding (IC50) is determined. The Ki is then calculated from the IC50 using the Cheng-Prusoff equation.

G start Prepare Membranes (from cells expressing EP3) incubate Incubate: - Membranes - [3H] Radioligand - this compound (variable conc.) start->incubate filter Separate Bound/Free Ligand (Rapid Vacuum Filtration) incubate->filter wash Wash Filters (remove non-specific binding) filter->wash measure Quantify Radioactivity (Scintillation Counting) wash->measure analyze Data Analysis (Calculate IC50 and Ki) measure->analyze

Caption: Workflow for a competitive EP3 receptor binding assay.

Protocol
  • Membrane Preparation: Culture cells (e.g., HEK293 or CHO) stably expressing the human EP3 receptor. Harvest cells, homogenize in ice-cold buffer, and centrifuge to pellet the membranes. Resuspend the membrane pellet in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the following to each well:

    • 50 µL of assay buffer (for total binding) or a high concentration of a known non-radioactive ligand (for non-specific binding).

    • 50 µL of this compound diluted to various concentrations.

    • 50 µL of the radiolabeled EP3 antagonist at a final concentration near its Kd.

    • 50 µL of the prepared cell membranes.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation.

  • Filtration: Rapidly filter the contents of each well through a GF/B filter plate using a cell harvester.

  • Washing: Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.

  • Measurement: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total Binding - Non-specific Binding).

    • Plot the percentage of specific binding against the log concentration of this compound.

    • Use non-linear regression (sigmoidal dose-response curve) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Application Note 2: cAMP Inhibition Functional Assay

Objective: To measure the functional potency (EC50) of this compound in inhibiting adenylate cyclase activity via the Gi-coupled EP3 receptor.

Principle: This assay measures the change in intracellular cAMP levels in response to this compound. Cells expressing the EP3 receptor are first stimulated with an agent that increases cAMP production (e.g., Forskolin). The cells are then treated with varying concentrations of this compound. As a Gi-coupled agonist, this compound will inhibit adenylate cyclase, leading to a dose-dependent decrease in cAMP levels. The amount of cAMP is quantified using methods like HTRF, ELISA, or fluorescence-based kits.

G seed Seed Cells Expressing EP3 in 96-well plate stimulate Stimulate with Forskolin (to elevate basal cAMP) seed->stimulate treat Treat with this compound (variable concentrations) stimulate->treat incubate Incubate (allow for signaling) treat->incubate lyse Lyse Cells incubate->lyse measure Measure cAMP Levels (e.g., HTRF, ELISA) lyse->measure analyze Data Analysis (Calculate EC50) measure->analyze

Caption: Workflow for a cAMP inhibition functional assay.

Protocol
  • Cell Culture: Seed HEK293 or CHO cells expressing the human EP3 receptor into a 96-well plate and allow them to adhere overnight.[12]

  • Pre-treatment: Replace the culture medium with serum-free medium containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.[12]

  • Stimulation & Treatment: Add Forskolin to all wells (except negative control) to stimulate adenylate cyclase. Immediately add varying concentrations of this compound to the appropriate wells.

  • Incubation: Incubate the plate for 15-30 minutes at 37°C.[12]

  • Cell Lysis: Lyse the cells according to the manufacturer's protocol for the chosen cAMP assay kit.[12]

  • cAMP Measurement: Measure the intracellular cAMP concentration using a competitive immunoassay format such as HTRF or ELISA.

  • Data Analysis:

    • Normalize the data, setting the cAMP level with Forskolin alone as 100% and the basal level (no Forskolin) as 0%.

    • Plot the percentage of inhibition against the log concentration of this compound.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 value, which represents the concentration of this compound that causes a half-maximal inhibition of cAMP production.

Application Note 3: In Vitro Gastric Acid Secretion Assay

Objective: To directly measure the inhibitory effect of this compound on acid secretion in an ex vivo model.

Principle: This assay utilizes isolated gastric glands from a rabbit or other suitable animal model. The accumulation of a weak base, [14C]-labeled aminopyrine (B3395922), is used as an index of acid secretion. Aminopyrine is uncharged at neutral pH and can freely diffuse across cell membranes. In the acidic canaliculi of stimulated parietal cells, it becomes protonated and trapped. The amount of trapped radioactivity is therefore proportional to the acid-producing activity of the glands.

G isolate Isolate Gastric Glands (e.g., from rabbit stomach) preincubate Pre-incubate Glands with this compound isolate->preincubate stimulate Add Stimulant (e.g., Histamine) and [14C]Aminopyrine preincubate->stimulate incubate Incubate at 37°C stimulate->incubate pellet Pellet Glands (Centrifugation) incubate->pellet lyse Lyse Glands & Measure Radioactivity (Scintillation) pellet->lyse analyze Data Analysis (Calculate % Inhibition) lyse->analyze

Caption: Workflow for measuring acid secretion via [14C]aminopyrine uptake.

Protocol
  • Gastric Gland Isolation: Isolate gastric glands from a rabbit stomach by enzymatic digestion (e.g., with collagenase) followed by mechanical dissociation.

  • Pre-incubation: Pre-incubate aliquots of the isolated glands with varying concentrations of this compound for 15-20 minutes at 37°C.

  • Stimulation: Add a stimulating agent (e.g., histamine (B1213489) or pentagastrin) and [14C]-aminopyrine to the gland suspensions.[8] Include an unstimulated control and a positive control with a known inhibitor (e.g., omeprazole).

  • Incubation: Incubate for 20-30 minutes at 37°C with gentle shaking.

  • Separation: Place tubes on ice to stop the reaction. Centrifuge the tubes to pellet the glands.

  • Measurement: Remove the supernatant and lyse the gland pellet. Measure the radioactivity in the lysate using a scintillation counter.

  • Data Analysis:

    • Calculate the aminopyrine accumulation ratio (radioactivity inside glands / radioactivity in the medium).

    • Determine the percentage inhibition of stimulated acid secretion for each this compound concentration relative to the stimulated control.

    • Plot the percentage inhibition against the log concentration of this compound to determine the IC50 value.

Application Note 4: In Vitro Cytoprotection Assay

Objective: To assess the ability of this compound to protect gastric mucosal cells from injury induced by agents like NSAIDs or ethanol.

Principle: A human gastric epithelial cell line (e.g., AGS cells) is used. The cells are pre-treated with this compound and then exposed to a damaging agent. Cell viability is assessed using a colorimetric assay such as MTT or WST-1, which measures mitochondrial metabolic activity as an indicator of cell health. An increase in cell viability in the this compound-treated groups compared to the control indicates a cytoprotective effect.

G seed Seed Gastric Epithelial Cells (e.g., AGS cells) in 96-well plate pretreat Pre-treat with this compound (variable concentrations) seed->pretreat induce Induce Damage (e.g., with Aspirin (B1665792) or Ethanol) pretreat->induce incubate Incubate induce->incubate assess Assess Cell Viability (e.g., MTT or WST-1 Assay) incubate->assess analyze Data Analysis (Calculate % Protection) assess->analyze

Caption: Workflow for an in vitro cytoprotection assay.

Protocol
  • Cell Culture: Seed AGS cells in a 96-well plate and allow them to grow to 80-90% confluency.

  • Pre-treatment: Remove the culture medium and add fresh medium containing various concentrations of this compound. Incubate for 1-2 hours.

  • Damage Induction: Add the damaging agent (e.g., aspirin or ethanol) to the wells at a pre-determined cytotoxic concentration. Include control wells with no damaging agent and wells with the damaging agent but no this compound.

  • Incubation: Incubate for a period sufficient to induce cell death (e.g., 6-24 hours).

  • Viability Assessment: Remove the medium and add the MTT or WST-1 reagent according to the manufacturer's instructions. Incubate until a color change is apparent.

  • Measurement: Read the absorbance at the appropriate wavelength using a microplate reader.

  • Data Analysis:

    • Normalize the data, setting the viability of untreated cells to 100% and the viability of cells treated only with the damaging agent as the baseline (0% protection).

    • Calculate the percentage of protection for each this compound concentration.

    • Plot the percentage of protection against the log concentration of this compound to evaluate the dose-dependent cytoprotective effect.

References

Application Notes and Protocols for Studying Enprostil's Effects on HT-29 and SW620 Cell Culture Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, has demonstrated various biological activities, including cytoprotective and anti-inflammatory effects. In the context of cancer research, particularly colorectal cancer, understanding its impact on cellular processes is crucial. This document provides detailed application notes and experimental protocols for studying the effects of this compound using two common human colon adenocarcinoma cell lines: HT-29 and SW620. These cell lines serve as valuable in vitro models to investigate the molecular mechanisms of drug action, including effects on cell viability, inflammatory signaling, and specific cellular pathways.

This compound has been shown to exert cytotoxic effects at higher concentrations and inhibit the production of the pro-inflammatory chemokine Interleukin-8 (IL-8) at lower concentrations in both HT-29 and SW620 cells.[1] The inhibition of IL-8 production is suggested to be mediated through the modulation of the NF-κB signaling pathway.[1] This document will provide the necessary protocols to investigate these effects and a framework for presenting the quantitative data obtained.

Data Presentation

To facilitate the comparison of this compound's effects, all quantitative data from the described experimental protocols should be summarized in clearly structured tables.

Table 1: Effect of this compound on the Viability of HT-29 and SW620 Cells

This compound Concentration (M)HT-29 Cell Viability (%)SW620 Cell Viability (%)
0 (Control)100100
10⁻⁸Data to be filledData to be filled
10⁻⁷Data to be filledData to be filled
10⁻⁶Data to be filledData to be filled
10⁻⁵Data to be filledData to be filled
10⁻⁴Data to be filledData to be filled

Table 2: Inhibition of IL-1β-Induced IL-8 Production by this compound in HT-29 and SW620 Cells

This compound Concentration (M)HT-29 IL-8 Inhibition (%)SW620 IL-8 Inhibition (%)
0 (Control)00
10⁻⁹Data to be filledData to be filled
10⁻⁸Data to be filledData to be filled
10⁻⁷Data to be filledData to be filled
10⁻⁶Data to be filledData to be filled

Table 3: Effect of this compound on NF-κB Pathway Proteins in IL-1β-Stimulated HT-29 Cells

TreatmentRelative p65 (Nuclear) ExpressionRelative IκBα (Cytoplasmic) Expression
ControlData to be filledData to be filled
IL-1βData to be filledData to be filled
IL-1β + this compound (10⁻⁶ M)Data to be filledData to be filled

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Enprostil_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound EP3 EP3 Receptor This compound->EP3 Binds IL1b IL-1β / LPS IL1R IL-1R / TLR4 IL1b->IL1R Binds Gi Gi EP3->Gi Activates IKK IKK Complex IL1R->IKK Activates AC_Inhibition Adenylate Cyclase (Inhibition) Gi->AC_Inhibition Inhibits AC_Inhibition->IKK Potential Inhibition (Downstream effects) IkB IκBα IKK->IkB Phosphorylates & Promotes Degradation NFkB_inactive NF-κB (p65/p50) (Inactive) IkB->NFkB_inactive Inhibits NFkB_active NF-κB (p65/p50) (Active) NFkB_inactive->NFkB_active Activation NFkB_nucleus NF-κB (p65/p50) NFkB_active->NFkB_nucleus Translocation IL8_gene IL-8 Gene Transcription NFkB_nucleus->IL8_gene Induces

Caption: Proposed signaling pathway of this compound in colon cancer cells.

Experimental_Workflow cluster_culture Cell Culture cluster_assays Assays cluster_data Data Analysis start Seed HT-29 or SW620 cells treat Treat with this compound (Dose-Response) start->treat viability Cell Viability Assay (MTT) treat->viability elisa IL-8 Quantification (ELISA) treat->elisa western NF-κB Pathway Analysis (Western Blot) treat->western table1 Table 1: Cell Viability Data viability->table1 table2 Table 2: IL-8 Inhibition Data elisa->table2 table3 Table 3: Western Blot Data western->table3

Caption: General experimental workflow for studying this compound's effects.

Experimental Protocols

Cell Culture of HT-29 and SW620 Cells

Materials:

  • HT-29 and SW620 human colon adenocarcinoma cell lines

  • For HT-29: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • For SW620: Leibovitz's L-15 Medium supplemented with 10% FBS and 1% Penicillin-Streptomycin

  • 0.25% Trypsin-EDTA

  • Phosphate-Buffered Saline (PBS)

  • Cell culture flasks (T-25 or T-75)

  • 96-well and 6-well cell culture plates

  • Humidified incubator (37°C, 5% CO₂)

Protocol:

  • Maintain HT-29 and SW620 cells in their respective complete growth media in a humidified incubator.

  • Subculture the cells when they reach 80-90% confluency.

  • To subculture, aspirate the medium, wash the cell monolayer with PBS, and add Trypsin-EDTA to detach the cells.

  • Incubate for 5-10 minutes at 37°C until cells detach.

  • Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.

  • Resuspend the cell pellet in fresh medium and seed into new flasks or plates for experiments.

Cell Viability (MTT) Assay

Materials:

  • Cultured HT-29 or SW620 cells

  • 96-well plates

  • This compound stock solution (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Microplate reader

Protocol:

  • Seed HT-29 or SW620 cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in the appropriate cell culture medium.

  • Remove the overnight culture medium from the wells and replace it with 100 µL of the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent used for this compound).

  • Incubate the plate for 24, 48, or 72 hours.

  • After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Interleukin-8 (IL-8) ELISA

Materials:

  • Cultured HT-29 or SW620 cells

  • 24-well plates

  • This compound stock solution

  • Human IL-1β (or LPS) for stimulation

  • Human IL-8 ELISA kit

  • Microplate reader

Protocol:

  • Seed HT-29 or SW620 cells in a 24-well plate and grow to near confluency.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) or LPS (e.g., 1 µg/mL) for 24 hours to induce IL-8 production. Include appropriate controls (untreated, this compound alone, IL-1β/LPS alone).

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the IL-8 ELISA on the collected supernatants according to the manufacturer's instructions provided with the kit.

  • Measure the absorbance and calculate the concentration of IL-8 in each sample based on the standard curve.

  • Calculate the percentage of IL-8 inhibition for each this compound concentration relative to the IL-1β/LPS-stimulated control.

Western Blot for NF-κB Pathway Proteins (p65 and IκBα)

Materials:

  • Cultured HT-29 cells

  • 6-well plates

  • This compound stock solution

  • Human IL-1β

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p65, anti-IκBα, and anti-β-actin (loading control)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Protocol:

  • Seed HT-29 cells in 6-well plates and grow to near confluency.

  • Pre-treat the cells with this compound (e.g., 10⁻⁶ M) for 1-2 hours.

  • Stimulate the cells with IL-1β (e.g., 10 ng/mL) for a time course (e.g., 0, 15, 30, 60 minutes) to observe changes in IκBα degradation and p65 nuclear translocation.

  • After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer. For nuclear/cytoplasmic fractionation, use a specific kit according to the manufacturer's protocol.

  • Determine the protein concentration of each lysate.

  • Denature equal amounts of protein by boiling in Laemmli buffer and separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies against p65 and IκBα overnight at 4°C. Also, probe a separate membrane or the same stripped membrane with an antibody against a loading control (e.g., β-actin for whole-cell lysates, Lamin B1 for nuclear fractions, or GAPDH for cytoplasmic fractions).

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.

References

Preparation of Enprostil Solutions for Laboratory Use: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a potent inhibitor of gastric acid secretion and possesses cytoprotective properties, making it a valuable tool in gastrointestinal research.[1][2][3] Proper preparation of this compound solutions is critical for obtaining accurate and reproducible experimental results. These application notes provide detailed protocols for the preparation of this compound solutions for various laboratory applications, based on the best available information for this compound and its parent compound, Prostaglandin E2.

Compound Information

PropertyValue
Chemical Name methyl 7-[(1S,2S,3S)-3-hydroxy-2-[(3R)-3-hydroxy-4-phenoxybut-1-enyl]-5-oxocyclopentyl]hepta-4,5-dienoate[3]
Molecular Formula C23H28O6[2][4]
Molecular Weight 400.47 g/mol [2]
CAS Number 73121-56-9[5]

Solubility Data

SolventSolubility (PGE2)Reference
Dimethyl Sulfoxide (DMSO)≥ 70 mg/mL (~198.6 mM)[6]
Ethanol≥ 10 mg/mL[7]
Phosphate Buffered Saline (PBS, pH 7.2)Sparingly soluble[7]

Experimental Protocols

Safety Precautions: Always handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution in an organic solvent, which can be further diluted for various applications.

Materials:

  • This compound (solid)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber glass vials

  • Calibrated pipettes and sterile tips

Procedure:

  • Weighing: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 4.005 mg of this compound (Molecular Weight = 400.47 g/mol ).

  • Dissolving: Add the appropriate volume of DMSO to the vial containing the this compound powder.

  • Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a water bath (37°C) may aid dissolution.

  • Storage: Aliquot the stock solution into single-use volumes in sterile, tightly sealed vials. Store at -20°C for up to one month or at -80°C for longer-term storage. Avoid repeated freeze-thaw cycles.

Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the DMSO stock solution into an aqueous medium for cell-based assays.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium (e.g., DMEM, RPMI-1640)

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Serial Dilution: Perform serial dilutions of the stock solution in cell culture medium to achieve the desired final concentration.

    • Important: To avoid precipitation, add the this compound stock solution to the culture medium while gently vortexing.

    • The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

  • Application: Use the freshly prepared working solution immediately for your experiments. Do not store aqueous working solutions for extended periods.

Preparation of Solutions for In Vivo Studies

This protocol provides a general guideline for preparing this compound for administration in animal models. The final formulation will depend on the specific experimental requirements (e.g., route of administration).

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile Phosphate Buffered Saline (PBS, pH 7.2) or other appropriate vehicle

  • Sterile conical tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilution: Dilute the stock solution in the desired vehicle (e.g., PBS) to the final administration concentration.

    • To improve solubility and stability in aqueous solutions, it may be necessary to use a co-solvent system. For example, a formulation of 5% DMSO, 40% PEG300, 5% Tween 80, and 50% ddH2O has been used for PGE2.[6]

  • Administration: Administer the freshly prepared solution to the animals as required by the experimental design.

Stability and Storage

  • Solid this compound: Store at room temperature for short periods in the continental US; however, for long-term storage, refer to the Certificate of Analysis provided by the supplier.[5]

  • Stock Solutions (in DMSO or Ethanol): Store in tightly sealed aliquots at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Prostaglandins are generally unstable in aqueous solutions. It is strongly recommended to prepare aqueous working solutions fresh on the day of use and discard any unused portion.

Mechanism of Action and Signaling Pathway

This compound is a synthetic analog of Prostaglandin E2 and acts as a selective agonist for the EP3 prostanoid receptor.[3] In the gastrointestinal tract, its binding to the EP3 receptor on parietal cells inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP inhibits the proton pump (H+/K+ ATPase), thereby reducing gastric acid secretion.[8] Additionally, this compound stimulates the secretion of protective mucus and bicarbonate.[8]

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates MucusBicarb Mucus & Bicarbonate Secretion EP3->MucusBicarb Stimulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A (PKA) cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ Secretion ProtonPump->H_ion Reduces

Caption: this compound signaling pathway in gastric parietal cells.

Experimental Workflow

The following diagram illustrates a typical workflow for the preparation and use of this compound solutions in a laboratory setting.

Enprostil_Workflow start Start: this compound (Solid) weigh 1. Weigh this compound start->weigh dissolve 2. Dissolve in Organic Solvent (e.g., DMSO) weigh->dissolve stock 3. Prepare 10 mM Stock Solution dissolve->stock store 4. Aliquot and Store at -20°C or -80°C stock->store thaw 5. Thaw Single Aliquot store->thaw dilute_cell 6a. Dilute in Cell Culture Medium thaw->dilute_cell dilute_invivo 6b. Dilute in In Vivo Vehicle thaw->dilute_invivo cell_exp 7a. Cell-Based Experiment dilute_cell->cell_exp invivo_exp 7b. In Vivo Experiment dilute_invivo->invivo_exp

Caption: General workflow for this compound solution preparation.

References

Quantifying Enprostil in Biological Matrices: A Guide to Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative analysis of enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, in biological samples. This compound is recognized for its potent gastric antisecretory and cytoprotective effects.[1][2] Accurate quantification of this compound in biological matrices is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development.

This guide outlines three primary analytical techniques: High-Performance Liquid Chromatography with Laser-Induced Fluorescence (HPLC-LIF), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and Gas Chromatography-Mass Spectrometry (GC-MS). Each section includes a detailed experimental protocol, a summary of quantitative performance data in a structured table, and a visual workflow diagram.

High-Performance Liquid Chromatography with Laser-Induced Fluorescence (HPLC-LIF)

This method offers high sensitivity for the determination of this compound acid, the active metabolite of this compound, in human plasma. The protocol involves solid-phase extraction, derivatization to introduce a fluorescent tag, and a multi-column HPLC system for separation and detection.

Experimental Protocol: HPLC-LIF

1. Sample Preparation and Extraction:

  • To 1.0 mL of human plasma, add an appropriate internal standard.

  • Perform solid-phase extraction (SPE) using a phenyl-bonded silica (B1680970) cartridge to isolate the drug from the plasma matrix.[3]

  • Wash the cartridge to remove interfering substances.

  • Elute this compound acid from the cartridge.

2. Derivatization:

  • Evaporate the eluate to dryness under a stream of nitrogen.

  • Reconstitute the residue in a suitable solvent.

  • Add a fluorescent labeling reagent, such as 2-bromoacetyl-6-methoxynaphthalene, to derivatize the carboxyl functional group of this compound acid.[3]

  • Incubate the mixture to ensure complete reaction.

3. HPLC Analysis:

  • Employ a multi-column HPLC system, including both normal-phase and reversed-phase columns, to effectively separate the fluorescently labeled this compound from the excess derivatizing reagent.[3]

  • Utilize post-column dilution with water after the reversed-phase chromatography to enable on-line concentration of the labeled analyte onto a guard column before injection into a microbore HPLC column.[3]

  • Mobile Phase: A gradient of acetonitrile (B52724) in water containing 0.1% formic acid is a common starting point for prostaglandin analysis.[4]

  • Flow Rate: Typically around 0.2 mL/min for microbore applications.[4]

  • Column Temperature: Maintain at a constant temperature, for example, 40°C, to ensure reproducibility.

4. Fluorescence Detection:

  • Use a laser-induced fluorescence detector.

  • Excite the labeled this compound using a Helium-Cadmium (He-Cd) laser at 325 nm.[3]

  • Monitor the fluorescence emission at 450 nm.[3]

5. Quantification:

  • Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

  • Determine the concentration of this compound acid in the plasma samples from the calibration curve.

Quantitative Data Summary: HPLC-LIF
ParameterValueReference
Limit of Quantification (LOQ)5 pg/mL[3]
Linearity RangeNot explicitly stated
RecoveryNot explicitly stated
PrecisionNot explicitly stated
AccuracyNot explicitly stated

Experimental Workflow: HPLC-LIF

HPLC_LIF_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC-LIF Analysis cluster_quantification Quantification plasma Plasma Sample (1 mL) spe Solid-Phase Extraction (Phenyl Cartridge) plasma->spe elution Elution spe->elution evaporation Evaporation to Dryness elution->evaporation labeling Fluorescent Labeling (2-bromoacetyl-6-methoxynaphthalene) evaporation->labeling hplc Multi-Column HPLC (Normal & Reversed-Phase) labeling->hplc concentration On-line Concentration hplc->concentration detection Laser-Induced Fluorescence Detection (Ex: 325 nm, Em: 450 nm) concentration->detection data Data Analysis & Quantification detection->data

Caption: Workflow for this compound Quantification by HPLC-LIF.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Experimental Protocol: LC-MS/MS

1. Sample Preparation:

  • To a 500 µL aliquot of plasma or other biological fluid, add a deuterated internal standard (e.g., PGE2-d4).[4][5]

  • Acidify the sample with citric acid to prevent degradation.[5]

  • Perform liquid-liquid extraction with a mixture of hexane (B92381) and ethyl acetate (B1210297) (1:1, v/v).[5]

  • Vortex and centrifuge the sample.

  • Transfer the upper organic phase to a clean tube and evaporate to dryness under nitrogen.

  • Reconstitute the residue in the mobile phase.

2. LC-MS/MS Analysis:

  • Chromatographic System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 5 µm) is suitable for separating prostaglandins (B1171923).[6]

  • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[4]

  • Flow Rate: A typical flow rate is 0.2-0.4 mL/min.

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative ion electrospray ionization (ESI) mode.[4]

  • MS/MS Detection: Monitor the specific precursor-to-product ion transitions (Multiple Reaction Monitoring - MRM) for this compound and its internal standard. For PGE2, a common transition is m/z 351.2 -> 189.5.[4] The specific transitions for this compound would need to be determined empirically but would be based on its molecular weight of 400.46 g/mol .[1]

3. Quantification:

  • Generate a calibration curve by analyzing standards of known concentrations.

  • Quantify this compound in the samples by comparing the peak area ratios of the analyte to the internal standard against the calibration curve.

Quantitative Data Summary: LC-MS/MS (Adapted from PGE2 Methods)
ParameterValueReference
Limit of Detection (LOD)~20 pg/mL[5]
Limit of Quantification (LOQ)1.0 ng/mL[6]
Linearity Range1 pg - 100 ng[4]
Recovery~70%[7]
Precision (CV%)< 15%[7]
AccuracyWithin ±15%

Experimental Workflow: LC-MS/MS

LCMSMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification sample Biological Sample (e.g., Plasma) extraction Liquid-Liquid Extraction sample->extraction evaporation Evaporation & Reconstitution extraction->evaporation hplc HPLC Separation (C18 Column) evaporation->hplc msms Tandem Mass Spectrometry (Negative ESI, MRM) hplc->msms data Data Analysis & Quantification msms->data

Caption: Workflow for this compound Quantification by LC-MS/MS.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a classic and robust technique for the analysis of prostaglandins, though it requires derivatization to increase the volatility of the analytes.

Experimental Protocol: GC-MS

1. Sample Preparation and Extraction:

  • Follow a similar extraction procedure as for LC-MS/MS (liquid-liquid extraction or solid-phase extraction).[8]

2. Derivatization:

  • Prostaglandins require derivatization of their carboxyl and hydroxyl groups to become volatile for GC analysis.

  • Step 1 (Esterification): Convert the carboxylic acid group to a pentafluorobenzyl (PFB) ester.

  • Step 2 (Methoximation): Protect the ketone groups by forming methoxime derivatives.

  • Step 3 (Silylation): Convert the hydroxyl groups to trimethylsilyl (B98337) (TMS) ethers.[8]

3. GC-MS Analysis:

  • Gas Chromatograph: A system equipped with a capillary column (e.g., a fused silica column coated with a non-polar or medium-polarity stationary phase).

  • Injection: Use a splitless or on-column injection technique for trace analysis.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the derivatized analytes.

  • Mass Spectrometer: A mass spectrometer operating in negative ion chemical ionization (NICI) mode is highly sensitive for PFB esters.[8]

  • Detection: Monitor characteristic fragment ions of the derivatized this compound. For derivatized PGE2, ions at m/z 524 are often monitored.[8]

4. Quantification:

  • Use a stable isotope-labeled internal standard (e.g., deuterated this compound or a similar prostaglandin analog) for accurate quantification.[8]

  • Construct a calibration curve and determine the concentration of this compound in the samples.

Quantitative Data Summary: GC-MS (Adapted from PGE2 Methods)
ParameterValueReference
Limit of Detection (LOD)50 pg/mL[7]
Mean Plasma Concentration2.8 ± 2.0 pg/mL (for PGE2)[8]
Recovery64.4% - 70.6%[7]
Precision (CV%)< 12%[7]
AccuracyNot explicitly stated

Experimental Workflow: GC-MS

GCMS_Workflow cluster_sample_prep Sample Preparation & Extraction cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_quantification Quantification sample Biological Sample extraction Extraction (LLE or SPE) sample->extraction esterification Esterification (PFB) extraction->esterification methoximation Methoximation esterification->methoximation silylation Silylation (TMS) methoximation->silylation gc Gas Chromatography Separation silylation->gc ms Mass Spectrometry Detection (NICI mode) gc->ms data Data Analysis & Quantification ms->data

Caption: Workflow for this compound Quantification by GC-MS.

Conclusion

The choice of analytical method for quantifying this compound will depend on the specific requirements of the study, including the desired sensitivity, the available instrumentation, and the sample throughput needed. The HPLC-LIF method provides excellent sensitivity, while LC-MS/MS offers a balance of high sensitivity, selectivity, and throughput. GC-MS remains a reliable, albeit more labor-intensive, option. The protocols and data presented here provide a comprehensive starting point for researchers to develop and validate robust analytical methods for this compound in various biological matrices.

References

Application of Enprostil in NSAID-Induced Gastropathy Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used for their analgesic and anti-inflammatory properties. However, their long-term use is associated with a significant risk of gastrointestinal complications, including gastric ulcers and bleeding, collectively known as NSAID-induced gastropathy. The primary mechanism of this damage involves the inhibition of cyclooxygenase (COX) enzymes, leading to a deficiency of gastroprotective prostaglandins. Enprostil (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), has demonstrated efficacy in preventing and healing these lesions.[1][2] This document provides detailed application notes and experimental protocols for the use of this compound in preclinical models of NSAID-induced gastropathy.

This compound exerts its protective effects on the gastric mucosa through multiple mechanisms.[1][3] As a PGE2 analog, it binds to the EP3 receptor on parietal cells, which inhibits adenylate cyclase activity, leading to reduced cyclic AMP (cAMP) levels and a subsequent decrease in gastric acid secretion.[1] Beyond its antisecretory effects, this compound has potent cytoprotective properties, which include stimulating the secretion of mucus and bicarbonate, enhancing gastric mucosal blood flow, and reducing inflammation.[1][3][4] These actions collectively strengthen the gastric mucosal barrier and promote the healing of ulcers.

Mechanism of Action: Signaling Pathway

This compound's primary mechanism of action involves the modulation of the prostaglandin E2 signaling pathway in gastric parietal cells. By mimicking PGE2, this compound binds to the EP3 receptor, a G-protein coupled receptor (GPCR). This binding activates an inhibitory G-protein (Gi), which in turn inhibits the enzyme adenylyl cyclase. The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic adenosine (B11128) monophosphate (cAMP). Lower levels of cAMP result in reduced activation of protein kinase A (PKA), which ultimately leads to decreased activity of the H+/K+-ATPase proton pump, the final step in gastric acid secretion.

Enprostil_Mechanism cluster_0 Extracellular Space cluster_1 Parietal Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Gastric Lumen This compound This compound (PGE2 Analog) EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein (inhibitory) EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production of PKA Protein Kinase A cAMP->PKA Reduces activation of ProtonPump H+/K+-ATPase (Proton Pump) PKA->ProtonPump Reduces activation of HCl HCl (Gastric Acid) ProtonPump->HCl Inhibits secretion of

Caption: this compound's inhibitory signaling pathway in gastric parietal cells.

Quantitative Data Summary

The following tables summarize the quantitative data on the efficacy of this compound in both preclinical animal models and human clinical trials of NSAID-induced gastropathy.

Table 1: Efficacy of this compound in Preclinical Models of Gastric Ulceration

Animal ModelInduction Agent(s)This compound DoseRoute of AdministrationEndpointResultCitation(s)
RatIndomethacin (B1671933) + Cold Stress0.61 µg/kgOralUlcer PreventionED₅₀ (50% effective dose)[5]
RatPylorus Ligation (Shay Rat)60 µg/kgOralMucus SecretionSignificant increase in gastric mucus[4]
RatPylorus Ligation (Shay Rat)15-250 µg/kgOralMucus SecretionDose-dependent increase in mucus[4]
RatUrethane anesthetized0.1-100 µg/kgIntragastricGastric Mucosal Blood FlowNo alteration in blood flow[6]

Table 2: Efficacy of this compound in Human Clinical Trials for NSAID-Induced Gastropathy

Study PopulationNSAID UsedThis compound DoseDurationEndpointResultCitation(s)
Patients with chronic arthritis/osteoarthritisVarious35 µg twice daily9 weeksUlcer Healing Rate68% healing vs. 19% for placebo[7]
Patients with chronic arthritis/osteoarthritisVarious35 µg three times daily9 weeksUlcer Healing Rate74% healing vs. 19% for placebo[7]
Healthy VolunteersAspirin (650 mg q.i.d.)70 µg twice daily5 daysMucosal ProtectionSignificant protection of antral and duodenal mucosa[8]
Healthy VolunteersAspirin (500 mg q.i.d.)35 µg twice daily-Gastric Blood LossPrevention of aspirin-induced blood loss[9]
Patients with gastric ulcersNot specified35 µg twice daily6 weeksUlcer Healing Rate82% healing vs. 50% for placebo[10]
Patients with gastric ulcersNot specified70 µg twice daily6 weeksUlcer Healing Rate70% healing vs. 50% for placebo[10]

Experimental Protocols

Below are detailed protocols for inducing gastropathy in rat models and for the subsequent evaluation of gastric mucosal damage. These protocols are synthesized from multiple sources to provide a comprehensive guide.

Protocol 1: Indomethacin-Induced Gastropathy Model

This is a widely used and reproducible model for studying NSAID-induced gastric injury.

Materials:

  • Male Wistar or Sprague-Dawley rats (180-220 g)

  • Indomethacin

  • Vehicle (e.g., 5% sodium bicarbonate or 1% carboxymethylcellulose)

  • This compound

  • Saline

  • Formalin (10%) for tissue fixation

Procedure:

  • Animal Preparation: Fast the rats for 24 hours prior to the experiment, with free access to water.[11]

  • Grouping: Divide the animals into at least three groups:

    • Vehicle Control (receives vehicle only)

    • Indomethacin Control (receives indomethacin)

    • This compound + Indomethacin (receives this compound prior to indomethacin)

  • Drug Administration:

    • Administer this compound (e.g., 0.61 µg/kg or other desired dose) or its vehicle orally (p.o.) to the respective groups.

    • After a set time (e.g., 30-60 minutes), administer a single oral dose of indomethacin (30-50 mg/kg) to the Indomethacin Control and this compound-treated groups.[12][13] The Vehicle Control group receives the indomethacin vehicle.

  • Induction Period: House the animals for 4-8 hours post-indomethacin administration.[11][12]

  • Euthanasia and Sample Collection:

    • Euthanize the rats using an approved method (e.g., CO₂ asphyxiation).

    • Immediately dissect the stomach, ligate the esophagus and pylorus, and remove it.

    • Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.

  • Ulcer Evaluation:

    • Pin the stomach flat on a board for macroscopic examination.

    • Measure the length and width of each lesion in the glandular portion of the stomach.

    • Calculate the Ulcer Index (UI) for each stomach. A common method is to sum the lengths (in mm) of all lesions.

    • Alternatively, a scoring system can be used (see below).

    • The percentage of inhibition of ulceration by this compound is calculated as: [(UI_control - UI_treated) / UI_control] x 100.[6]

  • Histopathology (Optional): Fix a portion of the gastric tissue in 10% formalin for histological processing (e.g., H&E staining) to assess the depth of the lesion, inflammation, and cellular damage.

Protocol 2: Indomethacin plus Cold Restraint Stress-Induced Gastropathy Model

This model combines chemical and physiological stressors to induce more severe gastric lesions.

Materials:

  • Same as Protocol 1

  • Restraint cages

  • Cold environment (e.g., a cold room or refrigerator at 4-6°C)

Procedure:

  • Animal Preparation and Grouping: Same as Protocol 1.

  • Drug Administration: Administer this compound or vehicle, followed by indomethacin as described in Protocol 1.

  • Stress Induction: Immediately after indomethacin administration, place the rats in individual restraint cages and transfer them to a cold environment (4-6°C) for a duration of 3-6 hours.[8]

  • Euthanasia, Sample Collection, and Evaluation: Proceed as described in steps 5-7 of Protocol 1.

Ulcer Index Scoring System

A common scoring system for macroscopic evaluation of gastric lesions is as follows:

  • 0: No lesion

  • 1: Petechial hemorrhages

  • 2: 1-5 small ulcers (1-2 mm)

  • 3: >5 small ulcers or 1 medium ulcer (3-4 mm)

  • 4: More than one medium ulcer or 1 large ulcer (>4 mm)

  • 5: Perforated ulcer

The sum of the scores for each animal constitutes its Ulcer Index.

Experimental Workflow and Logical Relationships

The following diagrams illustrate the general workflow for preclinical evaluation of this compound and the logical relationship between NSAID action and this compound's protective mechanisms.

Experimental_Workflow A Animal Acclimatization (e.g., 1 week) B Fasting (24 hours, water ad libitum) A->B C Grouping of Animals (Control, NSAID, this compound+NSAID) B->C D Pre-treatment (Oral this compound or Vehicle) C->D E Induction of Gastropathy (Oral NSAID, e.g., Indomethacin) D->E F Incubation Period (4-8 hours) E->F G Euthanasia & Stomach Excision F->G H Macroscopic & Microscopic Evaluation (Ulcer Index, Histology) G->H I Data Analysis H->I

Caption: General experimental workflow for evaluating this compound.

Logical_Relationship NSAID NSAID Administration COX COX-1 Inhibition NSAID->COX PG Reduced Prostaglandin Synthesis COX->PG Mucus Decreased Mucus & Bicarbonate PG->Mucus BloodFlow Reduced Mucosal Blood Flow PG->BloodFlow Acid Relative Increase in Acid Damage PG->Acid Mucus->Acid BloodFlow->Acid Ulcer Gastric Ulceration Acid->Ulcer This compound This compound (PGE2 Analog) EP3 EP3 Receptor Activation This compound->EP3 AcidSec Decreased Acid Secretion EP3->AcidSec Cyto Cytoprotective Effects (Increased Mucus & Bicarbonate) EP3->Cyto AcidSec->Ulcer Prevents/Heals Cyto->Ulcer Prevents/Heals

Caption: NSAID-induced damage vs. This compound's protective mechanisms.

References

Application Notes and Protocols for Detecting Enprostil-Induced Changes with Immunohistochemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is recognized for its potent cytoprotective and anti-secretory effects on the gastric mucosa. As a selective agonist for the prostaglandin E receptor 3 (EP3), this compound plays a crucial role in maintaining gastric mucosal integrity. Its mechanisms of action include enhancing the secretion of protective mucus and bicarbonate, increasing mucosal blood flow, and reducing gastric acid secretion.[1][2] These properties make this compound a significant compound in the research and development of treatments for peptic ulcers and other gastrointestinal disorders.[1]

Immunohistochemistry (IHC) is an invaluable technique for visualizing and quantifying the cellular and molecular changes induced by this compound within the gastric tissue. By using specific antibodies, researchers can detect alterations in protein expression that underpin this compound's therapeutic effects. This document provides detailed application notes and protocols for using IHC to assess this compound-induced changes in key biomarkers associated with gastric mucosal protection, cell proliferation, and apoptosis.

Key Biomarkers for IHC Analysis

The following markers are critical for elucidating the multifaceted effects of this compound on gastric tissue:

  • Mucin 5AC (MUC5AC): A major component of the protective gastric mucus layer. Increased expression is indicative of enhanced mucosal defense.

  • Ki-67: A nuclear protein associated with cellular proliferation. Its expression is a key indicator of tissue regeneration and ulcer healing.

  • Cleaved Caspase-3: A key executioner of apoptosis or programmed cell death. Changes in its expression can reveal the impact of this compound on cell survival.

  • Prostaglandin EP3 Receptor: The primary target of this compound. Visualizing its expression can confirm target engagement and localization.

Data Presentation

While specific quantitative IHC data for this compound is limited in publicly available literature, the following tables provide a representative summary of expected changes in biomarker expression based on the known mechanisms of prostaglandin E2 analogs. These tables are intended to serve as a template for presenting experimental findings.

Table 1: MUC5AC Expression in Gastric Mucosa

Treatment GroupStaining Intensity (Score 0-3)Percentage of Positive Cells (%)H-Score (Intensity x % Positive)
Vehicle Control1.2 ± 0.335 ± 842 ± 10
This compound (Low Dose)2.1 ± 0.460 ± 12126 ± 25
This compound (High Dose)2.8 ± 0.585 ± 10238 ± 42

Data are hypothetical and presented as mean ± standard deviation.

Table 2: Ki-67 Proliferation Index in Gastric Ulcer Margin

Treatment GroupNumber of Ki-67 Positive Cells per High-Power FieldProliferation Index (%)
Vehicle Control75 ± 1515 ± 3
This compound (Low Dose)150 ± 2530 ± 5
This compound (High Dose)225 ± 3045 ± 6

Data are hypothetical and presented as mean ± standard deviation.

Table 3: Cleaved Caspase-3 Expression in Gastric Epithelium

Treatment GroupNumber of Cleaved Caspase-3 Positive Cells per High-Power FieldApoptotic Index (%)
Vehicle Control50 ± 1010 ± 2
This compound (Low Dose)25 ± 75 ± 1.4
This compound (High Dose)10 ± 42 ± 0.8

Data are hypothetical and presented as mean ± standard deviation.

Signaling Pathways and Experimental Workflow

To visualize the mechanisms and procedures involved, the following diagrams are provided.

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 binds to Gi Gi Protein EP3->Gi activates Mucus_Bicarb ↑ Mucus & Bicarbonate Secretion EP3->Mucus_Bicarb downstream effects AC Adenylate Cyclase Gi->AC inhibits cAMP ↓ cAMP AC->cAMP PKA ↓ PKA Activity cAMP->PKA H_K_ATPase H+/K+ ATPase (Proton Pump) PKA->H_K_ATPase reduced phosphorylation Acid_Secretion ↓ Gastric Acid Secretion H_K_ATPase->Acid_Secretion IHC_Workflow cluster_tissue_prep Tissue Preparation cluster_staining Immunohistochemical Staining cluster_analysis Analysis Fixation 1. Tissue Fixation (10% Neutral Buffered Formalin) Embedding 2. Paraffin Embedding Fixation->Embedding Sectioning 3. Microtome Sectioning (4-5 µm) Embedding->Sectioning Deparaffinization 4. Deparaffinization & Rehydration Sectioning->Deparaffinization Antigen_Retrieval 5. Antigen Retrieval (Heat-Induced) Deparaffinization->Antigen_Retrieval Blocking 6. Blocking (Endogenous Peroxidase & Non-specific Binding) Antigen_Retrieval->Blocking Primary_Ab 7. Primary Antibody Incubation (e.g., anti-MUC5AC, anti-Ki-67) Blocking->Primary_Ab Secondary_Ab 8. Secondary Antibody Incubation (HRP-conjugated) Primary_Ab->Secondary_Ab Detection 9. Chromogen Detection (DAB) Secondary_Ab->Detection Counterstaining 10. Counterstaining (Hematoxylin) Detection->Counterstaining Dehydration_Mounting 11. Dehydration & Mounting Counterstaining->Dehydration_Mounting Imaging 12. Microscopy & Imaging Dehydration_Mounting->Imaging Quantification 13. Quantitative Analysis (ImageJ, etc.) Imaging->Quantification

References

Enprostil's Impact on Cellular Signaling: An Analysis by Western Blot

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Enprostil, a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is primarily recognized for its cytoprotective and antisecretory effects on the gastric mucosa, making it a therapeutic agent for peptic ulcers. Its mechanism of action involves binding to prostaglandin E receptors, particularly the EP3 subtype. The EP3 receptor is a versatile G-protein coupled receptor (GPCR) that can associate with multiple G proteins, including Gαi, Gαs, and Gα12/13, leading to the modulation of various downstream signaling cascades.

The primary signaling pathway initiated by this compound through EP3 receptor activation is the inhibition of adenylyl cyclase via the Gαi subunit. This leads to a reduction in intracellular cyclic AMP (cAMP) levels and a subsequent decrease in the activity of Protein Kinase A (PKA). Beyond this canonical pathway, evidence suggests that this compound may also influence other critical cellular signaling networks. For instance, it has been shown to inhibit the production of interleukin-8 (IL-8), pointing towards a potential modulation of the NF-κB signaling pathway. Furthermore, studies have demonstrated this compound's ability to inhibit the growth of human gastric cancer cell lines, suggesting an impact on pathways regulating cell proliferation and survival, such as the PI3K/Akt and MAPK/ERK pathways.

This document provides a comprehensive guide for utilizing Western blot analysis to investigate the effects of this compound on these key signaling proteins. It includes detailed protocols, expected outcomes summarized in tabular format, and visual diagrams of the signaling pathways and experimental workflow.

Data Presentation: Expected Effects of this compound on Signaling Pathways

The following tables summarize the key signaling proteins potentially affected by this compound treatment and their expected changes in expression or phosphorylation status as analyzed by Western blot. These expected outcomes are based on this compound's known mechanism as a PGE2 analog and EP3 receptor agonist.

Table 1: cAMP/PKA Signaling Pathway

Target ProteinExpected Change with this compoundRationale
Phospho-PKA Substrate (e.g., p-CREB Ser133)DecreaseReduced cAMP levels lead to decreased PKA activity and less phosphorylation of its substrates.
Total PKANo ChangeThis compound is expected to affect PKA activity, not its total protein expression.
Adenylyl CyclaseNo Change (in expression)This compound inhibits the enzyme's activity, not its expression level.

Table 2: NF-κB Signaling Pathway

Target ProteinExpected Change with this compoundRationale
Phospho-IκBαDecreaseInhibition of IKK could lead to reduced IκBα phosphorylation and subsequent degradation.
Total IκBαIncreaseDecreased degradation of IκBα would lead to its accumulation in the cytoplasm.
Nuclear NF-κB p65DecreaseIncreased IκBα would sequester NF-κB p65 in the cytoplasm, reducing its nuclear translocation.
Total NF-κB p65No ChangeThis compound is not expected to alter the total expression of NF-κB p65.

Table 3: PI3K/Akt Signaling Pathway

Target ProteinExpected Change with this compoundRationale
Phospho-Akt (Ser473/Thr308)DecreasePotential inhibition of upstream activators of the PI3K/Akt pathway, leading to reduced cell survival and proliferation.
Total AktNo ChangeThe effect is anticipated on the activation state (phosphorylation) rather than total protein levels.
Phospho-mTORDecreaseAs a downstream effector of Akt, mTOR phosphorylation would be expected to decrease.
Total mTORNo ChangeThe total protein level of mTOR is not expected to be affected.

Table 4: MAPK/ERK Signaling Pathway

Target ProteinExpected Change with this compoundRationale
Phospho-ERK1/2 (Thr202/Tyr204)DecreasePotential inhibition of the MAPK/ERK pathway, contributing to the anti-proliferative effects.
Total ERK1/2No ChangeThis compound would likely affect the phosphorylation status rather than the total expression of ERK1/2.
Phospho-MEK1/2DecreaseAs the upstream kinase of ERK1/2, its phosphorylation would also be expected to decrease.
Total MEK1/2No ChangeThe total protein level of MEK1/2 is not expected to be affected.

Signaling Pathways and Experimental Workflow Diagrams

Enprostil_Signaling_Pathways cluster_camp cAMP/PKA Pathway cluster_nfkb NF-κB Pathway cluster_pi3k PI3K/Akt Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gai Gαi EP3->Gai AC Adenylyl Cyclase Gai->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA pCREB p-CREB PKA->pCREB Enprostil_nfkb This compound IKK IKK Enprostil_nfkb->IKK pIkBa p-IκBα IKK->pIkBa IkBa IκBα pIkBa->IkBa degradation NFkB NF-κB IkBa->NFkB NFkB_nuc Nuclear NF-κB NFkB->NFkB_nuc translocation Enprostil_pi3k This compound PI3K PI3K Enprostil_pi3k->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation_Survival Proliferation & Survival mTOR->Proliferation_Survival

Caption: Inferred signaling pathways affected by this compound.

Western_Blot_Workflow A Cell Culture & this compound Treatment B Cell Lysis & Protein Extraction A->B C Protein Quantification (BCA Assay) B->C D Sample Preparation for SDS-PAGE C->D E SDS-PAGE D->E F Protein Transfer to PVDF Membrane E->F G Membrane Blocking F->G H Primary Antibody Incubation G->H I Secondary Antibody Incubation H->I J Chemiluminescent Detection I->J K Data Analysis & Quantification J->K

Caption: General workflow for Western blot analysis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Seeding: Plate the desired cell line (e.g., human gastric cancer cells, intestinal epithelial cells) in 6-well plates at a density that ensures 70-80% confluency at the time of treatment.

  • Adherence: Allow cells to adhere and grow overnight in a humidified incubator at 37°C with 5% CO₂.

  • Treatment: Treat cells with varying concentrations of this compound (and a vehicle control, e.g., DMSO) for the desired time points. The optimal concentration and time should be determined empirically.

Cell Lysis and Protein Extraction.[1][2][3][4][5]
  • Washing: After treatment, place the culture plates on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).[1]

  • Lysis: Aspirate the PBS and add 100-200 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.[1]

  • Scraping and Collection: Scrape the adherent cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.[1]

  • Incubation: Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.

  • Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[2]

  • Supernatant Collection: Carefully transfer the supernatant containing the soluble protein to a new pre-chilled tube.

Protein Quantification.[6][7][8][9][10]
  • Assay: Determine the protein concentration of each lysate using a bicinchoninic acid (BCA) protein assay kit according to the manufacturer's instructions.[3][4]

  • Standard Curve: Prepare a standard curve using bovine serum albumin (BSA) to accurately determine the protein concentration of the samples.[5]

SDS-PAGE and Protein Transfer.[11][12][13][14][15]
  • Sample Preparation: Normalize the protein concentration of all samples with lysis buffer. Add 4X Laemmli sample buffer to a final concentration of 1X and boil at 95-100°C for 5 minutes to denature the proteins.[2]

  • Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Include a pre-stained protein ladder in one lane to monitor migration. Run the gel until the dye front reaches the bottom.[6]

  • Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system. Confirm the transfer efficiency by staining the membrane with Ponceau S.[6]

Immunoblotting.[16][17][18][19]
  • Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature with gentle agitation to prevent non-specific antibody binding.[7]

  • Primary Antibody Incubation: Incubate the membrane with the appropriate primary antibody (diluted in blocking buffer as per the manufacturer's recommendation) overnight at 4°C with gentle agitation.[7]

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.[7]

  • Secondary Antibody Incubation: Incubate the membrane with the corresponding horseradish peroxidase (HRP)-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.[8]

  • Final Washes: Wash the membrane three times for 5-10 minutes each with TBST to remove any unbound secondary antibody.[8]

Chemiluminescent Detection and Data Analysis.[20][21][22][23][24]
  • Substrate Incubation: Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions and incubate the membrane for 1-5 minutes.[9]

  • Signal Capture: Capture the chemiluminescent signal using a digital imaging system or by exposing the membrane to X-ray film.[10][11]

  • Quantification: Perform densitometric analysis of the Western blot bands using image analysis software (e.g., ImageJ).

  • Normalization: To compare the levels of phosphorylated proteins, normalize the intensity of the phospho-protein band to the intensity of the corresponding total protein band. Further normalization to a loading control (e.g., β-actin or GAPDH) is recommended to ensure equal protein loading across all lanes.

Membrane Stripping and Re-probing (Optional).[25][26][27][28][29]

To detect multiple proteins on the same blot, the membrane can be stripped of the primary and secondary antibodies and then re-probed.

  • Washing: After initial imaging, wash the membrane thoroughly with TBST.[12]

  • Stripping: Incubate the membrane in a stripping buffer (mild or harsh, depending on the antibody affinity) for 15-30 minutes at room temperature or 50°C, respectively.[12][13]

  • Washing: Wash the membrane extensively with TBST to remove all traces of the stripping buffer.[12]

  • Verification: Optionally, incubate the stripped membrane with the secondary antibody and ECL substrate to ensure complete removal of the previous antibodies.

  • Re-blocking and Re-probing: Re-block the membrane as described in step 5.1 and proceed with the incubation of the next primary antibody.[13]

References

Unveiling the Protective Power of Enprostil in the Gastrointestinal Tract

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, has emerged as a significant tool in the study of gastrointestinal mucosal protection.[1][2][3] Its multifaceted mechanism of action, which includes potent inhibition of gastric acid secretion and enhancement of mucosal defense mechanisms, makes it a subject of interest for researchers, scientists, and drug development professionals.[1][4] These application notes provide an in-depth overview of this compound's utility in gastrointestinal research, complete with experimental protocols and quantitative data to guide future studies.

Mechanism of Action

This compound exerts its protective effects on the gastric mucosa through several key pathways. Primarily, it mimics the action of endogenous prostaglandin E2 (PGE2) by binding to EP3 receptors on parietal cells.[1] This interaction inhibits the activity of adenylate cyclase, leading to reduced intracellular cyclic AMP (cAMP) levels.[1] The decrease in cAMP subsequently downregulates the proton pump (H+/K+ ATPase), resulting in a significant reduction of gastric acid secretion.[1]

Beyond its anti-secretory properties, this compound demonstrates cytoprotective effects.[1] It stimulates the secretion of mucus and bicarbonate, which form a protective barrier against the acidic environment of the stomach.[1][2] Furthermore, this compound is suggested to promote blood flow to the gastric mucosa, aiding in the maintenance of mucosal integrity and facilitating the healing of ulcers.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from various studies on this compound, providing a clear comparison of its effects across different experimental conditions.

Table 1: Effect of this compound on Gastric Acid Secretion

DosageConditionInhibition of Gastric Acid OutputReference
35 µg (single oral dose)Basal71% (mean)[5]
35 µg (single oral dose)Pentagastrin-stimulated46% (mean)[5]
35 µg (single oral dose)Sham-meal-stimulated48% (mean)[5]
35 µg (single oral dose)Histamine-stimulated16% (mean)[5]
35 µg b.d.24-hour intragastric acidity38%[6]
70 µg (nocturnal dose)24-hour intragastric acidity33%[6]
35 µg (intragastric)8-hour meal-stimulated58%[7]
70 µg (intragastric)8-hour meal-stimulated82%[7]
35 µg (intraduodenal)8-hour meal-stimulated67%[7]
70 µg (intraduodenal)8-hour meal-stimulated91%[7]

Table 2: Effect of this compound on Post-Prandial Gastrin Release

Dosage (oral)Change in Median Plasma Gastrin ConcentrationReference
8.75 µg-29%[8]
17.5 µgDose-related decrease[8]
35 µgDose-related decrease[8]
70 µg-44%[8]
35 µg (intragastric)-73% (integrated response)[7]
70 µg (intragastric)-90% (integrated response)[7]
35 µg (intraduodenal)-72% (integrated response)[7]
70 µg (intraduodenal)-125% (integrated response)[7]

Table 3: Efficacy of this compound in Ulcer Healing

ConditionDosageDurationHealing RatePlacebo Healing RateReference
Duodenal Ulcer35 µg b.i.d.4 weeks70%49%[9]
Gastric Ulcer35 µg b.i.d.6 weeks82%50%[10]
Gastric Ulcer70 µg b.i.d.6 weeks70%50%[10]
NSAID-induced Gastric Ulcer35 µg b.i.d.6 weeks57%14%[11]
NSAID-induced Gastric Ulcer35 µg t.i.d.6 weeks68%14%[11]
NSAID-induced Gastric Ulcer35 µg b.i.d.9 weeks68%19%[11]
NSAID-induced Gastric Ulcer35 µg t.i.d.9 weeks74%19%[11]

Table 4: Protective Effect of this compound Against Aspirin-Induced Mucosal Injury

TreatmentMean Number of LesionsPlacebo Mean LesionsReference
This compound 35 µg (morning)11.116.0[12]
This compound 70 µg (35 µg b.i.d.)8.516.0[12]
Cimetidine (B194882) (200mg t.i.d., 400mg hs)10.116.0[12]
Sucralfate (B611045) (1g q.i.d.)12.416.0[12]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the study of this compound's effects on gastrointestinal mucosal protection.

Protocol 1: In Vivo Assessment of Gastric Mucus Secretion in Rats (Shay Rat Model)

This protocol is adapted from the Shay procedure mentioned in the literature to evaluate the effect of this compound on gastric mucus secretion.[3]

Objective: To quantify the effect of this compound on gastric mucus production in a rat model of gastric secretion.

Materials:

  • Male Wistar rats (200-250g)

  • This compound

  • Vehicle (e.g., saline or 1% Tween 80)

  • Urethane anesthesia

  • Surgical instruments for laparotomy

  • 2 M Sodium Chloride

  • Anthrone (B1665570) reagent

  • Spectrophotometer

Procedure:

  • Animal Preparation: Fast the rats for 24 hours with free access to water.

  • Anesthesia: Anesthetize the rats with an appropriate dose of urethane.

  • Pyloric Ligation (Shay Procedure): Perform a midline laparotomy to expose the stomach. Ligate the pylorus at the junction of the stomach and the duodenum to allow for the accumulation of gastric secretions.

  • This compound Administration: Administer this compound orally or by subcutaneous injection at desired doses (e.g., 15 to 250 µg/kg).[3] A control group should receive the vehicle alone.

  • Incubation Period: Close the abdominal incision and allow gastric juice to accumulate for a set period (e.g., 3 hours).[3]

  • Sample Collection: Euthanize the rats and carefully remove the stomachs.

  • Gastric Juice Collection: Collect the accumulated gastric juice.

  • Adherent Mucus Elution: Gently wash the stomach interior with saline. Elute the adherent gastric mucus by incubating the stomach with 2 M sodium chloride.[3]

  • Mucus Quantification (Anthrone Method):

    • Determine the amount of mucus in the eluted solution using the anthrone method, which measures hexoses present in mucus glycoproteins.[3]

    • Prepare a standard curve using a known concentration of a suitable carbohydrate standard.

    • Mix the sample with the anthrone reagent and measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the mucus content based on the standard curve.

  • Data Analysis: Compare the amount of mucus secreted in the this compound-treated groups with the control group.

Protocol 2: Endoscopic Evaluation of Gastroduodenal Mucosal Protection in Humans

This protocol outlines a general procedure for assessing the protective effects of this compound against NSAID-induced mucosal damage in healthy volunteers, based on methodologies described in clinical trials.[12][13][14]

Objective: To visually assess and score the gastroduodenal mucosa for damage after administration of a damaging agent (e.g., aspirin) with and without this compound treatment.

Materials:

  • Healthy human volunteers

  • This compound capsules (e.g., 35 µg, 70 µg)

  • Placebo capsules

  • Aspirin (B1665792) (or other NSAID)

  • Endoscopy equipment

  • Mucosal damage scoring system (e.g., a 0-4 scale).[13]

Procedure:

  • Subject Recruitment and Baseline Endoscopy:

    • Recruit healthy volunteers and obtain informed consent.

    • Perform a baseline upper endoscopy to ensure the absence of pre-existing mucosal lesions.

  • Randomization and Blinding: Randomly assign subjects to different treatment groups in a double-blind manner:

    • Group 1: Placebo + Aspirin

    • Group 2: this compound (e.g., 35 µg b.i.d.) + Aspirin

    • Group 3: this compound (e.g., 70 µg b.i.d.) + Aspirin

  • Treatment Administration:

    • Administer this compound or placebo for a specified period (e.g., 5-7 days).[14]

    • Concurrently administer the damaging agent (e.g., aspirin 650 mg q.i.d.) for a defined duration within the treatment period.[14]

  • Follow-up Endoscopy: Perform a second upper endoscopy at the end of the treatment period (e.g., 2 hours after the final dose of aspirin).[14]

  • Mucosal Damage Scoring:

    • The endoscopist, blinded to the treatment allocation, should systematically examine the gastric (antrum, body, fundus) and duodenal mucosa.

    • Score the mucosa based on a pre-defined scale (e.g., 0 = normal mucosa, 1 = one or two petechiae, 2 = multiple petechiae, 3 = erosions, 4 = ulcer).[13]

    • The number and type of lesions (e.g., petechial hemorrhages, erosions) should be recorded.

  • Data Analysis:

    • Compare the mean and median maximum scores for mucosal damage between the different treatment groups.

    • Statistical analysis (e.g., ANOVA, Kruskal-Wallis test) should be used to determine the significance of the protective effect of this compound.

Visualizations

The following diagrams illustrate the key signaling pathway of this compound and a general experimental workflow.

Enprostil_Signaling_Pathway cluster_parietal_cell Parietal Cell This compound This compound (PGE2 Analog) EP3 EP3 Receptor This compound->EP3 Binds to AC Adenylate Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H H+ Secretion ProtonPump->H Results in

Caption: this compound's signaling pathway for inhibiting gastric acid secretion.

Experimental_Workflow Start Start: Hypothesis Formulation Model Select Model (In Vivo / In Vitro) Start->Model InVivo In Vivo Model (e.g., Rat, Human) Model->InVivo Invitro In Vitro Model (e.g., Cell Culture) Model->Invitro Treatment Administer this compound & Damaging Agent InVivo->Treatment Invitro->Treatment Assessment Assess Mucosal Protection Treatment->Assessment Histology Histological Analysis Assessment->Histology Biochemical Biochemical Assays (e.g., Mucus, Acid) Assessment->Biochemical Endoscopy Endoscopic Scoring Assessment->Endoscopy Data Data Analysis & Interpretation Histology->Data Biochemical->Data Endoscopy->Data Conclusion Conclusion Data->Conclusion

Caption: General workflow for studying gastroprotective effects of this compound.

References

Enprostil Preclinical Trials: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the preclinical experimental design for Enprostil, a synthetic prostaglandin (B15479496) E2 analogue. The protocols outlined below are intended to facilitate the evaluation of this compound's therapeutic potential, primarily focusing on its well-established anti-ulcer and cytoprotective properties.

Mechanism of Action and Signaling Pathway

This compound is a selective agonist for the prostaglandin E2 receptor subtype 3 (EP3).[1] Its therapeutic effects in the gastrointestinal tract are primarily mediated through the EP3 receptor signaling pathway. Activation of the EP3 receptor by this compound initiates a cascade of intracellular events that ultimately lead to decreased gastric acid secretion and enhanced mucosal protection.

The binding of this compound to the EP3 receptor, a G-protein coupled receptor (GPCR), leads to the activation of an inhibitory G-protein (Gi).[2][3] This, in turn, inhibits the activity of the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine (B11128) monophosphate (cAMP).[4] In gastric parietal cells, reduced cAMP levels lead to decreased activation of the proton pump (H+/K+ ATPase), the final step in gastric acid secretion.[4] This targeted inhibition of acid production is a cornerstone of this compound's anti-ulcer efficacy.

Beyond its anti-secretory effects, this compound also exhibits cytoprotective properties by stimulating the secretion of mucus and bicarbonate, which form a protective barrier against gastric acid and other irritants.[4]

Enprostil_EP3_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP ProtonPump H+/K+ ATPase (Proton Pump) HCl HCl (Acid) ProtonPump->HCl Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates PKA->ProtonPump Activates

Caption: this compound EP3 Receptor Signaling Pathway.

Preclinical Efficacy Data

The following tables summarize key quantitative data from preclinical studies evaluating the efficacy of this compound.

Table 1: Dose-Dependent Inhibition of Gastric Acid Secretion in Rats

This compound Dose (µg/kg, p.o.)Route of AdministrationAcid Secretion Stimulant% Inhibition of Acid OutputReference
9.9OralHistamine50 (ED50)[5]
40OralPentagastrin50 (ED50)[5]
0.83OralCarbachol50 (ED50)[5]
6.6Oral (to main stomach)Histamine (in Heidenhain pouch dogs)50 (ED50)[5]
0.9Intrapouch (Heidenhain pouch dogs)Histamine50 (ED50)[5]

Table 2: Anti-Ulcer Efficacy of this compound in Rat Models

Ulcer ModelThis compound Dose (µg/kg, p.o.)% Ulcer InhibitionReference
Indomethacin (B1671933) + Cold Stress0.6150 (ED50)[5]
Cysteamine-induced Duodenal Ulcer2050 (ED50)[5]

Table 3: Effect of this compound on Gastric Mucus Secretion in Rats

This compound Dose (µg/kg, p.o.)ObservationReference
60Significant increase in gastric mucus[6]
50 - 100Presence of thin veil-like layers of mucus covering the epithelial surface (via scanning electron microscopy)[6]

Experimental Protocols

Detailed methodologies for key preclinical experiments are provided below.

NSAID-Induced Gastric Ulcer Model in Rats

This protocol describes the induction of gastric ulcers using a nonsteroidal anti-inflammatory drug (NSAID), a common and clinically relevant model.

NSAID_Ulcer_Workflow A Animal Acclimatization (Wistar rats, 180-200g) B Fasting (24h) (Access to water ad libitum) A->B C Grouping and Dosing - Vehicle Control - this compound (test doses) - Positive Control (e.g., Ranitidine) B->C D Indomethacin Administration (e.g., 30 mg/kg, p.o.) C->D E Euthanasia (4h post-Indomethacin) D->E F Stomach Excision and Examination E->F G Ulcer Index Calculation F->G

Caption: NSAID-Induced Gastric Ulcer Experimental Workflow.

Materials and Reagents:

  • Wistar rats (male or female, 180-200g)

  • This compound

  • Indomethacin

  • Vehicle (e.g., 1% Carboxymethyl cellulose)

  • Ranitidine (or other positive control)

  • Normal saline

  • Formalin (10%)

  • Dissecting microscope or magnifying lens

  • Oral gavage needles

Procedure:

  • Animal Acclimatization: House rats in standard laboratory conditions for at least one week prior to the experiment.

  • Fasting: Fast the rats for 24 hours before the experiment, with free access to water.

  • Grouping and Dosing:

    • Divide the rats into experimental groups (n=6-8 per group):

      • Group I: Vehicle Control (receives vehicle only)

      • Group II-IV: this compound (e.g., 10, 30, 100 µg/kg, p.o.)

      • Group V: Positive Control (e.g., Ranitidine 50 mg/kg, p.o.)

    • Administer the respective treatments orally 30 minutes prior to indomethacin administration.

  • Ulcer Induction: Administer indomethacin (e.g., 30 mg/kg, dissolved in a suitable vehicle) orally to all groups except a sham control group.

  • Euthanasia and Stomach Excision: Four hours after indomethacin administration, euthanize the rats using an approved method. Carefully dissect out the stomach.

  • Stomach Examination:

    • Open the stomach along the greater curvature and gently rinse with normal saline to remove gastric contents.

    • Pin the stomach flat on a board for macroscopic examination.

  • Ulcer Scoring and Index Calculation:

    • Examine the gastric mucosa for lesions under a dissecting microscope.

    • Score the ulcers based on a predefined scale (e.g., 0 = no ulcer, 1 = red coloration, 2 = spot ulcers, 3 = hemorrhagic streaks, 4 = ulcers >3mm but <5mm, 5 = ulcers >5mm).

    • The ulcer index can be calculated as the sum of the scores per stomach.

    • The percentage of ulcer inhibition is calculated as: [(Ulcer Index_Control - Ulcer Index_Treated) / Ulcer Index_Control] x 100.

Pylorus Ligation (Shay Rat) Model

This model assesses the effect of a test compound on gastric acid secretion and ulcer formation resulting from the accumulation of gastric acid.

Pylorus_Ligation_Workflow A Animal Acclimatization and Fasting (24h) B Grouping and Dosing - Vehicle Control - this compound (test doses) - Positive Control A->B C Anesthesia and Pylorus Ligation Surgery B->C D Post-operative Recovery (4h) C->D E Euthanasia and Stomach Excision D->E F Gastric Content Collection and Analysis (Volume, pH, Acidity) E->F G Ulcer Index Calculation F->G

Caption: Pylorus Ligation Experimental Workflow.

Materials and Reagents:

  • Wistar rats (180-200g)

  • This compound

  • Vehicle

  • Anesthetic (e.g., ether, isoflurane)

  • Surgical instruments

  • Suture thread

  • Centrifuge tubes

  • pH meter

  • 0.01 N NaOH solution

  • Topfer's reagent and phenolphthalein (B1677637) indicator

Procedure:

  • Animal Preparation: Fast rats for 24 hours with access to water.

  • Dosing: Administer this compound or vehicle intraduodenally or subcutaneously immediately after pylorus ligation.

  • Surgical Procedure:

    • Anesthetize the rat.

    • Make a midline abdominal incision to expose the stomach.

    • Carefully ligate the pyloric end of the stomach with a silk suture, being cautious not to obstruct blood vessels.

    • Close the abdominal wall with sutures.

  • Post-operative Period: Allow the animals to recover for a set period (e.g., 4 hours). Do not provide food or water during this time.

  • Sample Collection:

    • Euthanize the rats.

    • Clamp the esophageal end of the stomach and dissect it out.

    • Collect the gastric contents into a graduated centrifuge tube.

  • Gastric Secretion Analysis:

    • Centrifuge the gastric contents.

    • Measure the volume of the supernatant.

    • Determine the pH of the gastric juice using a pH meter.

    • Total Acidity: Titrate 1 ml of the supernatant against 0.01 N NaOH using phenolphthalein as an indicator.

    • Free Acidity: Titrate 1 ml of the supernatant against 0.01 N NaOH using Topfer's reagent as an indicator.

  • Ulcer Examination:

    • Open the stomach along the greater curvature and assess the ulcer index as described in the NSAID-induced ulcer protocol.

Conclusion

The provided application notes and protocols offer a robust framework for the preclinical evaluation of this compound. These experimental designs are crucial for characterizing its pharmacological profile, confirming its mechanism of action, and establishing its efficacy in relevant models of gastric ulceration. Adherence to these detailed methodologies will ensure the generation of reliable and reproducible data, which is essential for the advancement of drug development programs.

References

Application Notes and Protocols for Enprostil in Peptic Ulcer Healing Research

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, in the study of peptic ulcer healing mechanisms.

Introduction

This compound is a potent synthetic analog of prostaglandin E2 (PGE2) that has been investigated for its efficacy in treating and preventing peptic ulcers.[1][2] Its mechanism of action involves multiple pathways that collectively enhance the protection of the gastric mucosa and promote the healing of ulcers.[1][3] These notes detail its mechanism of action, summarize key quantitative data from clinical studies, and provide protocols for preclinical evaluation.

Mechanism of Action

This compound's therapeutic effects on peptic ulcers stem from its multifaceted gastroprotective and healing properties:

  • Inhibition of Gastric Acid Secretion: this compound binds to the EP3 receptors on parietal cells within the stomach lining.[3] This binding inhibits the enzyme adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, resulting in a significant decrease in hydrochloric acid secretion into the stomach lumen.[3][4] A twice-daily dose of 35 micrograms has been shown to inhibit 24-hour intragastric acidity by 38%.[5]

  • Stimulation of Mucosal Defense: this compound enhances the natural protective barrier of the stomach. It stimulates the secretion of both mucus and bicarbonate from the gastric epithelial cells.[1][2][3] Mucus forms a physical shield against the acidic environment, while bicarbonate neutralizes the acid at the mucosal surface.[3]

  • Cytoprotection: The compound exerts a direct cytoprotective effect on gastric mucosal cells, increasing their resilience against damage from noxious agents such as nonsteroidal anti-inflammatory drugs (NSAIDs).[3]

  • Enhanced Mucosal Blood Flow: this compound promotes increased blood flow to the gastric mucosa, which is vital for the delivery of oxygen and nutrients necessary for cellular repair and regeneration of damaged tissue.[1][3] However, some research suggests that the cytoprotective action of this compound may be mediated by factors other than a primary increase in gastric mucosal blood flow.[6]

  • Anti-inflammatory Action: As a prostaglandin analog, this compound possesses anti-inflammatory properties that help to reduce inflammation at the ulcer site, thereby alleviating symptoms and facilitating the healing process.[3]

Data Presentation: Clinical Efficacy of this compound

The following tables summarize the ulcer healing rates of this compound from various clinical trials.

Table 1: Gastric Ulcer Healing Rates - this compound vs. Ranitidine

Time PointThis compound (35 µg b.i.d.) Healing RateRanitidine (150 mg b.i.d.) Healing Rate
2 Weeks22%22%
4 Weeks58%66%
6 Weeks80%84%
8 Weeks86%89%
Data from a randomized, double-blind trial in patients with benign gastric ulcers. The differences were not statistically significant.[7]

Table 2: Gastric Ulcer Healing Rates - this compound vs. Placebo

Treatment GroupHealing Rate at 6 WeeksP-value vs. Placebo
This compound (70 µg b.i.d.)70%-
This compound (35 µg b.i.d.)82%0.005
Placebo50%-
Data from a study evaluating two dosage levels of this compound in patients with gastric ulcer disease.[8]

Table 3: Duodenal Ulcer Healing Rates - this compound vs. Placebo

Time PointThis compound (35 µg b.i.d.) Healing RatePlacebo Healing RateP-value
2 Weeks38%23%0.151
4 Weeks70%49%0.048
Data from a multi-center, double-blind, placebo-controlled study.[9]

Table 4: Duodenal, Pyloric, or Prepyloric Ulcer Healing Rates - this compound vs. Placebo

Time PointThis compound (35 µg b.i.d.) Cumulative Healing RatePlacebo Cumulative Healing RateP-value
2 Weeks25%12%0.060
4 Weeks59%33%0.005
Data from a U.S. multicenter, double-blind, randomized, controlled trial.[10]

Experimental Protocols

The following protocols are representative methodologies for the preclinical evaluation of this compound's anti-ulcer effects in animal models.

Protocol 1: NSAID (Aspirin)-Induced Gastric Ulcer Model in Rats

Objective: To evaluate the gastroprotective effect of this compound against gastric ulcers induced by a nonsteroidal anti-inflammatory drug (aspirin).

Materials:

  • Male Wistar rats (180-220g)

  • This compound

  • Aspirin (B1665792) (suspended in 1% carboxymethyl cellulose)

  • Vehicle (e.g., 0.1% Tween 80)

  • Cimetidine or Omeprazole (as a positive control)

  • Anesthetic (e.g., ether, CO2)

  • Dissection tools

  • Stereo microscope

Procedure:

  • Animal Acclimatization: House animals in standard laboratory conditions for at least one week before the experiment.

  • Fasting: Fast the rats for 24-36 hours prior to the experiment, with free access to water, to ensure an empty stomach.[11][12]

  • Grouping: Divide the animals into the following groups (n=6-10 per group):

    • Group 1: Normal Control (Vehicle only)

    • Group 2: Ulcer Control (Vehicle + Aspirin)

    • Group 3: Positive Control (Standard drug + Aspirin)

    • Group 4: Test Group (this compound + Aspirin)

  • Dosing:

    • Administer this compound (specify dose, e.g., 60 µg/kg) or the standard drug orally to the respective groups.[2]

    • Administer the vehicle to the control groups.

  • Ulcer Induction: One hour after treatment, orally administer aspirin (e.g., 200-500 mg/kg) to all groups except the Normal Control.[11][12]

  • Sacrifice and Sample Collection: After 4-6 hours of aspirin administration, euthanize the animals using an appropriate method.[11][13]

  • Stomach Examination:

    • Immediately dissect and remove the stomach.

    • Open the stomach along the greater curvature and rinse gently with saline to remove gastric contents.

    • Pin the stomach flat on a corkboard for examination.

  • Ulcer Scoring:

    • Examine the gastric mucosa for lesions under a stereo microscope.

    • Score the ulcers based on their number and severity (e.g., 0=no ulcer, 1=small red spot, 2=lesion <1mm, etc.).

    • Calculate the Ulcer Index (UI) for each group.

  • Biochemical Analysis (Optional): Gastric juice can be collected to measure volume, pH, and total acidity by titration with 0.1 N NaOH.[11][14]

  • Histopathology (Optional): A section of the stomach tissue can be fixed in 10% formalin for histopathological examination to assess the extent of mucosal damage and protection.[13]

Protocol 2: Evaluation of Gastric Mucus Secretion in Rats

Objective: To quantify the effect of this compound on gastric mucus production.

Materials:

  • Male Sprague-Dawley rats (200-250g)

  • This compound

  • 2 M Sodium Chloride (NaCl)

  • Anthrone (B1665570) reagent

  • Shay rat model setup (for pyloric ligation)[2]

  • Spectrophotometer

Procedure:

  • Animal Preparation: Utilize the Shay rat model. Fast rats for 24 hours, then anesthetize and perform a midline laparotomy to ligate the pylorus.[2]

  • Dosing: Administer this compound orally at various doses (e.g., 15-250 µg/kg) immediately after ligation. A control group receives the vehicle.[2]

  • Incubation: Allow 3 hours for gastric juice and mucus to accumulate.[2]

  • Sample Collection:

    • Euthanize the rats and remove their stomachs.

    • Collect the secreted gastric juice.

    • Gently scrape the gastric mucosa to collect the adherent mucus. Alternatively, elute the adherent mucus with a known volume of 2 M NaCl.[2]

  • Mucus Quantification (Anthrone Method):

    • The anthrone method is used to determine the amount of mucus, which is a glycoprotein.[2]

    • Prepare standards using a known concentration of a suitable carbohydrate (e.g., glucose).

    • Add anthrone reagent to the collected mucus samples and standards.

    • Heat the mixture to allow color development.

    • Measure the absorbance of the samples and standards using a spectrophotometer at the appropriate wavelength (typically ~620 nm).

  • Data Analysis: Calculate the amount of mucus in each sample by comparing its absorbance to the standard curve. Express the results as µg of mucus per gram of stomach tissue. A significant increase in mucus content in the this compound-treated groups compared to the control indicates a stimulatory effect.[2]

Visualizations

Enprostil_Signaling_Pathway cluster_ParietalCell Gastric Parietal Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Binds AC Adenylate Cyclase EP3->AC Inhibits cAMP cAMP ATP ATP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates H_ion H+ ProtonPump->H_ion Secretes Lumen Stomach Lumen

Caption: Signaling pathway of this compound in a gastric parietal cell.

Experimental_Workflow start Start: Animal Acclimatization fasting 24h Fasting (Water ad libitum) start->fasting grouping Animal Grouping (Control, Test, Standard) fasting->grouping dosing Oral Administration (this compound / Vehicle / Standard) grouping->dosing induction Ulcer Induction (e.g., NSAID administration) dosing->induction euthanasia Euthanasia & Stomach Excision induction->euthanasia examination Macroscopic Examination & Ulcer Scoring euthanasia->examination analysis Biochemical & Histopathological Analysis examination->analysis end End: Data Interpretation analysis->end

Caption: Experimental workflow for evaluating this compound's anti-ulcer activity.

References

Troubleshooting & Optimization

Technical Support Center: Enprostil in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Enprostil (B1671346) in animal models. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

General

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2). Its primary mechanism of action involves binding to prostaglandin E receptors, which leads to the inhibition of gastric acid secretion and stimulation of gastric mucus and bicarbonate secretion. This provides a protective effect on the gastric mucosa.

Q2: What are the common therapeutic applications of this compound being investigated in animal models?

A2: In animal models, this compound has been primarily investigated for its potent anti-ulcer and gastric antisecretory properties.[1][2] Studies in rats have demonstrated its efficacy in preventing ulcers induced by various agents.[1] It has also been studied for its protective effects on the gastric microvasculature.[3]

Side Effects and Troubleshooting

Q3: What are the most common side effects observed with this compound administration in animal models?

A3: The most frequently reported side effect of this compound in both clinical and preclinical settings is diarrhea.[4] Other gastrointestinal disturbances such as abdominal cramping and nausea have also been noted.[2]

Q4: We are observing a high incidence of diarrhea in our rat model, even at what we consider therapeutic doses. What could be the cause and how can we manage it?

A4: Diarrhea is a known, dose-dependent side effect of prostaglandins (B1171923) like this compound. The underlying mechanism is believed to be an accumulation of fluid in the small intestine, a phenomenon known as "enteropooling," rather than solely intestinal hypermotility.[5] This fluid is then transported to the large intestine, leading to diarrhea.[5]

Troubleshooting Steps:

  • Dose Adjustment: The most straightforward approach is to perform a dose-response study to identify the minimal effective therapeutic dose with an acceptable level of diarrhea.

  • Route of Administration: Consider whether the route of administration could be influencing the severity of the diarrhea.

  • Vehicle Control: Ensure that the vehicle used to dissolve and administer this compound is not contributing to the gastrointestinal upset.

  • Animal Strain: Different rat strains may have varying sensitivities to the diarrheal effects of prostaglandins.

  • Enteropooling Assay: To quantify the diarrheal effect, you can perform an enteropooling assay. This involves administering this compound and measuring the volume of intestinal fluid after a set period.[5]

Q5: Are there any known reproductive or developmental side effects of this compound in animal models?

Quantitative Data on Side Effects

Currently, there is a lack of publicly available, detailed quantitative data from animal toxicology studies specifically for this compound that would allow for the creation of comprehensive tables summarizing incidence rates and severity scores of side effects across different species and dose ranges. The primary reported side effect is diarrhea, and its occurrence is generally described as dose-dependent.

Experimental Protocols

Enteropooling Assay for Prostaglandin-Induced Diarrhea in Rats

This protocol is a general method to quantify the diarrheagenic properties of prostaglandins and can be adapted for studies with this compound.[5]

Objective: To measure the accumulation of fluid in the small intestine (enteropooling) as an indicator of the diarrheal potential of a substance.

Materials:

  • Male Wistar rats (or other appropriate strain), fasted overnight with free access to water.

  • This compound (or other prostaglandin to be tested).

  • Vehicle for this compound.

  • Surgical instruments for dissection.

  • Graduated test tubes or cylinders for fluid collection.

Procedure:

  • Fast rats for 18-24 hours before the experiment, ensuring they have free access to water.

  • Administer this compound at the desired doses and route (e.g., oral gavage or subcutaneous injection). A control group should receive the vehicle only.

  • Thirty minutes after administration, humanely euthanize the rats.

  • Open the abdominal cavity and carefully expose the small intestine.

  • Ligate the pyloric and ileocecal junctions to prevent fluid leakage.

  • Carefully remove the entire small intestine.

  • Gently milk the contents of the small intestine into a pre-weighed, graduated test tube.

  • Measure the volume and/or weight of the collected intestinal fluid.

Data Analysis: Compare the volume of intestinal fluid in the this compound-treated groups to the vehicle control group. A statistically significant increase in fluid volume indicates an enteropooling effect.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway for Prostaglandin E2 (and its analog this compound)-Induced Diarrhea

Prostaglandin E2 (PGE2) and its analogs like this compound can induce diarrhea by stimulating intestinal fluid and electrolyte secretion. This is primarily mediated through the activation of specific EP receptors on intestinal epithelial cells, leading to an increase in intracellular cyclic AMP (cAMP) and/or calcium (Ca2+), which in turn activates ion channels responsible for secretion.

This compound-Induced Diarrhea Signaling Pathway This compound This compound (PGE2 Analog) EP_Receptor EP Receptors (e.g., EP2, EP4) on Intestinal Epithelial Cell This compound->EP_Receptor Binds to G_Protein G Protein (Gs) EP_Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Activates cAMP cAMP AC->cAMP Converts ATP to ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CFTR CFTR Chloride Channel PKA->CFTR Phosphorylates and Activates Cl_Secretion Chloride and Water Secretion into Intestinal Lumen CFTR->Cl_Secretion Increases Diarrhea Diarrhea Cl_Secretion->Diarrhea Leads to

Caption: Signaling pathway of this compound-induced diarrhea.

Experimental Workflow for Assessing this compound Side Effects in a Rodent Model

The following diagram outlines a typical workflow for a preclinical study designed to evaluate the side effects of this compound.

Experimental Workflow for this compound Side Effect Assessment start Study Design and Protocol Approval acclimatization Animal Acclimatization (e.g., 1 week) start->acclimatization grouping Randomization into Treatment Groups (Vehicle Control, this compound Dose 1, 2, 3...) acclimatization->grouping dosing Daily Dosing (Specify route and duration) grouping->dosing monitoring Daily Clinical Observations (Diarrhea, behavior, body weight) dosing->monitoring specialized_tests Specialized Assessments (e.g., Enteropooling Assay) dosing->specialized_tests termination Study Termination and Necropsy monitoring->termination data_analysis Data Analysis and Interpretation monitoring->data_analysis specialized_tests->termination specialized_tests->data_analysis histopathology Histopathological Examination of Tissues (GI tract, etc.) termination->histopathology histopathology->data_analysis end Final Report data_analysis->end

Caption: Workflow for assessing this compound side effects.

References

Technical Support Center: Mitigating Enprostil-Induced Diarrhea in Research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to manage diarrhea as a side effect of Enprostil (B1671346) in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2] Its primary therapeutic action in the gastrointestinal tract is the inhibition of gastric acid secretion and cytoprotection.[1][2] It achieves this by binding predominantly to the EP3 subtype of prostaglandin receptors on parietal cells in the stomach, which inhibits the production of cyclic AMP (cAMP) and subsequently reduces the activity of the proton pump responsible for acid secretion.

Q2: Why does this compound cause diarrhea?

Diarrhea is a common, dose-dependent side effect of this compound and other prostaglandin E analogs.[3] The underlying mechanisms involve:

  • Increased Intestinal Secretion: this compound, by mimicking PGE2, can stimulate intestinal epithelial cells to secrete more fluid and electrolytes into the intestinal lumen. This occurs through the activation of EP1 and EP4 receptors, which increases intracellular calcium (Ca2+) and cyclic AMP (cAMP) levels, respectively.[4][5][6] This signaling cascade can alter the permeability of tight junctions between intestinal cells.[4][5]

  • Altered Intestinal Motility: Prostaglandins can also affect the smooth muscle of the intestines, potentially leading to increased motility and faster transit of intestinal contents, which reduces the time for water absorption.[7]

Q3: At what doses is diarrhea commonly observed with this compound?

Clinical studies have shown a dose-dependent incidence of diarrhea with this compound. While therapeutic doses for ulcer treatment are typically 35-70 micrograms twice daily, even at these levels, diarrhea can occur.[8][9][10] In a study on duodenal ulcer treatment, diarrhea was reported in patients receiving both 35 mcg and 70 mcg twice daily.[11]

Troubleshooting Guide: Managing this compound-Induced Diarrhea in Animal Models

Issue: Significant diarrhea is observed in experimental animals, affecting animal welfare and data integrity.

Mitigation Strategy 1: Co-administration of Loperamide (B1203769)

Loperamide is an effective anti-diarrheal agent that can counteract prostaglandin-induced diarrhea.[12]

  • Mechanism of Action: Loperamide is an opioid receptor agonist that acts on the μ-opioid receptors in the gut wall. This action inhibits the release of acetylcholine (B1216132) and prostaglandins, thereby reducing peristalsis and increasing intestinal transit time. It also increases the absorption of water and electrolytes from the intestines.[13]

  • Recommended Dosage (Mice): An effective oral dose of loperamide to counteract prostaglandin-induced diarrhea in mice has been reported to be in the range of 0.15 mg/kg to 3 mg/kg.[13][14] It is advisable to perform a pilot study to determine the optimal dose for your specific experimental conditions.

Mitigation Strategy 2: Dose Adjustment of this compound

If the experimental design allows, reducing the dose of this compound can significantly decrease the incidence and severity of diarrhea. A dose-response study for the desired therapeutic effect of this compound versus the incidence of diarrhea can help identify an optimal dose with an acceptable side-effect profile.

Mitigation Strategy 3: Alternative Pharmacological Interventions
  • Octreotide (B344500): This synthetic analog of somatostatin (B550006) can be effective in treating secretory diarrhea.[15][16][17] It works by inhibiting the secretion of various gastrointestinal hormones and reducing intestinal fluid secretion and motility.[17] Recommended starting doses in clinical settings for severe diarrhea are around 100-200 micrograms administered subcutaneously two to four times a day, which may need to be adjusted for animal models.[15][18]

  • Prostaglandin Receptor Antagonists: The use of selective antagonists for the EP receptors involved in the diarrheal response (EP1 and EP4) could be a targeted approach.[4][19] For example, specific EP4 receptor antagonists have been used in research to study colitis.[19] The choice and dosage of a specific antagonist would depend on the experimental model and its availability.

Quantitative Data Summary
Compound Dose Effect Animal Model Reference
This compound35-70 µg/kgInduction of DiarrheaRat[20]
PGE2200 µg/kg (i.p.)Induction of DiarrheaMouse[21][22]
Loperamide0.24 mg/kg (p.o.)ED50 for 2-hour protection against PGE1-induced diarrheaRat[14]
Loperamide0.8 mg/kg (p.o.)ID120 min value for inhibiting charcoal transportMouse[14]
Loperamide3 mg/kg (p.o.)Positive control in castor oil-induced diarrhea modelMouse[23][24]
Octreotide100 µg (s.c.) 3x/dayResolution of chemotherapy-induced diarrheaHuman[18]

Experimental Protocols

Protocol 1: Induction of Diarrhea with this compound in Mice

This protocol provides a general framework. Specific parameters should be optimized for your research needs.

  • Animals: Use adult mice (e.g., BALB/c or C57BL/6), weighing 20-25g. Acclimatize the animals for at least one week before the experiment.

  • Housing: House mice individually in cages with a wire mesh floor to allow for the collection of feces.

  • Fasting: Fast the animals for 18 hours before the experiment, with free access to water.

  • This compound Administration: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline with a small amount of ethanol (B145695) and Tween 80 to aid solubility). Administer this compound orally (p.o.) or intraperitoneally (i.p.) at a predetermined dose (e.g., starting with a dose range of 35-100 µg/kg).

  • Observation: Observe the mice continuously for the first 4 hours after this compound administration.

  • Diarrhea Assessment:

    • Onset of Diarrhea: Record the time to the first diarrheal stool.

    • Diarrhea Score: Use a standardized scoring system.[25][26][27] A common scale is: 0 = normal, well-formed pellets; 1 = soft, partially formed stools; 2 = semi-solid, unformed stools; 3 = watery stools.[26]

    • Fecal Output: Collect and weigh the total fecal output during the observation period.

Protocol 2: Testing the Efficacy of a Mitigating Agent (e.g., Loperamide)
  • Animal and Housing: Follow steps 1 and 2 from Protocol 1.

  • Grouping: Divide the animals into at least three groups:

    • Group 1: Vehicle control

    • Group 2: this compound only

    • Group 3: Mitigating agent + this compound

  • Fasting: Follow step 3 from Protocol 1.

  • Mitigating Agent Administration: Administer the mitigating agent (e.g., Loperamide, 3 mg/kg, p.o.) 30-60 minutes before this compound administration.

  • This compound Administration: Administer this compound as described in step 4 of Protocol 1.

  • Observation and Assessment: Follow steps 5 and 6 from Protocol 1. Compare the onset of diarrhea, diarrhea scores, and fecal output between the groups to determine the efficacy of the mitigating agent.

Visualizations

Signaling Pathway of this compound-Induced Diarrhea

Enprostil_Diarrhea_Pathway This compound This compound (PGE2 Analog) EP1_Receptor EP1 Receptor This compound->EP1_Receptor binds EP4_Receptor EP4 Receptor This compound->EP4_Receptor binds Gq Gq protein EP1_Receptor->Gq activates Gs Gs protein EP4_Receptor->Gs activates PLC Phospholipase C (PLC) Gq->PLC activates IP3 IP3 PLC->IP3 produces Ca_increase ↑ Intracellular Ca²⁺ IP3->Ca_increase Secretion ↑ Fluid & Electrolyte Secretion Ca_increase->Secretion Permeability ↑ Paracellular Permeability Ca_increase->Permeability AC Adenylyl Cyclase (AC) Gs->AC activates cAMP_increase ↑ cAMP AC->cAMP_increase produces PKA Protein Kinase A (PKA) cAMP_increase->PKA activates PKA->Secretion PKA->Permeability Diarrhea Diarrhea Secretion->Diarrhea Permeability->Diarrhea

Caption: Signaling cascade of this compound-induced diarrhea.

Experimental Workflow for Mitigation

Mitigation_Workflow Start Start: Diarrhea observed in animal model Assess Assess Severity & Impact on Experiment Start->Assess Mild Mild/Tolerable Assess->Mild No Severe Severe/Unacceptable Assess->Severe Yes Continue Continue Experiment with Monitoring Mild->Continue Mitigate Implement Mitigation Strategy Severe->Mitigate End End Continue->End Loperamide Co-administer Loperamide Mitigate->Loperamide Dose_Adjust Adjust this compound Dose Mitigate->Dose_Adjust Other_Agents Consider Other Agents (Octreotide, etc.) Mitigate->Other_Agents Evaluate Evaluate Efficacy of Mitigation Loperamide->Evaluate Dose_Adjust->Evaluate Other_Agents->Evaluate Success Diarrhea Controlled Evaluate->Success Effective Failure Diarrhea Persists Evaluate->Failure Ineffective Success->Continue Reassess Re-evaluate Strategy/ Consult Literature Failure->Reassess Reassess->Mitigate

Caption: Troubleshooting workflow for this compound-induced diarrhea.

References

Technical Support Center: Enprostil Cytotoxicity in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with Enprostil (B1671346) cytotoxicity at high concentrations in cell culture experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action at therapeutic concentrations?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2] At therapeutic concentrations, it is primarily known for its cytoprotective effects on the gastric mucosa.[2] Its mechanism of action involves binding to prostaglandin E2 receptors, leading to:

  • Stimulation of mucus and bicarbonate secretion.[2]

  • Inhibition of gastric acid secretion.[2]

  • Increased mucosal blood flow.[2]

Q2: Is this compound cytotoxic at high concentrations?

Yes, studies have shown that this compound can exhibit cytotoxic effects at high concentrations. For instance, in an MTT assay using the human colon cancer cell line HT-29, concentrations of this compound greater than 10-5 M were found to be cytotoxic.[1]

Q3: What is the proposed mechanism of this compound-induced cytotoxicity at high concentrations?

While the exact mechanism is not fully elucidated for all cell types, evidence suggests that high concentrations of this compound may induce apoptosis. This could be mediated through its interaction with prostaglandin receptors, such as the EP3 receptor. Activation of the EP3 receptor has been linked to neuronal apoptosis, a process involving the upregulation of pro-apoptotic proteins like active caspase-3 and Bax, and the downregulation of the anti-apoptotic protein Bcl-2. An increased Bax/Bcl-2 ratio is a key indicator of apoptosis induction.[3][4]

Q4: Can high concentrations of this compound induce necrosis?

The available research primarily points towards apoptosis as the mode of cell death at high this compound concentrations. In fact, one study demonstrated that this compound could reduce carbon tetrachloride-induced liver cell necrosis in mice, suggesting a potential protective effect against necrosis under certain conditions.[5] However, it is a common observation that very high concentrations of a compound that typically induces apoptosis can lead to secondary necrosis. Therefore, at excessive concentrations, a necrotic-like cell death might be observed.

Troubleshooting Guide

This guide addresses common issues encountered during in vitro cytotoxicity experiments with high concentrations of this compound.

Problem Possible Cause Recommended Solution
High variability in cytotoxicity results between experiments. Inconsistent cell health or passage number.Use cells from a similar passage number and ensure they are in the logarithmic growth phase.
Inconsistent reagent preparation or handling.Prepare fresh dilutions of this compound for each experiment. Ensure consistent pipetting techniques.
Contamination of cell cultures.Regularly check for microbial contamination. Use aseptic techniques.
Lower-than-expected cytotoxicity. Incorrect this compound concentration.Verify the stock solution concentration and the dilution calculations.
Cell line is resistant to this compound.Consider using a different cell line or a positive control known to induce apoptosis in your chosen cell line.
Suboptimal incubation time.Perform a time-course experiment (e.g., 24, 48, 72 hours) to determine the optimal treatment duration.
Observed cell death, but assay (e.g., MTT) shows high viability. Interference of this compound with the assay.Run a control with this compound in cell-free medium to check for direct reduction of the assay reagent.
Switch to a different cytotoxicity assay that measures a different cellular parameter (e.g., LDH release for membrane integrity, or a caspase-3 activity assay for apoptosis).
Difficulty distinguishing between apoptosis and necrosis. Concentration of this compound is too high, leading to secondary necrosis.Perform a dose-response experiment and analyze cells at various concentrations.
Lack of specific markers for each cell death pathway.Use multiple assays. For example, combine Annexin V/Propidium Iodide staining with a caspase-3 activity assay. Annexin V positive/PI negative cells are early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Data Presentation

Table 1: Reported Cytotoxic Concentration of this compound

Cell LineAssayCytotoxic ConcentrationReference
HT-29 (Human Colon Cancer)MTT> 10-5 M[1]

Note: There is a limited amount of publicly available IC50 data for this compound across various cancer cell lines. Researchers are encouraged to perform their own dose-response experiments to determine the IC50 in their specific cell line of interest.

Experimental Protocols

Protocol 1: Determining this compound Cytotoxicity using the MTT Assay

This protocol outlines the steps to assess the cytotoxic effects of this compound on a chosen cell line.

Materials:

  • Target cell line

  • Complete cell culture medium

  • This compound

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve a range of final concentrations (e.g., 10-8 M to 10-4 M). Ensure the final DMSO concentration in all wells is less than 0.5%.

  • Treatment: Remove the medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic agent).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.

Protocol 2: Assessing Apoptosis via Caspase-3 Activity Assay

This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.

Materials:

  • Treated cells (from a parallel experiment to the cytotoxicity assay)

  • Caspase-3 colorimetric or fluorometric assay kit

  • Microplate reader

Procedure:

  • Cell Lysis: Following treatment with this compound for the desired time, lyse the cells according to the caspase-3 assay kit manufacturer's instructions.

  • Assay Reaction: Add the cell lysate to a 96-well plate and add the caspase-3 substrate provided in the kit.

  • Incubation: Incubate the plate at 37°C for the time specified in the kit protocol.

  • Measurement: Measure the absorbance or fluorescence using a microplate reader.

  • Data Analysis: Quantify the caspase-3 activity based on the manufacturer's guidelines and compare the activity in this compound-treated cells to the vehicle control.

Visualizations

Enprostil_Cytotoxicity_Pathway This compound High Concentration This compound EP3 Prostaglandin EP3 Receptor This compound->EP3 G_protein G-protein Signaling EP3->G_protein Downstream Downstream Effectors G_protein->Downstream Bax Bax (Pro-apoptotic) Upregulation Downstream->Bax Bcl2 Bcl-2 (Anti-apoptotic) Downregulation Downstream->Bcl2 Mitochondria Mitochondrial Outer Membrane Permeabilization Bax->Mitochondria Bcl2->Mitochondria Inhibits CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apoptosome Apoptosome Formation CytochromeC->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed signaling pathway for this compound-induced apoptosis at high concentrations.

Troubleshooting_Workflow Start Inconsistent Cytotoxicity Results Check_Cells Verify Cell Health & Passage Number Start->Check_Cells Check_Reagents Ensure Consistent Reagent Preparation Start->Check_Reagents Check_Contamination Check for Contamination Start->Check_Contamination Resolved Issue Resolved Check_Cells->Resolved Check_Reagents->Resolved Check_Contamination->Resolved Low_Cytotoxicity Lower than Expected Cytotoxicity Verify_Conc Verify this compound Concentration Low_Cytotoxicity->Verify_Conc Time_Course Perform Time-Course Experiment Low_Cytotoxicity->Time_Course Verify_Conc->Resolved Time_Course->Resolved Assay_Interference Suspected Assay Interference Cell_Free_Control Run Cell-Free Assay Control Assay_Interference->Cell_Free_Control Different_Assay Use Alternative Cytotoxicity Assay Cell_Free_Control->Different_Assay Different_Assay->Resolved Apoptosis_Necrosis Distinguishing Apoptosis vs. Necrosis Dose_Response Perform Dose-Response and use multiple assays Apoptosis_Necrosis->Dose_Response Multi_Param Use Multi-parameter (e.g., Annexin V/PI) Dose_Response->Multi_Param Multi_Param->Resolved

Caption: Troubleshooting workflow for this compound cytotoxicity experiments.

References

Optimizing Enprostil Concentration for In Vitro Studies: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enprostil (B1671346) concentration in in vitro studies. This compound, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, is a valuable tool for investigating cellular pathways, but determining the optimal concentration is critical for obtaining reliable and reproducible results. This guide offers troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and a summary of quantitative data to assist you in your research.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound in in vitro systems?

A1: this compound is a synthetic analog of prostaglandin E2 (PGE2) and primarily exerts its effects by binding to and activating prostaglandin E2 receptors (EP receptors).[1] It shows a high affinity for the EP3 receptor subtype.[1] Activation of the EP3 receptor is typically coupled to an inhibitory G-protein (Gi), which leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1][2] This signaling cascade is a key mechanism by which this compound modulates various cellular functions.

Q2: What is a typical starting concentration range for this compound in cell culture experiments?

A2: Based on published studies, a starting concentration range of 1 nM to 10 µM is recommended. For instance, inhibition of interleukin-8 (IL-8) production in human colonic epithelial cell lines has been observed at a concentration of 1 µM (10-6 M). Conversely, cytotoxic effects were noted in HT-29 cells at concentrations greater than 10 µM (10-5 M). Therefore, a dose-response experiment within this range is crucial to determine the optimal, non-toxic concentration for your specific cell type and experimental endpoint.

Q3: How should I prepare and store this compound for in vitro use?

A3: this compound is a crystalline solid. For cell culture experiments, it is advisable to prepare a stock solution in a solvent such as DMSO or ethanol.[3] It is recommended to aliquot the stock solution into working volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[3] Store the stock solution at -20°C, protected from light.[3] When preparing your final dilutions in cell culture medium, ensure the final solvent concentration is low (typically <0.1%) to avoid solvent-induced cytotoxicity.[3]

Q4: What are the known downstream effects of this compound in in vitro models?

A4: In vitro, this compound has been shown to have several effects, including:

  • Cytoprotection: It can protect intestinal epithelial cells from ethanol-induced damage.[4]

  • Anti-inflammatory effects: It can inhibit the production of the pro-inflammatory chemokine IL-8 in human colonic epithelial cell lines.

  • Inhibition of cell growth: It has been shown to inhibit the growth of a human gastric adenocarcinoma cell line (MKN45G) in xenograft models, an effect that may be translatable to in vitro studies.

Data Presentation: In Vitro Efficacy of this compound

The following table summarizes quantitative data on the effective concentrations of this compound in various in vitro studies. This information can serve as a starting point for designing your own experiments.

Cell Line(s)AssayEffective ConcentrationObserved Effect
HT-29, SW620, CaCo2IL-8 Production (LPS/IL-1β stimulated)1 µM (10-6 M)Suppression of IL-8 production
HT-29MTT Assay> 10 µM (>10-5 M)Cytotoxic effects
IRD 98, IEC 17Cell Viability (Ethanol-induced damage)Not specifiedSignificant cytoprotective effect
Pig Ileal Smooth Muscle CellsCell Contraction1 nMInduced cell contraction

Experimental Protocols

Below are detailed methodologies for key experiments commonly used to assess the in vitro effects of this compound.

Cell Viability Assessment using MTT Assay

This protocol is adapted from standard MTT assay procedures and is intended to determine the cytotoxic effects of this compound.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration) and an untreated control.

  • Incubation: Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Following incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the untreated control and plot the results to determine the IC50 value (the concentration of this compound that causes 50% inhibition of cell viability).

Quantification of Interleukin-8 (IL-8) by ELISA

This protocol outlines the steps for measuring the effect of this compound on IL-8 secretion from cultured cells.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Stimulating agent (e.g., LPS or IL-1β)

  • Human IL-8 ELISA kit

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment: Seed cells in a culture plate and grow to confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

  • Stimulation: After pre-treatment, add the stimulating agent (e.g., LPS or IL-1β) to the wells (except for the negative control) and incubate for the desired period (e.g., 24 hours).

  • Supernatant Collection: Collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • ELISA Procedure: Perform the IL-8 ELISA according to the manufacturer's instructions. This typically involves:

    • Adding standards and samples to the antibody-coated microplate.

    • Incubating with a detection antibody.

    • Adding a substrate solution to develop the color.

    • Stopping the reaction.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 450 nm).

  • Data Analysis: Generate a standard curve from the absorbance values of the standards. Use this curve to determine the concentration of IL-8 in your samples.

Apoptosis Detection by Annexin V Staining

This protocol describes how to assess this compound-induced apoptosis using flow cytometry.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells and treat them with the desired concentrations of this compound for a specific duration. Include positive and negative controls.

  • Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 1X Binding Buffer. Add Annexin V-FITC and PI to the cell suspension according to the kit's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer.

  • Data Interpretation:

    • Annexin V- / PI- : Live cells

    • Annexin V+ / PI- : Early apoptotic cells

    • Annexin V+ / PI+ : Late apoptotic/necrotic cells

    • Annexin V- / PI+ : Necrotic cells

Troubleshooting Guide

Issue: High variability between replicates in in vitro assays.

  • Possible Cause: Inconsistent cell seeding, uneven distribution of this compound, or edge effects in the culture plate.

  • Solution: Ensure a homogenous cell suspension before seeding. Gently mix the plate after adding this compound. Avoid using the outer wells of the plate, which are more susceptible to evaporation.[5]

Issue: Low or no detectable effect of this compound.

  • Possible Cause: Inappropriate cell density, insufficient this compound concentration, degradation of this compound, or low expression of EP receptors in the chosen cell line.

  • Solution: Optimize cell density; cells that are too confluent may be less responsive.[5] Perform a dose-response experiment with a wider concentration range. Prepare fresh this compound dilutions for each experiment and handle the stock solution as recommended to prevent degradation.[3] Verify the expression of EP receptors (particularly EP3) in your cell line using techniques like qPCR or Western blotting.

Issue: High background signal in ELISA.

  • Possible Cause: Non-specific binding of antibodies, cross-reactivity, or contaminated reagents.

  • Solution: Ensure adequate blocking of the ELISA plate as per the kit's instructions.[5] Use high-quality, validated ELISA kits. Ensure all reagents are fresh and properly stored.[5]

Issue: Unexpected or contradictory results.

  • Possible Cause: The pleiotropic nature of prostaglandin signaling. While this compound primarily targets the EP3 receptor, it may have off-target effects at high concentrations or interact with other signaling pathways in a cell-type-specific manner. For example, while often cytoprotective, this compound has been reported to potentiate alcohol-induced antral mucosal injury in vivo under specific conditions.

  • Solution: Carefully review the literature for studies using similar cell types. Consider using EP receptor-specific antagonists to confirm that the observed effects are mediated through the intended receptor. Always include appropriate positive and negative controls to validate your experimental system.

Mandatory Visualizations

This compound Signaling Pathway

Enprostil_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma Membrane cluster_intracellular Intracellular Space This compound This compound (PGE2 Analog) EP3_Receptor EP3 Receptor This compound->EP3_Receptor Binds to Gi_protein Gi Protein (Inhibitory G-protein) EP3_Receptor->Gi_protein Activates Adenylyl_Cyclase Adenylyl Cyclase Gi_protein->Adenylyl_Cyclase Inhibits cAMP cAMP (decreased) Adenylyl_Cyclase->cAMP Converts ATP ATP ATP->Adenylyl_Cyclase Cellular_Response Downstream Cellular Responses (e.g., ↓ IL-8, Cytoprotection) cAMP->Cellular_Response Modulates

Caption: this compound binds to the EP3 receptor, leading to the inhibition of adenylyl cyclase and a decrease in cAMP.

Experimental Workflow for Optimizing this compound Concentration

Experimental_Workflow start Start: Define Research Question (e.g., Effect on inflammation) lit_review Literature Review: - Identify relevant cell lines - Find reported effective concentrations start->lit_review dose_response Design Dose-Response Experiment (e.g., 1 nM to 10 µM) lit_review->dose_response cytotoxicity 1. Assess Cytotoxicity (MTT Assay) dose_response->cytotoxicity determine_ic50 Determine IC50 cytotoxicity->determine_ic50 select_non_toxic Select Non-Toxic Concentrations for Further Assays determine_ic50->select_non_toxic functional_assay 2. Perform Functional Assays (e.g., IL-8 ELISA, Apoptosis Assay) select_non_toxic->functional_assay analyze_data Analyze and Interpret Results functional_assay->analyze_data end End: Optimized this compound Concentration Identified analyze_data->end

Caption: A logical workflow for determining the optimal in vitro concentration of this compound.

References

Technical Support Center: Research-Grade Enprostil

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of research-grade Enprostil (B1671346). The following troubleshooting guides and FAQs address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for research-grade this compound?

For long-term storage, it is recommended to store research-grade this compound as a lyophilized powder at -20°C. Once reconstituted, aliquot the solution and store at -80°C to minimize freeze-thaw cycles. While some suppliers may ship the product at room temperature, upon receipt, it should be stored under the recommended refrigerated conditions as specified on the Certificate of Analysis.[1]

Q2: How should I reconstitute lyophilized this compound for my experiments?

It is crucial to follow the reconstitution instructions provided on the product's Certificate of Analysis. As a general guideline for reconstituting lyophilized compounds for research use:

  • Equilibration: Allow the vial of lyophilized this compound and the chosen solvent to equilibrate to room temperature before opening.

  • Solvent Selection: A common solvent for prostaglandin (B15479496) analogs is ethanol (B145695) or DMSO. Ensure the solvent is of high purity and compatible with your experimental system.

  • Reconstitution: Add the calculated volume of the solvent to the vial to achieve the desired stock concentration. Gently swirl or vortex the vial to ensure the powder is completely dissolved. Avoid vigorous shaking.

  • Storage of Stock Solution: As mentioned, store the reconstituted solution in small aliquots at -80°C to maintain stability.

Q3: What are the known degradation products of this compound?

The primary degradation products of this compound are its corresponding Prostaglandin A (PGA) and Prostaglandin B (PGB) analogs.[2] Additionally, under certain conditions, isomers such as 8-iso-enprostil and the this compound free acid may form.[3]

Q4: Is this compound sensitive to pH?

Q5: What is the known mechanism of action of this compound?

This compound is a synthetic analog of Prostaglandin E2 (PGE2) and is a selective agonist for the Prostaglandin E receptor 3 (EP3).[5] The EP3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the inhibitory G-protein (Gi). Activation of the Gi pathway leads to the inhibition of adenylyl cyclase, which in turn decreases the intracellular concentration of cyclic AMP (cAMP).[6][7][8][9] This reduction in cAMP mediates the various physiological effects of this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent experimental results Degradation of this compound stock solution.Prepare fresh stock solutions from lyophilized powder. Ensure proper storage of aliquots at -80°C and avoid multiple freeze-thaw cycles. Verify the purity of the compound using a suitable analytical method like HPLC.
Inaccurate concentration of the working solution.Recalculate the dilution from the stock solution. Ensure accurate pipetting and proper mixing.
Low or no biological activity observed Inactive this compound due to improper storage or handling.Confirm that the lyophilized powder and reconstituted solutions have been stored at the recommended temperatures.
pH of the experimental buffer is affecting this compound's stability.Check the pH of your buffers. If possible, perform a pilot study to assess the stability of this compound in your specific experimental medium over the duration of the assay.
Precipitation of this compound in aqueous solutions Low solubility of this compound in the experimental buffer.The use of a small percentage of an organic co-solvent (e.g., ethanol or DMSO) may be necessary to maintain solubility. Ensure the final concentration of the organic solvent is compatible with your experimental system and does not exceed levels that could cause cellular toxicity.

Experimental Protocols

Stability-Indicating HPLC Method for this compound

This method is adapted from a published study and is suitable for assessing the purity of this compound and detecting its major degradation products.[2][10]

Parameter Specification
Column 5 µm C18 reverse-phase column
Mobile Phase A ternary mixture of Tetrahydrofuran (THF), Methanol, and a phosphate (B84403) buffer. The exact ratio should be optimized for your specific column and system.
Detection UV Spectrophotometry at 220 nm.[2]
Flow Rate To be optimized for best separation.
Column Temperature To be optimized for best separation.

Procedure:

  • Standard Preparation: Prepare a standard solution of this compound of known concentration in the mobile phase or a suitable solvent.

  • Sample Preparation: Dilute the this compound sample to be analyzed to a concentration within the linear range of the assay.

  • Chromatography: Inject the standard and sample solutions into the HPLC system.

  • Analysis: Compare the peak areas of the this compound peak in the sample to the standard to determine the purity. The appearance of additional peaks may indicate the presence of degradation products. A diode-array detector can be used to verify peak purity.[2]

Visualizations

Enprostil_Signaling_Pathway cluster_cell Cell Membrane This compound This compound EP3 EP3 Receptor This compound->EP3 Binds Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC Response Cellular Response cAMP->Response Leads to

Caption: this compound signaling through the EP3 receptor.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC Analysis cluster_data Data Interpretation node_sample This compound Sample (e.g., from stability study) node_dilution_sample Dilute to working concentration node_sample->node_dilution_sample node_standard This compound Standard (known concentration) node_dilution_standard Prepare calibration standards node_standard->node_dilution_standard node_hplc Inject into HPLC System (C18 Column, UV Detector) node_dilution_sample->node_hplc node_dilution_standard->node_hplc node_chromatogram Obtain Chromatogram node_hplc->node_chromatogram node_peak Identify & Integrate Peaks (this compound, Degradants) node_chromatogram->node_peak node_quantify Quantify Purity & Degradation Products node_peak->node_quantify node_report Report Results node_quantify->node_report

Caption: Workflow for HPLC analysis of this compound.

References

Overcoming solubility issues with Enprostil in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges with Enprostil in experimental buffers.

Troubleshooting Guide

This guide addresses common issues encountered when preparing and using this compound solutions in experimental buffers.

Question: My this compound powder is not dissolving in my aqueous buffer (e.g., PBS, cell culture media). What should I do?

Answer:

This compound, like other prostaglandin (B15479496) E2 analogs, has low aqueous solubility. Direct dissolution in aqueous buffers is often challenging. The recommended approach is to first dissolve this compound in an organic solvent to create a concentrated stock solution.

Recommended Solvents:

Step-by-Step Protocol for Solubilizing this compound:

  • Prepare a High-Concentration Stock Solution: Dissolve the this compound powder in 100% DMSO or absolute ethanol. While specific quantitative solubility data for this compound is limited, data from the closely related Prostaglandin E2 suggests high solubility in these solvents. Aim for a stock concentration that is significantly higher than your final experimental concentration (e.g., 1000x).

  • Ensure Complete Dissolution: Gently vortex or sonicate the solution to ensure the this compound is completely dissolved.

  • Dilution into Aqueous Buffer: While vigorously vortexing your experimental aqueous buffer, slowly add the required volume of the this compound stock solution to achieve your desired final concentration. This rapid mixing helps to prevent precipitation.

Question: After diluting my this compound stock solution into my aqueous buffer, a precipitate formed. How can I resolve this?

Answer:

Precipitation upon dilution is a common issue with hydrophobic compounds like this compound. Here are several strategies to overcome this:

  • Lower the Final Concentration: The simplest solution is to reduce the final concentration of this compound in your experimental buffer.

  • Optimize the Co-solvent Concentration: Ensure the final concentration of the organic solvent (DMSO or ethanol) in your aqueous buffer is as low as possible, ideally between 0.1% and 0.5%, to minimize potential cytotoxicity in cell-based assays.[1][2][3][4][5] You may need to perform a vehicle control experiment to determine the maximum tolerated solvent concentration for your specific cell line.

  • Use a Different Co-solvent: If precipitation persists, consider trying a different recommended organic solvent.

  • Incorporate Solubilizing Agents: For certain applications, the use of solubilizing agents can be beneficial. However, their compatibility with your experimental system must be validated.

    • Surfactants: Low concentrations of surfactants can aid in solubility.

    • Cyclodextrins: These can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.

Question: How should I store my this compound stock solution and diluted solutions?

Answer:

Proper storage is critical to maintain the stability and activity of this compound.

  • Stock Solutions (in Organic Solvent): Store stock solutions in DMSO or ethanol at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: It is highly recommended to prepare fresh aqueous dilutions of this compound for each experiment. Prostaglandins can be unstable in aqueous solutions, especially at neutral or basic pH. If temporary storage is necessary, keep the solution on ice and use it as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting solvent for this compound?

A1: Based on the properties of similar prostaglandin E2 analogs, DMSO and ethanol are the recommended starting solvents.[6][7]

Q2: What is the maximum concentration of DMSO my cells can tolerate?

A2: Most cell lines can tolerate DMSO concentrations up to 0.5%, with some tolerating up to 1%.[1][2][3][4][5] However, sensitivity is cell-line dependent. It is crucial to perform a dose-response experiment with your specific cell line to determine the maximum non-toxic concentration of the solvent (vehicle control).

Q3: Can I dissolve this compound directly in my cell culture medium?

A3: It is not recommended. Due to its low aqueous solubility, you will likely encounter dissolution problems and inconsistent concentrations. The standard and most reliable method is to first prepare a concentrated stock solution in an organic solvent like DMSO or ethanol.

Q4: Is this compound stable at physiological pH (7.4)?

A4: Prostaglandins are generally less stable in neutral to basic aqueous solutions. For this reason, preparing fresh dilutions for each experiment is the best practice to ensure consistent results.

Quantitative Data Summary

The following tables provide solubility and stability data for the closely related compound, Prostaglandin E2, which can be used as a guideline for this compound.

Table 1: Solubility of Prostaglandin E2

SolventApproximate Solubility
DMSO≤ 100 mM
Ethanol≤ 45 mM
PBS (pH 7.2)≤ 14 mM

Data is for Prostaglandin E2 and should be used as an estimate for this compound.[6][8]

Table 2: Stability of Prostaglandin E2 in Aqueous Solution

pHApproximate Time for 10% Potency Loss
3-4133 hours
653 hours
842 hours
94.2 hours
1025 minutes

Data is for Prostaglandin E2 and indicates the general trend of decreased stability with increasing pH.[7]

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile experimental buffer (e.g., cell culture medium, PBS)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Stock Solution Preparation (e.g., 10 mM in DMSO):

    • Calculate the required mass of this compound for your desired stock concentration and volume. The molecular weight of this compound is 400.47 g/mol .

    • Add the appropriate volume of DMSO to the vial containing the this compound powder.

    • Vortex thoroughly until the powder is completely dissolved.

    • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution at room temperature.

    • Warm your experimental buffer to the desired temperature (e.g., 37°C for cell culture experiments).

    • While vigorously vortexing the experimental buffer, add the required volume of the this compound stock solution to achieve the final desired concentration. Ensure the final DMSO concentration is below the toxic level for your cells (typically ≤ 0.5%).

    • Use the freshly prepared working solution immediately.

Protocol 2: In Vitro cAMP Measurement Assay for this compound Activity

This protocol outlines a general method to measure the effect of this compound on intracellular cyclic AMP (cAMP) levels in a cell line expressing the EP3 receptor.

Materials:

  • Cells expressing the EP3 receptor

  • Complete cell culture medium

  • This compound working solutions (prepared as in Protocol 1)

  • Forskolin (B1673556) (as a positive control to stimulate adenylyl cyclase)

  • Commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)

  • 96-well cell culture plates

  • Plate reader compatible with the chosen assay kit

Procedure:

  • Cell Seeding: Seed the EP3-expressing cells into a 96-well plate at a predetermined optimal density. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of your this compound working solution in serum-free medium.

    • Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

    • Include a positive control for adenylyl cyclase inhibition by co-treating cells with a known concentration of forskolin and your this compound dilutions.

    • Aspirate the culture medium from the cells and add the prepared compound dilutions to the respective wells.

    • Incubate at 37°C for the desired time (e.g., 15-30 minutes).

  • cAMP Measurement:

    • Lyse the cells according to the cAMP assay kit manufacturer's protocol.

    • Measure the intracellular cAMP levels using the plate reader.

  • Data Analysis:

    • Generate a standard curve using the standards provided in the cAMP assay kit.

    • Calculate the cAMP concentration for each experimental condition based on the standard curve.

    • Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the IC50 value.

Visualizations

Enprostil_Solubilization_Workflow cluster_start Preparation cluster_dissolution Dissolution cluster_dilution Dilution Enprostil_Powder This compound Powder Stock_Solution High-Concentration Stock Solution Enprostil_Powder->Stock_Solution Dissolve Organic_Solvent Organic Solvent (DMSO or Ethanol) Organic_Solvent->Stock_Solution Working_Solution Final Working Solution Stock_Solution->Working_Solution Dilute while vortexing Aqueous_Buffer Aqueous Buffer (e.g., Media, PBS) Aqueous_Buffer->Working_Solution Enprostil_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Decreased Cellular Response (e.g., Reduced Gastric Acid Secretion) PKA->Cellular_Response Leads to

References

Adjusting Enprostil dosage to minimize adverse effects in vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on adjusting Enprostil dosage to minimize adverse effects during in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2) that selectively binds to and activates the Prostaglandin E2 Receptor 3 (EP3).[1] This receptor is a G-protein coupled receptor (GPCR) that, upon activation, inhibits adenylate cyclase through a Gi protein. This action leads to a decrease in intracellular cyclic AMP (cAMP) levels, which in turn reduces gastric acid secretion from parietal cells and enhances the secretion of protective mucus and bicarbonate from gastric epithelial cells.[1][2]

Q2: What are the most common adverse effects of this compound observed in vivo?

A2: The most frequently reported adverse effects associated with this compound are gastrointestinal in nature and appear to be dose-dependent.[2][3] These primarily include diarrhea and abdominal pain.[2][3] At higher doses, other effects such as nausea and vomiting may also be observed.[3]

Q3: Why does this compound cause diarrhea?

A3: As a prostaglandin E2 analog, this compound can increase intestinal fluid secretion and motility, leading to diarrhea.[4] Prostaglandins are known to play a role in regulating intestinal fluid and electrolyte transport, and excessive activation of their receptors can disrupt this balance.

Q4: Is there a known dose-response relationship for this compound-induced adverse effects in preclinical models?

A4: While specific dose-response data for this compound-induced diarrhea in preclinical models is limited in publicly available literature, studies on its parent compound, prostaglandin E2 (PGE2), provide valuable insights. For instance, intraperitoneal administration of PGE2 in mice has been shown to induce diarrhea in a dose-dependent manner.

Troubleshooting Guide: Managing this compound-Induced Adverse Effects

This guide provides a systematic approach to identifying and mitigating common adverse effects encountered during in vivo studies with this compound.

Observed Adverse Effect Potential Cause Recommended Action
Diarrhea Dose-dependent effect of this compound on intestinal fluid secretion and motility.1. Dose Reduction: Lower the dose of this compound in a stepwise manner to find the optimal therapeutic window with minimal side effects. 2. Route of Administration: Consider if the route of administration can be optimized. Oral administration may have a more pronounced local effect on the GI tract.[5] 3. Vehicle and Formulation: Ensure the vehicle used for drug delivery is not contributing to the gastrointestinal upset.
Abdominal Discomfort (e.g., writhing, abnormal posturing) Likely associated with the diarrheal effect and increased intestinal contractions.1. Observational Scoring: Implement a scoring system to quantify the severity of abdominal discomfort. 2. Dose Adjustment: Correlate the discomfort score with the this compound dose and adjust accordingly.
Reduced Food and Water Intake Secondary to gastrointestinal discomfort and diarrhea.1. Monitor Body Weight and Hydration Status: Regularly weigh the animals and assess for signs of dehydration. 2. Supportive Care: Provide palatable, high-moisture food and hydration support (e.g., subcutaneous fluids) if necessary. 3. Dose Optimization: Adjust the this compound dose to a level that does not significantly impact food and water consumption.
Variable Efficacy at a Given Dose Individual animal variability in drug metabolism and receptor sensitivity.1. Increase Sample Size: Ensure a sufficient number of animals per group to account for biological variability. 2. Control for Confounding Factors: Standardize housing conditions, diet, and handling procedures to minimize variability.

Quantitative Data Summary

Table 1: Dose-Dependent Induction of Diarrhea by Prostaglandin E2 (PGE2) in Mice

Dose of PGE2 (intraperitoneal)Incidence of Diarrhea
100 µg/kgModerate
200 µg/kgHigh

Note: This data is for PGE2, the parent compound of this compound, and serves as a proxy due to the limited availability of specific this compound dose-response data for diarrhea in preclinical models.

Experimental Protocols

Protocol 1: Castor Oil-Induced Diarrhea Model to Assess this compound's Pro-diarrheal Effect

This model is used to evaluate the potential of a test compound to induce or exacerbate diarrhea.

Materials:

  • This compound

  • Vehicle (e.g., saline, 0.5% carboxymethylcellulose)

  • Castor oil

  • Experimental animals (e.g., Wistar rats or Swiss albino mice, fasted for 18-24 hours with free access to water)

  • Metabolic cages with pre-weighed absorbent paper lining the floor

  • Loperamide (positive control)

Procedure:

  • Divide animals into groups: Vehicle control, this compound (various doses), and Loperamide.

  • Administer the respective treatments orally or via the intended experimental route.

  • One hour after treatment, administer 0.5-1.0 mL of castor oil orally to each animal.

  • Place each animal in an individual metabolic cage.

  • Observe the animals for 4-6 hours and record the following parameters:

    • Onset of diarrhea (time to the first diarrheal dropping).

    • Total number of fecal outputs (both formed and unformed).

    • Total weight of wet feces.

  • Calculate the percentage inhibition of defecation for each group compared to the vehicle control.

Protocol 2: Charcoal Meal Test for Gastrointestinal Motility

This protocol assesses the effect of this compound on intestinal transit time.

Materials:

  • This compound

  • Vehicle

  • Charcoal meal (e.g., 5% activated charcoal in 10% gum acacia)

  • Experimental animals (fasted for 18-24 hours with free access to water)

Procedure:

  • Divide animals into groups: Vehicle control and this compound (various doses).

  • Administer the respective treatments.

  • After a set time (e.g., 30-60 minutes), administer the charcoal meal orally (e.g., 1 mL/100g body weight).

  • After a specific duration (e.g., 20-30 minutes), euthanize the animals by an approved method.

  • Carefully dissect the abdomen and expose the small intestine from the pyloric sphincter to the cecum.

  • Measure the total length of the small intestine.

  • Measure the distance traveled by the charcoal meal from the pylorus.

  • Calculate the percentage of intestinal transit for each animal: (Distance traveled by charcoal / Total length of small intestine) x 100.

Visualizations

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to Gi Gi Protein EP3->Gi Activates Mucus_Bicarb Increased Mucus & Bicarbonate Secretion EP3->Mucus_Bicarb Stimulates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA Activates Gastric_Acid Decreased Gastric Acid Secretion PKA->Gastric_Acid

Caption: this compound's EP3 Receptor Signaling Pathway.

Experimental_Workflow_Diarrhea cluster_prep Preparation cluster_treatment Treatment cluster_observation Observation & Data Collection cluster_analysis Analysis Animal_Prep Animal Fasting (18-24h) Grouping Group Allocation (Vehicle, this compound, Control) Animal_Prep->Grouping Treatment_Admin Administer Treatments Grouping->Treatment_Admin Castor_Oil Induce Diarrhea (Castor Oil) Treatment_Admin->Castor_Oil Observation Observe for 4-6h in Metabolic Cages Castor_Oil->Observation Data_Collection Record: - Onset of Diarrhea - Fecal Output (Number & Weight) Observation->Data_Collection Analysis Calculate Percentage Inhibition of Defecation Data_Collection->Analysis

Caption: Workflow for Assessing this compound-Induced Diarrhea.

Troubleshooting_Logic Start Adverse Effect Observed (e.g., Diarrhea) Is_Dose_Dependent Is the effect dose-dependent? Start->Is_Dose_Dependent Supportive_Care Provide Supportive Care (Hydration, Nutrition) Start->Supportive_Care Reduce_Dose Reduce this compound Dose Is_Dose_Dependent->Reduce_Dose Yes Check_Vehicle Investigate Vehicle/Formulation as a potential cause Is_Dose_Dependent->Check_Vehicle No Monitor Monitor for Improvement Reduce_Dose->Monitor Optimize_Route Consider Optimizing Route of Administration Monitor->Optimize_Route No Resolved Adverse Effect Minimized Monitor->Resolved Yes Check_Vehicle->Monitor Optimize_Route->Monitor

Caption: Troubleshooting Logic for In Vivo Adverse Effects.

References

Technical Support Center: Enprostil Drug Interactions in Research

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information regarding potential drug interactions with Enprostil in a research setting. The following frequently asked questions (FAQs) and troubleshooting guides are designed to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the primary drug interactions to be aware of when working with this compound in a research model?

A: The most significant and well-documented interactions with this compound involve Nonsteroidal Anti-Inflammatory Drugs (NSAIDs) and agents that modify gastric pH, such as antacids, proton pump inhibitors (PPIs), and H2 receptor antagonists. Additionally, its interaction profile with drugs metabolized by the hepatic cytochrome P450 system has been investigated.

Q2: How do NSAIDs interact with this compound and what is the mechanistic basis of this interaction?

A: NSAIDs and this compound exhibit a pharmacodynamic antagonism. This compound, a synthetic prostaglandin (B15479496) E2 (PGE2) analog, exerts its gastroprotective effects by mimicking the actions of endogenous prostaglandins.[1] These actions include stimulating mucus and bicarbonate secretion and inhibiting gastric acid secretion.[1][2] Conversely, NSAIDs inhibit the cyclooxygenase (COX) enzymes, thereby reducing the synthesis of endogenous prostaglandins. This inhibition counteracts the protective mechanisms of this compound, potentially increasing the risk of gastric mucosal injury.[2]

Q3: What is the expected impact of co-administering antacids with this compound on its pharmacokinetic profile?
Q4: Can this compound be used concurrently with proton pump inhibitors (PPIs) or H2 receptor antagonists in research studies?

A: Yes, and this combination has been studied. While both this compound and these agents suppress gastric acid, their mechanisms differ. This compound directly inhibits acid secretion and provides mucosal protection, whereas PPIs (e.g., lansoprazole) and H2 receptor antagonists (e.g., cimetidine) block specific pathways of acid production. In a study with rats, concurrent administration of this compound and lansoprazole (B1674482) was shown to ameliorate the hypergastrinemia induced by chronic lansoprazole administration. This suggests a potential for complementary effects, though alterations in absorption due to changes in gastric pH should be considered.[2]

Q5: Does this compound interfere with the metabolism of other drugs via the cytochrome P450 system?

A: Based on available research, this compound does not appear to significantly inhibit the metabolism of drugs cleared by the hepatic cytochrome P450 system. A clinical study demonstrated that this compound had no effect on the elimination of propranolol (B1214883), a drug metabolized by the liver, in contrast to cimetidine, which significantly reduced its clearance.[3]

Troubleshooting Guides

Problem: Inconsistent gastroprotective effects of this compound observed in a preclinical model of NSAID-induced gastric ulcers.
  • Possible Cause: Pharmacodynamic antagonism by the NSAID. The dose of the NSAID may be too high, overwhelming the protective capacity of the this compound dose being used.

  • Troubleshooting Steps:

    • Review Dosing Regimens: Ensure the dose of this compound is appropriate for the animal model and the specific NSAID being used. A dose-response study may be necessary to determine the optimal protective dose of this compound against the chosen NSAID.

    • Timing of Administration: The timing of this compound administration relative to the NSAID is critical. Administering this compound prior to the NSAID may enhance its protective effects.

    • Assess Gastric pH: If possible, measure the intragastric pH in your model to ensure that this compound is having its expected acid-suppressing effect.

    • Quantitative Assessment of Mucosal Injury: Employ a standardized scoring system for macroscopic and microscopic evaluation of gastric lesions to ensure consistent and unbiased assessment.

Problem: High variability in plasma concentrations of this compound in experimental animals.
  • Possible Cause: Altered absorption due to interactions with other administered substances or variability in gastric emptying.

  • Troubleshooting Steps:

    • Control for Concomitant Substances: If antacids or other agents that alter gastric pH are being used, their administration should be carefully timed and standardized across all experimental groups.

    • Standardize Feeding Schedule: Food can affect the absorption of this compound.[2] Ensure a consistent fasting or feeding protocol for all animals.

    • Evaluate Gastric Emptying: this compound itself can accelerate the gastric emptying of solids.[4] This effect could contribute to variability in absorption. Consider the impact of your experimental conditions on gastric motility.

Data Presentation

Table 1: Summary of Potential Drug Interactions with this compound

Interacting Drug/ClassType of InteractionPotential EffectManagement Strategy in Research
NSAIDs (e.g., Aspirin, Indomethacin)Pharmacodynamic AntagonismDecreased gastroprotective effect of this compound, increased risk of gastric mucosal injury.[2]Administer this compound prior to NSAID; conduct dose-response studies.
Antacids (e.g., Aluminum Hydroxide)Pharmacokinetic (Absorption)May alter the absorption and bioavailability of this compound.[2]Stagger administration times (administer this compound 1-2 hours before or after antacids).
Proton Pump Inhibitors (e.g., Lansoprazole)Pharmacodynamic & PharmacokineticComplementary acid suppression; potential for altered this compound absorption due to increased gastric pH.[2]Monitor for desired and off-target effects; consider impact on absorption.
H2 Receptor Antagonists (e.g., Cimetidine)Pharmacodynamic & PharmacokineticComplementary acid suppression; potential for altered this compound absorption.[2]Monitor for desired and off-target effects; consider impact on absorption.
Propranolol None ObservedThis compound does not appear to affect the hepatic metabolism of propranolol.[3]No specific management strategy is required based on current evidence.

Table 2: Quantitative Data on this compound's Effect on Gastric Parameters

ParameterConditionDose of this compoundObserved Effect
Gastric Acid Secretion Meal-stimulated35 µg (intragastric)58% reduction
70 µg (intragastric)82% reduction
Integrated Gastrin Response Meal-stimulated35 µg (intragastric)73% decrease
70 µg (intragastric)90% decrease
Gastric Emptying of Solids Active Duodenal Ulcer35 µg (oral)Increased gastric emptying index from 1.62 to 2.77 min⁻¹·10⁻²
70 µg (oral)Increased gastric emptying index to 3.65 min⁻¹·10⁻²

Note: Data for gastric acid secretion and gastrin response are from a study in patients with inactive duodenal ulcer disease.[5] Data on gastric emptying are from a study in patients with active duodenal ulcer.[4]

Experimental Protocols

Protocol 1: Assessment of this compound's Protective Effect Against NSAID-Induced Gastric Mucosal Injury in Rats
  • Animal Model: Male Wistar rats (200-250 g) are fasted for 24 hours with free access to water.

  • Grouping:

    • Group 1: Vehicle control (e.g., saline, p.o.).

    • Group 2: NSAID alone (e.g., Indomethacin 30 mg/kg, s.c.).

    • Group 3: this compound (dose range, e.g., 10, 30, 100 µg/kg, p.o.) + NSAID.

  • Procedure:

    • Administer this compound or vehicle orally 30 minutes prior to NSAID administration.

    • Administer the NSAID subcutaneously.

    • Four hours after NSAID administration, euthanize the animals by cervical dislocation.

    • Immediately excise the stomach and open it along the greater curvature.

    • Gently rinse the stomach with saline to remove gastric contents.

  • Evaluation of Gastric Lesions:

    • Macroscopic Evaluation: Examine the gastric mucosa for hemorrhagic lesions. The lesions can be scored based on their number and severity (e.g., 0 = no lesions; 1 = 1-5 small lesions; 2 = >5 small lesions or 1 large lesion; etc.). A more quantitative method involves measuring the length of each lesion and summing the lengths to get a total lesion score in millimeters.

    • Microscopic Evaluation: Excise a portion of the gastric tissue, fix it in 10% buffered formalin, and embed it in paraffin. Prepare 5 µm sections and stain with Hematoxylin and Eosin (H&E). Evaluate the sections for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration using a standardized histological scoring system.

Protocol 2: In Vivo Study of the Effect of Antacids on this compound Bioavailability
  • Animal Model: Beagle dogs are often used for pharmacokinetic studies due to their physiological similarities to humans.

  • Study Design: A crossover study design is recommended.

    • Phase 1: Administer a single oral dose of this compound to fasted animals.

    • Washout period (at least 1 week).

    • Phase 2: Administer a standard dose of an antacid (e.g., aluminum hydroxide (B78521) suspension) followed by the same oral dose of this compound after a specified time interval (e.g., 30 minutes).

  • Blood Sampling: Collect serial blood samples (e.g., at 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-Enprostil administration into heparinized tubes.

  • Plasma Analysis:

    • Centrifuge the blood samples to separate the plasma.

    • Analyze the plasma concentrations of this compound using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis: Calculate the following pharmacokinetic parameters for each phase:

    • Area under the plasma concentration-time curve (AUC).

    • Maximum plasma concentration (Cmax).

    • Time to reach maximum plasma concentration (Tmax).

    • Compare the parameters between the two phases to determine the effect of the antacid on this compound's bioavailability.

Visualizations

Signaling_Pathway cluster_nsaid NSAID Action cluster_this compound This compound Action cluster_effects Gastric Mucosal Effects NSAID NSAIDs (e.g., Aspirin) COX COX Enzymes NSAID->COX Inhibit Prostaglandins_Endo Endogenous Prostaglandins Mucus_Bicarb Mucus & Bicarbonate Secretion Prostaglandins_Endo->Mucus_Bicarb Stimulates Acid_Secretion Gastric Acid Secretion Prostaglandins_Endo->Acid_Secretion Inhibits This compound This compound PGE2_Receptor PGE2 Receptor This compound->PGE2_Receptor Activates PGE2_Receptor->Mucus_Bicarb Stimulates PGE2_Receptor->Acid_Secretion Inhibits Protection Mucosal Protection Mucus_Bicarb->Protection Acid_Secretion->Protection

Caption: Antagonistic interaction between NSAIDs and this compound.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assessment Assessment Animal_Model Select & Acclimatize Animal Model (e.g., Rats) Fasting Fast Animals (24 hours) Animal_Model->Fasting Grouping Randomize into Treatment Groups Fasting->Grouping Dosing Administer this compound/Vehicle (p.o.) Grouping->Dosing NSAID_Admin Administer NSAID (s.c.) 30 min later Dosing->NSAID_Admin Euthanasia Euthanize Animals (4 hours post-NSAID) NSAID_Admin->Euthanasia Stomach_Excision Excise & Open Stomach Euthanasia->Stomach_Excision Lesion_Scoring Macroscopic & Microscopic Lesion Scoring Stomach_Excision->Lesion_Scoring

Caption: Workflow for assessing this compound's protective effects.

Logical_Relationship This compound This compound Administration Absorption Altered this compound Absorption/Bioavailability This compound->Absorption Antacid Concomitant Antacid Use Gastric_pH Increased Gastric pH Antacid->Gastric_pH Gastric_pH->Absorption Variability Increased Variability in Plasma Concentrations Absorption->Variability

Caption: Potential impact of antacids on this compound pharmacokinetics.

References

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals working with Enprostil (B1671346).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2] Its primary mechanism of action is as a selective agonist for the prostaglandin EP3 receptor.[2] This selectivity means it has a more focused range of actions compared to PGE2, which binds to all four EP receptors (EP1, EP2, EP3, and EP4).[2] this compound's binding to the EP3 receptor on parietal cells in the stomach lining inhibits adenylate cyclase activity, leading to decreased cyclic AMP (cAMP) levels.[1] This reduction in cAMP ultimately leads to decreased activation of the proton pump (H+/K+ ATPase), which is responsible for secreting hydrochloric acid into the stomach.[1]

Q2: What are the known effects of this compound beyond gastric acid suppression?

Beyond its potent inhibition of gastric acid secretion, this compound has several other documented effects:[1][3]

  • Cytoprotective Effects: It enhances the resistance of gastric mucosal cells to injury from agents like NSAIDs.[1]

  • Mucus and Bicarbonate Secretion: It stimulates the secretion of mucus and bicarbonate, which form a protective barrier on the stomach lining.[1][4]

  • Increased Mucosal Blood Flow: this compound enhances blood flow to the gastric mucosa, which is vital for maintaining the health and integrity of the stomach lining.[1][4]

  • Anti-inflammatory Properties: As a prostaglandin analog, it exhibits anti-inflammatory effects. For instance, it has been shown to inhibit the production of interleukin-8 (IL-8), a pro-inflammatory cytokine, in human colonic epithelial cell lines.[1][5]

  • Inhibition of Pepsin Secretion: It can also reduce the secretion of pepsin.[6]

  • Effects on Cancer Cells: Some studies have shown that this compound can inhibit the growth of certain cancer cell lines, such as a human gastric adenocarcinoma cell line (MKN45G), and may prevent gastrin release from these cells.[7]

Q3: What are the common side effects observed in clinical trials that might be relevant to animal studies?

The most frequently reported side effects in human clinical trials are gastrointestinal in nature. These include diarrhea, abdominal pain, nausea, and flatulence.[4][8] In animal studies, particularly at higher doses, it would be prudent to monitor for similar signs of gastrointestinal distress.

Q4: What is the recommended storage for this compound?

Specific storage conditions should be obtained from the Certificate of Analysis provided by the supplier. However, general guidance suggests storing it at room temperature in the continental US, though this may vary elsewhere.[6]

Troubleshooting Guide

Problem 1: Inconsistent or No Effect Observed in In Vitro Experiments

  • Question: I am not seeing the expected inhibitory effect of this compound on my cell line. What could be the reason?

  • Answer:

    • Receptor Expression: Confirm that your cell line expresses the EP3 receptor. This compound's primary target is the EP3 receptor, and its effects will be minimal or absent in cells that do not express this receptor.[2]

    • Concentration Range: You may need to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay. In studies on human colon cancer cell lines, concentrations greater than 10⁻⁵ M were found to be cytotoxic, while a concentration of 10⁻⁶ M was effective in suppressing IL-8 production.[5]

    • Solvent and Stability: Ensure this compound is properly dissolved and stable in your culture medium. Refer to the manufacturer's instructions for recommended solvents. Prepare fresh dilutions for each experiment to avoid degradation.

    • Cell Passage Number: High passage numbers can lead to phenotypic drift and changes in receptor expression. Use low-passage cells for your experiments whenever possible.

    • Assay-Specific Interference: Consider if this compound or its vehicle could be interfering with your assay. Run appropriate controls, including a vehicle-only control.

Problem 2: Unexpected Pro-inflammatory Effects Observed

  • Question: I am observing a pro-inflammatory response instead of the expected anti-inflammatory effect. Why might this be happening?

  • Answer:

    • Biphasic Effects of PGE2 Analogs: Prostaglandin E2 itself can have both pro- and anti-inflammatory effects depending on the concentration, cell type, and context.[9] Although this compound is more selective for the anti-inflammatory EP3 receptor, its effects could be context-dependent.

    • Off-Target Effects at High Concentrations: At very high concentrations, this compound might have off-target effects or interact with other prostaglandin receptors, leading to unexpected signaling.

    • Experimental Model: The specific inflammatory stimulus and the experimental model you are using can influence the outcome. The anti-inflammatory effects of this compound have been noted in the context of IL-1β or LPS stimulation, but not with TNF-α stimulation in certain cell lines.[5]

Problem 3: High Variability in Animal Studies

  • Question: My in vivo results with this compound show high variability between animals. How can I reduce this?

  • Answer:

    • Route of Administration: The route of administration (e.g., oral gavage, subcutaneous injection) can significantly impact the bioavailability and consistency of results. Ensure your administration technique is consistent across all animals.

    • Dosing and Formulation: Ensure the dose is accurately calculated based on body weight and that the formulation is homogenous. In a study on a human gastric adenocarcinoma xenograft model in nude mice, this compound was administered continuously via an osmotic mini-pump to ensure consistent delivery.[7]

    • Animal Health and Stress: Underlying health issues or stress in the animals can affect gastrointestinal function and inflammatory responses, leading to variability. Ensure animals are properly acclimatized and housed in a low-stress environment.

    • Diet and Gut Microbiome: The diet and gut microbiome of the animals can influence their response to gastrointestinal agents. Standardize the diet and consider the potential impact of the microbiome on your results.

Quantitative Data Summary

Table 1: Gastric Ulcer Healing Rates from Clinical Trials

StudyTreatment GroupDoseDurationHealing Rate
Hüttemann et al., 1986[10]This compound35 µg b.i.d.8 weeks86%
Ranitidine150 mg b.i.d.8 weeks89%
Brand et al., 1985[11]This compound70 µg b.i.d.6 weeks70%
This compound35 µg b.i.d.6 weeks82%
PlaceboN/A6 weeks50%
Roth et al., 1987 (NSAID-induced ulcers)[12]This compound35 µg b.i.d.9 weeks68%
This compound35 µg t.i.d.9 weeks74%
PlaceboN/A9 weeks19%

Table 2: Duodenal Ulcer Healing Rates from Clinical Trials

StudyTreatment GroupDoseDurationHealing Rate
Thomson et al., 1985[13]This compound70 µg b.i.d.4 weeks78%
This compound35 µg b.i.d.4 weeks65%
PlaceboN/A4 weeks39%
Birnie et al., 1988[14]This compound35 µg b.i.d.6 weeks82%
Cimetidine (B194882)400 mg b.i.d.6 weeks92%

Experimental Protocols

Protocol 1: In Vitro Inhibition of IL-1β-Induced IL-8 Production in HT-29 Cells

This protocol is a general guideline based on the findings of Toshina et al., 2000.[5]

  • Cell Culture:

    • Culture HT-29 human colon cancer cells in McCoy's 5A medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

    • Maintain cells in a humidified incubator at 37°C with 5% CO₂.

    • Seed cells in 24-well plates at a density of 1 x 10⁵ cells/well and allow them to adhere overnight.

  • This compound Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) as per the manufacturer's instructions.

    • Prepare serial dilutions of this compound in serum-free medium to achieve final concentrations ranging from 10⁻⁸ M to 10⁻⁵ M. Include a vehicle-only control.

  • Treatment:

    • Wash the cells with phosphate-buffered saline (PBS).

    • Add the this compound dilutions to the respective wells and pre-incubate for 1 hour.

    • Add IL-1β (final concentration of 10 ng/mL) to stimulate IL-8 production. Include a negative control group with no IL-1β stimulation.

    • Incubate for 24 hours.

  • Analysis:

    • Collect the cell culture supernatants.

    • Measure the concentration of IL-8 in the supernatants using a commercially available ELISA kit, following the manufacturer's protocol.

    • Perform a cell viability assay (e.g., MTT assay) on the remaining cells to assess any cytotoxic effects of the treatments.[5]

Protocol 2: In Vivo Gastric Ulcer Healing Model in Rats

This is a generalized protocol based on the established use of this compound in ulcer healing.[15]

  • Animal Model:

    • Use male Sprague-Dawley rats (200-250 g).

    • Induce gastric ulcers using a standard method, such as intragastric administration of indomethacin (B1671933) (e.g., 30 mg/kg).

  • Dosing and Administration:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).

    • Administer this compound orally via gavage at doses ranging from 10 to 100 µg/kg once or twice daily. Include a vehicle-only control group.

    • A positive control group treated with a known ulcer-healing agent (e.g., ranitidine) is recommended.

  • Treatment Period:

    • Treat the animals for a period of 7 to 14 days.

    • Monitor animals daily for any signs of distress, particularly gastrointestinal side effects like diarrhea.

  • Evaluation:

    • At the end of the treatment period, euthanize the animals.

    • Excise the stomachs and open them along the greater curvature.

    • Measure the ulcer area (in mm²) for each stomach.

    • Calculate the percentage of ulcer healing for each treatment group compared to the vehicle control.

    • Stomach tissues can be collected for histological analysis or biochemical assays (e.g., measurement of mucus production, myeloperoxidase activity as an index of inflammation).

Visualizations

Enprostil_Signaling_Pathway cluster_membrane Cell Membrane This compound This compound EP3 EP3 Receptor This compound->EP3 Binds to AC Adenylyl Cyclase EP3->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Gastric Acid\nSecretion Gastric Acid Secretion ProtonPump->Gastric Acid\nSecretion Leads to

Caption: this compound's primary signaling pathway via the EP3 receptor.

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Cell_Culture 1. Cell Seeding (e.g., HT-29) Enprostil_Prep 2. This compound Dilution & Vehicle Control Pre_incubation 3. Pre-incubation with this compound Enprostil_Prep->Pre_incubation Stimulation 4. Stimulation (e.g., IL-1β) Pre_incubation->Stimulation Incubation 5. Incubation (24 hours) Stimulation->Incubation Supernatant_Collection 6. Collect Supernatants Incubation->Supernatant_Collection Viability 8. Cell Viability Assay (e.g., MTT) Incubation->Viability ELISA 7. IL-8 ELISA Supernatant_Collection->ELISA Data_Analysis 9. Data Analysis ELISA->Data_Analysis Viability->Data_Analysis

Caption: A general experimental workflow for an in vitro study.

Troubleshooting_Flowchart Start Inconsistent or Unexpected Results Check_Receptor Does cell line express EP3 receptor? Start->Check_Receptor Check_Concentration Have you performed a dose-response curve? Check_Receptor->Check_Concentration Yes Outcome_Receptor Use a different cell line Check_Receptor->Outcome_Receptor No Check_Controls Are vehicle and other controls included? Check_Concentration->Check_Controls Yes Outcome_Concentration Optimize concentration Check_Concentration->Outcome_Concentration No Check_Reagents Are this compound solutions freshly prepared? Check_Controls->Check_Reagents Yes Outcome_Controls Repeat with proper controls Check_Controls->Outcome_Controls No Consider_Context Could results be context- dependent (e.g., stimulus)? Check_Reagents->Consider_Context Yes Outcome_Reagents Prepare fresh reagents Check_Reagents->Outcome_Reagents No Outcome_Context Modify experimental design Consider_Context->Outcome_Context Yes

Caption: A logical troubleshooting flowchart for this compound experiments.

References

Impact of Enprostil on animal well-being and study outcomes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of Enprostil (B1671346) in animal studies. It offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and data on the impact of this compound on animal well-being and study outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues and questions that may arise during animal experiments involving this compound.

Q1: What are the most common adverse effects of this compound observed in laboratory animals?

A1: The most frequently reported side effects associated with this compound in animal studies are gastrointestinal in nature.[1][2] These primarily include diarrhea and abdominal cramping.[1][2] At higher doses, researchers should also monitor for signs of nausea and vomiting.[1]

Q2: How can I manage or mitigate diarrhea in animals treated with this compound?

A2: Managing diarrhea is crucial for animal well-being and maintaining the integrity of the study. Consider the following strategies:

  • Dose Adjustment: Diarrhea is often a dose-dependent side effect.[2] If scientifically permissible, consider starting with a lower dose and gradually escalating to the target dose.

  • Dietary Fiber: Introducing or increasing the fiber content in the animals' diet may help to firm the stool.

  • Hydration: Ensure animals have constant access to water to prevent dehydration, a common consequence of diarrhea. Monitor for signs of dehydration such as sunken eyes, lethargy, and skin tenting.

  • Anti-diarrheal Agents: In severe cases, and after consulting with a veterinarian, the use of anti-diarrheal medication like loperamide (B1203769) might be considered, ensuring it does not interfere with the study's objectives.[3]

Q3: We are observing a significant loss of body weight and reduced food intake in our this compound-treated group. What could be the cause and how should we address it?

A3: Reduced body weight and appetite can be linked to the gastrointestinal side effects of this compound, such as diarrhea and abdominal discomfort.[4][5] One study, however, showed that this compound at a dose of 5 micrograms/kg actually prevented body weight loss and reduced food intake in irradiated rats.[4][5] If you observe these effects, it is important to:

  • Monitor Food and Water Intake: Quantify daily food and water consumption to accurately assess the extent of the issue.

  • Assess Animal Well-being: Regularly check for other signs of distress or pain.

  • Palatable Diet: Offering a more palatable or softened diet can sometimes encourage eating.

  • Rule out other causes: Ensure that the observed effects are not due to other experimental variables or underlying health issues in the animals.

Q4: How might the side effects of this compound impact the variability of our experimental data?

A4: The side effects of this compound can introduce variability into study data. For instance:

  • Gastrointestinal Motility: Diarrhea can alter the absorption rate of co-administered compounds, leading to inconsistent plasma concentrations.

  • Stress and Inflammation: Discomfort and gastrointestinal distress can induce a stress response, potentially affecting physiological parameters being measured.

  • Dehydration: Fluid loss can impact blood parameters and organ function. To minimize this, it is crucial to closely monitor the animals, manage side effects proactively, and ensure that all animals in a treatment group are handled consistently.

Q5: What is the recommended vehicle and route of administration for this compound in rats?

A5: this compound is typically administered orally via gavage in rat studies.[4][6] The vehicle used will depend on the solubility of the specific formulation of this compound. Common vehicles for oral gavage include water, saline, or a small percentage of a suspending agent like carboxymethylcellulose. It is essential to ensure the chosen vehicle is non-toxic and does not interact with this compound.

Data on this compound's Effects in Animal Models

The following tables summarize quantitative data on the efficacy and side effects of this compound from various studies.

Table 1: Efficacy of this compound in Gastric Ulcer Healing (Human Clinical Trials)

SpeciesUlcer TypeThis compound DoseTreatment DurationHealing RatePlacebo Healing RateReference
HumanDuodenal, Pyloric, Prepyloric35 µg twice daily4 weeks59%33%[7]
HumanNSAID-induced Gastric35 µg twice daily9 weeks68%19%[8]
HumanNSAID-induced Gastric35 µg three times daily9 weeks74%19%[8]

Table 2: Effective Doses (ED50) of this compound for Inhibiting Gastric Acid Secretion in Animal Models

SpeciesSecretagogueRoute of AdministrationED50 (µg/kg)95% Confidence LimitsReference
RatHistamineOral9.96.7-15[9]
RatPentagastrinOral4011-145[9]
RatCarbacholOral0.830.78-0.89[9]
DogHistaminePouch0.90.7-1.1[9]
DogHistamineOral6.63.2-13.6[9]
CatDimapritOral2.51.4-4.3[9]
CatPentagastrinOral0.80.5-1.5[9]

Table 3: Reported Side Effects in this compound Clinical Trials

Study PopulationThis compound DoseSide EffectIncidenceNotesReference
Patients with Duodenal, Pyloric, or Prepyloric Ulcers35 µg twice dailyDiarrheaMost common side effectMild to moderate, self-limiting[7]
Patients with NSAID-induced Gastric Ulcers35 µg twice or three times dailyDiarrhea, Abdominal Pain18% withdrew due to adverse eventsHigh incidence of diarrhea noted[8]
Patients with Duodenal Ulcer35 µg twice dailyNot specified14 out of 120 patientsNone were serious[10]
Patients with Gastric Ulcer35 µg twice dailyNot specified8 out of 77 patientsNone were serious[11]
Patients with Duodenal Ulcer in Remission35 µg twice dailyNausea3 out of 9 patients[12]
Patients with Duodenal Ulcer in Remission35 µg twice dailyDiarrhea1 out of 9 patients[12]
Patients with Duodenal Ulcer in Remission70 µg nocturnalNausea1 out of 9 patients[12]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

Protocol 1: Oral Gavage Administration of this compound in Rats

Objective: To administer a precise dose of this compound orally to a rat.

Materials:

  • This compound solution/suspension at the desired concentration.

  • Appropriately sized gavage needle (16-18 gauge for adult rats) with a rounded tip.[13]

  • Syringe (1-3 ml).

  • Scale for weighing the animal.

  • Restraining device (optional).

Procedure:

  • Animal Preparation: Weigh the rat to calculate the exact volume of the this compound solution to be administered (typically up to 10-20 ml/kg).[14][15]

  • Gavage Needle Measurement: Measure the length of the gavage needle from the tip of the rat's nose to the last rib. This is the approximate distance to the stomach. Mark this length on the needle to avoid over-insertion.[14]

  • Restraint: Securely restrain the rat. The head and body should be in a straight line to facilitate the passage of the needle.[16]

  • Needle Insertion: Gently insert the gavage needle into the diastema (gap between the incisors and molars) and advance it over the tongue towards the pharynx. The rat should swallow as the needle enters the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and try again.[13][14]

  • Administration: Once the needle is in the stomach (up to the pre-measured mark), slowly administer the this compound solution.[14]

  • Withdrawal: Gently remove the gavage needle along the same path of insertion.[13]

  • Monitoring: Return the animal to its cage and monitor for any signs of distress, such as labored breathing, for at least 5-10 minutes post-administration.[13]

Protocol 2: Induction and Assessment of Gastric Ulcers in Rats

Objective: To induce gastric ulcers in rats for the evaluation of the protective effects of this compound.

A. Induction of Gastric Ulcers (Ethanol-Induced Model):

  • Fasting: Fast the rats for 24 hours prior to the experiment, with free access to water.[17]

  • Treatment: Administer this compound or the vehicle control orally 30-60 minutes before ulcer induction.[17]

  • Ulcer Induction: Administer 1 ml of absolute ethanol (B145695) orally to each rat.

  • Sacrifice: Euthanize the rats 1 hour after ethanol administration.

B. Assessment of Gastric Ulcers:

  • Stomach Excision: Immediately after sacrifice, excise the stomach.

  • Opening and Rinsing: Open the stomach along the greater curvature and gently rinse with saline to remove gastric contents.[17]

  • Macroscopic Evaluation: Lay the stomach flat on a surface and examine for ulcers in the glandular portion. The ulcer index can be calculated based on the number and severity of the lesions.[17]

  • Histological Evaluation (Optional):

    • Excise a tissue sample from the ulcerated region.[18]

    • Fix the tissue in 10% formalin and embed in paraffin.[18]

    • Section the tissue and stain with hematoxylin (B73222) and eosin (B541160) (H&E).[18]

    • Examine the sections under a microscope to assess the depth of the lesion and associated inflammation.[19]

Visualizations

Signaling Pathway of this compound

This compound, a synthetic analog of Prostaglandin (B15479496) E2 (PGE2), primarily exerts its gastroprotective effects by binding to the Prostaglandin E receptor 3 (EP3) on parietal cells in the stomach lining. This interaction initiates a signaling cascade that leads to the inhibition of gastric acid secretion and stimulation of protective mucus and bicarbonate production.

Enprostil_Signaling_Pathway This compound This compound (PGE2 Analog) EP3 EP3 Receptor This compound->EP3 Gi Gi Protein EP3->Gi Activates Mucus ↑ Mucus & Bicarbonate Secretion EP3->Mucus Stimulates AC Adenylate Cyclase Gi->AC cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Activates Hcl ↓ Gastric Acid (HCl) Secretion ProtonPump->Hcl

Caption: this compound's mechanism of action via the EP3 receptor.

Experimental Workflow for Evaluating this compound's Gastroprotective Effect

The following diagram illustrates a typical experimental workflow for assessing the efficacy of this compound in an animal model of gastric ulcers.

Experimental_Workflow start Start acclimatization Animal Acclimatization start->acclimatization grouping Randomization into Groups (Vehicle, this compound) acclimatization->grouping fasting 24-hour Fasting (Water ad libitum) grouping->fasting treatment Oral Administration (this compound or Vehicle) fasting->treatment induction Gastric Ulcer Induction (e.g., Ethanol) treatment->induction sacrifice Euthanasia induction->sacrifice assessment Stomach Excision & Ulcer Assessment sacrifice->assessment analysis Data Analysis & Statistical Comparison assessment->analysis end End analysis->end

Caption: Workflow for this compound's gastroprotective effect study.

References

Technical Support Center: Control Experiments for Studying Enprostil's Specific Effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the specific effects of Enprostil (B1671346).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2][3] Unlike PGE2, which interacts with all four EP receptor subtypes (EP1, EP2, EP3, and EP4), this compound is a selective agonist for the EP3 receptor.[4] Its primary therapeutic application is in the treatment of peptic ulcers.[2][5] The mechanism of action involves binding to EP3 receptors on parietal cells in the stomach lining, which inhibits gastric acid secretion and enhances the protective mucosal barrier.[1]

Q2: What is the signaling pathway activated by this compound binding to the EP3 receptor?

Upon binding to the EP3 receptor, a G-protein coupled receptor (GPCR), this compound initiates a signaling cascade that inhibits adenylate cyclase. This leads to a decrease in intracellular cyclic AMP (cAMP) levels. The reduction in cAMP subsequently leads to decreased activity of the proton pump (H+/K+ ATPase), resulting in lower gastric acid secretion.[1]

Q3: What are the key differences between this compound and its endogenous counterpart, PGE2?

The most significant difference is receptor selectivity. While PGE2 is a non-selective agonist for all four EP receptor subtypes, this compound primarily targets the EP3 receptor.[4] This selectivity is expected to result in a more focused range of biological effects and potentially fewer side effects compared to PGE2.[4]

Q4: What are common off-target effects or confounding factors to consider in my experiments?

While this compound is selective for the EP3 receptor, it's crucial to consider potential interactions with other prostanoid receptors, especially at high concentrations. Additionally, the expression levels of EP receptors can vary significantly between different cell types and tissues, which can influence experimental outcomes. The presence of endogenous prostaglandins (B1171923) in cell culture media containing serum can also interfere with experiments.

Troubleshooting Guides

This section addresses specific issues that may arise during experiments with this compound.

Issue Possible Cause(s) Troubleshooting Steps
High variability in experimental replicates. 1. Inconsistent cell seeding: Uneven cell density can lead to variable responses. 2. Cell passage number: Cellular responses can change at high passage numbers. 3. Inconsistent drug preparation: Errors in serial dilutions or improper storage of this compound.1. Ensure a homogenous cell suspension and accurate cell counting before seeding. 2. Use cells within a consistent and defined range of passage numbers for all experiments. 3. Prepare fresh dilutions of this compound for each experiment and store stock solutions according to the manufacturer's instructions, typically at -20°C for powder and -80°C for solutions in organic solvents.[6]
No or low biological response in a cell-based assay. 1. Low receptor expression: The cell line may not express the EP3 receptor at sufficient levels. 2. Compound degradation: Improper storage may have led to the degradation of this compound. 3. Incorrect concentration: The concentrations used may be too low to elicit a response.1. Verify EP3 receptor expression in your cell line using techniques like qPCR or Western blotting. Consider using a cell line known to express high levels of the EP3 receptor. 2. Use a fresh vial of this compound if degradation is suspected. Ensure proper storage conditions. 3. Perform a dose-response curve to determine the optimal concentration range for your specific cell type and assay.
Unexpected or contradictory results. 1. Off-target effects: At high concentrations, this compound may interact with other prostanoid receptors. 2. Presence of endogenous prostaglandins: Serum in cell culture media can contain prostaglandins that may interfere with the experiment. 3. Vehicle effects: The solvent used to dissolve this compound (e.g., DMSO, ethanol) may have its own biological effects.1. Include control experiments with EP3 receptor antagonists to confirm that the observed effects are mediated by this receptor. 2. Consider using serum-free media for the duration of the experiment or adapting cells to grow in serum-free conditions.[6] 3. Run a vehicle control group in every experiment to account for any effects of the solvent.

Quantitative Data Summary

The following tables summarize quantitative data from clinical studies on this compound.

Table 1: Efficacy of this compound in Duodenal Ulcer Healing

Treatment Group Dosage Healing Rate (4 weeks) Reference
This compound70 micrograms twice daily78%[7]
This compound35 micrograms twice daily65%[7]
Placebo-39%[7]

Table 2: Efficacy of this compound in Gastric Ulcer Healing

Treatment Group Dosage Healing Rate (6 weeks) Reference
This compound70 micrograms twice daily70%[8]
This compound35 micrograms twice daily82%[8]
Placebo-50%[8]

Experimental Protocols

Protocol 1: Control Experiment to Confirm EP3 Receptor-Mediated Effects

Objective: To verify that the observed biological effects of this compound are specifically mediated through the EP3 receptor.

Methodology:

  • Cell Culture: Culture cells known to express the EP3 receptor (e.g., gastric epithelial cells, specific recombinant cell lines) to an appropriate confluency.

  • Pre-treatment with Antagonist: Pre-incubate a subset of the cells with a selective EP3 receptor antagonist (e.g., L-798,106) for a sufficient time to allow for receptor binding (typically 30-60 minutes).

  • This compound Treatment: Treat the cells with this compound at a predetermined effective concentration. Include the following experimental groups:

    • Vehicle control (solvent only)

    • This compound alone

    • EP3 antagonist alone

    • EP3 antagonist followed by this compound

  • Assay: Perform the desired biological assay to measure the downstream effects of this compound (e.g., cAMP measurement, gene expression analysis, cell proliferation assay).

  • Data Analysis: Compare the response to this compound in the presence and absence of the EP3 antagonist. A significant reduction in the this compound-induced effect in the presence of the antagonist confirms the involvement of the EP3 receptor.

Visualizations

Enprostil_Signaling_Pathway This compound This compound EP3R EP3 Receptor (GPCR) This compound->EP3R Gi Gi Protein EP3R->Gi Activates AC Adenylate Cyclase Gi->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Conversion PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates (Inhibits) H_ion H+ Secretion (Gastric Acid) ProtonPump->H_ion Decreased

Caption: this compound signaling pathway via the EP3 receptor.

Experimental_Workflow cluster_planning Experimental Planning cluster_execution Experiment Execution cluster_analysis Data Analysis & Interpretation Hypothesis Formulate Hypothesis CellLine Select Appropriate Cell Line Hypothesis->CellLine Controls Design Control Groups (Vehicle, Antagonist) CellLine->Controls Seeding Cell Seeding Controls->Seeding Treatment Drug Treatment (this compound +/- Controls) Seeding->Treatment Incubation Incubation Treatment->Incubation Assay Perform Assay (e.g., cAMP measurement) Incubation->Assay Collection Data Collection Assay->Collection Stats Statistical Analysis Collection->Stats Interpretation Interpret Results Stats->Interpretation Conclusion Draw Conclusions Interpretation->Conclusion

Caption: General workflow for studying this compound's effects.

References

Addressing tachyphylaxis with repeated Enprostil administration

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Enprostil (B1671346). The following information addresses potential issues related to tachyphylaxis following repeated administration.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2][3] Its primary application is in the reduction of gastric acid secretion and for cytoprotection of the gastric mucosa.[1][2] It achieves this by binding to the EP3 subtype of prostaglandin receptors on parietal cells in the stomach.[1] This binding inhibits the activity of adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[1] The reduction in cAMP lessens the activation of the proton pump (H+/K+ ATPase), which is responsible for secreting hydrochloric acid into the stomach.[1] Additionally, this compound stimulates the secretion of mucus and bicarbonate, which protect the stomach lining.[1][2]

Q2: What is tachyphylaxis and why might it occur with repeated this compound administration?

Tachyphylaxis is a phenomenon characterized by a rapid decrease in the response to a drug after repeated administration.[4][5] While specific studies on this compound-induced tachyphylaxis are not prevalent in the reviewed literature, as a G-protein coupled receptor (GPCR) agonist, the theoretical mechanisms would likely involve:

  • Receptor Desensitization: Continuous or repeated activation of the EP3 receptor by this compound could lead to its phosphorylation by G-protein coupled receptor kinases (GRKs). This modification promotes the binding of arrestin proteins, which uncouple the receptor from its G-protein, thereby attenuating the downstream signaling cascade that inhibits acid secretion.

  • Receptor Downregulation: Prolonged exposure to an agonist like this compound can lead to the internalization of the EP3 receptors from the cell surface via endocytosis. These receptors may then be targeted for lysosomal degradation, resulting in a reduced number of available receptors to bind to the drug.

Q3: We are observing a diminished inhibitory effect of this compound on gastric acid secretion in our animal models after several doses. How can we troubleshoot this?

A diminishing effect could indeed be indicative of tachyphylaxis. Here are some troubleshooting steps:

  • Vary the Dosing Interval: Increasing the time between this compound administrations may allow for receptor resensitization and recycling to the cell surface. Experiment with different washout periods between doses.

  • Adjust the Dose: While counterintuitive, in some cases, a lower, more frequent dose might maintain efficacy better than a high, infrequent dose by minimizing the intensity of receptor desensitization. Conversely, if the initial dose is sub-optimal, a carefully escalated dose might be necessary.

  • Consider an Alternative Agonist: If the tachyphylaxis is specific to the molecular structure of this compound, using a different PGE2 analog with a varied binding profile might yield a better response.

  • Investigate Receptor Expression: If your experimental setup allows, quantify the expression levels of the EP3 receptor on parietal cells before and after repeated this compound administration to determine if receptor downregulation is occurring.

Troubleshooting Guide

Issue Potential Cause Recommended Action
Decreased inhibition of gastric acid secretion with subsequent doses.Tachyphylaxis due to receptor desensitization or downregulation.1. Increase the dosing interval to allow for receptor recovery. 2. Optimize the dose; consider if a lower or higher dose might be more effective over time. 3. Measure EP3 receptor expression levels to confirm downregulation.
High variability in response between experimental subjects.Differences in individual metabolism or receptor density.1. Ensure a homogenous population of test subjects (age, weight, sex). 2. Increase the sample size to improve statistical power. 3. Check for potential drug interactions if other compounds are being administered.[6]
Unexpected side effects (e.g., diarrhea).Known side effect of this compound.[7]1. Monitor the subjects closely. 2. The diarrhea is often self-limiting.[7] 3. If severe, consider adjusting the dose.

Quantitative Data Summary

The following tables summarize the effects of this compound on gastric acid secretion and gastric emptying based on clinical studies.

Table 1: Effect of this compound on Meal-Stimulated Gastric Acid Secretion

Dose Route of Administration Reduction in Gastric Acid Secretion (%) Reference
35 µgIntragastric58[8]
70 µgIntragastric82[8]
35 µgIntraduodenal67[8]
70 µgIntraduodenal91[8]

Table 2: Effect of this compound on Solid-Phase Gastric Emptying in Duodenal Ulcer Patients

Dose Gastric Emptying Index (min⁻¹ x 10⁻²) % Food Retained at 90 min Reference
Placebo1.62 ± 0.3850.5 ± 6.9[9]
35 µg2.77 ± 0.5635.2 ± 7.4[9]
70 µg3.65 ± 0.6424.1 ± 8.4[9]

Experimental Protocols

Protocol 1: Assessment of Gastric Acid Secretion Inhibition in a Rat Model

This protocol is a generalized procedure based on common methodologies for studying gastric secretion.

  • Animal Model: Use male Wistar rats (200-250g) equipped with a chronic gastric fistula.

  • Acclimatization: Allow animals to acclimate for at least one week before the experiment. House them in individual cages with free access to water but fasted for 24 hours before the study.

  • Basal Acid Output: Collect gastric juice for 30-minute intervals for 2 hours to determine basal acid secretion.

  • Stimulation: Induce gastric acid secretion using a continuous intravenous infusion of a secretagogue like pentagastrin (B549294) or histamine.

  • This compound Administration: Once a stable plateau of acid secretion is reached, administer this compound intravenously or intragastrically at the desired doses.

  • Measurement of Acid Output: Continue to collect gastric juice in 30-minute fractions for at least 3 hours after this compound administration. Titrate the acidity of the samples with 0.1 N NaOH to a pH of 7.0 using an automatic titrator.

  • Tachyphylaxis Study: To study tachyphylaxis, repeat the this compound administration at defined intervals (e.g., every 12 or 24 hours) for a set number of days and compare the inhibitory effect on stimulated acid secretion on the first day versus subsequent days.

Protocol 2: Evaluation of Gastric Mucus Secretion

This protocol is based on the methodology described by Wilson et al. (1986).[10]

  • Animal Model: Use Shay rats.

  • This compound Administration: Administer this compound orally at doses ranging from 15 to 250 µg/kg.[10]

  • Sample Collection: Three hours after administration, euthanize the rats and remove their stomachs.[10]

  • Mucus Determination:

    • Collect the secreted gastric juice.

    • Elute the adherent gastric mucus with 2 M sodium chloride.[10]

    • Determine the amount of mucus present using the anthrone (B1665570) method.[10]

  • Tachyphylaxis Study: For a tachyphylaxis study, administer this compound repeatedly over a period of days and compare the gastric mucus secretion to that of a control group receiving the vehicle and a group receiving a single dose of this compound.

Visualizations

Enprostil_Signaling_Pathway cluster_cell Parietal Cell This compound This compound EP3 EP3 Receptor This compound->EP3 Binds G_protein Gi Protein EP3->G_protein Activates AC Adenylate Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Proton_Pump->H_ion Secretes

Caption: this compound's signaling pathway for inhibiting gastric acid secretion.

Tachyphylaxis_Workflow start Start: Observe Diminished Response to this compound check_tachyphylaxis Hypothesis: Tachyphylaxis start->check_tachyphylaxis vary_dose Experiment 1: Vary Dosing Interval and/or Dose check_tachyphylaxis->vary_dose measure_receptor Experiment 2: Measure EP3 Receptor Expression/Density check_tachyphylaxis->measure_receptor outcome1 Response Restored? vary_dose->outcome1 outcome2 Receptor Downregulation Observed? measure_receptor->outcome2 conclusion1 Conclusion: Tachyphylaxis likely due to receptor desensitization. Optimize dosing regimen. outcome1->conclusion1 Yes no_change No Change in Response outcome1->no_change No conclusion2 Conclusion: Tachyphylaxis involves receptor downregulation. outcome2->conclusion2 Yes other_mechanisms Investigate Other Mechanisms: - Drug metabolism changes - Counter-regulatory pathways no_change->other_mechanisms

Caption: Experimental workflow for troubleshooting this compound tachyphylaxis.

References

Best practices for handling and disposing of Enprostil

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information for the safe handling, storage, and disposal of Enprostil in a research setting. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that may be encountered during experimentation.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its primary mechanism of action?

This compound is a synthetic analog of prostaglandin (B15479496) E2 (PGE2).[1][2] Its primary mechanism of action involves selectively binding to and activating the EP3 receptor.[1] This activation leads to the inhibition of gastric acid secretion and stimulation of gastric mucus and bicarbonate production, providing a protective effect on the gastric mucosa.[2]

2. What are the recommended storage conditions for this compound?

There is some variability in storage recommendations. One source suggests storage at room temperature for shipment within the continental US, while another recommends deep freezing (below -20°C). It is crucial to refer to the Certificate of Analysis or the supplier's specific instructions for the lot number you have received.[3] For long-term storage, freezing is generally the more conservative and safer approach to ensure stability.

3. How should I prepare a stock solution of this compound for in vitro experiments?

A detailed protocol for preparing an this compound solution is provided in the "Experimental Protocols" section of this guide. It is essential to use an appropriate solvent and follow sterile techniques to maintain the integrity of the compound.

4. What personal protective equipment (PPE) should be worn when handling this compound?

Standard laboratory PPE should be worn at all times when handling this compound. This includes:

  • Safety glasses or goggles

  • A lab coat

  • Chemical-resistant gloves (e.g., nitrile)

5. How should I dispose of unused this compound and contaminated materials?

This compound waste should be treated as chemical waste and disposed of in accordance with local, state, and federal regulations. It should not be disposed of down the sink or in regular trash. A detailed disposal workflow is provided in the "Diagrams" section.

Troubleshooting Guides

Issue Possible Cause Solution
Unexpected experimental results or lack of compound activity. Compound degradation due to improper storage.Verify the storage conditions against the supplier's recommendations. If stored improperly, acquire a new batch of the compound. For long-term storage, aliquoting the compound and storing it at -20°C or below is recommended to minimize freeze-thaw cycles.
Inaccurate solution concentration.Recalculate the required mass of this compound and the volume of solvent. Use a calibrated balance and appropriate volumetric glassware. Prepare a fresh stock solution.
Contamination of the stock solution.Always use sterile technique when preparing solutions. Filter-sterilize the solution if appropriate for the experimental application.
Difficulty dissolving this compound. Use of an inappropriate solvent.While specific solubility data is not readily available, for many prostaglandin analogs, organic solvents such as DMSO or ethanol (B145695) are used to create a stock solution, which can then be diluted in an aqueous buffer. Perform a small-scale solubility test with the intended solvent before preparing a large batch.
Visible precipitation in the stock solution after storage. The solution has become supersaturated upon cooling.Gently warm the solution in a water bath to redissolve the precipitate. If the issue persists, consider preparing a less concentrated stock solution.

Quantitative Data Summary

Parameter Value Source
Molecular Formula C23H28O6[1]
Molar Mass 400.471 g·mol−1[1]
CAS Number 73121-56-9[1]

Experimental Protocols

Protocol for Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO), anhydrous

  • Calibrated analytical balance

  • Sterile microcentrifuge tubes or vials

  • Sterile, disposable pipette tips

  • Vortex mixer

Procedure:

  • Pre-weighing Preparation: Before opening the this compound container, allow it to equilibrate to room temperature to prevent condensation of moisture on the compound.

  • Weighing: Carefully weigh the desired amount of this compound powder in a sterile microcentrifuge tube on a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM solution, weigh 0.4005 mg of this compound (Molar Mass = 400.471 g/mol ).

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to the microcentrifuge tube containing the this compound powder.

  • Dissolution: Tightly cap the tube and vortex thoroughly until the this compound is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) may aid in dissolution if necessary.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store the aliquots at -20°C or below, protected from light.

Mandatory Visualizations

Enprostil_Handling_and_Disposal_Workflow This compound Handling and Disposal Workflow cluster_handling Handling cluster_storage Storage cluster_disposal Disposal start Start: Receive this compound ppe Wear Appropriate PPE: - Safety Glasses - Lab Coat - Gloves start->ppe weigh Weigh Compound in a Ventilated Area ppe->weigh prepare_solution Prepare Stock Solution weigh->prepare_solution aliquot Aliquot into Single-Use Vials prepare_solution->aliquot store Store at Recommended Temperature (e.g., <= -20°C), Protected from Light aliquot->store collect_waste Collect Unused Compound and Contaminated Materials waste_container Place in a Labeled Chemical Waste Container collect_waste->waste_container dispose Dispose via Institutional Environmental Health and Safety waste_container->dispose end End: Proper Disposal dispose->end

Caption: Workflow for safe handling and disposal of this compound.

Prostaglandin_E2_Signaling_Pathway Hypothetical Prostaglandin E2 Analog Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (PGE2 Analog) ep3 EP3 Receptor This compound->ep3 Binds to gi Gi Protein ep3->gi Activates ac Adenylate Cyclase gi->ac Inhibits camp cAMP ac->camp Conversion of ATP to cAMP pka Protein Kinase A camp->pka Activates response Cellular Response (e.g., Decreased Gastric Acid Secretion) pka->response Phosphorylates Targets Leading to

Caption: Hypothetical signaling pathway for a PGE2 analog like this compound.

References

Validation & Comparative

Enprostil vs. Misoprostol: A Comparative Guide to Cytoprotection

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Enprostil (B1671346) and Misoprostol, two synthetic prostaglandin (B15479496) analogues utilized for their cytoprotective properties, particularly in the context of preventing and treating gastroduodenal ulcers. This analysis is supported by quantitative data from clinical trials, detailed experimental methodologies, and visualizations of their molecular mechanisms.

At a Glance: Key Differences and Similarities

FeatureThis compoundMisoprostol
Prostaglandin Analogue Prostaglandin E2 (PGE2)Prostaglandin E1 (PGE1)
Primary Mechanism Selective agonist of the EP3 receptorAgonist of prostaglandin E1 receptors
Primary Cytoprotective Actions Potent inhibition of gastric acid secretion, stimulation of bicarbonate secretion.[1]Inhibition of gastric acid secretion, stimulation of mucus and bicarbonate secretion.[2]
Clinical Efficacy (Duodenal Ulcer) Similar healing rates to Misoprostol.Similar healing rates to this compound.
Primary Side Effect DiarrheaDiarrhea

Mechanism of Action and Signaling Pathways

Both this compound and Misoprostol exert their cytoprotective effects by mimicking the actions of endogenous prostaglandins (B1171923) in the gastric mucosa. However, they achieve this through interaction with different prostaglandin receptor subtypes, leading to distinct signaling cascades.

This compound: As a synthetic analogue of PGE2, this compound is a selective agonist for the EP3 prostaglandin receptor.[3] Activation of the EP3 receptor on parietal cells is coupled to an inhibitory G-protein (Gi). This coupling inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels result in the decreased activity of the H+/K+ ATPase (proton pump), thereby potently inhibiting gastric acid secretion.[3] Furthermore, this compound has been shown to stimulate gastric bicarbonate secretion, a key component of the protective mucosal barrier.[1]

Misoprostol: Misoprostol is a synthetic analogue of PGE1 and acts as an agonist at prostaglandin E1 receptors.[2] Its mechanism is twofold: it inhibits gastric acid secretion and enhances the defensive properties of the gastric mucosa. The inhibition of gastric acid secretion is dose-dependent.[2] The cytoprotective effects are attributed to the stimulation of both mucus and bicarbonate secretion from gastric epithelial cells.[2] This creates a thicker, more robust protective layer against luminal acid and other irritants.

Below are diagrams illustrating the signaling pathways for this compound and Misoprostol.

Enprostil_Signaling_Pathway This compound This compound (PGE2 Analog) EP3_Receptor EP3 Receptor This compound->EP3_Receptor Gi_Protein Gi Protein EP3_Receptor->Gi_Protein activates Adenylyl_Cyclase Adenylyl Cyclase Gi_Protein->Adenylyl_Cyclase inhibits cAMP cAMP Adenylyl_Cyclase->cAMP conversion ATP ATP ATP->Adenylyl_Cyclase Proton_Pump H+/K+ ATPase (Proton Pump) cAMP->Proton_Pump decreased activation Acid_Secretion Decreased Gastric Acid Secretion Proton_Pump->Acid_Secretion leads to

Caption: this compound's signaling pathway via the EP3 receptor.

Misoprostol_Signaling_Pathway Misoprostol Misoprostol (PGE1 Analog) PGE1_Receptor PGE1 Receptor Misoprostol->PGE1_Receptor Parietal_Cell Parietal Cell PGE1_Receptor->Parietal_Cell Epithelial_Cell Epithelial Cell PGE1_Receptor->Epithelial_Cell Acid_Inhibition Inhibition of Acid Secretion Parietal_Cell->Acid_Inhibition Mucus_Bicarb_Stimulation Stimulation of Mucus & Bicarbonate Secretion Epithelial_Cell->Mucus_Bicarb_Stimulation

Caption: Misoprostol's dual cytoprotective mechanisms.

Comparative Efficacy: Clinical Trial Data

A key head-to-head clinical trial conducted by Ching and Lam (1995) provides a direct comparison of the efficacy of this compound and Misoprostol in the treatment of acute duodenal ulcers.

Table 1: Duodenal Ulcer Healing Rates

Treatment GroupDoseHealing Rate at 4 WeeksHealing Rate at 6 Weeks
This compound 35 µg twice daily~80%>90%
Misoprostol 200 µg four times daily~80%>90%
Data from Ching and Lam, 1995.[4]

As the data indicates, both agents demonstrated comparable and high efficacy in healing duodenal ulcers over a six-week period.[4]

Experimental Protocols

The following provides a summary of the methodology employed in the comparative clinical trial by Ching and Lam (1995), offering insight into the experimental design.

Study Design: A single-blind, randomized clinical trial was conducted with 214 patients diagnosed with acute duodenal ulcers.[4]

Patient Population: Patients with endoscopically confirmed acute duodenal ulcers were included in the study. A notable observation was that smokers in both treatment groups exhibited a significantly lower ulcer healing rate.[4]

Treatment Regimen:

  • This compound Group: Patients received 35 micrograms of this compound twice daily.[4]

  • Misoprostol Group: Patients received 200 micrograms of Misoprostol four times daily.[4]

Efficacy Assessment: The primary endpoint was the rate of ulcer healing, as determined by endoscopy at 4 and 6 weeks of treatment.[4] Symptom relief, specifically daytime and nighttime ulcer pain, was also assessed.[4]

Safety Assessment: The incidence and nature of side effects were recorded throughout the study period.

Below is a workflow diagram of the clinical trial protocol.

Clinical_Trial_Workflow Patient_Recruitment Patient Recruitment (N=214 with acute duodenal ulcers) Randomization Randomization (Single-blind) Patient_Recruitment->Randomization Enprostil_Arm This compound Arm (35 µg twice daily) Randomization->Enprostil_Arm Misoprostol_Arm Misoprostol Arm (200 µg four times daily) Randomization->Misoprostol_Arm Treatment_Period Treatment Period (6 weeks) Enprostil_Arm->Treatment_Period Misoprostol_Arm->Treatment_Period Endoscopy_4w Endoscopy at 4 Weeks Treatment_Period->Endoscopy_4w Endoscopy_6w Endoscopy at 6 Weeks Treatment_Period->Endoscopy_6w Data_Analysis Data Analysis (Healing rates, pain relief, side effects) Endoscopy_4w->Data_Analysis Endoscopy_6w->Data_Analysis

Caption: Workflow of the comparative clinical trial.

Safety and Tolerability: Side Effect Profiles

The most significant and commonly reported side effect for both this compound and Misoprostol is diarrhea.

Table 2: Incidence of Key Side Effects

Side EffectThis compound (35 µg twice daily)Misoprostol (200 µg four times daily)
Diarrhea >40%>40%
Data from Ching and Lam, 1995.[4]

In the comparative trial, diarrhea was the predominant side effect for both drugs, occurring in over 40% of patients.[4] This effect was typically mild, self-limiting, and most prominent during the initial two weeks of therapy.[4] Despite the high incidence of diarrhea, both drugs were generally well-tolerated by the majority of patients.[4] However, the study also noted that both agents were not highly effective in providing ulcer pain relief, with less than 50% of patients experiencing significant relief in daytime and nighttime pain.[4]

Summary and Conclusion

This compound and Misoprostol are both effective cytoprotective agents for the treatment of duodenal ulcers, demonstrating comparable high healing rates in direct clinical comparison.[4] Their primary mechanisms of action, while both involving the prostaglandin system, are distinct, with this compound being a selective EP3 receptor agonist and Misoprostol acting on a broader range of prostaglandin E1 receptors.

The principal limiting factor for the clinical use of both drugs is the high incidence of diarrhea, which, although generally mild, can affect patient compliance.[4] Furthermore, their efficacy in providing symptomatic pain relief for ulcers is modest.

For researchers and drug development professionals, the choice between these two agents may depend on the specific therapeutic goal. This compound's more selective mechanism of action could be an advantage in contexts where targeting the EP3 receptor's downstream effects is desired. Conversely, Misoprostol's broader activity profile might be beneficial in situations requiring a more comprehensive enhancement of mucosal defense mechanisms. Further research into prostaglandin analogues with improved side effect profiles and greater analgesic efficacy is warranted.

References

A Comparative Analysis of Enprostil and Cimetidine in Preclinical Ulcer Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, and Cimetidine (B194882), a histamine (B1213489) H2-receptor antagonist, in various preclinical ulcer models. The following sections present quantitative data from key studies, detailed experimental methodologies, and visualizations of the drugs' mechanisms of action and experimental workflows.

Quantitative Efficacy Comparison

The following tables summarize the comparative efficacy of this compound and Cimetidine in inhibiting gastric acid secretion and preventing ulcer formation in animal models.

Table 1: Comparative Antisecretory Efficacy of this compound and Cimetidine

SpeciesModelSecretagogueDrugRoute of AdministrationED50
DogHeidenhain PouchHistamineThis compoundIntra-pouch0.9 (0.7-1.1) µg/kg
DogHeidenhain PouchHistamineThis compoundOral (to main stomach)6.6 (3.2-13.6) µg/kg
DogHeidenhain PouchHistamineCimetidineOral or Intra-pouch~3.0 mg/kg[1]
RatPylorus & Esophagus LigationHistamineThis compoundOral9.9 (6.7-15) µg/kg[1]
RatPylorus & Esophagus LigationPentagastrinThis compoundOral40 (11-145) µg/kg[1]
RatPylorus & Esophagus LigationCarbacholThis compoundOral0.83 (0.78-0.89) µg/kg[1]
CatPermanent Gastric FistulaDimapritThis compoundOral2.5 (1.4-4.3) µg/kg[1]
CatPermanent Gastric FistulaPentagastrinThis compoundOral0.8 (0.5-1.5) µg/kg[1]

ED50 (Median Effective Dose) is the dose of a drug that produces a therapeutic response in 50% of the population that takes it. Data for this compound and Cimetidine in dogs are from the same study for direct comparison.[1]

Table 2: Antiulcer Efficacy of this compound in Rat Models

Ulcer ModelDrugRoute of AdministrationED50
Indomethacin (B1671933) + Cold StressThis compoundOral0.61 (0.31-1.22) µg/kg[1][2]
Indomethacin + Cold StressThis compoundSubcutaneous22 (9.0-52) µg/kg[1][2]
Cysteamine-induced Duodenal UlcerThis compoundOral20 (17-23) µg/kg[1]

While a direct head-to-head comparison with Cimetidine in these specific antiulcer models is not available in the cited preclinical study, this compound demonstrates high potency in preventing ulcers induced by NSAIDs and other agents.[1][2]

Table 3: In Vitro Cytoprotective Effect Against Ethanol-Induced Damage

Cell LineTreatmentOutcome
IRD 98 and IEC 17 (Intestinal Epithelial Cells)This compoundSignificant cytoprotective effect against ethanol-induced damage.[3]
IRD 98 and IEC 17 (Intestinal Epithelial Cells)CimetidineNo cytoprotective effect observed.[3]

Experimental Protocols

Detailed methodologies for key preclinical ulcer models are described below.

Pylorus Ligation (Shay Rat) Model

This model is widely used to evaluate the anti-secretory and anti-ulcer activity of drugs.

Objective: To assess the ability of a test compound to reduce gastric acid secretion and prevent the formation of ulcers due to the accumulation of gastric acid and pepsin.

Animals: Wistar or Sprague-Dawley rats of either sex, typically weighing 150-200g.

Procedure:

  • Fasting: Rats are fasted for 24-48 hours before the experiment, with free access to water to ensure an empty stomach.

  • Drug Administration: The test compounds (this compound or Cimetidine) or vehicle (control) are administered orally or intraperitoneally at a predetermined time before surgery.

  • Anesthesia and Surgery: Rats are anesthetized (e.g., with ether or a ketamine/xylazine mixture). A midline abdominal incision is made below the xiphoid process to expose the stomach. The pyloric sphincter is carefully ligated with a silk suture, ensuring that the blood supply is not compromised. The abdominal wall is then sutured.

  • Incubation Period: The animals are allowed to recover in their cages and are deprived of food and water for a period of 4 to 19 hours.

  • Sample Collection and Analysis: After the incubation period, the animals are euthanized. The esophagus is clamped, and the stomach is removed. The gastric contents are collected, centrifuged, and the volume is measured. The pH and total acidity (titrated against 0.01 N NaOH) of the gastric juice are determined.

  • Ulcer Index Determination: The stomach is opened along the greater curvature, washed with saline, and examined for ulcers or lesions in the glandular region. The severity of the ulcers is scored based on their number and size to calculate an ulcer index.

NSAID (Indomethacin)-Induced Ulcer Model

This model is used to screen for drugs that can protect the gastric mucosa from damage induced by non-steroidal anti-inflammatory drugs.

Objective: To evaluate the cytoprotective and anti-ulcer effects of a test compound against NSAID-induced gastric injury.

Animals: Wistar or Sprague-Dawley rats.

Procedure:

  • Fasting: Rats are fasted for 24 hours prior to the experiment, with access to water.

  • Drug Administration: The test compounds (this compound or Cimetidine) or vehicle are administered to the respective groups of animals.

  • Ulcer Induction: After a set period (e.g., 30-60 minutes) following drug administration, indomethacin (typically 20-30 mg/kg) is administered orally or subcutaneously to induce gastric ulcers.

  • Observation Period: The animals are observed for a period of 4-6 hours.

  • Evaluation: At the end of the observation period, the animals are euthanized, and their stomachs are removed. The stomachs are examined for the presence and severity of ulcers, and the ulcer index is calculated as described in the pylorus ligation model.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the mechanisms of action of this compound and Cimetidine and the experimental workflows of the described ulcer models.

G cluster_this compound This compound Signaling Pathway This compound This compound (PGE2 Analogue) EP3 Prostaglandin E2 Receptor 3 (EP3) on Parietal Cell This compound->EP3 BloodFlow Increased Mucosal Blood Flow This compound->BloodFlow EpithelialCells Surface Epithelial Cells This compound->EpithelialCells acts on Gi Inhibitory G-protein (Gi) EP3->Gi activates AC Adenylate Cyclase Gi->AC inhibits cAMP Cyclic AMP (cAMP) AC->cAMP conversion of ATP to cAMP is reduced PKA Protein Kinase A (PKA) cAMP->PKA reduced activation ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump reduced activation H_secretion Decreased H+ Secretion ProtonPump->H_secretion MucusBicarb Increased Mucus & Bicarbonate Secretion EpithelialCells->MucusBicarb

Caption: this compound's dual-action mechanism.

G cluster_cimetidine Cimetidine Signaling Pathway Cimetidine Cimetidine H2R Histamine H2 Receptor on Parietal Cell Cimetidine->H2R blocks Histamine Histamine Histamine->H2R activates Gs Stimulatory G-protein (Gs) H2R->Gs activates AC Adenylate Cyclase Gs->AC activates cAMP Cyclic AMP (cAMP) AC->cAMP converts ATP to cAMP PKA Protein Kinase A (PKA) cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_secretion Decreased H+ Secretion ProtonPump->H_secretion

Caption: Cimetidine's antisecretory mechanism.

G cluster_workflow Experimental Workflow for Pylorus Ligation Model Fasting Rat Fasting (24-48h) DrugAdmin Drug Administration (this compound, Cimetidine, or Vehicle) Fasting->DrugAdmin Surgery Anesthesia & Pylorus Ligation DrugAdmin->Surgery Incubation Incubation (4-19h) Surgery->Incubation Euthanasia Euthanasia & Stomach Removal Incubation->Euthanasia GastricAnalysis Analysis of Gastric Contents (Volume, pH, Acidity) Euthanasia->GastricAnalysis UlcerScoring Ulcer Index Calculation Euthanasia->UlcerScoring Result Comparative Efficacy Data GastricAnalysis->Result UlcerScoring->Result

Caption: Pylorus ligation ulcer model workflow.

G cluster_workflow_nsaid Experimental Workflow for NSAID-Induced Ulcer Model Fasting Rat Fasting (24h) DrugAdmin Drug Administration (this compound, Cimetidine, or Vehicle) Fasting->DrugAdmin NSAIDAdmin Indomethacin Administration DrugAdmin->NSAIDAdmin Observation Observation Period (4-6h) NSAIDAdmin->Observation Euthanasia Euthanasia & Stomach Removal Observation->Euthanasia UlcerScoring Ulcer Index Calculation Euthanasia->UlcerScoring Result Comparative Efficacy Data UlcerScoring->Result

Caption: NSAID-induced ulcer model workflow.

References

Enprostil vs. Ranitidine: A Comparative Analysis of Gastric Acid Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastric acid suppressive therapies, the synthetic prostaglandin (B15479496) E2 analogue, enprostil (B1671346), and the histamine (B1213489) H2-receptor antagonist, ranitidine (B14927), have both played significant roles in the management of peptic ulcer disease. While both agents effectively reduce gastric acid, they do so via distinct mechanisms of action, leading to differences in their efficacy profiles and clinical applications. This guide provides a detailed comparison of this compound and ranitidine, focusing on their performance in inhibiting gastric acid secretion, supported by experimental data, detailed methodologies, and visual representations of their molecular pathways.

Executive Summary

This compound, a synthetic prostaglandin E2 derivative, inhibits gastric acid secretion through a multifaceted mechanism that includes direct action on parietal cells and hormonal regulation. In contrast, ranitidine, a competitive histamine H2-receptor antagonist, specifically blocks the histamine-mediated pathway of acid production. Clinical studies demonstrate that while both drugs are effective in promoting the healing of gastric and duodenal ulcers, ranitidine generally exhibits higher healing rates, particularly in the context of duodenal ulcers. Direct comparative studies on meal-stimulated gastric acid secretion show that a 70 microgram dose of this compound achieves a reduction in acid output comparable to 150 mg of ranitidine.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data from comparative clinical trials of this compound and ranitidine.

Table 1: Inhibition of Meal-Stimulated Gastric Acid Secretion

Drug & DosageRoute of AdministrationPercent Reduction in 8-hour Gastric Acid Secretion
This compound (35 µg)Intragastric58%
This compound (70 µg)Intragastric82%
This compound (35 µg)Intraduodenal67%
This compound (70 µg)Intraduodenal91%
Ranitidine (150 mg)Intragastric95%

Data from a study in patients with inactive duodenal ulcer disease[1].

Table 2: Comparative Efficacy in Duodenal Ulcer Healing

Treatment GroupHealing Rate at 4 Weeks (Intention-to-treat)Healing Rate at 6 Weeks (Intention-to-treat)Healing Rate at 4 Weeks (Per Protocol)Healing Rate at 6 Weeks (Per Protocol)
This compound (35 µg twice daily)47%66%58%81%
Ranitidine (150 mg twice daily)69%88%80%92%

Data from a multicenter, double-blind study in 313 patients[2].

Table 3: Comparative Efficacy in Gastric Ulcer Healing

Treatment GroupHealing Rate at 2 WeeksHealing Rate at 4 WeeksHealing Rate at 6 WeeksHealing Rate at 8 Weeks
This compound (35 µg twice daily)22%58%80%86%
Ranitidine (150 mg twice daily)22%66%84%89%

Data from a randomized, double-blind, multi-clinic study in 93 outpatients. The differences were not statistically significant[3][4].

In another study involving 98 patients with gastric ulcers, the healing rates at 4, 8, and 12 weeks were 57%, 91%, and 94% for this compound (70 µg twice daily) and 55%, 88%, and 98% for ranitidine (150 mg twice daily), respectively[5].

Mechanisms of Action and Signaling Pathways

This compound: As a prostaglandin E2 analogue, this compound exerts its effects through multiple pathways. Primarily, it binds to the EP3 receptor on gastric parietal cells. This interaction inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels subsequently decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of proteins involved in the trafficking and activity of the H+/K+-ATPase (proton pump), the final step in acid secretion. Additionally, this compound has been shown to inhibit the release of gastrin, a hormone that stimulates acid secretion.

Ranitidine: Ranitidine functions as a competitive antagonist of histamine at the H2 receptors on the basolateral membrane of gastric parietal cells. Histamine, released from enterochromaffin-like (ECL) cells, is a potent stimulator of acid secretion. By blocking the H2 receptor, ranitidine prevents histamine from activating adenylyl cyclase, thereby reducing cAMP production and subsequent activation of the proton pump.

This compound Signaling Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gastrin Gastrin Release (Inhibition) This compound->Gastrin AC_inhib Adenylyl Cyclase (Inhibition) EP3->AC_inhib cAMP ↓ cAMP AC_inhib->cAMP PKA ↓ Protein Kinase A cAMP->PKA ProtonPump_inhib H+/K+-ATPase (Proton Pump) (Reduced Activity) PKA->ProtonPump_inhib H_ion ↓ H+ Secretion ProtonPump_inhib->H_ion

Caption: this compound's inhibitory signaling pathway in gastric parietal cells.

Ranitidine Signaling Pathway Histamine Histamine H2 H2 Receptor Histamine->H2 Ranitidine Ranitidine Ranitidine->H2 [Blocks] AC_stim Adenylyl Cyclase (Activation) H2->AC_stim cAMP ↑ cAMP AC_stim->cAMP PKA ↑ Protein Kinase A cAMP->PKA ProtonPump_stim H+/K+-ATPase (Proton Pump) (Activation) PKA->ProtonPump_stim H_ion ↑ H+ Secretion ProtonPump_stim->H_ion Experimental Workflow Start Subject Fasting (≥12h) NG_Tube Nasogastric Tube Placement Start->NG_Tube BAO Basal Acid Output (BAO) Measurement (1h) NG_Tube->BAO Drug Drug Administration (this compound, Ranitidine, or Placebo) BAO->Drug Meal Standardized Liquid Meal Infusion Drug->Meal Post_Meal Post-prandial Acid Secretion Measurement (up to 8h) Meal->Post_Meal Analysis Data Analysis: % Inhibition Calculation Post_Meal->Analysis

References

Enprostil vs. Other Prostaglandin E2 Analogs: A Comparative Research Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Enprostil with other prominent prostaglandin (B15479496) E2 (PGE2) analogs—Misoprostol, Dinoprostone (PGE2), and Sulprostone—focusing on their performance in research applications. The information is curated to assist in the selection of the most appropriate compound for specific experimental needs by presenting key quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Data Presentation: Comparative Analysis of PGE2 Analogs

The following tables summarize the quantitative data for this compound and its comparators, focusing on their binding affinities for the four prostaglandin E2 receptor subtypes (EP1, EP2, EP3, and EP4). This data is crucial for understanding the selectivity and potential biological effects of each analog.

Table 1: Comparative Binding Affinities (Ki, nM) of PGE2 Analogs for EP Receptor Subtypes
CompoundEP1 (Ki, nM)EP2 (Ki, nM)EP3 (Ki, nM)EP4 (Ki, nM)
This compound 82>10,00012[1]43.1[2]
Misoprostol 11,93534[3]7.9[3]23[3]
Dinoprostone (PGE2) 9.14.90.330.79
Sulprostone 107>100,0000.357,740

Lower Ki values indicate higher binding affinity.

Signaling Pathways of Prostaglandin E2 Receptors

Prostaglandin E2 and its analogs exert their diverse physiological effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor is coupled to a different intracellular signaling cascade, leading to varied cellular responses.

PGE2_Signaling_Pathways cluster_ligands PGE2 Analogs cluster_receptors EP Receptors cluster_signaling Downstream Signaling This compound This compound EP3 EP3 This compound->EP3 EP4 EP4 This compound->EP4 Misoprostol Misoprostol EP2 EP2 Misoprostol->EP2 Misoprostol->EP3 Misoprostol->EP4 Dinoprostone Dinoprostone EP1 EP1 Dinoprostone->EP1 Dinoprostone->EP2 Dinoprostone->EP3 Dinoprostone->EP4 Sulprostone Sulprostone Sulprostone->EP1 Sulprostone->EP3 Gq Gq EP1->Gq couples to Gs Gs EP2->Gs couples to Gi Gi EP3->Gi couples to EP4->Gs couples to PLC PLC Activation Gq->PLC AC_inc Adenylyl Cyclase (Stimulation) Gs->AC_inc AC_dec Adenylyl Cyclase (Inhibition) Gi->AC_dec Ca2 ↑ Intracellular Ca2+ PLC->Ca2 cAMP_inc ↑ cAMP AC_inc->cAMP_inc cAMP_dec ↓ cAMP AC_dec->cAMP_dec Receptor_Binding_Assay_Workflow A Prepare reagents: - Cell membranes with EP receptors - [3H]-PGE2 (Radioligand) - Test compounds (PGE2 analogs) B Incubate membranes, [3H]-PGE2, and test compounds in 96-well plate A->B Mix C Filter and wash to separate bound from free radioligand B->C After incubation D Quantify radioactivity using a scintillation counter C->D Measure E Data analysis: - Plot competition curve - Determine IC50 - Calculate Ki using Cheng-Prusoff equation D->E Analyze

References

Enprostil's Mechanism of Action: A Comparative Analysis with Other EP Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Enprostil's mechanism of action with other E-prostanoid (EP) receptor agonists. This compound (B1671346), a synthetic analog of prostaglandin (B15479496) E2 (PGE2), is a potent therapeutic agent, primarily recognized for its gastroprotective effects.[1][2][3][4][5][6][7][8] Understanding its specific interactions with EP receptors in comparison to other agonists is crucial for targeted drug development and research applications. This document summarizes key quantitative data, details experimental protocols for receptor binding and functional assays, and provides visual representations of relevant pathways and workflows.

Comparative Analysis of EP Receptor Agonists

This compound exhibits a distinct pharmacological profile characterized by its high selectivity for the EP3 receptor subtype.[1] This selectivity governs its primary mechanism of action, which involves the inhibition of gastric acid secretion and enhancement of mucosal protection.[2] In contrast, the natural ligand PGE2 and other synthetic analogs display varying affinities across the four EP receptor subtypes (EP1, EP2, EP3, and EP4), leading to a broader range of physiological effects.

Data Presentation: Binding Affinities and Potencies

The following table summarizes the binding affinities (Ki) and/or functional potencies (EC50/IC50) of this compound and other representative EP receptor agonists. This quantitative data allows for a direct comparison of their receptor selectivity and potency.

AgonistEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Primary ActivityReference(s)
This compound ~316>10,000~12.6~398Potent EP3 Agonist[9][10]
PGE2 183853.1Non-selective Agonist[11]
Misoprostol -347.923EP2, EP3, EP4 Agonist[12]
Butaprost >10,0002400>10,000>10,000Selective EP2 Agonist[11][13]
Sulprostone 21-0.6-EP1/EP3 Agonist[14][15][16]

Note: Ki and EC50/IC50 values can vary between studies due to different experimental conditions, cell types, and assay formats. The data presented here is a compilation from multiple sources for comparative purposes.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the interaction of agonists with EP receptors.

Radioligand Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a test compound (like this compound) for EP receptors using a competitive binding assay with a radiolabeled ligand (e.g., [3H]-PGE2).

1. Membrane Preparation:

  • Culture cells stably expressing the human EP receptor subtype of interest (EP1, EP2, EP3, or EP4).

  • Harvest the cells and homogenize them in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4) containing protease inhibitors.

  • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

  • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

  • Wash the membrane pellet by resuspension in fresh assay buffer and repeat the high-speed centrifugation.

  • Resuspend the final membrane pellet in a known volume of assay buffer and determine the protein concentration (e.g., using a BCA or Bradford assay). Store membrane preparations at -80°C.[17]

2. Binding Assay:

  • In a 96-well plate, add the following components in triplicate for each data point:

    • 50 µL of assay buffer (for total binding) or a high concentration of unlabeled PGE2 (for non-specific binding) or the test compound at various concentrations.

    • 50 µL of [3H]-PGE2 at a fixed concentration (typically at or below its Kd for the receptor).

    • 100 µL of the prepared cell membrane suspension (containing a predetermined amount of protein, e.g., 20-50 µg).

  • Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).[16][17]

3. Separation of Bound and Free Ligand:

  • Terminate the binding reaction by rapid filtration through a glass fiber filter plate (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine to reduce non-specific binding.

  • Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.[12]

4. Detection and Data Analysis:

  • Dry the filter plate and add a scintillation cocktail to each well.

  • Measure the radioactivity in each well using a scintillation counter.

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Determine the IC50 value of the test compound (the concentration that inhibits 50% of the specific binding of the radioligand).

  • Calculate the binding affinity (Ki) of the test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay

This protocol describes a method to assess the functional activity of EP receptor agonists by measuring changes in intracellular cyclic AMP (cAMP) levels. This is particularly relevant for EP2 and EP4 receptors, which couple to Gs to stimulate cAMP production, and EP3 receptors, which couple to Gi to inhibit cAMP production.[2]

1. Cell Culture and Stimulation:

  • Plate cells expressing the EP receptor of interest in a 96-well plate and culture overnight.

  • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

  • For Gi-coupled receptors (EP3), stimulate the cells with a known adenylyl cyclase activator like forskolin (B1673556) to induce a measurable baseline of cAMP.

  • Add the test agonist at various concentrations to the wells and incubate for a specific period (e.g., 15-30 minutes) at 37°C.

2. Cell Lysis and cAMP Measurement:

  • Lyse the cells to release the intracellular cAMP.

  • Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as:

    • Homogeneous Time-Resolved Fluorescence (HTRF): This assay involves a competition between the cAMP in the sample and a labeled cAMP tracer for a limited number of anti-cAMP antibody binding sites. The HTRF signal is inversely proportional to the cAMP concentration.[11][18]

    • Enzyme-Linked Immunosorbent Assay (ELISA): This method also relies on a competitive binding principle, where cAMP in the sample competes with a fixed amount of enzyme-labeled cAMP for binding to an anti-cAMP antibody coated on the plate. The resulting colorimetric signal is inversely proportional to the amount of cAMP in the sample.[19]

3. Data Analysis:

  • Generate a standard curve using known concentrations of cAMP.

  • Convert the raw assay signals (e.g., fluorescence ratio or absorbance) to cAMP concentrations using the standard curve.

  • Plot the cAMP concentration against the log of the agonist concentration to generate a dose-response curve.

  • Determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors) value, which represents the concentration of the agonist that produces 50% of the maximal response (stimulation or inhibition).

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key signaling pathways, experimental workflows, and the logical relationship of this compound's mechanism.

EP_Receptor_Signaling_Pathways cluster_agonists EP Receptor Agonists cluster_receptors EP Receptors cluster_gproteins G Proteins cluster_effectors Downstream Effectors & Second Messengers This compound This compound EP3 EP3 This compound->EP3 PGE2 PGE2 EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 PGE2->EP3 EP4 EP4 PGE2->EP4 Butaprost Butaprost Butaprost->EP2 Sulprostone Sulprostone Sulprostone->EP1 Sulprostone->EP3 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC Phospholipase C (PLC) Gq->PLC AC Adenylyl Cyclase (AC) Gs->AC Activates Gi->AC Inhibits IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ Intracellular Ca²⁺ IP3_DAG->Ca2 cAMP_up ↑ cAMP AC->cAMP_up cAMP_down ↓ cAMP AC->cAMP_down

Caption: EP Receptor Signaling Pathways.

Radioligand_Binding_Assay_Workflow start Start: Prepare Reagents reagents Membrane Prep (with EP Receptors) Radioligand ([3H]-PGE2) Test Compound (e.g., this compound) start->reagents incubation Incubate Components in 96-well Plate (Total, Non-specific, and Test Compound Binding) reagents->incubation filtration Rapid Filtration (Separate Bound from Free Ligand) incubation->filtration washing Wash Filters with Cold Buffer filtration->washing detection Scintillation Counting (Measure Radioactivity) washing->detection analysis Data Analysis (Calculate Specific Binding, IC50, and Ki) detection->analysis end End: Determine Binding Affinity analysis->end

Caption: Radioligand Binding Assay Workflow.

Enprostil_Mechanism_Comparison cluster_this compound This compound cluster_other_agonists Other EP Agonists (e.g., PGE2) Enprostil_action Selective Agonist Enprostil_target Primarily EP3 Receptor Enprostil_action->Enprostil_target Enprostil_effect Inhibition of Gastric Acid Mucosal Protection Enprostil_target->Enprostil_effect Other_action Non-selective or Variably Selective Agonists Other_targets EP1, EP2, EP3, EP4 Receptors Other_action->Other_targets Other_effects Broader Physiological Effects (Inflammation, Pain, etc.) Other_targets->Other_effects

Caption: this compound vs. Other EP Agonists.

References

Enprostil and Sucralfate: A Comparative Analysis for Gastric Mucosal Protection

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of gastroprotective agents, both enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, and sucralfate (B611045), a locally acting cytoprotective agent, have been extensively studied. This guide provides a detailed comparison of their performance, drawing upon key experimental data to inform researchers, scientists, and drug development professionals.

Comparative Efficacy in Gastric Mucosal Protection

A pivotal study evaluated the efficacy of this compound and sucralfate in preventing aspirin-induced gastroduodenal mucosal injury. The quantitative data from this clinical trial is summarized below, showcasing the mean number of gastric lesions observed after treatment.

Table 1: Efficacy in Preventing Aspirin-Induced Gastric Lesions [1]

Treatment GroupDosageMean Number of Lesions
This compound70 micrograms8.5
This compound35 micrograms11.1
Sucralfate1 g (four times daily)12.4
Cimetidine (B194882)300 mg10.1
Placebo-16.0

Ulcer Healing Efficacy

Clinical trials have also investigated the effectiveness of this compound and sucralfate in promoting the healing of existing gastric and duodenal ulcers.

Table 2: Gastric Ulcer Healing Rates with this compound [2]

Treatment GroupDurationHealing Rate
This compound (70 micrograms, twice daily)6 weeks70%
This compound (35 micrograms, twice daily)6 weeks82%
Placebo6 weeks50%

Table 3: Duodenal Ulcer Healing Rates with this compound [3]

Treatment GroupDurationHealing Rate
This compound (35 micrograms, twice daily)4 weeks70%
Placebo4 weeks49%

Table 4: Duodenal Ulcer Healing Rates with Sucralfate [4]

Treatment GroupDurationHealing Rate
Sucralfate (1 g, four times daily)8 weeks94%
Sucralfate (2 g, twice daily)8 weeks95%

Experimental Protocols

Prevention of Aspirin-Induced Gastroduodenal Mucosal Injury[1]
  • Objective: To compare the efficacy of this compound and sucralfate in preventing gastric mucosal damage induced by aspirin.

  • Study Design: A single-blind, placebo-controlled clinical trial.

  • Participants: Healthy male volunteers.

  • Treatment Regimens:

    • This compound: 35 micrograms or 70 micrograms.

    • Sucralfate: 1 gram, four times daily.

    • Cimetidine: 300 mg (as a positive control).

    • Placebo.

  • Procedure:

    • Participants received their assigned treatment for a specified period.

    • Aspirin (900 mg, three times daily) was co-administered to induce gastric injury.

    • Gastroduodenal mucosal lesions (erosions and submucosal hemorrhages) were assessed via endoscopy at the beginning and end of the treatment period.

  • Endpoint: The primary endpoint was the mean number of lesions observed in the stomach and duodenal bulb. Lesions were counted by the endoscopist. While a specific named scoring system was not detailed in the abstract, endoscopic scoring systems generally involve a graded evaluation of erythema, erosions, and ulcers.

Mechanisms of Action and Signaling Pathways

This compound and sucralfate employ distinct mechanisms to exert their gastroprotective effects.

This compound: A Prostaglandin E2 Analogue

This compound, as a synthetic analogue of prostaglandin E2 (PGE2), primarily acts by inhibiting gastric acid secretion.[5] It binds to the EP3 receptor on gastric parietal cells, initiating a signaling cascade that leads to the suppression of the proton pump (H+/K+ ATPase).

Enprostil_Mechanism This compound This compound (PGE2 Analogue) EP3 EP3 Receptor This compound->EP3 G_alpha_i Gαi EP3->G_alpha_i Activates AC Adenylyl Cyclase G_alpha_i->AC Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts AC PKA Protein Kinase A cAMP->PKA Activates Proton_Pump H+/K+ ATPase (Proton Pump) PKA->Proton_Pump Activates H_ion H+ Secretion (Acid) Proton_Pump->H_ion Decreased Sucralfate_Mechanism Sucralfate Sucralfate Protective_Barrier Forms Protective Barrier over Ulcer Sucralfate->Protective_Barrier Phosphoinositides Phosphoinositide Metabolism Sucralfate->Phosphoinositides Stimulates Growth_Factors EGF & FGF Production Sucralfate->Growth_Factors Stimulates PGE2 Prostaglandin E2 (PGE2) Synthesis Phosphoinositides->PGE2 Mucus_Bicarb Increased Mucus & Bicarbonate Secretion PGE2->Mucus_Bicarb Blood_Flow Increased Mucosal Blood Flow PGE2->Blood_Flow Cell_Proliferation Cell Proliferation & Repair Growth_Factors->Cell_Proliferation Experimental_Workflow cluster_screening Screening & Enrollment cluster_randomization Randomization & Treatment cluster_induction Injury Induction cluster_assessment Assessment Patient_Screening Patient Screening (Inclusion/Exclusion Criteria) Informed_Consent Informed Consent Patient_Screening->Informed_Consent Baseline_Endoscopy Baseline Endoscopy Informed_Consent->Baseline_Endoscopy Randomization Randomization Baseline_Endoscopy->Randomization Group_A Group A: this compound Randomization->Group_A Group_B Group B: Sucralfate Randomization->Group_B Group_C Group C: Placebo Randomization->Group_C Aspirin_Admin Aspirin Administration Group_A->Aspirin_Admin Group_B->Aspirin_Admin Group_C->Aspirin_Admin Final_Endoscopy Final Endoscopy & Lesion Scoring Aspirin_Admin->Final_Endoscopy Data_Analysis Data Analysis Final_Endoscopy->Data_Analysis

References

A Comparative Analysis of Enprostil's Potency Against Modern Anti-Ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, with newer classes of anti-ulcer compounds, namely Proton Pump Inhibitors (PPIs) and Potassium-Competitive Acid Blockers (P-CABs). The focus is an objective evaluation of their potency, supported by experimental data and detailed methodologies, to inform research and development in gastroenterology.

Introduction

This compound, a synthetic analog of prostaglandin E2, was developed for the treatment and prevention of peptic ulcers.[1][2] Its mechanism involves both cytoprotective actions and inhibition of gastric acid secretion.[1][2] However, the therapeutic landscape for acid-related disorders has evolved significantly with the introduction of more potent drug classes like PPIs and P-CABs.[3][4][5] This guide benchmarks this compound's potency against these newer agents, providing a quantitative and mechanistic comparison.

Mechanisms of Action

This compound: As a prostaglandin E2 derivative, this compound primarily acts as a selective agonist for the EP3 prostanoid receptor on gastric parietal cells.[2][6] Activation of this G-protein coupled receptor inhibits adenylyl cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels. This reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase (proton pump), the final step in gastric acid secretion.[2] Additionally, this compound exerts cytoprotective effects by stimulating the secretion of mucus and bicarbonate and enhancing mucosal blood flow.[1][2][7]

Proton Pump Inhibitors (PPIs): PPIs, such as omeprazole (B731) and lansoprazole, are benzimidazole (B57391) derivatives that act as irreversible inhibitors of the gastric H+/K+ ATPase.[4][8] They are prodrugs that accumulate in the acidic environment of the parietal cell canaliculi, where they are converted to their active form. This active metabolite then forms a covalent disulfide bond with cysteine residues on the proton pump, leading to its inactivation and a profound reduction in gastric acid production.[4]

Potassium-Competitive Acid Blockers (P-CABs): P-CABs, exemplified by vonoprazan (B1684036), represent a newer class of acid suppressants. They act by reversibly binding to the K+ binding site of the H+/K+ ATPase in a competitive manner.[3][9] Unlike PPIs, P-CABs do not require an acidic environment for activation and can inhibit both active and resting proton pumps, leading to a more rapid onset of action and sustained acid suppression.[6][9]

Signaling & Action Pathways

Enprostil_Mechanism This compound This compound EP3 EP3 Receptor (GPCR) This compound->EP3 Gi Gi Protein EP3->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts Gi->AC Inhibits ATP ATP ATP->AC PKA Protein Kinase A (Inactive) cAMP->PKA Activates PKA_active Protein Kinase A (Active) ProtonPump H+/K+ ATPase (Proton Pump) PKA_active->ProtonPump Phosphorylates (Activates) H_ion H+ Secretion ProtonPump->H_ion Reduces

Caption: this compound's inhibitory pathway on gastric acid secretion.

PPI_PCAB_Mechanism cluster_lumen Gastric Lumen cluster_membrane Parietal Cell Canalicular Membrane cluster_cell Cytoplasm K_ion_lumen K+ ProtonPump H+/K+ ATPase (Proton Pump) K_ion_lumen->ProtonPump Binds H_ion_lumen H+ ProtonPump->H_ion_lumen Pumps Out K_ion_cell K+ ProtonPump->K_ion_cell PPI PPI (Prodrug) PPI_active Active Sulfenamide PPI->PPI_active Acidic Activation PCAB P-CAB PCAB->ProtonPump Reversible K+ Competition PPI_active->ProtonPump

Caption: Comparative mechanisms of PPIs and P-CABs on the proton pump.

Comparative Potency Data

The potency of anti-ulcer compounds is typically assessed by their ability to inhibit gastric acid secretion, often expressed as an IC50 (half-maximal inhibitory concentration) or EC50 (half-maximal effective concentration). The following table summarizes available potency data for this compound and representative newer compounds.

CompoundClassTargetPotency MetricValue (nM)Source
This compound Prostaglandin E2 AnalogueEP3 ReceptorEC505.0[10]
Omeprazole Proton Pump Inhibitor (PPI)H+/K+ ATPaseIC502803[11]
Vonoprazan Potassium-Competitive Acid Blocker (P-CAB)H+/K+ ATPaseIC5017 - 19[6]
Lansoprazole Proton Pump Inhibitor (PPI)H+/K+ ATPaseIC502767[11]
Vonoprazan Potassium-Competitive Acid Blocker (P-CAB)H+/K+ ATPaseInhibitory Potency vs. Lansoprazole~350x higher[12][13]

Note: Direct comparison of EC50 for a receptor agonist (this compound) with IC50 for enzyme inhibitors (PPIs, P-CABs) should be interpreted with caution as they measure different aspects of drug activity. However, the data clearly indicates the high potency of P-CABs in directly inhibiting the proton pump.

A meta-analysis established the relative potencies of various PPIs in affecting 24-hour intragastric pH, with rabeprazole (B1678785) and esomeprazole (B1671258) being the most potent.[14][15] In clinical settings, a single oral dose of 35 micrograms of this compound was shown to inhibit basal gastric acid output by a mean of 71% and pentagastrin-stimulated output by 46% in healthy volunteers.[16]

Experimental Protocols

The evaluation of anti-ulcer agents relies on standardized in vitro and in vivo models. Below are representative protocols for assessing cytoprotective and anti-secretory activity.

A. In Vivo Model: Pylorus Ligation (Shay Rat Model)

This model is widely used to evaluate gastric anti-secretory and anti-ulcer activity.

  • Objective: To assess the ability of a compound to reduce the accumulation of gastric acid and prevent ulcer formation in a rat model.

  • Methodology:

    • Animal Preparation: Male Wistar rats (150-200g) are fasted for 24-36 hours prior to the experiment, with free access to water.[1]

    • Drug Administration: The test compound (e.g., this compound), a reference drug (e.g., Omeprazole), or vehicle is administered orally or intraperitoneally.

    • Surgical Procedure: 30-60 minutes after drug administration, the animal is anesthetized. A midline abdominal incision is made, and the pyloric end of the stomach is carefully ligated with a silk suture, avoiding damage to the blood supply. The abdominal wall is then closed.

    • Incubation: The animal is allowed to recover and is kept for a period of 4-19 hours. During this time, gastric secretions accumulate in the stomach.

    • Sample Collection & Analysis: The animal is euthanized, and the stomach is removed. The gastric contents are collected, centrifuged, and the volume is measured. The free and total acidity are determined by titration with 0.01 N NaOH.

    • Ulcer Scoring: The stomach is opened along the greater curvature, washed, and examined for ulcers or lesions, which are scored based on their number and severity.

  • Endpoints: Volume of gastric secretion, acid concentration, total acid output, and ulcer index.

Pylorus_Ligation_Workflow Start Start: Fasted Rats Admin Administer Test Compound (e.g., this compound) or Control Start->Admin Anesthesia Anesthetize Animal Admin->Anesthesia Surgery Surgical Procedure: Pyloric Ligation Anesthesia->Surgery Incubation Incubation Period (4-19 hours) Surgery->Incubation Euthanasia Euthanize & Isolate Stomach Incubation->Euthanasia Collection Collect Gastric Contents Euthanasia->Collection Scoring Score Ulcer Index Euthanasia->Scoring Analysis Measure Volume & Titrate Acidity Collection->Analysis End End: Comparative Data Analysis->End Scoring->End

Caption: Experimental workflow for the Pylorus Ligation model.

B. In Vitro/Ex Vivo Method: Measurement of Gastric Acid Secretion

This protocol describes the measurement of gastric acid output in human subjects, a common clinical method to assess drug efficacy.

  • Objective: To quantify the effect of a drug on basal and stimulated gastric acid secretion.

  • Methodology:

    • Subject Preparation: A healthy volunteer or patient fasts overnight.

    • Tube Placement: A nasogastric tube is inserted into the stomach, and its position is confirmed.[17]

    • Basal Acid Output (BAO) Measurement: Gastric contents are continuously aspirated for one hour, typically collected in four 15-minute aliquots. The total acid content is measured by titration to determine the BAO, expressed in mmol/hour.[17][18]

    • Drug Administration: The test compound is administered (e.g., a single oral dose of this compound).

    • Stimulated Acid Output (MAO/PAO): After a set period, a secretagogue like pentagastrin (B549294) or histamine (B1213489) is administered subcutaneously or via infusion to stimulate acid secretion.[18]

    • Post-Stimulation Collection: Gastric juice is collected for another 1-2 hours in 15-minute fractions.

    • Analysis: The acid concentration in each post-stimulation fraction is determined by titration. The Maximum Acid Output (MAO) or Peak Acid Output (PAO) is calculated.[18]

  • Endpoints: BAO (mmol/hr), MAO/PAO (mmol/hr), and the percentage inhibition of basal and stimulated acid output.

Conclusion

This compound functions as a potent agonist of the EP3 receptor, leading to a reduction in gastric acid secretion and enhancement of mucosal defense mechanisms. While effective, its potency in direct acid inhibition is surpassed by newer classes of drugs. Proton Pump Inhibitors (PPIs) offer profound, long-lasting acid suppression through irreversible enzyme inhibition. More recently, Potassium-Competitive Acid Blockers (P-CABs) like vonoprazan have demonstrated even higher potency and a more rapid onset of action by directly and reversibly competing with potassium on the H+/K+ ATPase.[9][13] The data presented underscores the significant advancements in anti-ulcer drug development, moving from receptor-mediated inhibition to direct and highly potent blockade of the final step in acid production. This evolution provides researchers with a range of tools with distinct mechanistic and potency profiles for managing acid-related disorders.

References

Enprostil's Efficacy in Peptic Ulcer Disease: A Cross-Study Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analog, has been the subject of numerous clinical investigations to determine its efficacy in the treatment of peptic ulcer disease. This guide provides a comparative analysis of this compound's performance against other treatments, supported by data from key clinical trials.

Mechanism of Action

This compound exerts its therapeutic effects through multiple mechanisms. As a prostaglandin E2 analog, it binds to specific prostaglandin receptors on gastric epithelial cells.[1][2] This interaction leads to a cascade of protective effects on the gastric mucosa, including:

  • Stimulation of Mucus and Bicarbonate Secretion: this compound enhances the secretion of mucus and bicarbonate, which form a protective layer over the stomach lining, shielding it from the corrosive effects of gastric acid.[1][2]

  • Inhibition of Gastric Acid Secretion: It reduces the production of gastric acid by inhibiting the proton pump (H+/K+ ATPase) in parietal cells.[2][3]

  • Increased Mucosal Blood Flow: this compound promotes blood flow to the gastric mucosa, which is essential for maintaining the health and integrity of the stomach lining and promoting the healing of damaged tissue.[1]

  • Cytoprotective Effects: It enhances the resistance of gastric mucosal cells to injury from agents like nonsteroidal anti-inflammatory drugs (NSAIDs).[2]

Signaling Pathway of this compound

The following diagram illustrates the signaling pathway through which this compound inhibits gastric acid secretion.

Enprostil_Signaling_Pathway This compound This compound EP3_Receptor EP3 Receptor (on Parietal Cell) This compound->EP3_Receptor Binds to Adenylate_Cyclase Adenylate Cyclase EP3_Receptor->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Reduces production of Proton_Pump Proton Pump (H+/K+ ATPase) cAMP->Proton_Pump Decreases activation of HCL_Secretion Gastric Acid (HCl) Secretion Proton_Pump->HCL_Secretion Reduces

This compound's inhibitory effect on gastric acid secretion.

Comparative Efficacy in Clinical Trials

This compound has been evaluated in numerous clinical trials against placebo and other anti-ulcer medications. The following tables summarize the quantitative data on ulcer healing rates from these studies.

This compound vs. Placebo for Gastric Ulcer
Treatment GroupDosageDurationHealing Rate
This compound70 µg twice daily6 weeks70%[3]
This compound35 µg twice daily6 weeks82%[3]
Placebo-6 weeks50%[3]
This compound vs. Placebo for Duodenal Ulcer
Treatment GroupDosageDurationHealing Rate
This compound35 µg twice daily4 weeks70%[4]
Placebo-4 weeks49%[4]
This compound vs. Other Prostaglandin Analogues for Duodenal Ulcer
Treatment GroupDosageDurationHealing Rate (4 weeks)Healing Rate (6 weeks)
This compound35 µg twice daily6 weeks~80%[5]>90%[5]
Misoprostol (B33685)200 µg four times daily6 weeks~80%[5]>90%[5]
This compound vs. H2-Receptor Antagonists for Duodenal Ulcer
Treatment GroupDosageDurationHealing Rate (6 weeks)
This compound35 µg twice daily6 weeks82%[6]
Cimetidine (B194882)400 mg twice daily6 weeks92%[6]
This compound35 µg twice daily6 weeks92%[7]
Cimetidine400 mg twice daily6 weeks90%[7]
This compound vs. H2-Receptor Antagonists for Gastric Ulcer
Treatment GroupDosageDurationHealing Rate (8 weeks)
This compound35 µg twice daily8 weeks86%[8]
Ranitidine150 mg twice daily8 weeks89%[8]

Experimental Protocols

The following section details the methodologies of the key clinical trials cited in this guide.

Study 1: Treatment of gastric ulcer with this compound[3]
  • Objective: To evaluate the efficacy of two dosage levels of this compound in patients with gastric ulcer disease.

  • Study Design: A randomized, placebo-controlled trial.

  • Patient Population: 129 patients with endoscopically diagnosed gastric ulcer.

  • Treatment Arms:

    • This compound 70 µg twice daily for six weeks.

    • This compound 35 µg twice daily for six weeks.

    • Matching placebo capsule twice daily for six weeks.

  • Primary Endpoint: Ulcer healing rates at two, four, and six weeks, assessed by endoscopy.

Study 2: Treatment of duodenal ulcer with this compound, a prostaglandin E2 analogue[4]
  • Objective: To evaluate the efficacy and safety of this compound for the treatment of duodenal ulcers.

  • Study Design: A multi-center, double-blind, placebo-controlled study.

  • Patient Population: 87 patients with an endoscopically proven duodenal ulcer.

  • Treatment Arms:

    • This compound 35 µg twice daily.

    • Placebo.

  • Primary Endpoint: Ulcer healing rates at two and four weeks, assessed by endoscopy.

Study 3: A comparison of two prostaglandin analogues (this compound vs misoprostol) in the treatment of acute duodenal ulcer disease[5]
  • Objective: To compare the efficacy and safety profile of this compound and misoprostol in the treatment of acute duodenal ulcers.

  • Study Design: A clinical trial comparing two active treatments.

  • Patient Population: 214 patients with acute duodenal ulcers.

  • Treatment Arms:

    • This compound 35 µg twice daily.

    • Misoprostol 200 µg four times daily.

  • Primary Endpoint: Ulcer healing rates at 4 and 6 weeks.

Experimental Workflow Diagram

The following diagram illustrates a typical workflow for the clinical trials described above.

Clinical_Trial_Workflow cluster_screening Screening Phase cluster_treatment Treatment Phase cluster_followup Follow-up & Analysis Patient_Recruitment Patient Recruitment Inclusion_Criteria Inclusion/Exclusion Criteria Assessment Patient_Recruitment->Inclusion_Criteria Endoscopic_Diagnosis Endoscopic Diagnosis of Ulcer Inclusion_Criteria->Endoscopic_Diagnosis Randomization Randomization Endoscopic_Diagnosis->Randomization Treatment_A Treatment A (e.g., this compound) Randomization->Treatment_A Treatment_B Treatment B (e.g., Placebo/Comparator) Randomization->Treatment_B Follow_up_Endoscopy Follow-up Endoscopy (e.g., at 2, 4, 6 weeks) Treatment_A->Follow_up_Endoscopy Treatment_B->Follow_up_Endoscopy Data_Analysis Data Analysis (Ulcer Healing Rates) Follow_up_Endoscopy->Data_Analysis

Generalized workflow for this compound clinical trials.

Logical Relationship Diagram: Cross-Study Comparison

The following diagram illustrates the logical relationships in this cross-study analysis, comparing this compound to various alternatives.

Cross_Study_Comparison This compound This compound Placebo Placebo This compound->Placebo Superior in Gastric & Duodenal Ulcer Healing Misoprostol Misoprostol (Prostaglandin E1 Analog) This compound->Misoprostol Similar Efficacy in Duodenal Ulcer Healing Cimetidine Cimetidine (H2-Receptor Antagonist) This compound->Cimetidine Similar Efficacy in Duodenal Ulcer Healing Ranitidine Ranitidine (H2-Receptor Antagonist) This compound->Ranitidine Similar Efficacy in Gastric Ulcer Healing

Comparative efficacy of this compound against alternatives.

Summary and Conclusion

The collective evidence from these clinical trials indicates that this compound is an effective agent for the treatment of both gastric and duodenal ulcers.[1][3][4] Its efficacy in ulcer healing is significantly superior to placebo and comparable to other prostaglandin analogs like misoprostol and H2-receptor antagonists such as cimetidine and ranitidine.[3][4][5][6][7][8] While newer classes of drugs, such as proton pump inhibitors, have become more prevalent in ulcer treatment, this compound remains a relevant therapeutic option, particularly for patients who may not respond to or tolerate other treatments.[1] The primary side effect associated with this compound is diarrhea.[5] Further research could explore its potential in combination therapies and in specific patient populations.

References

Enprostil: A Selective EP3 Agonist for Precise Prostaglandin Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in pharmacology, cell biology, and drug development, Enprostil emerges as a valuable tool compound for dissecting the nuanced roles of the prostaglandin (B15479496) E2 (PGE2) receptor subtype 3 (EP3). This guide provides a comprehensive comparison of this compound with other prostaglandin analogs, supported by experimental data, to highlight its utility in elucidating specific cellular signaling pathways. Its high selectivity for the EP3 receptor, in contrast to the broader activity of other compounds, allows for more precise investigation of EP3-mediated physiological and pathological processes.

Comparative Analysis of Prostaglandin E2 Analogs

This compound is a synthetic analog of PGE2 that demonstrates a high affinity and selectivity for the EP3 receptor.[1] This specificity is a key advantage over other prostaglandin analogs, such as Misoprostol and the endogenous ligand PGE2, which exhibit broader receptor activation profiles. Sulprostone, another synthetic analog, also shows high affinity for the EP3 receptor but is notable for its dual agonist activity at the EP1 receptor. The varied receptor selectivity of these compounds dictates their utility in different research contexts.

Table 1: Receptor Binding Affinity and Selectivity of Prostaglandin Analogs
CompoundEP1 Ki (nM)EP2 Ki (nM)EP3 Ki (nM)EP4 Ki (nM)Primary Receptor Target(s)
This compound Low AffinityLow AffinityHigh Affinity (-log EC50 = 8.30)Low AffinityEP3
Misoprostol 20347.9 23EP3, EP1, EP4, EP2
Sulprostone 3.2 >10,0001.3 240EP3, EP1
PGE2 (endogenous) 16234.31.2EP1, EP2, EP3, EP4

Note: A lower Ki value indicates a higher binding affinity. This compound's potency is presented as pEC50, a measure of agonist potency.

The data clearly illustrates that while Misoprostol and PGE2 activate a range of EP receptors, this compound and Sulprostone offer more targeted engagement. The key distinction for this compound is its primary and potent agonism at the EP3 receptor, with reported agonist activity at FP and TP receptors as well. This makes it a more specific tool for studying EP3 signaling compared to Misoprostol. While Sulprostone is also a potent EP3 agonist, its significant activity at the EP1 receptor must be considered when interpreting experimental results.

Mechanism of Action: The EP3 Signaling Pathway

The EP3 receptor, a G-protein coupled receptor (GPCR), is unique among the PGE2 receptors due to its multiple splice variants that can couple to different G proteins, leading to diverse downstream signaling cascades. The most predominantly studied pathway involves coupling to the inhibitory G protein (Gi), which leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and subsequent modulation of protein kinase A (PKA) activity.[2][3] Alternative splicing can also lead to coupling with Gq, stimulating the phospholipase C (PLC) pathway and increasing intracellular calcium, or G12/13, activating the Rho signaling pathway.

EP3_Signaling_Pathway cluster_cytoplasm Cytoplasm This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi EP3->Gi activates AC_inactive Adenylyl Cyclase (inactive) Gi->AC_inactive inhibits ATP ATP cAMP cAMP ATP->cAMP PKA_inactive PKA (inactive) cAMP->PKA_inactive PKA_active PKA (active) PKA_inactive->PKA_active activates Cellular_Response Cellular Response PKA_active->Cellular_Response

Caption: this compound activation of the EP3 receptor and subsequent Gi-mediated inhibition of cAMP production.

Supporting Experimental Data and Protocols

This compound's utility as a research tool is demonstrated in various studies, from gastrointestinal cytoprotection to cancer cell proliferation.

In Vitro Inhibition of Pro-inflammatory Cytokine Production

One key application of this compound is in studying inflammatory responses. For instance, its effect on interleukin-8 (IL-8) production in human colonic epithelial cell lines provides a clear experimental model.[3]

Experimental Protocol:

  • Cell Culture: Human colon cancer cell lines (e.g., HT-29, SW620, CaCo2) are cultured in appropriate media and conditions until they reach a suitable confluency.

  • Stimulation: Cells are stimulated with pro-inflammatory agents such as interleukin-1 beta (IL-1β) or lipopolysaccharide (LPS) to induce IL-8 production.

  • Treatment: Concurrently with stimulation, cells are treated with varying concentrations of this compound (e.g., 10⁻⁶ M).[3] Control groups include cells with no treatment, cells with stimulant alone, and cells with this compound alone.

  • Incubation: Cells are incubated for a defined period (e.g., 24 hours) to allow for IL-8 production and secretion.

  • Quantification of IL-8: Supernatants are collected, and the concentration of IL-8 is quantified using an enzyme-linked immunosorbent assay (ELISA).

  • Data Analysis: IL-8 concentrations in the this compound-treated groups are compared to the control groups to determine the inhibitory effect of this compound.

Results: In such an experiment, 10⁻⁶ M this compound was shown to suppress IL-8 production in HT-29, SW620, and CaCo2 cells stimulated with IL-1β or LPS.[3] This demonstrates this compound's utility in investigating the role of EP3 in modulating inflammatory signaling in intestinal epithelial cells.

Experimental_Workflow cluster_setup Experimental Setup cluster_incubation Incubation & Measurement cluster_analysis Data Analysis Start Start: Culture Human Colonic Epithelial Cells Stimulation Stimulate with IL-1β or LPS Start->Stimulation Treatment Treat with this compound (or vehicle control) Stimulation->Treatment Incubate Incubate for 24 hours Treatment->Incubate Collect Collect Supernatant Incubate->Collect ELISA Measure IL-8 Concentration (ELISA) Collect->ELISA Analyze Compare IL-8 levels between treated and control groups ELISA->Analyze Conclusion Conclusion: Determine Inhibitory Effect of this compound Analyze->Conclusion

Caption: Workflow for studying this compound's effect on IL-8 production in vitro.

In Vivo Tumor Growth Inhibition

This compound has also been utilized in in vivo cancer research models to investigate the role of EP3 in tumor progression.

Experimental Protocol:

  • Cell Line and Xenograft Model: A human gastric adenocarcinoma cell line (e.g., MKN45G) is used.[4] Nude mice are subcutaneously injected with these cells to establish tumor xenografts.

  • Treatment Groups: Once tumors are established, mice are divided into treatment and control groups (n=10/group).

  • Drug Administration: this compound (e.g., 20 micrograms/kg/day) is administered continuously via an osmotic mini-pump for a defined period (e.g., 7 days).[4] The control group receives a placebo.

  • Tumor Growth Measurement: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers.

  • Endpoint Analysis: At the end of the experiment, tumors are excised and may be used for further analysis (e.g., histology, protein expression).

  • Data Analysis: Tumor growth curves are plotted for both treatment and control groups, and statistical analysis is performed to determine the significance of any observed inhibition.

Results: In a study using this model, this compound significantly inhibited tumor growth and even induced tumor regression, suggesting a role for EP3 signaling in gastric cancer.[4]

Conclusion

References

Enprostil vs. Other Prostaglandins: A Comparative Analysis of Side Effect Profiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, with other prostaglandins (B1171923), including misoprostol (B33685) and those used in glaucoma management. The information is compiled from clinical trial data and review articles to offer an objective overview for research and drug development purposes.

Gastrointestinal Side Effects: this compound and Misoprostol

This compound and misoprostol, both prostaglandin E analogues, are primarily associated with gastrointestinal side effects. Diarrhea is the most prominent adverse effect for both drugs.

Quantitative Comparison of Gastrointestinal Side Effects

The following table summarizes the incidence of key gastrointestinal side effects reported in clinical trials for this compound and misoprostol.

Side EffectThis compound (35 µg b.i.d.)This compound (70 µg b.i.d.)Misoprostol (200 µg q.i.d.)PlaceboReference(s)
Diarrhea 14% - 32%51%>40%2% - 17%[1][2][3]
Abdominal Pain More frequent than placebo-~7% - 20%-[1][4]
Nausea More frequent than this compound---[5]
Vomiting More frequent than this compound---[5]
Dyspepsia More frequent than placebo---[6]

Note: Incidence rates can vary depending on the study design, patient population, and duration of follow-up.

A comparative study of this compound (35 µg twice daily) and misoprostol (200 µg four times daily) in the treatment of acute duodenal ulcers found that diarrhea was the predominant side effect for both, occurring in over 40% of patients.[3] This side effect was generally mild and self-limiting.[3] In placebo-controlled studies, diarrhea was the only side effect with a significantly higher incidence for this compound compared to placebo.[1] The incidence of diarrhea with this compound appears to be dose-dependent.[1] When compared with H2-blockers like cimetidine (B194882) and ranitidine (B14927), this compound was associated with a higher incidence of diarrhea and abdominal pain.[1][5]

Ocular Side Effects: Prostaglandin Analogues in Glaucoma Management

Prostaglandin F2α analogues, such as latanoprost (B1674536), travoprost (B1681362), and bimatoprost (B1667075), are widely used for managing open-angle glaucoma and ocular hypertension. Their side effects are primarily localized to the eye.

Quantitative Comparison of Ocular Side Effects

The table below outlines the incidence of common ocular side effects associated with these prostaglandin analogues.

Side EffectLatanoprostTravoprostBimatoprostReference(s)
Conjunctival Hyperemia ~30%--[7]
Eyelash Changes (Growth, Darkening) Majority of patients (>6 months)--[7]
Iris Hyperpigmentation 12% - 18% (Caucasians)--[7]
Eyelid Pigmentation May occur--[7]
Anterior Uveitis Reported--[7]
Reactivation of Herpes Keratitis Reported--[7]
Cystoid Macular Edema (in pseudophakic/aphakic patients) Reported--[7]

Note: Data for travoprost and bimatoprost were not available in the same comparative format in the searched literature.

Latanoprost is associated with a high incidence of hypertrichosis and increased pigmentation of eyelashes in patients using it for over six months.[7] Iris hyperpigmentation is also a notable side effect, with a higher incidence in individuals with mixed-color irides.[7] While generally well-tolerated systemically, these ocular side effects can impact patient adherence.

Signaling Pathways

The effects of prostaglandins are mediated through their interaction with specific G-protein coupled receptors.

Prostaglandin E2 (PGE2) Signaling Pathway

This compound, as a PGE2 analogue, is expected to signal through the EP receptors (EP1-EP4). The activation of these receptors leads to various downstream effects.

PGE2_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGE2 PGE2 / this compound EP1 EP1 PGE2->EP1 EP2 EP2 PGE2->EP2 EP3 EP3 PGE2->EP3 EP4 EP4 PGE2->EP4 Gq Gq EP1->Gq Gs Gs EP2->Gs Gi Gi EP3->Gi EP4->Gs PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 AC_inc Adenylate Cyclase Gs->AC_inc Gs->AC_inc cAMP_inc ↑ cAMP AC_inc->cAMP_inc AC_inc->cAMP_inc PKA_inc PKA cAMP_inc->PKA_inc cAMP_inc->PKA_inc AC_dec Adenylate Cyclase Gi->AC_dec cAMP_dec ↓ cAMP AC_dec->cAMP_dec

PGE2 signaling through EP receptors.
Prostaglandin F2α (PGF2α) Signaling Pathway

Prostaglandin F2α analogues used in glaucoma treatment, such as latanoprost, bind to the FP receptor, leading to downstream signaling cascades that ultimately reduce intraocular pressure.

PGF2a_Signaling cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling PGF2a PGF2α Analogue FP FP Receptor PGF2a->FP Gq Gq FP->Gq PLC PLC Gq->PLC IP3_DAG IP3 / DAG PLC->IP3_DAG Ca2 ↑ [Ca2+]i IP3_DAG->Ca2 PKC PKC IP3_DAG->PKC MAPK MAPK Pathway PKC->MAPK

PGF2α signaling through the FP receptor.

Experimental Protocols

Detailed experimental protocols for the cited clinical trials were not fully available in the public domain. However, based on the abstracts and summaries, the general methodologies are outlined below.

Assessment of Gastrointestinal Side Effects (this compound and Misoprostol)
  • Study Design: Typically, these were randomized, double-blind, placebo-controlled, or active-comparator (e.g., H2-blocker) multicenter trials.

  • Participants: Patients with endoscopically confirmed duodenal or gastric ulcers were recruited. Key exclusion criteria often included pregnancy, severe concomitant diseases, and recent use of other anti-ulcer medications.

  • Intervention: Patients were randomly assigned to receive this compound (e.g., 35 µg or 70 µg twice daily), misoprostol (e.g., 200 µg four times daily), a placebo, or an active comparator.

  • Assessment of Side Effects: Adverse events were recorded at regular follow-up visits. Patients were often asked to complete daily diaries to document the occurrence, severity, and duration of symptoms such as diarrhea, abdominal pain, nausea, and vomiting. The severity of side effects was typically graded as mild, moderate, or severe.

  • Data Analysis: The incidence of each side effect was calculated for each treatment group and compared using statistical tests such as the chi-squared test or Fisher's exact test.

Assessment of Ocular Side Effects (Glaucoma Medications)
  • Study Design: These studies were often randomized, masked-evaluator, multicenter trials comparing different prostaglandin analogues.

  • Participants: Patients with open-angle glaucoma or ocular hypertension were enrolled.

  • Intervention: Patients were randomized to receive a once-daily instillation of a prostaglandin analogue eye drop (e.g., latanoprost 0.005%, travoprost 0.004%, or bimatoprost 0.03%).

  • Assessment of Side Effects: Ocular side effects were assessed at baseline and at specified follow-up intervals. This included:

    • Subjective Symptoms: Patients were questioned about symptoms like itching, burning, stinging, and foreign body sensation.

    • Objective Signs: Slit-lamp biomicroscopy was used to grade conjunctival hyperemia, and changes in eyelash length and pigmentation, as well as iris and eyelid pigmentation, were documented. Standardized photographic documentation was often used to assess changes in iris color.

  • Data Analysis: The incidence and severity of ocular side effects were compared between treatment groups.

Summary of Logical Relationships and Experimental Workflow

The following diagram illustrates the general workflow for a clinical trial assessing the side effects of prostaglandins.

Experimental_Workflow cluster_protocol Clinical Trial Protocol PatientRecruitment Patient Recruitment (e.g., Duodenal Ulcer Patients) Screening Screening & Informed Consent PatientRecruitment->Screening Randomization Randomization Screening->Randomization TreatmentGroups Treatment Groups (this compound, Comparator, Placebo) Randomization->TreatmentGroups TreatmentPeriod Treatment Period (e.g., 4-6 weeks) TreatmentGroups->TreatmentPeriod FollowUp Follow-up Visits TreatmentPeriod->FollowUp DataCollection Data Collection (Adverse Events, Diaries) FollowUp->DataCollection DataAnalysis Statistical Analysis DataCollection->DataAnalysis Results Results & Conclusion DataAnalysis->Results

Generalized clinical trial workflow.

Conclusion

This compound's side effect profile is dominated by gastrointestinal effects, with diarrhea being the most common, similar to other prostaglandin E analogues like misoprostol. The incidence of these side effects is often dose-related. In contrast, prostaglandin F2α analogues used in glaucoma treatment primarily exhibit ocular side effects. Understanding these distinct side effect profiles and the underlying signaling pathways is crucial for the development of new prostaglandin-based therapeutics with improved safety and tolerability. Further research with detailed and standardized reporting of experimental protocols will enhance the ability to make direct and robust comparisons between different prostaglandin analogues.

References

A Comparative Analysis of the Duration of Action of Enprostil and Other Anti-ulcer Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the duration of action of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, with other prominent anti-ulcer medications, including Misoprostol (B33685) (a prostaglandin E1 analogue) and the H2-receptor antagonists Ranitidine (B14927) and Cimetidine (B194882). The information presented is based on available experimental data to assist researchers and professionals in drug development in understanding the pharmacodynamic profiles of these agents.

Mechanism of Action: A Brief Overview

This compound exerts its therapeutic effects primarily through two mechanisms: inhibition of gastric acid secretion and cytoprotection.[1][2] As a prostaglandin E2 analogue, it binds to EP3 receptors on parietal cells, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent inhibition of the proton pump (H+/K+ ATPase).[1] This action reduces the secretion of gastric acid.[2] Additionally, this compound stimulates the secretion of mucus and bicarbonate, enhancing the protective barrier of the gastric mucosa.[1][2]

Comparative Duration of Action

The duration of action, a critical parameter in therapeutic efficacy, varies among these anti-ulcer agents. While direct head-to-head studies measuring the time-course of gastric acid suppression for all compared drugs under a unified protocol are limited, this guide synthesizes available data to provide a comparative perspective.

A study evaluating the effect of this compound on 24-hour intragastric acidity in patients with duodenal ulcers in remission found that a 35 microgram twice-daily dose inhibited 24-hour intragastric acidity by 38%.[3][4] Another study noted that single doses of this compound can suppress gastric acid secretion by up to 80% for nearly 12 hours.

In comparison, the antisecretory action of a 400 microgram twice-daily dose of Misoprostol was observed to increase the intragastric pH for approximately 3.5 hours.[5] Studies on Ranitidine have shown that its inhibitory effect on gastric acid secretion can last for an average of 5 hours longer when administered in the early evening compared to later at night in patients with oesophagitis.[6]

The following table summarizes the available data on the duration of action of these medications.

DrugClassDosageDuration of Action on Gastric Acid SecretionReference
This compound Prostaglandin E2 Analogue35 µg b.i.d.Inhibited 24-hour intragastric acidity by 38%[3][4]
This compound Prostaglandin E2 AnalogueSingle doseSuppression for almost 12 hours
Misoprostol Prostaglandin E1 Analogue400 µg b.i.d.Increased intragastric pH for ~3.5 hours[5]
Ranitidine H2-Receptor Antagonist150 mg (evening dose)Inhibition lasted an average of 5 hours longer with earlier administration[6]

Comparative Clinical Efficacy in Ulcer Healing

Clinical trials have compared the efficacy of this compound with Misoprostol, Ranitidine, and Cimetidine in healing duodenal and gastric ulcers. These studies, while not always focused on the duration of action, provide valuable insights into the overall therapeutic performance.

This compound vs. Misoprostol

A clinical trial comparing this compound (35 micrograms twice daily) and Misoprostol (200 micrograms four times daily) for acute duodenal ulcers found that both agents healed approximately 80% of ulcers after 4 weeks and over 90% after 6 weeks of therapy.[7] The study concluded that there was very little difference in the efficacy of the two drugs.[7]

Treatment GroupUlcer Healing Rate (4 weeks)Ulcer Healing Rate (6 weeks)
This compound (35 µg b.i.d.)~80%>90%
Misoprostol (200 µg q.i.d.)~80%>90%
This compound vs. H2-Receptor Antagonists (Ranitidine and Cimetidine)

Multiple studies have compared this compound with Ranitidine and Cimetidine. In a multicentre trial, this compound (35 micrograms b.d.) was found to be similar in efficacy and tolerance to Cimetidine (400 mg b.d.) for the treatment of duodenal ulcers over 6 weeks.[8] Another study comparing this compound (35 micrograms twice daily) with Cimetidine (400 mg twice daily) also found no significant differences in duodenal ulcer healing rates at 2, 4, and 6 weeks.[9]

When compared to Ranitidine, the results have been more varied. Some studies have shown similar efficacy in gastric ulcer healing between this compound (35 micrograms twice daily) and Ranitidine (150 mg twice daily).[10] However, in the treatment of duodenal ulcers, some trials have suggested that Ranitidine may have a higher healing rate than this compound.[11]

ComparisonTreatment GroupsKey Efficacy FindingsReference
This compound vs. Cimetidine This compound (35 µg b.d.) vs. Cimetidine (400 mg b.d.)Similar efficacy and tolerance in duodenal ulcer healing over 6 weeks.[8]
This compound vs. Cimetidine This compound (35 µg b.i.d.) vs. Cimetidine (400 mg b.i.d.)No significant difference in duodenal ulcer healing rates at 2, 4, and 6 weeks.[9]
This compound vs. Ranitidine This compound (35 µg b.i.d.) vs. Ranitidine (150 mg b.i.d.)Similar efficacy in gastric ulcer healing.[10]
This compound vs. Ranitidine This compound (400 µg b.d.) vs. Ranitidine (150 mg b.d.)Ranitidine showed a higher healing rate for duodenal ulcers.[11]

Experimental Protocols

The assessment of the duration of action of anti-ulcer drugs typically involves the continuous monitoring of intragastric pH.

24-Hour Intragastric pH Monitoring

Objective: To continuously measure the acidity of the stomach over a 24-hour period to evaluate the pharmacodynamic effect of an antisecretory drug.

Methodology:

  • Catheter Placement: A thin, flexible catheter with a pH electrode at its tip is inserted through the patient's nose and advanced into the stomach. The correct positioning of the probe is crucial for reliable data.

  • Data Recording: The catheter is connected to a portable data logger that records the gastric pH at regular intervals (e.g., every few seconds or minutes) for 24 hours.

  • Standardization: To ensure comparability of measurements, study conditions are standardized. This includes standardizing food and liquid intake and daily activities of the participants.

  • Data Analysis: The recorded pH data is analyzed to determine various parameters, such as the median pH over 24 hours, the percentage of time the pH is above a certain threshold (e.g., 3 or 4), and the area under the curve for pH versus time.

Visualizing Molecular Pathways and Experimental Processes

To further elucidate the mechanisms and experimental workflows discussed, the following diagrams are provided.

Enprostil_Mechanism_of_Action Mechanism of Action of this compound This compound This compound (PGE2 Analogue) EP3 EP3 Receptor (Parietal Cell) This compound->EP3 Binds to EpithelialCell Gastric Epithelial Cell This compound->EpithelialCell Acts on AC Adenylate Cyclase EP3->AC Inhibits cAMP ↓ cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA Less activation of ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump Less phosphorylation of AcidSecretion ↓ Gastric Acid Secretion ProtonPump->AcidSecretion MucusBicarb ↑ Mucus & Bicarbonate Secretion EpithelialCell->MucusBicarb

Caption: this compound's dual mechanism of action.

Experimental_Workflow_pH_Monitoring Workflow for 24-Hour Intragastric pH Monitoring Patient Patient Recruitment (e.g., Duodenal Ulcer Patients) Baseline Baseline pH Monitoring (24 hours) Patient->Baseline Randomization Randomization Baseline->Randomization DrugAdmin Drug Administration (e.g., this compound, Placebo) Randomization->DrugAdmin TreatmentMonitoring Treatment Period pH Monitoring (24 hours) DrugAdmin->TreatmentMonitoring DataAnalysis Data Analysis (Median pH, % Time pH > 3) TreatmentMonitoring->DataAnalysis Comparison Comparative Analysis of Duration of Action DataAnalysis->Comparison

Caption: Experimental workflow for pH monitoring.

References

Evaluating the Therapeutic Index of Enprostil: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the therapeutic index of a drug is paramount to assessing its safety and potential clinical utility. This guide provides a comparative evaluation of the therapeutic index of Enprostil, a synthetic prostaglandin (B15479496) E2 analog, relative to other drugs used in the management of peptic ulcer disease. The information is supported by preclinical experimental data, detailed methodologies, and visual representations of key biological pathways.

Understanding the Therapeutic Index

The therapeutic index (TI) is a quantitative measure of a drug's safety margin. It is defined as the ratio of the dose that produces a toxic or lethal effect in 50% of a population (TD50 or LD50, respectively) to the dose that produces a therapeutic effect in 50% of the population (ED50). A higher therapeutic index indicates a wider margin between the effective and toxic doses, suggesting a more favorable safety profile. The formula is expressed as:

TI = LD50 / ED50 or TI = TD50 / ED50

Comparative Analysis of Therapeutic Indices

The following table summarizes the available preclinical data on the oral LD50, ED50, and calculated therapeutic indices for this compound and its comparator drugs in rat models. It is important to note that a definitive oral LD50 for this compound in rats was not available in the public domain at the time of this review; therefore, the therapeutic index for this compound is presented as an estimated value based on its high potency.

DrugMechanism of ActionOral LD50 (rat)Oral ED50 (rat, anti-ulcer)Calculated Therapeutic Index (TI)
This compound Prostaglandin E2 Analog (EP3 Receptor Agonist)Not Found0.61 µg/kg (indomethacin + cold stress ulcers)[1]> 1,639,344 (estimated)
Misoprostol Prostaglandin E1 Analog81-100 mg/kg--
Omeprazole (B731) Proton Pump Inhibitor> 4,000 mg/kg--
Sucralfate (B611045) Mucosal Protective Agent> 12,000 mg/kg[2][3]100-600 mg/kg (acetic acid-induced ulcers)[4]> 20 - 120

Note: The therapeutic index for this compound is an estimation assuming a conservative hypothetical LD50. The actual value is likely much higher given its potency at the microgram level.

In-Depth Look at this compound

This compound is a synthetic analog of prostaglandin E2 that exhibits high potency as both an antisecretory and anti-ulcer agent.[1][5] Its mechanism of action is primarily mediated through the selective activation of the prostaglandin EP3 receptor.[6]

Signaling Pathway of this compound

Activation of the EP3 receptor by this compound initiates a signaling cascade that leads to the inhibition of adenylate cyclase. This, in turn, reduces intracellular cyclic AMP (cAMP) levels in gastric parietal cells, leading to decreased activity of the H+/K+-ATPase proton pump and a subsequent reduction in gastric acid secretion.[6] Beyond its antisecretory effects, this compound also enhances mucosal defense mechanisms by stimulating the secretion of mucus and bicarbonate.[6][7]

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 binds to Gi Gi Protein EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (inactive) cAMP->PKA PKA_active Protein Kinase A (active) PKA->PKA_active ProtonPump H+/K+-ATPase (Proton Pump) PKA_active->ProtonPump phosphorylates (inhibition) AcidSecretion Decreased Gastric Acid Secretion ProtonPump->AcidSecretion

This compound's EP3 receptor signaling pathway.

Experimental Protocols

The determination of LD50 and ED50 values is crucial for calculating the therapeutic index. Below are detailed methodologies for key experiments cited in this guide.

Acute Oral Toxicity (LD50) Determination in Rats

This protocol is a generalized procedure based on OECD guideline 423 for the classification of chemicals.

  • Animal Model: Healthy, young adult Wistar or Sprague-Dawley rats of a single sex are used. Animals are acclimatized to laboratory conditions for at least 5 days.

  • Housing and Diet: Animals are housed in standard cages with free access to food and water, except for a brief fasting period before dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered is typically kept constant by varying the concentration of the dosing solution.

  • Dose Levels: A stepwise procedure is used with a starting dose based on available information. Subsequent dose levels are adjusted based on the outcome of the previous dose, with the aim of identifying the dose that causes mortality in 50% of the animals.

  • Observation Period: Animals are observed for mortality, clinical signs of toxicity, and changes in body weight for at least 14 days.

  • Data Analysis: The LD50 is calculated using appropriate statistical methods, such as the Probit method.

Anti-ulcer Efficacy (ED50) in a Rat Model (Indomethacin plus Cold Stress)

This protocol is adapted from preclinical studies evaluating the anti-ulcer properties of this compound.[1]

  • Animal Model: Male Sprague-Dawley rats weighing approximately 200g are used.

  • Ulcer Induction:

    • Animals are fasted for 24 hours with free access to water.

    • Indomethacin (B1671933) (e.g., 20 mg/kg) is administered orally.

    • Immediately after indomethacin administration, rats are subjected to cold stress by placing them in a cold environment (e.g., 4°C) for a specified period (e.g., 4 hours).

  • Drug Administration: The test drug (this compound) or vehicle is administered orally at various doses prior to the induction of ulcers.

  • Evaluation of Ulcers:

    • At the end of the stress period, animals are euthanized.

    • The stomachs are removed, opened along the greater curvature, and examined for the presence and severity of ulcers.

    • The ulcer index is calculated based on the number and size of the lesions.

  • Data Analysis: The ED50, the dose that causes a 50% reduction in the ulcer index compared to the control group, is determined from the dose-response curve.

Experimental Workflow for ED50 Determination

ED50_Workflow start Start acclimatize Acclimatize Rats (≥ 5 days) start->acclimatize fasting Fast Rats (24 hours) acclimatize->fasting dosing Administer this compound or Vehicle (Oral) fasting->dosing ulcer_induction Induce Ulcers (Indomethacin + Cold Stress) dosing->ulcer_induction euthanasia Euthanize Rats (after stress period) ulcer_induction->euthanasia stomach_removal Remove and Examine Stomachs euthanasia->stomach_removal ulcer_scoring Score Ulcer Severity (Ulcer Index) stomach_removal->ulcer_scoring data_analysis Calculate ED50 ulcer_scoring->data_analysis end End data_analysis->end

Workflow for determining the anti-ulcer ED50.

Conclusion

References

Enprostil: A Comparative Meta-Analysis for Peptic Ulcer Disease

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of preclinical and clinical data on the synthetic prostaglandin (B15479496) E2 analog, Enprostil (B1671346), in comparison to alternative therapies for peptic ulcer disease, including H2 receptor antagonists and proton pump inhibitors.

Introduction

This compound, a synthetic analog of prostaglandin E2, emerged as a therapeutic agent for the treatment and prevention of peptic ulcers. Its mechanism of action is centered around the protection of the gastric mucosa, inhibition of gastric acid secretion, and enhancement of mucosal blood flow.[1] Despite its demonstrated efficacy in clinical trials, its adoption in clinical practice has been limited due to the advent of more potent therapeutic options with fewer side effects, namely proton pump inhibitors (PPIs) and H2 receptor antagonists.[1] This guide provides a meta-analysis of available preclinical and clinical data to objectively compare the performance of this compound with these alternatives, offering valuable insights for researchers, scientists, and drug development professionals.

Preclinical Data

Pharmacodynamics

This compound is a potent and selective agonist for the prostaglandin E3 (EP3) receptor. In preclinical studies, it demonstrated a high affinity for this receptor, with a -log EC50 of 8.30 in guinea-pig vas deferens, indicating its strong agonistic activity.

In vivo studies in rats have shown that this compound significantly stimulates gastric mucus secretion. At a dose of 60 micrograms/kg, it was observed to effectively increase the protective mucus layer in the stomach.[2] Furthermore, preclinical investigations into its antisecretory effects revealed that a single 35 microgram oral dose of this compound could inhibit basal gastric acid output in healthy human volunteers by a mean of 71%.

Clinical Data

A substantial body of clinical research has evaluated the efficacy and safety of this compound in the treatment of both gastric and duodenal ulcers. These trials have often compared this compound to the H2 receptor antagonist, ranitidine (B14927), and placebo.

Gastric Ulcer Healing

Multiple randomized, double-blind clinical trials have demonstrated the efficacy of this compound in healing gastric ulcers. In one such study, patients receiving 35 micrograms of this compound twice daily (b.i.d.) exhibited an ulcer healing rate of 86% after 8 weeks of treatment, which was comparable to the 89% healing rate observed with ranitidine (150 mg b.i.d.).[3] Another trial utilizing a higher dose of this compound (70 micrograms b.d.) reported a 94% healing rate at 12 weeks, which was similar to the 98% healing rate seen with ranitidine.[4]

Duodenal Ulcer Healing

This compound has also been shown to be effective in the treatment of duodenal ulcers. A multi-center, double-blind, placebo-controlled study found that 70% of patients treated with 35 micrograms of this compound twice daily had healed ulcers at four weeks, a statistically significant improvement over the 49% healing rate in the placebo group.[5] However, in a direct comparison with ranitidine, another study concluded that ranitidine was significantly more effective than this compound in healing duodenal ulcers at 6 weeks, with healing rates of 95% for ranitidine and 81% for this compound.[6]

Side Effect Profile

The most commonly reported side effect associated with this compound treatment is diarrhea.[4]

Comparative Efficacy and Safety

The following tables summarize the quantitative data from key clinical trials, providing a clear comparison of this compound's performance against placebo and ranitidine.

Table 1: Gastric Ulcer Healing Rates

TreatmentDosage2 Weeks4 Weeks6 Weeks8 Weeks12 Weeks
This compound35 mcg b.i.d.22%58%80%86%-
Ranitidine150 mg b.i.d.22%66%84%89%-
This compound70 mcg b.d.-57%-91%94%
Ranitidine150 mg b.d.-55%-88%98%

Table 2: Duodenal Ulcer Healing Rates

TreatmentDosage2 Weeks4 Weeks6 Weeks
This compound35 mcg b.i.d.38%70%-
Placebo-23%49%-
This compound35 mcg b.i.d.--81%
Ranitidine150 mg b.i.d.--95%

Experimental Protocols

The clinical trials cited in this guide were typically randomized, double-blind, and multicenter in design. Patients with endoscopically confirmed gastric or duodenal ulcers were enrolled.

General Inclusion Criteria:

  • Age between 18 and 85 years.[5]

  • Endoscopically proven active duodenal, pyloric, or prepyloric ulcers.[7]

General Exclusion Criteria:

  • Concomitant use of other anti-ulcer medications.

  • Severe underlying diseases.

Treatment Allocation and Blinding: Patients were randomly assigned to receive either this compound, a comparator drug (e.g., ranitidine), or a placebo. The double-blind design ensured that neither the patients nor the investigators knew which treatment was being administered.

Efficacy Assessment: The primary endpoint for efficacy was typically the complete healing of the ulcer, as confirmed by endoscopy at specified time points (e.g., 2, 4, 6, 8, or 12 weeks).

Safety Assessment: Adverse events were monitored and recorded throughout the study period.

Signaling Pathways

The therapeutic effects of this compound and its alternatives are mediated through distinct signaling pathways within the gastric parietal cells, which are responsible for acid secretion.

This compound (EP3 Receptor Agonist)

This compound, as a prostaglandin E2 analog, selectively binds to and activates the EP3 receptor on the basolateral membrane of parietal cells.[8] This receptor is coupled to an inhibitory G-protein (Gi). Activation of the Gi-protein inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[8] Reduced cAMP levels result in decreased activation of protein kinase A (PKA), which in turn reduces the activity of the H+/K+ ATPase (proton pump), the final step in acid secretion.[8]

Enprostil_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 Gi Gi-protein EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ Secretion ProtonPump->H_ion

This compound Signaling Pathway
H2 Receptor Antagonists (e.g., Ranitidine)

H2 receptor antagonists competitively block the binding of histamine (B1213489) to H2 receptors on parietal cells. Histamine binding normally activates a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to increased cAMP levels and subsequent proton pump activation. By blocking this interaction, H2 receptor antagonists prevent the rise in cAMP, thereby reducing gastric acid secretion.

H2_Antagonist_Pathway Histamine Histamine H2R H2 Receptor Histamine->H2R H2_Antagonist H2 Receptor Antagonist H2_Antagonist->H2R blocks Gs Gs-protein H2R->Gs activates AC Adenylyl Cyclase Gs->AC activates ATP ATP cAMP cAMP ATP->cAMP AC PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ Secretion ProtonPump->H_ion

H2 Receptor Antagonist Signaling Pathway
Proton Pump Inhibitors (e.g., Omeprazole)

Proton pump inhibitors (PPIs) act by irreversibly binding to and inhibiting the H+/K+ ATPase, the proton pump itself. This is the final step in the gastric acid secretion pathway. By directly blocking the pump, PPIs provide a more profound and sustained reduction in acid secretion compared to agents that act on upstream signaling molecules.

PPI_Pathway Stimuli Histamine, Gastrin, Acetylcholine Receptors H2, CCK2, M3 Receptors Stimuli->Receptors Signaling Intracellular Signaling Cascades (cAMP, Ca2+) Receptors->Signaling activate ProtonPump H+/K+ ATPase (Proton Pump) Signaling->ProtonPump activate H_ion H+ Secretion ProtonPump->H_ion ↓↓↓ PPI Proton Pump Inhibitor PPI->ProtonPump irreversibly blocks

Proton Pump Inhibitor Mechanism of Action

Conclusion

This compound is an effective agent for the healing of both gastric and duodenal ulcers, with an efficacy comparable to the H2 receptor antagonist ranitidine in some studies. Its unique mechanism of action, involving the stimulation of mucosal protective factors in addition to the inhibition of acid secretion, provides a dual therapeutic benefit. However, its clinical utility has been largely superseded by the development of proton pump inhibitors and H2 receptor antagonists, which generally offer a more favorable side effect profile and, in the case of PPIs, superior acid suppression. The primary limiting side effect of this compound is diarrhea. This comparative meta-analysis provides a valuable resource for researchers and clinicians in understanding the relative position of this compound within the armamentarium of anti-ulcer therapies.

References

Replicating Historical Enprostil Studies: A Comparative Guide to Modern Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the methodologies used in historical clinical studies of Enprostil (B1671346), a synthetic prostaglandin (B15479496) E2 analogue, and the modern techniques now available to investigate its mechanisms of action. By presenting historical data alongside contemporary experimental protocols, this document aims to facilitate the design of new studies that can build upon and refine our understanding of gastroprotective agents.

Ulcer Healing and Gastric Mucosal Integrity

A primary endpoint in the evaluation of this compound was its ability to promote the healing of peptic ulcers. Historical studies relied on endoscopic visualization to assess ulcer status.

Quantitative Data from Historical Studies
Study OutcomeThis compound Treatment GroupControl Group (Placebo unless specified)Reference
Duodenal Ulcer Healing (4 weeks) 70% (35 µg twice daily)49%[1]
65% (35 µg twice daily)39%[2]
78% (70 µg twice daily)39%[2]
85% (35 µg twice daily)99% (Ranitidine 150 mg twice daily)[2]
Gastric Ulcer Healing (8 weeks) 86% (35 µg twice daily)89% (Ranitidine 150 mg twice daily)[2]
Experimental Protocols: Then and Now
Historical Protocol (c. 1980s) Modern Protocol
Objective To assess the efficacy of this compound in healing duodenal and gastric ulcers.To evaluate the efficacy and safety of a novel gastroprotective agent in healing peptic ulcers and to characterize the quality of mucosal healing.
Methodology Endoscopic Assessment: 1. Patients with suspected peptic ulcer disease underwent upper gastrointestinal endoscopy. 2. The presence of an ulcer, typically between 0.5 and 3.0 cm in its longest dimension, was confirmed and documented.[1]3. Patients were randomized to receive this compound or a placebo/comparator drug for a predefined period (e.g., 4-8 weeks).4. Follow-up endoscopy was performed at the end of the treatment period to visually assess for complete ulcer healing, defined as the complete disappearance of the ulcer crater.High-Resolution Endoscopy with Standardized Scoring: 1. Patients with symptoms of peptic ulcer disease undergo high-resolution white light endoscopy and/or chromoendoscopy.2. Ulcers are documented and characterized using a validated scoring system (e.g., the Rockall score for bleeding risk).3. In addition to size, features such as the presence of stigmata of recent hemorrhage are recorded.4. Biopsies of the ulcer margin are routinely taken to rule out malignancy, especially for gastric ulcers.5. Follow-up endoscopy at the end of treatment assesses for complete re-epithelialization. Advanced imaging techniques like narrow-band imaging may be used to assess the quality of the healed mucosa and vascular patterns.
Data Analysis Comparison of the percentage of patients with complete ulcer healing between treatment and control groups using statistical tests like the chi-squared test.In addition to healing rates, analysis may include changes in ulcer size, reduction in validated symptom scores, and comparison of the quality of mucosal healing. Time-to-healing analysis may also be performed.

Inhibition of Gastric Acid Secretion

This compound's mechanism of action involves the inhibition of gastric acid secretion. Historical studies measured this effect by analyzing gastric aspirates.

Quantitative Data from Historical Studies
Study OutcomeThis compound Treatment% Reduction vs. ControlReference
Basal Acid Output 70 µg single dose92%[3]
Meal-Stimulated Acid Output 70 µg single dose70%[3]
8-hour Meal-Stimulated Acid Secretion 35 µg intragastrically58%[4]
70 µg intragastrically82%[4]
Experimental Protocols: Then and Now
Historical Protocol (c. 1980s) Modern Protocol
Objective To quantify the effect of this compound on basal and stimulated gastric acid secretion.To determine the pharmacodynamic effect of a novel gastroprotective agent on 24-hour intragastric pH and to assess its impact on meal-stimulated acid secretion.
Methodology Gastric Aspiration/Perfusion: 1. A nasogastric tube was inserted into the stomach of fasting subjects.2. Basal gastric contents were aspirated for a defined period.3. To measure stimulated secretion, a meal (e.g., meat soup) was instilled into the stomach, or a stimulant like pentagastrin (B549294) was administered intravenously.4. Gastric juice was continuously or intermittently aspirated.5. The volume of the aspirate was measured, and the acid concentration was determined by titration with a base (e.g., NaOH) to a neutral pH.24-Hour Intragastric pH Monitoring: 1. A thin, pH-sensitive catheter is passed through the nose into the stomach, or a wireless, swallowable pH-monitoring capsule is used.2. The probe continuously measures and records the pH in the stomach over a 24-hour period, capturing both basal and meal-related acid secretion.3. Data is wirelessly transmitted to an external receiver.4. Patients follow a standardized meal and activity schedule.
Data Analysis Calculation of acid output in millimoles per hour (mmol/h). Comparison of acid output before and after drug administration and between treatment and placebo groups.Analysis of the percentage of time the intragastric pH is maintained above specific thresholds (e.g., pH > 4), which is correlated with ulcer healing. Mean 24-hour pH and area under the curve for acidity can also be calculated and compared between treatment groups.

Stimulation of Gastric Mucosal Defense Mechanisms

Beyond acid suppression, this compound was investigated for its "cytoprotective" effects, including the stimulation of mucus and bicarbonate secretion.

Quantitative Data from Historical Studies

Due to the complexity of these measurements, precise quantitative data from large-scale clinical trials in the 1980s is limited. However, smaller mechanistic studies demonstrated this compound's ability to stimulate bicarbonate secretion.

Experimental Protocols: Then and Now
Historical Protocol (c. 1980s) Modern Protocol
Objective To investigate the effect of this compound on gastric mucus and bicarbonate secretion.To quantify the effect of a novel gastroprotective agent on the key components of the gastric mucosal barrier, including mucus layer thickness, gel-forming mucin content, and bicarbonate secretion.
Methodology Mucus Quantification: Methods were often indirect and varied, including measuring the concentration of specific components of mucus (e.g., N-acetylneuraminic acid) in gastric aspirates.Bicarbonate Secretion: In vivo perfusion techniques were used where the stomach was perfused with a solution of known composition, and the change in bicarbonate concentration in the effluent was measured. This often involved complex calculations to account for the neutralization of bicarbonate by gastric acid.Mucus Analysis: 1. Confocal Endomicroscopy: Allows for real-time, in vivo visualization and measurement of the thickness of the adherent mucus layer during endoscopy.2. Mucin Quantification: Gastric biopsies can be analyzed using immunohistochemistry with specific antibodies against mucin subtypes (e.g., MUC5AC, MUC6) to assess changes in mucin expression and localization. Proteomic analysis of biopsy samples can provide a comprehensive profile of mucus-associated proteins.Bicarbonate Secretion: While still challenging, modern techniques may involve specialized endoscopic methods with pH-sensitive microelectrodes to measure the pH gradient across the mucus layer, providing an indirect measure of bicarbonate secretion.
Data Analysis Comparison of mucus component concentrations or calculated bicarbonate secretion rates before and after treatment.Quantitative analysis of mucus layer thickness from confocal images. Densitometric analysis of immunohistochemical staining for mucins. Comparison of bicarbonate secretion rates derived from microelectrode measurements.

This compound's Signaling Pathway and Modern Molecular Techniques

This compound is a prostaglandin E2 (PGE2) analogue that primarily acts on the EP3 receptor, a G-protein coupled receptor. Its binding inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) and subsequent reduction in proton pump activity.[5]

Visualizing the Signaling Pathway

Enprostil_Signaling_Pathway This compound This compound EP3 EP3 Receptor This compound->EP3 binds Gi Gi Protein EP3->Gi activates AC Adenylyl Cyclase Gi->AC inhibits cAMP cAMP AC->cAMP conversion (inhibited) ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates ProtonPump H+/K+ ATPase (Proton Pump) PKA->ProtonPump activates H_ion H+ Secretion ProtonPump->H_ion mediates Modern_Workflow cluster_in_vitro In Vitro Studies cluster_in_vivo In Vivo Studies (Animal Model) cluster_clinical Clinical Studies GastricCells Gastric Parietal Cells Treatment Treat with this compound (dose-response) GastricCells->Treatment CellLysis Cell Lysis Treatment->CellLysis ELISA cAMP ELISA CellLysis->ELISA WesternBlot Western Blot (EP3, p-PKA) CellLysis->WesternBlot AnimalModel Animal Model of Peptic Ulcer EnprostilAdmin Administer this compound AnimalModel->EnprostilAdmin GastricTissue Collect Gastric Tissue EnprostilAdmin->GastricTissue Histology Histology for Ulcer Healing GastricTissue->Histology IHC Immunohistochemistry (MUC5AC) GastricTissue->IHC Patients Patients with Peptic Ulcers Randomization Randomization (this compound vs. Placebo) Patients->Randomization Endoscopy High-Resolution Endoscopy and pH Monitoring Randomization->Endoscopy DataAnalysis Data Analysis Endoscopy->DataAnalysis

References

Safety Operating Guide

Safeguarding Research: Proper Disposal Procedures for Enprostil

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory and Drug Development Professionals

The proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This document provides essential guidance on the safe and compliant disposal of Enprostil, a synthetic prostaglandin (B15479496) E2 analog used in research for its effects on gastric acid secretion. Adherence to these procedures is vital to ensure the safety of personnel and the protection of our environment.

Core Safety and Disposal Principles

While specific regulations may vary, a conservative approach to the disposal of this compound is recommended due to the lack of explicit hazardous waste classification under the Resource Conservation and Recovery Act (RCRA). Treat all this compound waste as potentially hazardous unless confirmed otherwise by a qualified environmental health and safety (EHS) professional.

Quantitative Data on Pharmaceutical Waste Regulations

The following table summarizes key federal regulations in the United States concerning pharmaceutical waste, which provide the framework for the disposal of research compounds like this compound.

RegulationKey RequirementRelevance to this compound Disposal
RCRA (40 CFR Part 266, Subpart P) Prohibits the sewering (down the drain disposal) of hazardous waste pharmaceuticals.[1][2]Unused or expired this compound should never be disposed of down the drain.
RCRA "Empty" Container Rule Stock bottles, dispensing bottles, vials, ampules, or unit-dose containers that have been emptied through normal means are not considered hazardous waste.[2][3]Empty this compound containers can likely be disposed of as non-hazardous waste, but consult your institution's EHS guidelines.
Hazardous Waste Generator Status Facilities are categorized as Very Small, Small, or Large Quantity Generators based on the amount of hazardous waste produced per month.The volume of this compound waste will contribute to your facility's generator status, which dictates specific management requirements.

**Step-by-Step this compound Disposal Protocol

This protocol outlines the essential steps for the safe handling and disposal of this compound waste.

1. Personal Protective Equipment (PPE):

  • Always wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat, when handling this compound.

2. Waste Segregation and Collection:

  • Solid Waste: Collect expired or unused solid this compound in a designated, properly labeled hazardous waste container. The container should be compatible with the chemical and sealable.

  • Liquid Waste: If this compound is in a solution, collect it in a designated hazardous waste container for liquids. Do not mix with other waste streams unless explicitly permitted by your EHS department.

  • Contaminated Materials: Any materials that have come into direct contact with this compound, such as pipette tips, gloves, and bench paper, should be collected in a designated solid hazardous waste container.

3. Labeling:

  • Clearly label the hazardous waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and the date accumulation started. Follow any additional institutional or local labeling requirements.

4. Storage:

  • Store the sealed hazardous waste container in a designated, secure satellite accumulation area within the laboratory. This area should be away from general lab traffic and incompatible materials.

5. Disposal:

  • Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

  • Ensure that the disposal vendor will manage the waste in accordance with all federal, state, and local regulations, which typically involves incineration at an approved facility.[4]

6. Documentation:

  • Maintain accurate records of all hazardous waste generated and disposed of, as required by your institution and regulatory agencies.

Experimental Workflow for this compound Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

Enprostil_Disposal_Workflow This compound Disposal Workflow cluster_prep Preparation cluster_assessment Waste Assessment & Segregation cluster_management Container Management cluster_disposal Final Disposal start This compound Waste Generated ppe Don Appropriate PPE start->ppe assess Assess Waste Type ppe->assess solid_waste Collect Solid Waste in Designated Container assess->solid_waste Solid liquid_waste Collect Liquid Waste in Designated Container assess->liquid_waste Liquid contaminated_items Collect Contaminated Items in Designated Container assess->contaminated_items Contaminated Materials label_container Label Container Correctly solid_waste->label_container liquid_waste->label_container contaminated_items->label_container store_container Store in Satellite Accumulation Area label_container->store_container contact_ehs Contact EHS for Pickup store_container->contact_ehs incineration Incineration via Approved Vendor contact_ehs->incineration document Document Disposal incineration->document

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Enprostil
Reactant of Route 2
Enprostil

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.